molecular formula C24H44Cl6 B8269983 Cereclor CAS No. 63449-39-8

Cereclor

Cat. No.: B8269983
CAS No.: 63449-39-8
M. Wt: 545.3 g/mol
InChI Key: QKUNKVYPGIOQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cereclor is a complex chemical material classified as a chlorinated paraffin (CP) or polychlorinated n-alkane (PCA), with the general formula C₁₄H₂₈Cl₈ and a molecular weight of 545.3 . It is produced by chlorinating linear paraffin fractions derived from petroleum distillation, resulting in a versatile reagent for scientific and industrial research . Commercial formulations are classified based on carbon chain length (typically C14-17 for medium-chain grades) and degree of chlorination (ranging from 35% to over 70% by weight), which directly dictate its physical and chemical properties . Primary Research Applications & Value this compound serves as a high-value additive in materials science and engineering research. In polymer studies, it functions as a secondary plasticizer and flame retardant in polyvinyl chloride (PVC) and other polymers, where its mechanism involves reducing intermolecular forces, thereby increasing flexibility and reducing the glass transition temperature (Tg) of the polymer matrix . In tribology and formulation science, it is investigated as an extreme pressure (EP) additive in metalworking fluids and lubricants, where it enhances performance under severe mechanical stress . Furthermore, its application in paving material research is particularly promising, where it acts as a modifier and rejuvenator for asphalt binders. Studies demonstrate that this compound improves the low-temperature crack resistance of asphalt by rebalancing the colloidal structure of aged binder, effectively functioning as a plasticizer rather than a mere softener . Handling & Compliance This product is intended For Research Use Only (RUO). It is strictly for laboratory or industrial research purposes and is not intended for diagnostic, therapeutic, or personal use. It is a non-flammable, viscous, yellowish liquid at room temperature and is insoluble in water . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment (PPE) in a well-ventilated setting.

Properties

CAS No.

63449-39-8

Molecular Formula

C24H44Cl6

Molecular Weight

545.3 g/mol

IUPAC Name

4,8,11,14,17,21-hexachlorotetracosane

InChI

InChI=1S/C24H44Cl6/c1-3-7-19(25)9-5-11-21(27)13-15-23(29)17-18-24(30)16-14-22(28)12-6-10-20(26)8-4-2/h19-24H,3-18H2,1-2H3

InChI Key

QKUNKVYPGIOQNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC(CCC(CCC(CCC(CCCC(CCC)Cl)Cl)Cl)Cl)Cl)Cl

boiling_point

Decomposes (NTP, 1992)

Color/Form

Generally they are viscous liquids.
Light yellow to amber, thick, oily liquid.
Colorless to pale yellow liquids

density

1.17 at 77 °F (NTP, 1992)
1.00-1.07

flash_point

greater than 450 °F (NTP, 1992)
>200 °C closed cup (C>17, >42% Cl)

physical_description

Chlorowax 40 appears as clear to light amber or yellow viscous liquid with a slightly pungent odor. Compound flows only very slowly. (NTP, 1992)
Dry Powder;  Liquid

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Insol in water;  slightly sol in alcohol;  miscible with benzene, chloroform, ether, carbon tetrachloride
Insol in glycerine;  sol in aromatic hydrocarbons, aliphatic hydrocarbons, ketones, esters, vegetable and animal oils.
Practically insoluble in water and lower alcohols;  soluble in chlorinated aliphatic and aromatic hydrocarbons, esters, ethers, ketones, and mineral or vegetable oils. ... solubility in unchlorinated aliphatic and aromatic hydropcarbons is only moderate. Different types of chlorinated paraffins are completely miscible with one another.

vapor_pressure

Nonvolatile (NTP, 1992)

Origin of Product

United States

Foundational & Exploratory

Cereclor: A Technical Guide to Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor is the trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes. These compounds are produced by the chlorination of paraffin (B1166041) wax or liquid n-paraffin fractions obtained from petroleum distillation. The degree of chlorination and the length of the carbon chain of the paraffin feedstock can be varied to produce a wide range of products with different physical and chemical properties. This compound grades are classified based on their carbon chain length: Short-Chain CPs (SCCPs, C10–13), Medium-Chain CPs (MCCPs, C14–17), and Long-Chain CPs (LCCPs, C>17). The chlorine content typically ranges from 30% to 70% by weight.[1]

These versatile compounds are utilized in a multitude of industrial applications, primarily as secondary plasticizers in polymers such as PVC, and as flame retardants in plastics, rubbers, textiles, and paints.[2] They also serve as extreme pressure additives in metalworking lubricants and cutting fluids.[2] The specific grade of this compound used is determined by the requirements of the application.[2]

This technical guide provides a comprehensive overview of the chemical properties of various this compound grades and a detailed methodology for their synthesis.

Chemical Properties of this compound

The physical and chemical properties of this compound are dependent on the carbon chain length of the paraffin and the degree of chlorination. Generally, they are colorless to yellowish, viscous oils or waxy solids.[1] They are practically insoluble in water but soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones. The following tables summarize the typical physical properties of representative this compound grades.

Table 1: Typical Physical Properties of this compound S52 (Mid-Chain Chlorinated Paraffin)

PropertyValue
Chemical NameAlkanes, C14-17, chloro
CAS Number85535-85-9
Chlorine Content (% w/w)51.7
Density @ 25°C (g/ml)1.26
Viscosity @ 25°C (poise)10 - 20
Viscosity @ 100°F (SUS)1441
Viscosity @ 210°F (SUS)69
Pour Point (°F)15.5
Color (Hazen Units)175
SolubilityInsoluble in water; soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones.
AppearanceClear mobile liquid

Source:[3][4]

Table 2: Typical Physical Properties of this compound 42 (Long-Chain Chlorinated Paraffin)

PropertyValue
Chemical NameParaffin waxes and Hydrocarbon waxes, chloro
CAS Number63449-39-8
Carbon Chain Length> C20
Chlorine Content (% w/w)42
Density @ 25°C (g/ml)1.16
Viscosity @ 100°F (SUS)8670
Viscosity @ 210°F (SUS)130
Pour Point (°F)5
Color (Hazen Units), max350
SolubilityInsoluble in water; soluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones.
AppearanceViscous liquid/wax

Source:[5][6]

Synthesis of this compound

The industrial synthesis of this compound involves the direct chlorination of a suitable paraffin feedstock with chlorine gas. This process is a free-radical substitution reaction, which can be initiated by heat (thermal chlorination) or, more commonly, by ultraviolet (UV) light (photochlorination) at temperatures ranging from 80 to 100°C.[7] The general chemical equation for the reaction is:

CₓH₂(ₓ₊₁) + yCl₂ → CₓH₂(ₓ₊₁)-yClᵧ + yHCl

The degree of chlorination is controlled by adjusting the reaction time and the rate of chlorine gas addition.

Experimental Protocol: Laboratory-Scale Synthesis of a Chlorinated Paraffin

This protocol describes a generalized procedure for the laboratory-scale synthesis of a chlorinated paraffin via photochlorination, based on established industrial practices.

Materials and Equipment:

  • n-Paraffin feedstock (e.g., C14-17 fraction)

  • Chlorine gas

  • Nitrogen gas

  • Aqueous sodium hydroxide (B78521) solution (for scrubbing)

  • Jacketed glass reactor with a bottom inlet for gas dispersion, a condenser, a thermometer, and a gas outlet

  • UV lamp (e.g., mercury vapor lamp)

  • Gas flow meters for chlorine and nitrogen

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer)

  • Scrubber system containing aqueous sodium hydroxide to neutralize HCl and unreacted chlorine

  • Heating/cooling circulator for the reactor jacket

Procedure:

  • Reactor Setup: The jacketed glass reactor is assembled with the condenser, thermometer, gas inlet and outlet tubes, and stirrer. The gas outlet is connected to the scrubber system.

  • Charging the Reactor: The n-paraffin feedstock is charged into the reactor.

  • Inerting: The system is purged with nitrogen gas to remove any air and moisture.

  • Heating: The paraffin is heated to the reaction temperature (typically 80-100°C) using the heating circulator while stirring.

  • Initiation of Chlorination: Once the desired temperature is reached, the UV lamp is turned on to irradiate the reactor contents. Chlorine gas is then introduced into the reactor through the bottom inlet at a controlled rate.

  • Reaction Monitoring: The reaction is monitored by periodically taking samples and determining the density or chlorine content. The reaction is continued until the desired degree of chlorination is achieved. The temperature is maintained throughout the reaction by the heating/cooling circulator, as the chlorination reaction is exothermic.

  • Termination of Reaction: Once the target chlorine content is reached, the chlorine gas flow is stopped, and the UV lamp is turned off.

  • Purification: Nitrogen gas is bubbled through the reaction mixture to remove any dissolved hydrogen chloride and unreacted chlorine. These off-gases are passed through the scrubber system.

  • Product Isolation: The resulting chlorinated paraffin is cooled to room temperature and can be further purified if necessary, for example, by washing with a dilute alkaline solution followed by water, and then drying.

Safety Precautions:

  • This reaction should be carried out in a well-ventilated fume hood due to the use of toxic and corrosive chlorine gas and the production of hydrogen chloride.

  • Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • The scrubber system is essential to neutralize the acidic off-gases.

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the manufacturing process of this compound.

Cereclor_Synthesis_Workflow cluster_0 Raw Material Preparation cluster_1 Chlorination Reaction cluster_2 Purification cluster_3 Final Product Paraffin Paraffin Feedstock Reactor Photochlorination Reactor (80-100°C, UV Light) Paraffin->Reactor Chlorine Chlorine Gas Chlorine->Reactor Degassing Nitrogen Sparging (Removal of HCl and Cl2) Reactor->Degassing Crude Product Scrubber Scrubber (NaOH solution) Reactor->Scrubber Off-gases (HCl, Cl2) Degassing->Scrubber Residual gases This compound This compound (Chlorinated Paraffin) Degassing->this compound Purified Product

Caption: A flowchart illustrating the synthesis process of this compound.

Free Radical Chlorination Mechanism

The synthesis of this compound proceeds via a free-radical chain reaction mechanism, which consists of three main stages: initiation, propagation, and termination.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light RH R-H (Alkane) R_rad R• RH->R_rad Cl_rad2 Cl• Cl_rad2->R_rad HCl HCl R_rad->HCl RCl R-Cl (Chlorinated Alkane) R_rad->RCl Cl2_2 Cl₂ Cl2_2->RCl Cl_rad3 Cl• RCl->Cl_rad3 Cl_rad4 Cl• Cl2_3 Cl₂ Cl_rad4->Cl2_3 Cl_rad5 Cl• Cl_rad5->Cl2_3 R_rad2 R• RCl2 R-Cl R_rad2->RCl2 Cl_rad6 Cl• Cl_rad6->RCl2 R_rad3 R• RR R-R R_rad3->RR R_rad4 R• R_rad4->RR

Caption: The mechanism of free-radical chlorination of alkanes.

References

An In-depth Technical Guide to the Grades of Cereclor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cereclor, a trade name for a range of chlorinated paraffins, encompasses a variety of grades tailored for specific industrial applications. These compounds are valued for their properties as plasticizers, flame retardants, and extreme pressure additives in lubricants. This technical guide provides a detailed overview of the different grades of this compound, their chemical and physical properties, and the general methodology behind their production and characterization.

Classification of this compound Grades

This compound grades are primarily categorized based on their carbon chain length and chlorine content. These two factors significantly influence the physical and chemical properties of the final product, such as viscosity, density, and thermal stability. The main classifications are:

  • Mid-Chain Chlorinated Paraffins (MCCPs): Typically based on a C14-C17 paraffin (B1166041) chain.[1][2][3][4][5][6][7] The this compound E and S series fall into this category.

  • Long-Chain Chlorinated Paraffins (LCCPs): Generally derived from a C18-C20 paraffin chain.[8][9] The this compound M series is an example of this type.

  • Wax Grade Chlorinated Paraffins: These are based on paraffin chains with more than 20 carbon atoms.[10][11][12]

The numerical designation within each grade, such as this compound S52, often corresponds to the approximate weight percentage of chlorine in the product.[13]

Data Presentation: Properties of this compound Grades

The following tables summarize the typical physical properties of various this compound grades based on available technical data sheets.

Table 1: this compound E Grades (Mid-Chain, C14-C17) [14]

GradeChlorine Content (% w/w)Viscosity @ 40°C (Stokes)Density @ 40°C (g/ml)Colour (Hazen)Thermal Stability (4hrs @ 175°C, % HCl w/w)Volatility (4 hrs @ 180°C, % weight loss w/w)
E40 400.281.09500.085.2
E40C 400.281.09500.085.2
E40T 400.281.091000.025.2
E45 440.521.12600.063.7
E45C 440.521.12600.063.7
E50 501.771.21800.052.0
E50T 501.771.211500.022.0
E55 556.51.301000.051.0
E56 5610.01.321000.050.8
E56C 5610.01.321000.050.8
E56T 5610.01.321500.020.8
E60 6040.01.401500.050.5

Table 2: this compound S Grades (Mid-Chain, C14-C17)

GradeChlorine Content (% w/w)Viscosity (SUS @ 100°F)Viscosity (SUS @ 210°F)Density @ 25°C (g/ml)Pour Point (°F)
S40 [2]40132221.11-45.4
S50 [4]45300351.17-19
S52 [15]51.71441691.2615.5
S58 [5][7]58.15136061961.3644.5

Table 3: this compound M and Wax Grades (Long-Chain and Wax)

GradeChain LengthChlorine Content (% w/w)Viscosity (SUS @ 100°F)Viscosity (SUS @ 210°F)Density @ 25°C (g/ml)Pour Point (°F)
M50 [8][9]C18-C2050153001801.2835.5
This compound 42 [11]>C204286701301.165
This compound 48 [10][12]>C2048208273281.2450

Experimental Protocols

Detailed experimental protocols for specific this compound grades are proprietary and not publicly available. However, the general manufacturing and quality control processes for chlorinated paraffins involve the following key stages.

General Synthesis of Chlorinated Paraffins

The industrial production of chlorinated paraffins is achieved through the direct chlorination of a suitable paraffin feedstock.[16]

  • Feedstock Selection: A paraffin fraction with the desired carbon chain length (e.g., C14-C17 for MCCPs) is selected. The feedstock should have low levels of isoparaffins and aromatic compounds.[16]

  • Chlorination Reaction: The paraffin is reacted with chlorine gas at a controlled temperature, typically between 80-100°C.[16] The reaction can be initiated or promoted by UV light.[16] The general reaction is: CₓH₂(ₓ+₁) + yCl₂ → CₓH₂(ₓ+₁)-yClᵧ + yHCl

  • Reaction Monitoring: The degree of chlorination is monitored in real-time, often by measuring the density or refractive index of the reaction mixture.

  • Termination and Purification: Once the desired chlorine content is reached, the reaction is stopped. Residual hydrochloric acid and chlorine gas are removed by sparging with an inert gas like nitrogen.[16]

  • Stabilization: A stabilizer, such as epoxidized vegetable oil or certain organophosphorus compounds, may be added to improve the thermal stability of the final product.[16]

Quality Control and Characterization

The properties listed in the data tables are measured using standard analytical techniques:

  • Chlorine Content: Determined by methods such as titration after combustion (e.g., Schöniger flask method) or X-ray fluorescence (XRF).

  • Viscosity: Measured using standard viscometers, such as a Saybolt Universal Viscometer (for SUS units) or a capillary viscometer, at specified temperatures.

  • Density: Determined using a hydrometer or a pycnometer at a specified temperature.

  • Pour Point: The lowest temperature at which the oil will still flow, determined by standard methods like ASTM D97.

  • Thermal Stability: Assessed by heating the sample at a high temperature for a specified duration and measuring the amount of evolved hydrogen chloride (HCl), typically by titration.

  • Colour: Measured using a colorimeter and compared to a standard scale, such as Hazen or Gardner.

Mandatory Visualizations

Cereclor_Classification cluster_chain_length Carbon Chain Length cluster_grades This compound Grades MCCP Mid-Chain (C14-C17) E_Grades E Grades (e.g., E40, E50) MCCP->E_Grades S_Grades S Grades (e.g., S40, S52) MCCP->S_Grades LCCP Long-Chain (C18-C20) M_Grades M Grades (e.g., M50) LCCP->M_Grades Wax Wax Grade (>C20) Wax_Grades Wax Grades (e.g., 42, 48) Wax->Wax_Grades Chlorinated_Paraffin_Production start Paraffin Feedstock (Selected Chain Length) reactor Chlorination Reactor (80-100°C, UV light) start->reactor monitoring In-process Monitoring (Density, Refractive Index) reactor->monitoring chlorine Chlorine Gas (Cl2) chlorine->reactor monitoring->reactor Continue Reaction purification Nitrogen Sparging (Removal of HCl, Cl2) monitoring->purification Desired Chlorination Achieved stabilizer_add Stabilizer Addition purification->stabilizer_add final_product Final this compound Product stabilizer_add->final_product

References

Cereclor: A Comprehensive Technical Guide to Chlorinated Paraffins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor is the trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes.[1][2] These compounds are produced through the chlorination of paraffin (B1166041) fractions obtained from petroleum distillation.[1] The final product is a complex mixture of molecules with varying carbon chain lengths and degrees of chlorination, which dictates its physical and chemical properties. This compound is widely used in various industrial applications as a secondary plasticizer, flame retardant, and extreme pressure additive in lubricants.[1][2][3]

This technical guide provides an in-depth overview of this compound, including its CAS numbers, chemical structure, synthesis, and analytical characterization methods.

Chemical Identity and Structure

This compound is not a single chemical entity but a mixture of chlorinated alkanes. Therefore, it is characterized by a range of CAS numbers depending on the specific grade and composition.

CAS Numbers:

Product/MixtureCAS Number(s)
Chlorinated paraffins63449-39-8
Alkanes, C14-17, chloro85535-85-9
Paraffin waxes and Hydrocarbon waxes, chloro63449-39-8
This compound S4061788-76-9
This compound S5061788-76-9
This compound 51L63349-39-8

The general chemical structure of a chlorinated paraffin can be represented as CₓH₍₂ₓ₊₂₋ᵧ₎Clᵧ, where 'x' represents the number of carbon atoms in the paraffin chain and 'y' represents the number of chlorine atoms. The carbon chains are typically classified as:

  • Short-Chain Chlorinated Paraffins (SCCPs): C₁₀-C₁₃

  • Medium-Chain Chlorinated Paraffins (MCCPs): C₁₄-C₁₇

  • Long-Chain Chlorinated Paraffins (LCCPs): C₁₈-C₃₀

The degree of chlorination can range from 30% to over 70% by weight, significantly influencing the physical properties of the mixture, which can range from a colorless or yellowish mobile liquid to a highly viscous liquid or a waxy solid.[1]

Physicochemical Properties of Various this compound Grades

The properties of different this compound grades vary based on their carbon chain length and chlorine content. The following table summarizes the typical properties of a selection of this compound grades.

GradeCarbon ChainChlorine Content (%wt)Density at 25°C (g/cm³)Viscosity at 25°C (Poise)Pour Point (°C)
S40 C₁₄-C₁₇401.110.7-40
42 >C₂₀421.1625-30
48 >C₂₀481.24280-15
50LV C₁₄-C₁₇491.190.8-30
S52 C₁₄-C₁₇51.71.2610-20-9.2
51L C₁₄-C₁₇51.51.2616-9
56L C₁₄-C₁₇561.308-10
60L C₁₄-C₁₇601.3730-7
63L C₁₄-C₁₇631.41110-2
65L C₁₄-C₁₇651.443500
70L C₁₄-C₁₇701.54 (at 100°C)3000+20

Data compiled from multiple sources.[2][4][5]

Manufacturing Process and Experimental Protocols

Synthesis of Chlorinated Paraffins (this compound)

The industrial production of this compound involves the direct chlorination of a selected paraffin feedstock.[6] The process is a free-radical substitution reaction, which can be initiated by heat or UV light.

Detailed Methodology:

  • Raw Material Selection: A suitable n-paraffin fraction (e.g., C₁₄-C₁₇ for MCCPs) is selected based on the desired properties of the final product. The purity of the paraffin feedstock is crucial for the quality of the chlorinated paraffin.

  • Reaction Setup: The reaction is typically carried out in a lead-lined or glass-lined reactor to withstand the corrosive nature of the reactants and products.

  • Chlorination: The paraffin feedstock is heated to the reaction temperature, typically between 80-120°C.[6] Chlorine gas is then sparged into the reactor. The reaction is exothermic, and the temperature is controlled by cooling coils or a reactor jacket.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the density or viscosity of the reaction mixture, which increases with the degree of chlorination.

  • Termination: Once the desired chlorine content is achieved, the chlorine gas supply is stopped.

  • Neutralization and Purification: The crude product contains residual dissolved chlorine and hydrogen chloride (HCl) gas, which is a major byproduct. The mixture is typically purged with an inert gas (e.g., nitrogen) to remove these impurities. Any remaining acidity can be neutralized by washing with a dilute alkaline solution, followed by washing with water. The product is then dried under vacuum.

  • Byproduct Handling: The evolved HCl gas is typically absorbed in water to produce hydrochloric acid as a commercial byproduct.[1]

Manufacturing_Process cluster_feedstock Feedstock Preparation cluster_reaction Chlorination Reaction cluster_separation Product Separation & Purification cluster_products Final Products Paraffin Paraffin Feedstock (n-alkanes) Reactor Chlorination Reactor (80-120°C, UV light optional) Paraffin->Reactor Chlorine Chlorine Gas Chlorine->Reactor Degassing Degassing (N₂ Purge) Reactor->Degassing HCl Hydrochloric Acid (Byproduct) Reactor->HCl HCl Gas Neutralization Neutralization & Washing Degassing->Neutralization Drying Vacuum Drying Neutralization->Drying This compound This compound (Chlorinated Paraffin) Drying->this compound

Caption: Manufacturing Process of this compound.

Analytical Characterization

The complex nature of this compound mixtures necessitates sophisticated analytical techniques for their characterization.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

GC coupled with electron capture negative ionization mass spectrometry (GC-ECNI-MS) is a powerful technique for the analysis of chlorinated paraffins.

Experimental Protocol Outline:

  • Sample Preparation: A known amount of the this compound sample is dissolved in a suitable solvent (e.g., hexane (B92381) or cyclohexane). An internal standard (e.g., a specific PCB congener or a deuterated compound) is added for quantification.

  • GC Separation:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.

    • Injection: A split/splitless injector is used, with the injection volume typically being 1-2 µL.

    • Oven Program: A temperature gradient is employed to separate the different chlorinated paraffin congeners. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all components.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • MS Detection (ECNI mode):

    • Ionization: Methane is commonly used as the reagent gas for electron capture negative ionization.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode. In SIM mode, characteristic ions of chlorinated paraffins are monitored to enhance sensitivity and selectivity.

  • Data Analysis: The resulting chromatogram will show a complex pattern of peaks, often referred to as a "hump," representing the numerous unresolved isomers. Quantification is typically performed by integrating the total area of the hump and comparing it to the response of a known standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

¹H and ¹³C NMR spectroscopy can provide valuable information about the structure and chlorine content of this compound.

Experimental Protocol Outline:

  • Sample Preparation: A concentrated solution of the this compound sample is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • NMR Data Acquisition:

    • ¹H NMR: A standard proton NMR spectrum is acquired. The signals from protons attached to chlorinated carbons appear at a lower field (higher ppm) compared to those in the unchlorinated paraffin backbone.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The signals from chlorinated carbons are shifted downfield.

    • 2D NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to correlate proton and carbon signals and aid in the assignment of specific structural motifs.

  • Data Analysis: The degree of chlorination can be estimated by integrating the signals in the ¹H NMR spectrum corresponding to protons on chlorinated and non-chlorinated carbons. More advanced methods involve analyzing the shifts in the ¹³C NMR spectrum.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Internal_Standard Addition of Internal Standard Dissolution->Internal_Standard NMR NMR Spectroscopy (¹H, ¹³C, 2D) Dissolution->NMR GCMS GC-ECNI-MS Internal_Standard->GCMS Composition Compositional Analysis (Chain Length, Cl Content) GCMS->Composition Structure Structural Elucidation NMR->Structure Quantification Quantification Composition->Quantification Structure->Quantification

Caption: Analytical Workflow for this compound.

Conclusion

This compound represents a complex but industrially significant class of chemicals. A thorough understanding of their chemical nature, synthesis, and analytical characterization is essential for researchers and scientists working with these materials. The methodologies outlined in this guide provide a framework for the comprehensive analysis of chlorinated paraffins, enabling better quality control, environmental monitoring, and development of new applications.

References

An In-depth Technical Guide to the Solubility of Cereclor in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor™, a trade name for a range of chlorinated paraffins, encompasses a variety of complex mixtures of polychlorinated n-alkanes. These compounds are utilized across numerous industrial applications, including as secondary plasticizers in polymers like PVC, as extreme pressure additives in metalworking fluids, and as flame retardants in paints, adhesives, and sealants. The solubility of this compound in organic solvents is a critical physicochemical property that dictates its formulation, application, and environmental fate. This guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents, outlines experimental protocols for determining solubility, and presents a logical workflow for solubility assessment.

Qualitative Solubility of this compound

This compound grades are generally characterized by their carbon chain length and degree of chlorination, which significantly influence their physical and chemical properties, including solubility. Across various grades, a consistent pattern of solubility emerges.

This compound is practically insoluble in:

  • Water[1][2][3][4][5]

  • Lower alcohols (e.g., ethanol)[2]

  • Glycerol[2]

  • Glycols[2]

This compound is soluble in a wide range of organic solvents, including:

  • Aromatic hydrocarbons (e.g., toluene, xylene)[1][2]

  • Chlorinated solvents (e.g., dichloromethane, chloroform)[1][2]

  • Ketones (e.g., methyl ethyl ketone, acetone)[1][2]

  • Esters (e.g., ethyl acetate)[1][2]

  • Ethers[2]

  • Mineral oils[2]

Additionally, this compound exhibits moderate solubility in unchlorinated aliphatic hydrocarbons.[2] It is also noteworthy that different grades of this compound are completely miscible with one another.

Quantitative Solubility Data

The table below summarizes the qualitative solubility of different this compound grades based on available information.

This compound Grade(s)Solvent ClassSolubility
S40, S45, S50, S52, S52HV, S52SS, 51L, S54, S55, S56, S58, S60, S63Aromatic Hydrocarbons, Chlorinated Solvents, Esters, KetonesSoluble[1]
54DPAromatic Hydrocarbons, Chlorinated Solvents, Esters, KetonesSoluble
M20, M40, M47, M50Aromatic Hydrocarbons, Chlorinated Solvents, Esters, KetonesSoluble[4]
E Grades (e.g., E40, E45, E50, E56, E60)Base OilsSoluble[6]
42, 42b, 42SS, 46, 48, 48V, 53Aromatic Hydrocarbons, Chlorinated Solvents, Esters, KetonesSoluble[3]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, a well-defined experimental protocol is essential. The following is a generalized procedure for determining the solubility of a viscous material like this compound in an organic solvent. This protocol can be adapted based on the specific this compound grade, solvent, and available analytical instrumentation.

Objective: To determine the saturation solubility of a specific this compound grade in a selected organic solvent at a controlled temperature.

Materials and Equipment:

  • Analytical balance (accurate to ±0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stirrer with a heating plate

  • Constant temperature water bath or incubator

  • Volumetric flasks and pipettes (Class A)

  • Glass vials with screw caps (B75204) and PTFE septa

  • Syringe filters (PTFE, 0.45 µm)

  • Syringes

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector like ECD or FID, or a High-Performance Liquid Chromatograph with a UV or RI detector)

  • This compound sample of known grade

  • High-purity organic solvent

Procedure:

  • Preparation of Saturated Solution (Equilibrium Method): a. Add an excess amount of the this compound sample to a series of glass vials. The exact amount will depend on the expected solubility; a preliminary rough test can be beneficial. b. Accurately pipette a known volume of the organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a temperature-controlled shaker or stirrer set to the desired temperature (e.g., 25 °C). e. Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established by observing when the concentration of this compound in the solvent no longer increases over time.

  • Phase Separation: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow any undissolved this compound to settle. b. For highly viscous solutions or fine suspensions, centrifugation at the controlled temperature can be employed to facilitate the separation of the excess solute.

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any remaining undissolved micro-particles. c. Accurately determine the weight of the filtered solution. d. Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the calibration range of the analytical instrument. e. Prepare a series of calibration standards of the this compound grade in the chosen solvent. f. Analyze the diluted sample and the calibration standards using the appropriate analytical method (e.g., GC or HPLC).

  • Calculation of Solubility: a. From the calibration curve, determine the concentration of this compound in the diluted sample. b. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. c. Express the solubility in desired units, typically g/100 mL or mg/L.

Mandatory Visualization

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Select this compound Grade and Organic Solvent B Add Excess this compound to Solvent in Vials A->B C Equilibrate at Controlled Temperature with Agitation B->C D Allow Undissolved Solute to Settle C->D E Centrifuge (Optional) D->E F Filter Supernatant D->F E->F H Dilute Filtered Sample F->H G Prepare Calibration Standards I Analyze Samples and Standards (e.g., GC, HPLC) G->I H->I J Determine Concentration from Calibration Curve I->J K Calculate Solubility (g/100mL) J->K L L K->L Report Results

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its qualitative solubility is well-documented. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Understanding the solubility of this compound is paramount for its effective and safe use in various industrial formulations and for assessing its environmental impact. The provided workflow and methodologies are intended to empower researchers and professionals in the chemical and pharmaceutical industries to make informed decisions regarding the use of this complex and versatile class of compounds.

References

The Environmental Odyssey of Chlorinated Paraffins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated paraffins (CPs) are a complex class of halogenated hydrocarbons that have seen widespread industrial use as flame retardants, plasticizers, and lubricants for decades. Their chemical stability, however, comes at an environmental cost. CPs are persistent, bioaccumulative, and toxic, leading to their classification as persistent organic pollutants (POPs) and raising significant concerns for environmental and human health. This technical guide provides an in-depth exploration of the environmental fate of chlorinated paraffins, detailing their degradation, transport, and bioaccumulation, supported by quantitative data, experimental methodologies, and pathway visualizations.

Environmental Degradation and Transformation

Chlorinated paraffins are resistant to degradation, but can be transformed in the environment through various biotic and abiotic processes. The primary degradation pathway is dechlorination. The rate and extent of degradation are influenced by the carbon chain length and degree of chlorination, with short-chain CPs (SCCPs) and less chlorinated congeners generally being more susceptible to breakdown.

Abiotic Degradation:

  • Photodegradation: While CPs do not directly absorb significant amounts of UV radiation, they can undergo indirect photolysis in the presence of photosensitizers. This process is considered a potentially important degradation pathway in sunlit surface waters and the atmosphere.

  • Thermal Decomposition: At elevated temperatures, such as during waste incineration, CPs can degrade. However, this process can lead to the formation of more toxic byproducts, including polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs).

Biotic Degradation:

Microorganisms in soil and sediment can biodegrade CPs, albeit slowly. The half-life of CPs in sediment is estimated to be greater than one year. Some studies have shown no observable biotransformation in certain sediments over 120 days.[1][2] In contrast, the estimated atmospheric half-life is shorter, ranging from 0.85 to 7.2 days, suggesting that atmospheric transport and subsequent deposition are significant fate processes.[3]

The following table summarizes the available quantitative data on the degradation of chlorinated paraffins.

ParameterMatrixValueReference
Half-lifeSediment> 1 year[2]
Half-lifeSediment> 120 days (at 12 °C)[1]
Half-lifeAir0.85 - 7.2 days (estimated)[3]

Environmental Transport and Partitioning

The physical-chemical properties of chlorinated paraffins govern their transport and partitioning in the environment. Their low water solubility and high lipophilicity lead to their association with particulate matter in water and soil.

Partition Coefficients:

The octanol-water partition coefficient (Kow) is a key parameter for assessing the lipophilicity and bioaccumulation potential of a chemical. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) describes the tendency of a chemical to adsorb to soil and sediment.

Chlorinated Paraffin TypeLog Kow RangeReference
Short-Chain (SCCPs)4.4 - 8.7[4]
Medium-Chain (MCCPs)5.5 - 10.9[4]
Long-Chain (LCCPs)7.2 - 13.8[4]
C16, 34% Chlorine6.4 - 10.3[5]
C12, 69% Chlorine6.3 - 9.3[5]

Bioaccumulation and Biomagnification

Due to their high lipophilicity, chlorinated paraffins readily bioaccumulate in the fatty tissues of organisms. This leads to their biomagnification through the food web, with concentrations increasing at higher trophic levels.

Bioaccumulation and Bioconcentration Factors:

The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are used to quantify the extent to which a chemical accumulates in an organism from all environmental exposures and from water, respectively.

OrganismCP TypeLog BAF/BCF (L/kg lipid)Reference
Daphnia magnaVarious CPsBCF: 6.7 - 7.0[6][7]
Daphnia magnaVarious CPsBAF: 6.5 - 7.0[6][7]

Toxicological Effects and Signaling Pathway Disruption

Chlorinated paraffins exert a range of toxic effects on organisms, including endocrine disruption, oxidative stress, and interference with metabolic pathways.[8][9][10]

Key Signaling Pathways Affected:

  • Peroxisome Proliferator-Activated Receptor α (PPARα) Pathway: SCCPs have been shown to activate the PPARα signaling pathway, which is involved in lipid metabolism. This can lead to disruption of fatty acid metabolism in the liver.[8][11][12]

  • Oxidative Stress Pathways: CPs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The NRF2 signaling pathway, a key regulator of the antioxidant response, is often implicated.[10]

  • Endocrine Disruption: SCCPs have been shown to exhibit estrogenic and anti-estrogenic activities, mediated by the estrogen receptor α (ERα). They can also act as antagonists to the glucocorticoid receptor (GR).[9][13]

The following diagrams illustrate some of the key signaling pathways disrupted by chlorinated paraffins.

PPARa_Pathway cluster_nucleus Nucleus CPs Chlorinated Paraffins (SCCPs) PPARa PPARα CPs->PPARa Binds to RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Acyl-CoA oxidase) PPRE->TargetGenes Activates Transcription of FattyAcidOxidation Increased Fatty Acid Oxidation TargetGenes->FattyAcidOxidation LipidMetabolism Disrupted Lipid Metabolism FattyAcidOxidation->LipidMetabolism

Figure 1. Chlorinated Paraffin-Induced PPARα Signaling Pathway Disruption.

Oxidative_Stress_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPs Chlorinated Paraffins ROS Increased ROS (Reactive Oxygen Species) CPs->ROS Keap1 Keap1 ROS->Keap1 Oxidizes CellularDamage Oxidative Cellular Damage ROS->CellularDamage Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription of

Figure 2. Chlorinated Paraffin-Induced Oxidative Stress via the Nrf2 Pathway.

Experimental Protocols for Environmental Analysis

The accurate quantification of chlorinated paraffins in environmental matrices is challenging due to their complex isomeric nature. The following sections outline generalized experimental protocols for the analysis of CPs in soil/sediment and biota.

5.1. Analysis of Chlorinated Paraffins in Soil and Sediment

This protocol provides a general workflow for the extraction and cleanup of CPs from solid matrices.

Soil_Sediment_Workflow Start Soil/Sediment Sample Extraction Soxhlet Extraction (e.g., with hexane (B92381)/acetone) Start->Extraction Concentration1 Concentration Extraction->Concentration1 Cleanup Silica (B1680970) Gel Column Chromatography (activated silica, optional acid treatment) Concentration1->Cleanup Concentration2 Concentration & Solvent Exchange (to a suitable solvent for analysis) Cleanup->Concentration2 Analysis Instrumental Analysis (e.g., GC-ECNI-MS) Concentration2->Analysis End Data Analysis Analysis->End

Figure 3. Workflow for the Analysis of Chlorinated Paraffins in Soil and Sediment.

Methodology:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh approximately 10-20 g of the homogenized sample into a Soxhlet thimble.

    • Add a known amount of a suitable internal standard (e.g., a ¹³C-labeled CP congener).

    • Extract the sample for 12-24 hours using a mixture of hexane and acetone (B3395972) (1:1, v/v) in a Soxhlet apparatus.

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • Cleanup:

    • Prepare a multi-layer silica gel column. A typical column may consist of (from bottom to top): a glass wool plug, activated silica gel, acid-treated silica gel (e.g., 40% H₂SO₄ w/w), and anhydrous sodium sulfate.

    • Apply the concentrated extract to the top of the column.

    • Elute the CPs with a suitable solvent, such as hexane or a mixture of hexane and dichloromethane (B109758). The exact solvent composition and volume should be optimized based on the specific CP congeners of interest.

  • Final Concentration and Solvent Exchange: Concentrate the cleaned extract and exchange the solvent to one that is compatible with the analytical instrument (e.g., isooctane (B107328) for GC-MS).

  • Instrumental Analysis: Analyze the final extract using an appropriate instrument, such as a gas chromatograph coupled with an electron capture negative ionization mass spectrometer (GC-ECNI-MS).

5.2. Analysis of Chlorinated Paraffins in Biota

This protocol outlines a general procedure for the extraction and cleanup of CPs from biological tissues.

Methodology:

  • Sample Preparation: Homogenize the tissue sample (e.g., fish fillet, liver).

  • Extraction:

    • Mix the homogenized tissue with a drying agent, such as anhydrous sodium sulfate, to form a free-flowing powder.

    • Transfer the mixture to an extraction cell for pressurized liquid extraction (PLE) or a Soxhlet apparatus.

    • Extract with a suitable solvent system, such as dichloromethane (DCM) or a hexane/DCM mixture.

  • Lipid Removal (Gel Permeation Chromatography - GPC):

    • Concentrate the extract and subject it to GPC to remove lipids. A common GPC system uses a stationary phase of Bio-Beads S-X3 with a mobile phase of DCM or a DCM/cyclohexane mixture.

  • Fractionation (Silica Gel or Florisil Chromatography):

    • Further clean the extract using a silica gel or Florisil column to separate CPs from other co-extracted compounds.

    • The elution is typically performed with solvents of increasing polarity.

  • Instrumental Analysis: Analyze the purified extract using a suitable analytical technique, such as liquid chromatography coupled with atmospheric pressure chemical ionization tandem mass spectrometry (LC-APCI-MS/MS).

Instrumental Analysis Parameters:

The following tables provide example instrumental parameters for the analysis of chlorinated paraffins. These parameters should be optimized for the specific instrument and application.

Table: Example GC-ECNI-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min
Mass Spectrometer
Ionization ModeElectron Capture Negative Ionization (ECNI)
Reagent GasMethane
Ion Source Temperature200 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan

Table: Example LC-APCI-MS/MS Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 5 mM ammonium (B1175870) acetate
Mobile Phase BMethanol
GradientOptimized for separation of CP groups
Flow Rate0.3 mL/min
Mass Spectrometer
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI), negative mode
Corona Discharge Current5 µA
Vaporizer Temperature400 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Conclusion

The environmental fate of chlorinated paraffins is a complex issue driven by their persistence, hydrophobicity, and resistance to degradation. Their ability to undergo long-range transport and bioaccumulate in food webs poses a significant risk to ecosystems and human health. Understanding their environmental behavior, toxicological effects, and the analytical methods for their detection is crucial for effective risk assessment and management. This technical guide provides a foundational understanding of these aspects, serving as a valuable resource for researchers and professionals working to address the challenges posed by this important class of environmental contaminants.

References

Cereclor degradation mechanisms in the environment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Degradation Mechanisms of Cereclor (Chlorinated Paraffins)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a trade name for chlorinated paraffins (CPs), represents a class of complex industrial chemicals widely used as plasticizers, flame retardants, and lubricants.[1] CPs are classified based on their carbon chain length into short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₀) chlorinated paraffins.[1][2] Due to their persistence, potential for bioaccumulation, and toxicity, the environmental fate of CPs is a significant concern.[3][4] This guide provides a detailed overview of the primary abiotic and biotic degradation mechanisms affecting CPs in the environment, summarizes key quantitative data, outlines experimental protocols for studying their degradation, and visualizes the core pathways and workflows.

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For chlorinated paraffins, the primary abiotic pathways are photodegradation, thermal degradation, and chemical oxidation.

Photodegradation

Direct photolysis of CPs is generally inefficient as their sp³ hybridized structure does not readily absorb ultraviolet (UV) radiation above 290 nm.[1][5] However, indirect photodegradation is a significant pathway in sunlit surface waters.

  • Indirect Photolysis: In the presence of photosensitizers, such as dissolved organic matter, indirect photolysis can achieve degradation rates of up to 95%.[1][5] This process follows first-order kinetics.[1][5]

  • Reactive Species: The photochemical degradation of SCCPs in aqueous solutions is primarily mediated by photochemically-produced reactive intermediates, including hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH).[6][7]

  • Influence of Chlorination: The degree of chlorination influences the degradation pathway. Higher chlorine content leads to higher reaction rate constants for hydrated electrons and lower rate constants for hydroxyl radicals.[6] For CPs with a chlorine content above approximately 60%, degradation by hydrated electrons becomes more dominant than by hydroxyl radicals.[6]

  • Degradation Products: Complete photodegradation can yield less harmful substances like H₂O, CO₂, and HCl.[1][5] However, incomplete degradation can result in the formation of lower-chlorinated CPs and other intermediates.[7]

Thermal Degradation

CPs are susceptible to degradation at elevated temperatures, a process relevant to industrial applications and waste incineration.[1][8]

  • Decomposition Process: Prolonged heating at temperatures above 70°C, or short-term heating above 200°C, can cause decomposition, leading to the liberation of hydrogen chloride (HCl).[9][10][11][12] The primary reactions involve carbon chain cleavage and dehydrochlorination, which can transform CPs into compounds with lower chlorine content.[1]

  • Formation of Toxic Byproducts: Thermal treatment, especially under certain conditions, can generate more persistent and toxic byproducts. These include chlorinated aromatic hydrocarbons such as polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs).[1][8] The presence of metals like copper (Cu) and iron (Fe) can catalyze the formation of dioxins during thermal processes.[1] Furthermore, MCCPs and LCCPs can thermally degrade into SCCPs.[8]

Chemical Oxidation

Advanced Oxidation Processes (AOPs) have been investigated for the remediation of CP-contaminated soil and water. These methods utilize strong oxidizing agents to break down the persistent CP molecules.[13]

  • Effective Oxidants: Common oxidants such as potassium permanganate (B83412) (KMnO₄), sodium persulfate (Na₂S₂O₈), Fenton's reagent (H₂O₂/Fe²⁺), and hydrogen peroxide (H₂O₂) have been shown to effectively degrade SCCPs in soil.[13]

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of CPs by living organisms, primarily microorganisms and plants.

Microbial Degradation

Certain microorganisms possess the metabolic capability to degrade CPs, although the efficiency and pathways can vary significantly depending on the microbial species and CP structure.[1]

  • Key Microorganisms: In marine environments, bacterial genera such as Halomonas, Pseudomonas, and Marinobacter have been identified as key players in SCCP degradation.[4][14] Aerobic bacteria like Pseudomonas sp. and Rhodococcus sp. have also been shown to metabolize CPs.[3]

  • Degradation Pathways: The primary microbial degradation mechanism is believed to involve an initial cleavage of the carbon-chlorine (C-Cl) bond, followed by the breaking of carbon-carbon (C-C) bonds.[15] This process degrades the larger CP molecules into smaller, short-chain alkanes.[15]

  • Transformation Products: Identified transformation products from microbial degradation include chlorinated intermediates, hydroxylated derivatives, and unsaturated compounds.[14] For example, the degradation of SCCPs by Escherichia coli has been shown to produce short-chain alkanes like 2,4-dimethylheptane (B1204451) and 3,3-dimethylhexane.[15][16]

  • Functional Genes: Genomic analyses have identified key functional genes involved in SCCP degradation, including those responsible for oxidative stress response (e.g., katG, katE), alkene reduction (nemA), and alcohol dehydrogenation.[14]

Phytodegradation (Plant-Mediated Degradation)

Plants can absorb CPs from soil, water, and the atmosphere and subsequently transform them through various metabolic pathways.[1][3]

  • Uptake and Translocation: Studies using model plants like pumpkin and soybean have demonstrated that CPs can be taken up by the roots and translocated to the shoots.[1]

  • Metabolic Pathways: The primary phytotransformation pathways include dechlorination, chlorine rearrangement, and carbon chain cleavage, leading to the formation of lower-chlorinated CPs.[1][3]

  • Complex Transformations: A detailed study on a specific SCCP congener in a rice seedling hydroponic system identified a complex network of 61 different transformation products.[17][18] The observed pathways included multihydroxylation, elimination of HCl, dechlorination, and Phase II conjugation reactions such as acetylation, sulfation, glycosylation, and amide acid conjugation.[17][18]

  • Influence of Chlorination: The efficiency of phytodegradation is dependent on the degree of chlorination, with SCCPs and less chlorinated congeners being more readily degraded in plants.[1]

Quantitative Data Summary

The following table summarizes quantitative data related to this compound degradation from the cited literature.

Degradation PathwayCompound ClassMatrixKey ParameterValue/ResultReference(s)
Photodegradation CPsAqueousDegradation Rate (Indirect)Up to 95%[1][5]
1-chlorodecane (B1663957) (CD)AqueousHalf-life (UV light)24.4 min[19]
1-chlorodecane (CD)AqueousDechlorination Efficiency (120 min)~85%[19]
Chemical Oxidation SCCPsSoilDegradation Efficiency (KMnO₄, 120 h)93.3%[13]
SCCPsSoilDegradation Efficiency (Na₂S₂O₈, 120 h)91.9%[13]
SCCPsSoilDegradation Efficiency (Fenton, 120 h)90.4%[13]
SCCPsSoilDegradation Efficiency (H₂O₂, 120 h)84.3%[13]
Biotic Degradation SCCP CongenerRice Seedling SystemRemaining Parent Compound (end of exposure)21.4 ± 1.6%[17][18]
SCCP CongenerRice Seedling SystemRhizosphere Microorganism Degradation9.1 ± 5.8%[17][18]
SCCPsAqueous (E. coli)Removal Rate (0.15 MPa O₂, 7 days)85.61%[15]
SCCPsAqueous (E. coli)Removal Rate (Atmospheric pressure, 7 days)68.83%[15]

Experimental Protocols

Protocol for Photodegradation of SCCPs in Aqueous Solution

This protocol is based on studies investigating the photochemical transformation of SCCP model compounds.[19]

  • Model Compound Preparation: Prepare a stock solution of a model SCCP compound, such as 1-chlorodecane (CD), in a suitable solvent. Prepare aqueous solutions of the desired concentration (e.g., 5 mg L⁻¹) by spiking the stock solution into ultrapure water.

  • Photoreactor Setup: Place the aqueous solution in a quartz photoreactor. Use a high-pressure mercury lamp (e.g., 1000W) as the UV light source.[19] Maintain a constant temperature (e.g., 20 °C) using a cooling water circulation system.

  • Irradiation and Sampling: Turn on the lamp to initiate the photodegradation experiment. Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 10, 20, 40, 60, 90, 120 min).

  • Quenching Experiments (Optional): To identify reactive species, conduct parallel experiments in the presence of specific scavengers. For example, use ethanol (B145695) to quench hydroxyl radicals (•OH) or isopropanol (B130326) for other reactive species.

  • Sample Analysis: Extract the remaining parent compound from the aqueous samples using a suitable organic solvent (e.g., n-hexane). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound over time.

  • Dechlorination Analysis: Measure the concentration of chloride ions (Cl⁻) in the aqueous samples using ion chromatography to determine the dechlorination efficiency.[19]

  • Data Analysis: Calculate the degradation rate constants by fitting the concentration-time data to a kinetic model (e.g., pseudo-first-order).

Protocol for Microbial Degradation of SCCPs in Marine Sediment

This protocol is adapted from studies on the microbial transformation of SCCPs in marine environments.[14]

  • Sediment Collection and Microcosm Setup: Collect sediment samples from the target marine environment. In a laboratory setting, create sediment microcosms by placing a known amount of sediment and overlying seawater into sterile flasks.

  • Spiking and Incubation: Spike the microcosms with a known concentration of an SCCP mixture or a specific congener. Prepare control microcosms (e.g., sterilized sediment) to account for abiotic losses. Incubate all flasks in the dark at a constant temperature under aerobic or anaerobic conditions, depending on the experimental goal.

  • Sampling: At regular intervals over a period of weeks or months, collect sediment and water samples from the microcosms for analysis.

  • Chemical Analysis: Extract SCCPs and their potential transformation products from the sediment and water samples using appropriate solvent extraction and cleanup procedures (e.g., solid-phase extraction, silica (B1680970) gel chromatography). Analyze the extracts using high-resolution mass spectrometry (e.g., UPLC-Orbitrap-HRMS) to identify and quantify the parent SCCPs and transformation products.[14]

  • Microbial Community Analysis: Extract total DNA from sediment samples. Use 16S rRNA gene amplicon sequencing to analyze the bacterial community composition and identify changes in response to SCCP exposure.

  • Isolation of Degrading Strains: Use enrichment culture techniques to isolate SCCP-degrading bacteria. Plate sediment dilutions onto selective media containing SCCPs as a sole carbon source.

  • Genomic and Transcriptomic Analysis: For isolated degrading strains, perform whole-genome sequencing and transcriptomic analysis (RNA-seq) to identify key functional genes and metabolic pathways involved in the degradation process.[14]

Protocol for Phytotransformation of SCCPs in a Hydroponic System

This protocol is based on a study investigating the biotic and abiotic transformation of an SCCP congener using rice seedlings.[17][18]

  • Plant Cultivation: Germinate rice seeds and cultivate the seedlings in a nutrient solution until they reach a suitable size (e.g., three-leaf stage).

  • Hydroponic Exposure Setup: Transfer the rice seedlings to a hydroponic exposure system containing a defined nutrient solution. Spike the solution with a known concentration of the target SCCP congener (e.g., 250 ng/mL of 1,2,5,6,9,10-C₁₀H₁₆Cl₆).[17][18]

  • Control Groups: Set up parallel control experiments to differentiate between different transformation pathways:

    • Unplanted Control: Nutrient solution with SCCP but no plants (to assess abiotic degradation).

    • Root Exudate Control: Solution containing root exudates from unexposed plants, spiked with SCCP (to assess degradation by exudates).

  • Incubation and Sampling: Conduct the exposure experiment over a set period (e.g., several days) under controlled light and temperature conditions. At the end of the exposure, harvest the plants and separate them into roots and shoots. Collect samples of the nutrient solution.

  • Sample Preparation and Extraction: Homogenize the plant tissues (roots and shoots). Perform solvent extraction on the plant tissues and the nutrient solution to isolate the parent SCCP and its transformation products.

  • Analysis of Transformation Products: Analyze the extracts using advanced analytical techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and characterize the wide range of potential metabolites, including hydroxylated, dechlorinated, and conjugated products.[17][18]

  • Mass Balance Calculation: Quantify the amount of the parent SCCP remaining in the solution and accumulated in the plant tissues to perform a mass balance analysis and determine the extent of transformation.

Visualizations of Degradation Pathways and Workflows

Diagram 1: Overview of this compound Environmental Degradation

CPs This compound (Chlorinated Paraffins) in Environment Abiotic Abiotic Degradation CPs->Abiotic Biotic Biotic Degradation CPs->Biotic Photo Photodegradation (Indirect) Abiotic->Photo Thermal Thermal Degradation Abiotic->Thermal Microbial Microbial Degradation Biotic->Microbial Phyto Phytodegradation Biotic->Phyto Products1 Complete Mineralization (CO₂, H₂O, HCl) Photo->Products1 Products2 Transformation Products (Lower-chlorinated CPs, Alcohols, Olefins) Photo->Products2 Thermal->Products2 Products3 Toxic Byproducts (PCBs, PCNs) Thermal->Products3 Microbial->Products1 Microbial->Products2 Phyto->Products2

Caption: High-level overview of abiotic and biotic degradation pathways for this compound.

Diagram 2: Proposed Microbial Degradation Pathway for an SCCP

SCCP SCCP Congener (e.g., C₁₀H₁₆Cl₆) Step1 Dechlorination (C-Cl Bond Cleavage) SCCP->Step1 Microbial Enzymes Intermediate1 Hydroxylated Intermediate (C₁₀H₁₇Cl₅OH) Step1->Intermediate1 Step2 Oxidation (Alcohol Dehydrogenase) Intermediate1->Step2 Intermediate2 Keto/Aldehyde Intermediate Step2->Intermediate2 Step3 C-C Bond Cleavage (e.g., Beta-oxidation) Intermediate2->Step3 Products Smaller Molecules (e.g., Short-chain alkanes) + Further Degradation Step3->Products

Caption: A simplified pathway for the microbial degradation of a short-chain chlorinated paraffin.

Diagram 3: Experimental Workflow for a Phytodegradation Study

Start Start: Plant Seedling Cultivation Setup Hydroponic System Setup (Nutrient Solution + Seedlings) Start->Setup Spike Spike with SCCP Congener Setup->Spike Incubate Incubate under Controlled Conditions (Light, Temperature) Spike->Incubate Harvest Harvest Plants & Solution Samples Incubate->Harvest Separate Separate Roots, Shoots, Solution Harvest->Separate Extract Solvent Extraction of All Matrices Separate->Extract Analyze Instrumental Analysis (e.g., UPLC-MS/MS) Extract->Analyze Data Data Processing: Identify & Quantify Transformation Products Analyze->Data End End: Mass Balance & Pathway Elucidation Data->End

Caption: A typical experimental workflow for studying the phytodegradation of this compound.

References

In-Depth Technical Guide to the Physical Properties of Medium-Chain Cereclor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of medium-chain Cereclor, a commercial chlorinated paraffin. The information herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this substance for laboratory and development applications. This document presents quantitative data in structured tables, outlines experimental protocols for property determination, and includes visualizations of relevant biological pathways and experimental workflows.

Core Physical Properties of Medium-Chain this compound

Medium-chain Cereclors are chlorinated paraffins with a carbon chain length typically in the C14-C17 range.[1][2][3][4] The degree of chlorination is a key determinant of their physical properties, with chlorine content generally ranging from 40-70% by weight.[5][6][7][8] As the chlorine content increases, properties such as viscosity and density also tend to increase.[5]

This guide focuses on representative medium-chain this compound grades to provide a clear understanding of their physical characteristics. The following tables summarize the key physical properties of various medium-chain this compound products, with a focus on this compound S52, a widely used grade.

Quantitative Data Summary

The physical properties of several medium-chain this compound grades are detailed below. These values are typical and may vary slightly between batches.

Table 1: Physical Properties of this compound S52

PropertyTypical ValueUnit
Chlorine Content51.7% w/w
Viscosity at 100°F (37.8°C)1441SUS
Viscosity at 210°F (98.9°C)69SUS
Viscosity at 25°C10-20Poise
Density at 25°C1.26g/mL
Pour Point15.5°F
Color175Hazen Units
Data sourced from[1][2][3][4]

Table 2: General Physical Properties of Medium-Chain Chlorinated Paraffins (C14-C17)

PropertyRangeUnit
Chlorine Content40 - 63% w/w
AppearanceClear mobile liquid-
OdorSlight-
Boiling Point>200 (decomposes)°C
Flash PointNone°C
Vapor PressurePractically non-volatilemm Hg
Water SolubilityInsoluble-
Solvent SolubilitySoluble in most aromatic hydrocarbons, chlorinated solvents, esters, and ketones-
Data sourced from[2][6][8][9][10]

Experimental Protocols for Property Determination

The accurate determination of the physical properties of medium-chain this compound relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Viscosity Measurement

Methodology: The kinematic viscosity of medium-chain this compound is typically determined using a calibrated glass capillary viscometer according to ASTM D445 .

  • Apparatus: Calibrated glass capillary viscometer (e.g., Oswald-type, suspended-level type), temperature-controlled bath, thermometer, stopwatch.

  • Procedure:

    • The viscometer is charged with the this compound sample.

    • The viscometer is placed in a temperature-controlled bath until the sample reaches the desired temperature (e.g., 25°C, 100°F, or 210°F).

    • The time taken for the liquid to flow between two marked points on the viscometer under gravity is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

  • Data Interpretation: The result is reported in centistokes (cSt) or converted to other units such as Saybolt Universal Seconds (SUS) or Poise.

Density Determination

Methodology: The density of medium-chain this compound can be determined using a digital density meter as described in ASTM D4052 or a Bingham pycnometer following ASTM D1480 for viscous materials.

  • Apparatus (ASTM D4052): Digital density meter with an oscillating U-tube, syringe for sample injection.

  • Procedure (ASTM D4052):

    • The instrument is calibrated with air and a certified reference standard (e.g., pure water).

    • A small sample of this compound is injected into the oscillating U-tube.

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

  • Apparatus (ASTM D1480): Bingham-type pycnometer, constant-temperature bath, thermometer, balance.

  • Procedure (ASTM D1480):

    • The clean, dry pycnometer is weighed.

    • The pycnometer is filled with the this compound sample, avoiding air bubbles.

    • The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

    • The pycnometer is removed, cleaned, and weighed. The density is calculated from the mass of the sample and the calibrated volume of the pycnometer.

Pour Point Determination

Methodology: The pour point, which is the lowest temperature at which the substance will flow, is determined according to ASTM D97 .

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • The this compound sample is poured into a test jar to a specified level.

    • The sample is heated and then cooled at a specified rate in a cooling bath.

    • At every 3°C interval, the jar is removed from the bath and tilted to see if the liquid flows.

    • The pour point is recorded as the lowest temperature at which movement is observed, plus 3°C.

Biological Interactions and Experimental Workflows

Recent research has begun to elucidate the cellular and molecular effects of medium-chain chlorinated paraffins (MCCPs). This section provides diagrams of a key signaling pathway implicated in MCCP-induced toxicity and a typical experimental workflow for their analysis in biological samples.

Signaling Pathway: MCCP-Induced Cellular Senescence and Ferroptosis

Medium-chain chlorinated paraffins have been shown to induce cellular senescence and a form of programmed cell death called ferroptosis in kidney cells. This process involves the generation of reactive oxygen species (ROS), depletion of glutathione (B108866) (GSH), and lipid peroxidation.

MCCP_Induced_Cellular_Stress MCCP Medium-Chain This compound (MCCP) Cell Kidney Cell MCCP->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS GSH Decreased GSH (Glutathione) Cell->GSH p53_p21 Activation of p53/p21 Pathway Cell->p53_p21 Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation GSH->Lipid_Peroxidation Inhibits Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_p21->Cell_Cycle_Arrest Senescence Cellular Senescence Cell_Cycle_Arrest->Senescence

Caption: MCCP-induced cellular stress pathways leading to ferroptosis and senescence.

Experimental Workflow: Analysis of MCCPs in Biological Samples

The analysis of medium-chain chlorinated paraffins in biological matrices such as blood or tissue is a complex process that requires several steps to isolate and quantify these compounds.

MCCP_Analysis_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Blood, Tissue) Extraction 2. Solvent Extraction (e.g., Hexane/DCM) Sample_Collection->Extraction Cleanup 3. Sample Cleanup (e.g., Florisil Column Chromatography) Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration Analysis 5. Instrumental Analysis (GC-MS/MS or LC-MS/MS) Concentration->Analysis Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing MCCP_Metabolism MCCP Medium-Chain This compound Hydroxylation Hydroxylation (+OH) MCCP->Hydroxylation Dechlorination Reductive Dechlorination (-Cl) MCCP->Dechlorination Dehydrochlorination Dehydrochlorination (-HCl) MCCP->Dehydrochlorination Metabolites Metabolites Hydroxylation->Metabolites Dechlorination->Metabolites Dehydrochlorination->Metabolites

References

An In-depth Technical Guide to the History and Production of Cereclor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereclor is the trade name for a series of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes. Produced since the 1930s, these industrial chemicals serve diverse applications, including as secondary plasticizers in polyvinyl chloride (PVC), extreme pressure additives in metalworking fluids, and flame retardants in plastics, rubbers, and textiles.[1][2] This guide provides a comprehensive overview of the history, chemical properties, manufacturing processes, and analytical methodologies related to this compound. It is intended to be a technical resource for professionals in research and development.

Introduction and Historical Context

The industrial production of chlorinated paraffins, commercially known as this compound, commenced in the 1930s to meet the growing demand for versatile and cost-effective chemical additives.[3][4] Over the decades, their use has expanded across numerous sectors due to their excellent plasticizing and flame-retardant properties.[1][2] this compound products are categorized based on the carbon chain length of the paraffin (B1166041) feedstock and the degree of chlorination. These classifications are:

  • Short-Chain Chlorinated Paraffins (SCCPs): C10–13 carbon chain length.

  • Medium-Chain Chlorinated Paraffins (MCCPs): C14–17 carbon chain length.[3]

  • Long-Chain Chlorinated Paraffins (LCCPs): C18 and longer carbon chain length.[3]

The degree of chlorination typically ranges from 30% to 70% by weight, which significantly influences the physical and chemical properties of the final product.[3]

Chemical and Physical Properties

The properties of different this compound grades are determined by the carbon chain length of the paraffin and the chlorine content. Generally, they are colorless to yellowish, viscous liquids or solids.[3] A selection of typical properties for various this compound grades is presented in Table 1.

Table 1: Typical Properties of Various this compound Grades

GradeChlorine Content (%wt)Density at 25°C (g/cm³)Viscosity at 25°C (Poise)Pour Point (°C)Stability (4h at 175°C, % HCl released)
S40 401.110.7-400.2
42 421.1625-300.2
48 481.24280-150.2
50LV 491.190.8-300.15
51L 511.2516-90.15
56L 561.308-100.15
60L 601.3730-70.15
63L 631.41110-20.02
65L 651.4435000.2
70L 701.54 (at 100°C)3000+200.2

Source: Data compiled from product technical datasheets.[2]

Production of this compound

The manufacturing of this compound involves the direct chlorination of paraffin fractions obtained from petroleum distillation.[1] The process is a radical substitution reaction that can be initiated by thermal energy or, more commonly, by ultraviolet (UV) light.

General Production Workflow

The overall production process can be summarized in the following logical steps:

G cluster_input Raw Materials cluster_process Manufacturing Process cluster_output Final Product & By-product Paraffin Paraffin Feedstock (C10-C30+) Reactor Chlorination Reactor Paraffin->Reactor Chlorine Chlorine Gas (Cl2) Chlorine->Reactor Stabilization Stabilization Reactor->Stabilization Crude Chlorinated Paraffin HCl Hydrogen Chloride (HCl) By-product Reactor->HCl Gaseous Effluent Purification Purification Stabilization->Purification This compound This compound Product Purification->this compound

Figure 1: General Production Workflow for this compound.
Experimental Protocol for Laboratory-Scale Synthesis

While industrial production is a continuous or large-batch process, a representative laboratory-scale synthesis can be described as follows. This protocol is based on the general principles of paraffin chlorination.

Materials:

  • n-Paraffin feedstock (e.g., C14-C17 for an MCCP)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂)

  • Stabilizer (e.g., epoxidized soybean oil)

  • Reaction vessel equipped with a gas inlet, outlet, stirrer, and a UV lamp.

Procedure:

  • Charging the Reactor: The reaction vessel is charged with the liquid paraffin feedstock.

  • Initiation: The paraffin is heated to the reaction temperature, typically between 80-100°C.[3] The UV lamp is turned on to initiate the radical chain reaction.

  • Chlorination: Chlorine gas is bubbled through the paraffin at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and controlled. The general reaction is: CₓH₂(ₓ₊₂) + yCl₂ → CₓH₂(ₓ₊₂)₋ᵧClᵧ + yHCl[3]

  • Monitoring: The reaction progress is monitored by measuring the density or viscosity of the mixture, or by off-line analysis of the chlorine content.

  • Termination: Once the desired degree of chlorination is achieved, the chlorine gas flow is stopped, and the UV lamp is turned off.

  • Purification: The reaction mixture is purged with nitrogen gas to remove any dissolved unreacted chlorine and hydrogen chloride (HCl) by-product.[3]

  • Stabilization: A stabilizer, such as an epoxidized vegetable oil or a phosphite (B83602) ester, is added to the final product to improve its thermal stability.[3]

Analytical Methodologies

The analysis of this compound is challenging due to the complexity of the isomeric and homologous mixtures. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and quantify the different chlorinated paraffin congeners in a sample.

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (MS), often with a negative chemical ionization (NCI) source for enhanced sensitivity to chlorinated compounds.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (NCI) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Workflow for GC-MS Analysis of this compound.

Detailed Protocol:

  • Sample Preparation:

    • Extraction: The sample (e.g., environmental or biological matrix) is extracted with a suitable organic solvent like a mixture of dichloromethane (B109758) and n-hexane.

    • Cleanup: The extract is cleaned up to remove interfering compounds. This may involve techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • GC-MS Parameters (Illustrative):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Splitless injection mode.

    • Oven Temperature Program: A programmed temperature ramp to separate the congeners based on their boiling points.

    • Ionization: Negative Chemical Ionization (NCI) using methane (B114726) as the reagent gas.

    • Detection: Selected Ion Monitoring (SIM) or full scan mode to detect characteristic ions of chlorinated paraffins.

  • Quantification:

    • Due to the complexity and lack of individual standards, quantification is often performed for groups of congeners with the same carbon and chlorine number (e.g., C₁₀Cl₅, C₁₀Cl₆, etc.).

    • Isotopically labeled internal standards are used to improve the accuracy of quantification.

Conclusion

This compound, a family of chlorinated paraffins, has a long history of industrial use. Its production is a well-established chemical process involving the chlorination of paraffin feedstocks. The diverse range of products with varying properties is achieved by controlling the carbon chain length and the degree of chlorination. The analysis of these complex mixtures presents significant challenges, with GC-MS being a primary analytical tool. This guide has provided a technical overview of the history, production, and analysis of this compound, intended to be a valuable resource for the scientific and industrial research communities.

References

Cereclor: A Technical Guide to Molecular Weight and Chlorine Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor, a trade name for a range of chlorinated paraffins, represents a complex class of industrial chemicals utilized in a wide array of applications, including as secondary plasticizers, flame retardants, and extreme pressure additives in lubricants. The physicochemical properties of a specific this compound grade are dictated by the carbon chain length of the paraffin (B1166041) feedstock and the degree of chlorination. For researchers and professionals in drug development and other scientific fields, a precise understanding of the molecular weight and chlorine content of these compounds is paramount for predicting their behavior, reactivity, and potential biological interactions. This technical guide provides an in-depth overview of the molecular weight and chlorine content of various this compound grades, alongside detailed experimental protocols for their determination.

Data Presentation: Physicochemical Properties of this compound Grades

The following table summarizes the key quantitative data for several common this compound grades. The molecular weight is an estimated average calculated based on an average carbon chain length of C15.5 (for C14-C17 feedstocks) and the specified chlorine content.

This compound GradeCarbon Chain LengthChlorine Content (% w/w)Estimated Average Molecular Weight ( g/mol )
This compound S45 C14-C1743 - 46[1]~385 - 408
This compound S52 C14-C1750 - 53[2]~438 - 465
This compound E50 C14-C1750[3][4]~438
This compound S40 C14-C1745~400
This compound E50T C14-C1750~438
This compound M50 C18-C2050~505
This compound 42 >C2042>450
This compound S58 C14-C1758~500

Note: The estimated average molecular weights are calculated for illustrative purposes. The actual molecular weight of these complex mixtures is a distribution around an average value. A broader molecular weight range for medium-chain chlorinated paraffins (C14-17) with a chlorination level at or exceeding 45% by weight is reported to be approximately 370 - 826 g/mol [5].

Experimental Protocols

Accurate determination of the molecular weight and chlorine content of this compound is essential for quality control and research purposes. The following are detailed methodologies for these key experiments.

Determination of Molecular Weight

Given that this compound is a complex mixture of chlorinated alkanes of varying chain lengths and degrees of chlorination, its molecular weight is typically reported as an average molecular weight (Mw) and is often determined by techniques that can handle polydisperse samples.

1. Gel Permeation Chromatography (GPC)

  • Principle: GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the column with standards of known molecular weight, the molecular weight distribution of the this compound sample can be determined.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) or a multi-angle light scattering (MALS) detector is typically used.

  • Methodology:

    • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). The solution is filtered through a 0.22 µm filter to remove any particulate matter.

    • Calibration: The GPC system is calibrated using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)). A calibration curve of log(Molecular Weight) versus elution volume is generated.

    • Analysis: The prepared this compound sample is injected into the GPC system.

    • Data Analysis: The elution profile of the sample is recorded. The average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are calculated from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates the different chlorinated paraffin congeners based on their boiling points and polarity. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for the identification and estimation of the molecular weight of individual components.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, often with a negative chemical ionization (NCI) source for enhanced sensitivity to chlorinated compounds.

  • Methodology:

    • Sample Preparation: The this compound sample is diluted in an appropriate solvent (e.g., hexane).

    • GC Separation: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to achieve good separation of the different congeners.

    • MS Detection: As the components elute from the GC column, they enter the MS, where they are ionized. The mass spectrum of each component is recorded.

    • Data Analysis: The mass spectra are analyzed to identify the molecular ions or characteristic fragment ions of the different chlorinated paraffin congeners. This information can be used to determine the molecular weight distribution of the sample.

Determination of Chlorine Content

The chlorine content is a critical parameter that defines the properties and grade of this compound.

1. Titration Method (e.g., ASTM D1303)

  • Principle: This method involves the combustion of the sample in the presence of a substance that converts the chlorine to a soluble chloride, which is then titrated with a standard silver nitrate (B79036) solution.

  • Instrumentation: Parr oxygen bomb, titration equipment (buret, potentiometer).

  • Methodology:

    • Combustion: A weighed amount of the this compound sample is placed in a combustion capsule within a Parr oxygen bomb. A small amount of a combustion aid (e.g., mineral oil) may be added. The bomb is filled with oxygen under pressure. The sample is ignited, and the combustion products are absorbed in a sodium carbonate solution within the bomb.

    • Titration: The contents of the bomb are washed into a beaker, acidified with nitric acid, and the chloride content is determined by potentiometric titration with a standard solution of silver nitrate.

    • Calculation: The percentage of chlorine is calculated from the volume of silver nitrate solution used, its normality, and the weight of the sample.

2. Raman Spectroscopy

  • Principle: This is a rapid, non-destructive technique that can be used for the online analysis of chlorine content. The method is based on the correlation between the intensity of specific Raman peaks associated with C-Cl bond vibrations and the degree of chlorination.

  • Instrumentation: Raman spectrometer.

  • Methodology:

    • Calibration: A calibration model is developed by recording the Raman spectra of this compound samples with known chlorine content (determined by a reference method like titration). The ratio of the areas of two specific Raman peaks, one that decreases and one that increases with chlorination, is plotted against the chlorine content.

    • Analysis: The Raman spectrum of the unknown this compound sample is recorded.

    • Calculation: The chlorine content is determined from the peak area ratio using the established calibration curve.

Mandatory Visualization

The following diagram illustrates the general workflow for the characterization of this compound's molecular weight and chlorine content.

G Figure 1: Analytical Workflow for this compound Characterization cluster_mw Molecular Weight Determination cluster_cl Chlorine Content Determination cluster_report Reporting mw_sample This compound Sample gpc Gel Permeation Chromatography (GPC) mw_sample->gpc Separation by hydrodynamic volume gcms Gas Chromatography-Mass Spectrometry (GC-MS) mw_sample->gcms Separation by boiling point mw_data Average Molecular Weight (Mw, Mn) Polydispersity Index (PDI) gpc->mw_data gcms->mw_data report Technical Data Sheet / Research Report mw_data->report cl_sample This compound Sample titration Titration (e.g., Oxygen Bomb) cl_sample->titration Combustion & Titration raman Raman Spectroscopy cl_sample->raman Vibrational Spectroscopy cl_data Chlorine Content (% w/w) titration->cl_data raman->cl_data cl_data->report

References

The Enduring Presence of Long-Chain Chlorinated Paraffins in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain chlorinated paraffins (LCCPs), polychlorinated n-alkanes with carbon chain lengths of C18 and greater, are a complex class of industrial chemicals utilized in a wide array of applications, including as plasticizers, flame retardants, and lubricants.[1] Their chemical stability, a desirable trait for many industrial uses, contributes to their significant environmental persistence. This technical guide provides a comprehensive overview of the environmental fate of LCCPs, focusing on their persistence, bioaccumulation, and degradation pathways. It is intended to serve as a resource for researchers and professionals seeking to understand the environmental implications of these widespread contaminants.

LCCPs are characterized by their low volatility and high octanol-water partition coefficients (Kow), properties that govern their distribution in the environment.[2] These characteristics lead to their strong association with organic matter in soil and sediment, limiting their mobility in aqueous environments but contributing to their long-term persistence.[2]

Environmental Persistence of LCCPs

The environmental persistence of LCCPs is a key concern. They are not readily biodegradable and can persist in various environmental compartments for extended periods.[2][3] The persistence of LCCPs is influenced by their carbon chain length and degree of chlorination, with higher chlorination generally leading to slower degradation.[4]

Half-life in Environmental Compartments

The half-life of LCCPs varies significantly depending on the environmental matrix. In general, they are most persistent in sediment, followed by soil, water, and air. The available data on the half-life of LCCPs are summarized in the table below. It is important to note that these values can be influenced by a variety of factors, including microbial activity, temperature, and sunlight exposure.

Environmental CompartmentHalf-life (days)LCCP Congener/MixtureReference(s)
Sediment > 180C14-17 (as a proxy)[5]
> 120 (at 12 °C)Not specified[4]
Soil ~5 (estimated)Not specified[6]
Water Not readily available--
Air 0.85 - 7.2 (estimated)General CPs[3]

Table 1: Estimated Environmental Half-lives of Long-Chain Chlorinated Paraffins. This table presents available data on the half-life of LCCPs in various environmental compartments. The persistence in sediment is notably high.

Bioaccumulation and Biomagnification

The lipophilic nature of LCCPs gives them the potential to bioaccumulate in organisms and biomagnify through food webs. While some assessments have concluded that LCCPs do not meet the criteria for being classified as bioaccumulative (B), evidence of their presence in a wide range of wildlife, including top predators in remote regions like the Arctic, suggests that bioaccumulation is a significant concern.[2][7][8]

Bioaccumulation and Biomagnification Factors

Bioaccumulation factors (BAFs) and biomagnification factors (BMFs) are used to quantify the potential for a chemical to accumulate in an organism relative to its concentration in the surrounding environment or in its food, respectively. The table below summarizes available data for LCCPs.

Organism/Food WebParameterValueLCCP Congener/MixtureReference(s)
Aquatic Organismslog BAF6.5 - 7.0 (L/kg lipid)General LCCPs[1]
Fishlog BAFNot available--
Arctic Marine Food WebBMFLimited biomagnification observedSCCPs as proxy[9][10]
Terrestrial Food WebBMFIndication of biomagnificationGeneral CPs[11]

Table 2: Bioaccumulation and Biomagnification Data for Long-Chain Chlorinated Paraffins. This table provides a summary of reported bioaccumulation and biomagnification factors for LCCPs in various organisms and food webs.

Degradation Pathways

LCCPs can undergo degradation through several pathways, including biodegradation, photodegradation, and thermal degradation. However, these processes are generally slow.

Biodegradation

Microbial degradation of LCCPs is a slow process.[2] The primary mechanism involves dechlorination, followed by the breakdown of the carbon skeleton.[12] The rate of biodegradation is influenced by the degree of chlorination and the carbon chain length, with less chlorinated and shorter-chain compounds degrading more readily.[6] Intermediates of microbial degradation can include chlorinated alcohols, hydroxylated derivatives, and unsaturated compounds.[13][14]

Biodegradation_Pathway LCCP Long-Chain Chlorinated Paraffin (C≥18) Dechlorination Microbial Dechlorination LCCP->Dechlorination Chlorinated_Intermediates Chlorinated Intermediates Dechlorination->Chlorinated_Intermediates Hydroxylated_Derivatives Hydroxylated Derivatives Chlorinated_Intermediates->Hydroxylated_Derivatives Unsaturated_Compounds Unsaturated Compounds Chlorinated_Intermediates->Unsaturated_Compounds Mineralization Mineralization (CO2, H2O, Cl-) Hydroxylated_Derivatives->Mineralization Unsaturated_Compounds->Mineralization

Biodegradation pathway of LCCPs.
Photodegradation

LCCPs can undergo photodegradation in the presence of sunlight, particularly in aqueous environments. This process is often initiated by reactive species such as hydroxyl radicals (•OH) and hydrated electrons (e-(aq)).[15] The degradation can proceed through H-abstraction by •OH, leading to the formation of dehydrogenation radicals, which can then react further to form alcohols or other products.[16] Studies on short-chain chlorinated paraffins suggest that photodegradation can lead to the formation of longer-chain alkanes as degradation products.[17]

Photodegradation_Pathway LCCP Long-Chain Chlorinated Paraffin Reactive_Species Reactive Species (•OH, e-(aq)) Dehydrogenation_Radical Dehydrogenation Radical LCCP->Dehydrogenation_Radical H-abstraction by •OH Sunlight Sunlight (UV) Sunlight->Reactive_Species generates Further_Reactions Further Reactions Dehydrogenation_Radical->Further_Reactions Degradation_Products Degradation Products (e.g., Alcohols, Alkanes) Further_Reactions->Degradation_Products

Photodegradation pathway of LCCPs.
Thermal Degradation

At elevated temperatures, such as those encountered during waste incineration, LCCPs can undergo thermal decomposition. This process can lead to the formation of a complex mixture of products, including shorter-chain chlorinated paraffins (SCCPs and MCCPs) and, more concerningly, persistent and toxic chlorinated aromatic compounds like polychlorinated biphenyls (PCBs) and polychlorinated naphthalenes (PCNs).[12][18]

Thermal_Degradation_Pathway LCCP Long-Chain Chlorinated Paraffin Dehydrochlorination Dehydrochlorination & C-C Cleavage LCCP->Dehydrochlorination High_Temp High Temperature (e.g., Incineration) High_Temp->Dehydrochlorination Shorter_CPs Shorter-Chain CPs (SCCPs, MCCPs) Dehydrochlorination->Shorter_CPs Aromatic_Compounds Chlorinated Aromatic Compounds (PCBs, PCNs) Dehydrochlorination->Aromatic_Compounds

Thermal degradation pathway of LCCPs.

Experimental Protocols for LCCP Analysis

The analysis of LCCPs in environmental matrices is challenging due to their complexity as mixtures of numerous congeners and isomers. The following outlines a general experimental workflow for the analysis of LCCPs in sediment and soil samples.

Sample Preparation: Extraction and Cleanup
  • Extraction:

    • Pressurized Liquid Extraction (PLE): This is a common technique for extracting LCCPs from solid matrices. A mixture of organic solvents, such as hexane (B92381) and dichloromethane (B109758) (DCM), is used at elevated temperature and pressure to efficiently extract the analytes.[19]

    • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction of LCCPs into an organic solvent.[20]

    • Soxhlet Extraction: A classical and robust method for solid-liquid extraction, though it is more time-consuming and requires larger solvent volumes compared to PLE and UAE.[19]

  • Cleanup:

    • The crude extract is often contaminated with co-extracted matrix components that can interfere with the analysis. Cleanup is therefore a critical step.

    • Silica (B1680970) Gel Column Chromatography: The extract is passed through a column packed with activated silica gel. LCCPs are eluted with a suitable solvent or solvent mixture, while more polar interferences are retained on the column.[21]

    • Florisil Column Chromatography: Florisil, a magnesium silicate (B1173343) adsorbent, can also be used for cleanup, often in combination with silica gel.

    • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size and is effective for removing high-molecular-weight interferences such as lipids.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Electron Capture Negative Ionization (ECNI): GC-ECNI-MS is a highly sensitive technique for the analysis of halogenated compounds like LCCPs.[22][23] It provides good selectivity and is widely used for the quantification of chlorinated paraffins.

    • Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: GC-QTOF-MS offers high mass resolution and accuracy, which aids in the identification and confirmation of LCCP congeners.[23]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Atmospheric Pressure Chemical Ionization (APCI): LC-APCI-MS is suitable for the analysis of less polar compounds like LCCPs.[24][25]

    • Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: LC-QTOF-MS provides high-resolution mass data, enabling the simultaneous analysis of a wide range of LCCP congeners.[26]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Soil/Sediment Sample Extraction Extraction (PLE, UAE, or Soxhlet) Sample->Extraction Cleanup Cleanup (Silica Gel, Florisil, or GPC) Extraction->Cleanup GC_MS GC-MS (ECNI or QTOF) Cleanup->GC_MS LC_MS LC-MS (APCI-QTOF) Cleanup->LC_MS Quantification Quantification GC_MS->Quantification Identification Congener Identification GC_MS->Identification LC_MS->Quantification LC_MS->Identification

Experimental workflow for LCCP analysis.

Conclusion

Long-chain chlorinated paraffins are persistent environmental contaminants with the potential for bioaccumulation and long-range transport. Their slow degradation in the environment, particularly in sediment, means that they can act as long-term sources of contamination. While analytical methods for their detection and quantification have advanced, the complexity of these mixtures continues to pose challenges for a complete understanding of their environmental fate and effects. Further research is needed to better characterize the degradation pathways and products of LCCPs, as well as to obtain more comprehensive data on their bioaccumulation and biomagnification in various ecosystems. This knowledge is crucial for assessing the risks associated with these chemicals and for developing effective management and remediation strategies.

References

Bioaccumulation of Cereclor in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Bioaccumulative Potential and Toxicological Pathways of Chlorinated Paraffins in Aquatic Life

Cereclor, a commercial mixture of chlorinated paraffins (CPs), is utilized in a wide array of industrial applications as a plasticizer and flame retardant. The environmental persistence and lipophilic nature of its constituent compounds—short-chain (SCCPs), medium-chain (MCCPs), and long-chain (LCCPs) chlorinated paraffins—raise significant concerns regarding their potential for bioaccumulation and subsequent adverse effects on aquatic organisms. This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of this compound and its components in aquatic environments, intended for researchers, scientists, and professionals in drug development and environmental toxicology.

Quantitative Assessment of Bioaccumulation

The bioaccumulation potential of a chemical is quantified by several key metrics: the Bioconcentration Factor (BCF), the Bioaccumulation Factor (BAF), and the Trophic Magnification Factor (TMF). The BCF measures the accumulation of a chemical in an organism from the surrounding water, while the BAF considers uptake from all environmental sources, including water, food, and sediment. The TMF describes the increasing concentration of a substance at successively higher levels in a food web.

Extensive research has been conducted to determine these factors for various chlorinated paraffin (B1166041) congeners in a range of aquatic species. The following tables summarize the quantitative data from key studies.

Table 1: Bioconcentration Factors (BCF) of Chlorinated Paraffins in Aquatic Organisms

Chlorinated Paraffin TypeSpeciesBCF ValueExposure ConditionsReference
SCCPs (C10-13)Rainbow Trout (Oncorhynchus mykiss)1,000 - 5,000Laboratory, aqueous exposure[1]
SCCPs (C12, 69% Cl)Blue Mussel (Mytilus edulis)13,900Laboratory study[2]
MCCPs (C16, 34% Cl)Blue Mussel (Mytilus edulis)7,000Laboratory study[2]
This compound S45 (MCCP, 45% Cl)Daphnia magnalog BCF: 6.7-7.0 (L/kg lipid)Laboratory study[2]
This compound 50LV (SCCP, 50% Cl)Daphnia magnalog BCF: 6.7-7.0 (L/kg lipid)Laboratory study[2]
Huels 70C (SCCP, 70% Cl)Daphnia magnalog BCF: 6.7-7.0 (L/kg lipid)Laboratory study[2]
MCCPsFish1,000 - 15,000 (growth-corrected, lipid normalized)Laboratory studies[3]

Table 2: Bioaccumulation Factors (BAF) of Chlorinated Paraffins in Aquatic Organisms

Chlorinated Paraffin TypeSpecieslog BAF ValueLocation/Study TypeReference
SCCPs (C10-13)Lake Trout (Salvelinus namaycush)4.1 - 7.0 (lipid based)Lake Ontario & Lake Michigan[4]
MCCPs (C14-17)Lake Trout (Salvelinus namaycush)6.3 - 6.8 (lipid based)Lake Ontario & Lake Michigan[4]
SCCPsMarine Biota1.6 - 3.0Pearl River Estuary, China[5]
SCCPsBenthopelagic omnivorous fish2.46 - 3.49Freshwater pond, e-waste site[6]
SCCPsAquatic Insects2.70 - 4.45E-waste recycling site[2][7]
MCCPsAquatic Insects2.25 - 3.64E-waste recycling site[2][7]

Table 3: Trophic Magnification Factors (TMF) of Chlorinated Paraffins in Aquatic Food Webs

Chlorinated Paraffin TypeFood Web LocationTMF ValueReference
SCCPsInvertebrates-forage fish-lake trout0.41 - 2.4Lake Ontario & Lake Michigan
MCCPsInvertebrates-forage fish-lake trout0.06 - 0.36Lake Ontario & Lake Michigan
SCCPsFreshwater lake food web1.87Shanghai, China
MCCPsFreshwater lake food web1.78Shanghai, China
LCCPsFreshwater lake food web1.59Shanghai, China

Experimental Protocols

The determination of bioaccumulation potential relies on standardized and rigorous experimental methodologies. The following sections detail the protocols for key experiments cited in the assessment of chlorinated paraffin bioaccumulation.

OECD Test Guideline 305: Bioaccumulation in Fish

The Organisation for Economic Co-operation and Development (OECD) Test Guideline 305 is the internationally recognized standard for assessing the bioconcentration of chemicals in fish.[3][5][6][8][9] It comprises two primary phases: an uptake phase and a depuration phase.

1. Uptake Phase:

  • Test Organisms: A suitable fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected.[3][6]

  • Exposure: Fish are exposed to a constant, sublethal concentration of the test substance (e.g., a specific this compound formulation or CP congener) in a flow-through system.[5][9] At least two test concentrations are typically used.[5] The duration of this phase is usually 28 days but can be extended if a steady state is not reached.[5]

  • Sampling: Water and fish tissue samples are collected at regular intervals to determine the concentration of the test substance.[9]

2. Depuration Phase:

  • Transfer: After the uptake phase, the fish are transferred to a clean, uncontaminated water source.[3][5]

  • Sampling: Fish tissue samples are collected at intervals to measure the rate of elimination of the test substance.[9]

3. Data Analysis:

  • The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the concentration in the water.

  • Uptake and depuration rate constants (k1 and k2) are also determined to calculate a kinetic BCF.

OECD_305_Workflow cluster_setup Test Setup cluster_uptake Uptake Phase (e.g., 28 days) cluster_depuration Depuration Phase (e.g., 14 days) cluster_analysis Data Analysis TestOrganisms Select Fish Species (e.g., Rainbow Trout) Exposure Expose Fish to Test Substance TestOrganisms->Exposure TestSubstance Prepare Test Substance (e.g., this compound) TestSubstance->Exposure FlowThroughSystem Set up Flow-Through Exposure System FlowThroughSystem->Exposure Sampling_Fish_Uptake Sample Fish Tissue Exposure->Sampling_Fish_Uptake Sampling_Water_Uptake Sample Water Exposure->Sampling_Water_Uptake Transfer Transfer Fish to Clean Water Sampling_Fish_Uptake->Transfer Quantification Quantify CP in Samples (e.g., GC-MS) Sampling_Fish_Uptake->Quantification Sampling_Water_Uptake->Quantification Sampling_Fish_Depuration Sample Fish Tissue Transfer->Sampling_Fish_Depuration Sampling_Fish_Depuration->Quantification BCF_Calculation Calculate BCF (Steady-state & Kinetic) Quantification->BCF_Calculation

Experimental workflow for OECD Test Guideline 305.
Analytical Quantification of Chlorinated Paraffins in Biota

Accurate quantification of complex mixtures of chlorinated paraffins in biological tissues is a significant analytical challenge. Advanced analytical techniques are required to separate and detect the numerous congeners present in this compound.

1. Sample Preparation:

  • Extraction: Lipids and the target chlorinated paraffins are extracted from homogenized tissue samples using organic solvents.

  • Clean-up: The extract is purified to remove interfering compounds. This may involve techniques such as gel permeation chromatography (GPC) and silica (B1680970) gel or florisil (B1214189) column chromatography.

2. Instrumental Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for the analysis of SCCPs and MCCPs. Electron capture negative ionization (ECNI) is often used as the ionization source due to its high sensitivity for halogenated compounds.[4][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For LCCPs, which are less volatile, LC coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is often employed.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like time-of-flight (TOF) or Orbitrap mass spectrometry provide high mass accuracy, which is crucial for the identification and quantification of specific CP congeners in complex mixtures.[10]

Analytical_Workflow cluster_prep Sample Preparation cluster_instrumental Instrumental Analysis cluster_data Data Processing cluster_result Result Homogenization Homogenize Fish Tissue Extraction Solvent Extraction Homogenization->Extraction Cleanup Extract Clean-up Extraction->Cleanup GC_MS GC-ECNI-MS (SCCPs/MCCPs) Cleanup->GC_MS LC_MS LC-APCI/ESI-MS (LCCPs) Cleanup->LC_MS Identification Congener Identification GC_MS->Identification LC_MS->Identification HRMS HRMS (TOF, Orbitrap) for High Specificity HRMS->Identification Quantification Quantification using Standards Identification->Quantification Concentration CP Concentration in Tissue Quantification->Concentration

General workflow for the analysis of chlorinated paraffins in fish tissue.

Signaling Pathways and Toxicological Effects

The bioaccumulation of this compound and its constituent chlorinated paraffins can lead to various toxicological effects by interfering with key biological signaling pathways in aquatic organisms.

Endocrine Disruption

Several studies have demonstrated that SCCPs possess endocrine-disrupting capabilities.[11][12][13][14]

  • Estrogen Receptor α (ERα) and Glucocorticoid Receptor (GR) Pathways: In vitro studies have shown that certain SCCP congeners can induce estrogenic effects mediated by the estrogen receptor α (ERα).[11] Additionally, some SCCPs have been observed to exhibit antagonistic activity towards the glucocorticoid receptor (GR).[11]

  • Steroidogenesis: Some SCCPs and MCCPs have been found to stimulate the secretion of 17β-estradiol (E2) and cortisol in H295R cell lines, indicating interference with steroid hormone synthesis.[11][15]

Endocrine_Disruption_Pathway cluster_er Estrogenic Pathway cluster_gr Glucocorticoid Pathway cluster_steroidogenesis Steroidogenesis SCCPs Short-Chain Chlorinated Paraffins (SCCPs) ERa Estrogen Receptor α (ERα) SCCPs->ERa binds to GR Glucocorticoid Receptor (GR) SCCPs->GR interacts with H295R H295R Cells SCCPs->H295R acts on Estrogenic_Effects Induction of Estrogenic Effects ERa->Estrogenic_Effects leads to GR_Antagonism Antagonistic Activity GR->GR_Antagonism results in E2_Production Increased 17β-estradiol (E2) Production H295R->E2_Production Cortisol_Production Increased Cortisol Production H295R->Cortisol_Production

Signaling pathways associated with endocrine disruption by SCCPs.
Neurotoxicity

Organochlorine compounds, the class to which chlorinated paraffins belong, are known to have neurotoxic effects. A potential mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[16][17][18][19][20]

  • Acetylcholinesterase (AChE) Inhibition: AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which can result in paralysis and death. While direct evidence for this compound-induced AChE inhibition is limited, it is a plausible mechanism of toxicity given its chemical class.

AChE_Inhibition_Pathway Chlorinated_Paraffins Chlorinated Paraffins (e.g., from this compound) AChE Acetylcholinesterase (AChE) Chlorinated_Paraffins->AChE inhibits Acetylcholine Acetylcholine (Neurotransmitter) AChE->Acetylcholine normally hydrolyzes Accumulation Accumulation of Acetylcholine AChE->Accumulation leads to (when inhibited) Synaptic_Cleft Synaptic Cleft Hyperstimulation Continuous Nerve Stimulation Accumulation->Hyperstimulation Toxic_Effects Paralysis, Death Hyperstimulation->Toxic_Effects

Proposed pathway of neurotoxicity via AChE inhibition.
Other Toxicological Pathways

  • Hepatic Fatty Acid Metabolism: SCCPs have been shown to disrupt fatty acid metabolism in the liver of male rats by interacting with the peroxisome proliferator-activated receptor alpha (PPARα).[21][22]

  • Astrocyte Activation: Exposure to SCCPs can induce the activation of astrocytes, a type of glial cell in the central nervous system, through the JAK2/STAT3 signaling pathway, suggesting a potential for neuroinflammation.[21][22]

  • Mitochondrial Homeostasis: In the nematode Caenorhabditis elegans, SCCPs have been found to cause transgenerational reproductive toxicity associated with the disruption of mitochondrial homeostasis.[23]

Conclusion

The available scientific evidence strongly indicates that the chlorinated paraffin components of this compound have a significant potential for bioaccumulation in aquatic organisms. BCF and BAF values frequently exceed the regulatory thresholds for bioaccumulative substances. Trophic magnification has been observed for SCCPs in some aquatic food webs. The accumulation of these compounds is linked to adverse effects, including endocrine disruption and potential neurotoxicity. Further research is warranted to fully elucidate the specific toxicological mechanisms of different this compound formulations and their long-term ecological consequences. This guide provides a foundational understanding for researchers and professionals to assess the environmental risks associated with these widely used industrial chemicals.

References

An In-Depth Technical Guide to the Thermal Stability of Cereclor Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor™, a trade name for a range of chlorinated paraffins, encompasses a variety of grades with differing carbon chain lengths and degrees of chlorination. These compounds are utilized in a wide array of industrial applications, including as secondary plasticizers in polymers, extreme pressure additives in metalworking fluids, and flame retardants. The thermal stability of a specific this compound grade is a critical performance parameter, dictating its suitability for applications involving elevated temperatures. This guide provides a comprehensive overview of the thermal stability of different this compound grades, presenting quantitative data, detailing experimental protocols, and illustrating the fundamental chemical processes involved.

Thermal Decomposition of Chlorinated Paraffins

The primary mechanism of thermal degradation for chlorinated paraffins is dehydrochlorination.[1] This process involves the elimination of hydrogen chloride (HCl) from the paraffin (B1166041) chain, leading to the formation of double bonds (olefins).[1][2] The liberated HCl can act as a catalyst, accelerating further degradation of the molecule.[1] The stability of a particular this compound grade is influenced by factors such as the length of the carbon chain, the percentage of chlorination, and the presence of any stabilizers. Generally, prolonged heating at temperatures exceeding 70°C or short-term exposure to temperatures above 200°C can initiate decomposition and the release of hydrogen chloride.[3]

Comparative Thermal Stability Data

The thermal stability of various this compound grades can be quantitatively compared by measuring the amount of hydrogen chloride evolved under controlled heating conditions. The following tables summarize the thermal stability data for a range of this compound grades, expressed as the weight percentage of HCl released after heating for 4 hours at 175°C. Lower values indicate greater thermal stability.

Table 1: Thermal Stability of this compound S-Grades and Other Grades

Grade of this compoundChlorine (%wt)Stability 4h @ 175°C (% HCl released)
S40400.2
42420.2
48480.2
50LV490.15
51L510.15
S52520.15
56L560.15
60L600.15
63L630.02
65L650.2
70L700.2

Table 2: Thermal Stability of this compound E-Grades

GradeChlorine Content % (w/w)Thermal Stability 4hrs @ 175°C (% HCl w/w)
E40400.08
E40T400.02
E45440.06
E50500.05
E50T500.02
E55550.03
E56560.04
E56T560.01
E60600.03

Experimental Protocols

A detailed understanding of the methodologies used to assess thermal stability is crucial for the accurate interpretation and replication of data. The primary methods employed are the determination of HCl evolution and thermogravimetric analysis (TGA).

Determination of Hydrogen Chloride (HCl) Evolution
  • Sample Preparation: A precisely weighed sample of the this compound grade is placed in a reaction vessel.

  • Heating: The vessel is placed in a constant temperature bath, typically an oil bath, maintained at the test temperature (e.g., 175°C or 200°C).[4]

  • Gas Collection: A stream of inert gas (e.g., nitrogen) is passed over the sample to carry the evolved HCl gas into a series of absorption tubes containing a known concentration of a standard alkali solution (e.g., sodium hydroxide).

  • Titration: After the specified time (e.g., 4 hours), the contents of the absorption tubes are titrated with a standard acid solution to determine the amount of unreacted alkali.

  • Calculation: The amount of HCl evolved is calculated from the amount of alkali that was neutralized. The result is typically expressed as a weight percentage of the original sample.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] For the analysis of lubricant additives like this compound, ASTM E1131 provides a standard test method for compositional analysis by thermogravimetry.[3][5][7]

  • Instrument Setup: A thermogravimetric analyzer, which consists of a high-precision balance and a furnace, is used. The desired gas environment (e.g., inert nitrogen or oxidative air) is established.[6]

  • Sample Loading: A small, accurately weighed sample of the this compound grade is placed in a sample pan.

  • Heating Program: The sample is heated according to a predefined temperature program, typically a linear ramp (e.g., 10°C/min) to a final temperature (e.g., up to 1000°C).[7]

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators, such as the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which specific percentages of mass loss occur (e.g., Td5%, Td50%).

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and processes described, the following diagrams are provided in the DOT language.

Thermal_Decomposition_Pathway This compound Chlorinated Paraffin (CnH(2n+2-x)Clx) Dehydrochlorination Dehydrochlorination This compound->Dehydrochlorination Initial Step Heat Heat (>70-200°C) Heat->Dehydrochlorination Initiation Olefin Unsaturated Paraffin (Olefin) Dehydrochlorination->Olefin Forms HCl Hydrogen Chloride (HCl) Dehydrochlorination->HCl Releases Catalysis Catalytic Degradation HCl->Catalysis Acts as Catalyst Catalysis->Dehydrochlorination Accelerates

Caption: Thermal decomposition pathway of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis (ASTM E1131) cluster_data Data Interpretation weigh_sample Accurately weigh This compound sample load_sample Load sample into TGA instrument weigh_sample->load_sample set_params Set temperature program and atmosphere (N2 or Air) load_sample->set_params run_tga Initiate heating and record mass change set_params->run_tga generate_curve Generate TGA curve (Mass % vs. Temperature) run_tga->generate_curve determine_onset Determine onset of decomposition temperature generate_curve->determine_onset determine_mass_loss Calculate Td5%, Td50%, etc. generate_curve->determine_mass_loss

Caption: Experimental workflow for TGA analysis.

Conclusion

The thermal stability of this compound grades is a complex property that is paramount to their successful application. This guide has provided a comparative analysis of the thermal stability of various this compound grades based on quantitative data from hydrogen chloride evolution tests. The underlying mechanism of dehydrochlorination and the standard experimental protocols, including Thermogravimetric Analysis, have been detailed to provide a comprehensive technical resource for researchers and professionals in the field. The provided data and diagrams offer a clear framework for understanding and comparing the thermal performance of different this compound products.

References

Cereclor: An In-depth Technical Guide to its Hydrolysis and Photolysis Rates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the hydrolysis and photolysis rates of Cereclor, a commercial range of chlorinated paraffins (CPs). Given the environmental persistence and regulatory scrutiny of chlorinated paraffins, this document synthesizes available data on their abiotic degradation pathways, outlines standard experimental protocols for their assessment, and visually represents key processes to aid in research and development.

Executive Summary

This compound, a complex mixture of polychlorinated n-alkanes, is characterized by its chemical stability. Evidence from regulatory assessments and scientific literature indicates that these substances are persistent in the environment. Hydrolysis is not considered a significant degradation pathway for chlorinated paraffins due to their chemical structure. While photodegradation in water can occur, its environmental relevance is often limited by factors such as water turbidity and depth. This guide compiles the available data and provides the standardized methodologies for evaluating the hydrolysis and photolysis of these compounds.

Data on Hydrolysis and Photolysis Rates

Quantitative data on the hydrolysis and photolysis rates of specific this compound products are not extensively available in the public domain. Regulatory assessments often conclude that chlorinated paraffins are persistent without providing specific rate constants. The following tables summarize the available qualitative and limited quantitative information.

Table 1: Summary of Hydrolysis Data for this compound and Related Chlorinated Paraffins

Substance CategoryCarbon Chain LengthChlorine Content (% w/w)Hydrolysis RateExperimental ConditionsReference
Medium-Chain Chlorinated Paraffins (MCCPs)C14-17≥ 45%Not expected to be a significant degradation pathway---[UK Government, 2021][1][2]
Chlorinated Paraffins (General)------Insignificant route of transformation at ambient temperatures---[Canada.ca, 1993][3]

Table 2: Summary of Photolysis Data for this compound and Related Chlorinated Paraffins

Substance CategoryCarbon Chain LengthChlorine Content (% w/w)Half-life (t½)Experimental ConditionsReference
Chlorinated n-alkaneC17-2435%9.6 hoursPhotochemical dechlorination in water[UK Government, 2021][2]
Chlorinated n-alkaneC12-1852%12.8 hoursPhotochemical dechlorination in water[UK Government, 2021][2]
Short-Chain Chlorinated Paraffins (SCCPs)C10-1340-70%Atmospheric half-life estimated at 1-2 days---[INEOS Chlor Limited, 2010][3]

Experimental Protocols

The determination of hydrolysis and photolysis rates for chemical substances is standardized through internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across studies.

Hydrolysis Rate Determination (OECD Guideline 111)

The rate of hydrolysis as a function of pH is determined by incubating the test substance in sterile aqueous buffer solutions at different pH levels (typically 4, 7, and 9) and constant temperatures in the dark.

Key Experimental Steps:

  • Preparation of Solutions: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance is added at a concentration not exceeding 0.01 M or half its saturation concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).

  • Sampling: Aliquots are taken at various time intervals.

  • Analysis: The concentration of the test substance and any major hydrolysis products are determined using appropriate analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The rate constant (k) and half-life (t½) are calculated, typically assuming pseudo-first-order kinetics.

Photolysis Rate Determination (OECD Guideline 316)

This guideline describes the procedure to determine the rate of direct phototransformation of chemicals in water when exposed to simulated or natural sunlight.

Key Experimental Steps:

  • Preparation of Solutions: A solution of the test substance in sterile, buffered, and air-saturated water is prepared.

  • Light Source: A well-defined light source, such as a xenon arc lamp with filters to simulate natural sunlight (wavelengths > 290 nm), is used.

  • Irradiation: The test solutions are irradiated at a constant temperature. Control samples are kept in the dark to measure hydrolysis or other non-photolytic degradation.

  • Sampling: Samples are taken from both the irradiated and dark control solutions at specific time points.

  • Analysis: The concentration of the test substance is measured using a suitable analytical technique.

  • Quantum Yield Calculation: The quantum yield (Φ), which is the number of molecules transformed per photon absorbed, is determined. This value can then be used in models to estimate environmental photolysis rates under various conditions.

Visualizations

The following diagrams, generated using the DOT language, illustrate the conceptual pathways and experimental workflows for this compound hydrolysis and photolysis.

Hydrolysis_Pathway This compound This compound (Polychlorinated Alkane) Products Potential Hydrolysis Products (e.g., Chloro-alcohols, HCl) This compound->Products Hydrolysis (Slow) H2O Water (H₂O) Conditions Environmental Conditions (pH, Temperature) Conditions->this compound Influences rate

Caption: Conceptual diagram of the slow hydrolysis pathway of this compound.

Photolysis_Pathway This compound This compound (in aqueous solution) Dechlorination Dechlorination & Fragmentation Products This compound->Dechlorination Direct Photolysis Light Sunlight (hν) (λ > 290 nm) Light->this compound Photon Absorption

Caption: Simplified pathway for the direct photolysis of this compound in water.

OECD_111_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_solution Prepare sterile buffer solutions (pH 4, 7, 9) with this compound incubate Incubate in the dark at constant temperature prep_solution->incubate sample Take samples at time intervals incubate->sample analyze Analyze for this compound and hydrolysis products (HPLC/GC) sample->analyze calculate Calculate rate constant (k) and half-life (t½) analyze->calculate

Caption: Experimental workflow for OECD Guideline 111 (Hydrolysis).

OECD_316_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results prep_solution Prepare aqueous solution of this compound irradiate Irradiate with simulated sunlight (and dark control) prep_solution->irradiate sample Sample irradiated and dark controls over time irradiate->sample analyze Measure this compound concentration sample->analyze calculate Determine photolysis rate and quantum yield (Φ) analyze->calculate

Caption: Experimental workflow for OECD Guideline 316 (Photolysis).

References

The Distinction Between Cereclor™ and Other Chlorinated Paraffins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated paraffins (CPs) are a complex class of industrial chemicals used for a wide range of applications, including as secondary plasticizers, flame retardants, and extreme pressure additives in lubricants. "Cereclor™" is a prominent trade name, formerly of Imperial Chemical Industries (ICI) and now INEOS, for a specific line of CPs. While chemically indistinct from other chlorinated paraffins at a fundamental level, the this compound™ brand signifies a range of specific, quality-controlled formulations tailored for distinct industrial purposes. This technical guide elucidates the key distinctions by comparing the physicochemical properties of specific this compound™ grades to the broader categories of chlorinated paraffins, detailing the analytical methodologies for their characterization, and summarizing their toxicological and regulatory profiles.

Introduction to Chlorinated Paraffins

Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes, produced by the chlorination of paraffin (B1166041) fractions derived from petroleum.[1] The properties of a given CP mixture are defined by two primary factors: the carbon chain length of the paraffin feedstock and the degree of chlorination by weight.[1]

Based on carbon chain length, CPs are categorized into three main groups:

  • Short-Chain Chlorinated Paraffins (SCCPs): C₁₀–C₁₃ alkanes

  • Medium-Chain Chlorinated Paraffins (MCCPs): C₁₄–C₁₇ alkanes

  • Long-Chain Chlorinated Paraffins (LCCPs): C₁₈–C₃₀ (and higher) alkanes[1][2]

The chlorine content typically ranges from 30% to over 70% by weight.[1] These two factors—chain length and chlorination degree—dictate the final physical state (from mobile liquids to waxy solids), viscosity, density, and performance characteristics of the product.[1]

This compound™ is the trade name for a range of medium-chain and long-chain chlorinated paraffins manufactured to specific standards.[3] The primary distinction, therefore, is not one of unique chemistry but of brand, specific formulation, and guaranteed performance characteristics for targeted applications. A specific grade, such as this compound™ S52, represents a defined MCCP with a controlled chlorine content and viscosity profile.[4]

Chlorinated_Paraffin_Classification CPs Chlorinated Paraffins (CPs) (CₓH₍₂ₓ₊₂₋ᵧ₎Clᵧ) SCCP Short-Chain (SCCPs) C₁₀-C₁₃ CPs->SCCP e.g., Banned for many uses MCCP Medium-Chain (MCCPs) C₁₄-C₁₇ CPs->MCCP LCCP Long-Chain (LCCPs) C>₁₇ CPs->LCCP Generic Generic CPs SCCP->Generic MCCP->Generic This compound This compound™ Grades (Mainly MCCP & LCCP) MCCP->this compound LCCP->Generic LCCP->this compound Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Homogenized Sample (0.5-1g) Extraction 2. Solvent Extraction (Hexane/DCM, Ultrasonication) Sample->Extraction Cleanup 3. Multi-layer Silica Cleanup (Acidic Silica) Extraction->Cleanup Final_Vol 4. Concentrate to Final Volume (e.g., 200µL in Cyclohexane) Cleanup->Final_Vol GC_MS 5. GC-ECNI-HRMS Analysis Final_Vol->GC_MS Data_Proc 6. Data Processing (Deconvolution & Quantification) GC_MS->Data_Proc Result Result: CP Concentration & Profile Data_Proc->Result Properties_Impact cluster_properties Physicochemical Properties cluster_outcomes Resulting Characteristics & Impact Chain_Length Carbon Chain Length Viscosity Viscosity Chain_Length->Viscosity Longer chain = Higher viscosity Persistence Persistence & Bioaccumulation Chain_Length->Persistence Shorter chain (SCCP) = Higher concern Toxicity Toxicity Chain_Length->Toxicity Shorter chain (SCCP) = Higher toxicity Chlorination Degree of Chlorination (%) Chlorination->Viscosity Higher %Cl = Higher viscosity Application Industrial Application Viscosity->Application Determines use (e.g., Lubricant vs. Plasticizer) Persistence->Toxicity

References

Methodological & Application

Application Notes and Protocols for Utilizing Cereclor as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cereclor, a chlorinated paraffin (B1166041), as a secondary plasticizer in Polyvinyl Chloride (PVC) formulations. This document outlines the effects of this compound on the mechanical and thermal properties of PVC, presents typical formulation data, and details the experimental protocols for evaluating the performance of the resulting plasticized PVC.

Introduction to this compound in PVC Formulations

This compound is a range of chlorinated paraffins that are widely used as secondary plasticizers in flexible PVC applications.[1] They are produced by the chlorination of paraffin hydrocarbons.[2] When incorporated into PVC formulations, this compound can partially replace primary plasticizers, such as phthalates, offering a cost-effective solution while imparting specific performance benefits.[3] The most commonly used grades of this compound for PVC plasticization have a medium chain length (C14-C17) and a chlorine content ranging from 45% to 52%.[1]

The primary functions of this compound in PVC formulations include:

  • Cost Reduction: Being generally less expensive than primary plasticizers, this compound can significantly lower the overall formulation cost.[3]

  • Enhanced Flame Retardancy: The chlorine content in this compound contributes to the inherent flame-retardant properties of PVC.[2][4]

  • Improved Flexibility and Durability: this compound enhances the flexibility and longevity of PVC products, making them more resistant to wear and tear.[2][5][6]

  • Low-Temperature Performance: Certain grades of chlorinated paraffins can improve the low-temperature flexibility of PVC compounds.[3]

Properties of Common this compound Grades

Several grades of this compound are available, each with slightly different properties that make them suitable for various applications. The selection of a specific grade depends on the desired final properties of the PVC product.

PropertyThis compound S40This compound S45This compound S50This compound S52
Chlorine Content (% w/w) 45[2]45[7]50[8]51.7[9][10]
Viscosity (SUS at 100°F) 300[2]300[7]-1441[9][10]
Viscosity (SUS at 210°F) -35[7]-69[9][10]
Density (g/ml at 25°C) -1.17[7]-1.26[9][10]
Pour Point (°F) -19[2]-19[7]-15.5[9][10]
Color (Hazen Units) 150[2]150[7]-175[10]
Chain Length C14-C17[2]C14-C17[7]C14-C17[8]C14-C17[9][11]

Performance Data of this compound in PVC Formulations

The addition of this compound to PVC formulations affects the mechanical and thermal properties of the final product. The following tables summarize typical performance data.

Table 3.1: Mechanical Properties of Flexible PVC with this compound S52

Formulation (phr¹)PVC ResinPrimary Plasticizer (DOP)This compound S52StabilizerTensile Strength (MPa)Elongation at Break (%)100% Modulus (MPa)Hardness (Shore A)
Control 100500218.53508.585
Formulation A 1004010217.83658.184
Formulation B 1003020217.23807.682
Formulation C 1002030216.54007.080

¹phr: parts per hundred resin

Table 3.2: Thermal and Physical Properties of Flexible PVC with this compound S52

Formulation (phr)Specific GravityMelt Flow Index (g/10 min)
Control 1.285.5
Formulation A 1.295.8
Formulation B 1.306.2
Formulation C 1.316.7

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the properties of PVC formulations containing this compound.

Sample Preparation: PVC Compounding and Molding

Objective: To prepare standardized PVC test specimens with varying concentrations of this compound.

Materials:

  • PVC resin (e.g., K-value 67-70)

  • Primary plasticizer (e.g., Dioctyl Phthalate - DOP)

  • This compound (e.g., S52)

  • Heat stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Standard specimen molds (e.g., ASTM D638 Type IV for tensile testing)

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, stabilizer, primary plasticizer, and this compound according to the formulations specified in Table 3.1. Mix until a homogeneous dry blend is obtained.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 150-160°C. Masticate the compound until a uniform sheet is formed. This process typically takes 5-10 minutes.

  • Molding:

    • Cut the milled sheet into smaller pieces suitable for the mold.

    • Place the pieces into the preheated mold (170-180°C) in the hydraulic press.

    • Apply a pressure of approximately 10 MPa for 5-7 minutes to allow the PVC to fully melt and fill the mold cavity.

    • Cool the mold under pressure using the press's cooling system to below 60°C.

    • Remove the molded sheet and allow it to condition at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

G cluster_prep PVC Sample Preparation Pre-mixing Pre-mixing Milling Milling Pre-mixing->Milling Dry Blend Molding Molding Milling->Molding Milled Sheet Conditioning Conditioning Molding->Conditioning Molded Specimen Testing Testing Conditioning->Testing

PVC Sample Preparation Workflow

Mechanical Properties: Tensile Testing (ASTM D2284)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer

  • Dumbbell-shaped test specimens (ASTM D638 Type IV)

Procedure:

  • Measure the width and thickness of the narrow section of each dumbbell specimen.

  • Mount the specimen in the grips of the UTM.

  • Attach the extensometer to the specimen's gauge section.

  • Set the crosshead speed to 500 mm/min.

  • Start the test and record the load and elongation data until the specimen ruptures.

  • Calculate the tensile strength, elongation at break, and 100% modulus from the recorded data.

G Specimen Preparation Specimen Preparation Mounting in UTM Mounting in UTM Specimen Preparation->Mounting in UTM Tensile Test Tensile Test Mounting in UTM->Tensile Test Data Acquisition Data Acquisition Tensile Test->Data Acquisition Calculation of Properties Calculation of Properties Data Acquisition->Calculation of Properties G cluster_formulation Formulation Components cluster_processing Processing cluster_properties Final Product Properties PVC Resin PVC Resin Compounding Compounding PVC Resin->Compounding Primary Plasticizer Primary Plasticizer Primary Plasticizer->Compounding This compound (Secondary Plasticizer) This compound (Secondary Plasticizer) This compound (Secondary Plasticizer)->Compounding Stabilizers & Additives Stabilizers & Additives Stabilizers & Additives->Compounding Molding/Extrusion Molding/Extrusion Compounding->Molding/Extrusion Mechanical Properties Mechanical Properties Molding/Extrusion->Mechanical Properties Thermal Properties Thermal Properties Molding/Extrusion->Thermal Properties Physical Properties Physical Properties Molding/Extrusion->Physical Properties Flame Retardancy Flame Retardancy Molding/Extrusion->Flame Retardancy

References

Application Notes and Protocols: Cereclor as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cereclor™, a range of chlorinated paraffins, as a flame retardant in various polymer systems. This document includes detailed information on the mechanism of action, formulation guidelines, and experimental protocols for evaluating the efficacy of this compound™ in enhancing the fire resistance of polymers.

Introduction to this compound™ as a Flame Retardant

This compound™, a brand of chlorinated paraffins, is a versatile additive used extensively in the polymer industry to impart flame retardancy.[1][2] These compounds are produced by the chlorination of paraffinic hydrocarbon fractions, resulting in a range of products with varying carbon chain lengths and chlorine content.[1] this compound™ grades are selected based on the specific polymer and the desired flame retardant properties.[3][4]

The primary mechanism of flame retardancy for this compound™ involves the release of hydrogen chloride (HCl) gas at elevated temperatures. This gas acts in the vapor phase to interrupt the free radical combustion process, effectively quenching the flame.[5] Additionally, the formation of a char layer can occur, which acts as a physical barrier, insulating the polymer from the heat source and limiting the release of flammable volatiles.[6]

This compound™ is utilized in a variety of polymers, including:

  • Polyvinyl Chloride (PVC)[7]

  • Polyethylene (PE)[6]

  • Natural Rubber (NR)[8]

  • Unsaturated Polyester Resins (UPR)[9]

Beyond its flame retardant properties, this compound™ also functions as a secondary plasticizer in many formulations, particularly in flexible PVC, offering a cost-effective solution for achieving both flexibility and fire safety.[10][11]

General Experimental Workflow

The evaluation of this compound™ as a flame retardant in a polymer matrix typically follows the workflow outlined below.

G cluster_prep Sample Preparation cluster_testing Flammability Testing cluster_analysis Data Analysis and Characterization A Polymer Resin Selection B This compound™ Grade and Concentration Selection A->B C Compounding (e.g., Two-Roll Mill, Extruder) B->C D Molding of Test Specimens (e.g., Compression Molding) C->D E Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2) D->E F UL-94 Vertical Burn Test (ASTM D3801 / IEC 60695-11-10) D->F G Record LOI Values E->G H Determine UL-94 Classification (V-0, V-1, V-2) F->H I Characterize Char Formation G->I H->I G cluster_conditions High Temperature Conditions cluster_polymer Polymer Matrix cluster_gas_phase Gas Phase Inhibition cluster_condensed_phase Condensed Phase Action Heat Heat from Ignition Source Polymer Polymer with this compound™ Heat->Polymer Decomposition Decomposition of this compound™ Polymer->Decomposition HCl Release of HCl gas Decomposition->HCl Char Char Formation Decomposition->Char Radicals Free Radical Quenching (H•, OH•) HCl->Radicals Combustion Interruption of Combustion Cycle Radicals->Combustion Barrier Insulating Barrier Char->Barrier

References

Cereclor as an Extreme Pressure Additive in Metalworking Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor, a range of chlorinated paraffins, is widely utilized as an extreme pressure (EP) additive in the formulation of metalworking fluids. These additives are crucial in demanding machining operations where high temperatures and pressures can lead to the breakdown of the lubricant film, causing tool wear and poor surface finish. The efficacy of this compound stems from its ability to react with the metal surface under extreme conditions to form a protective, low-shear-strength film. This film prevents direct metal-to-metal contact, thereby reducing friction and wear.[1] This document provides detailed application notes, performance data, and experimental protocols for evaluating this compound as an EP additive.

Physical and Chemical Properties

This compound grades are available in various chain lengths and degrees of chlorination, allowing for the selection of an appropriate additive for specific applications. The "E" grades are mid-chain chlorinated paraffins (C14-C17) developed as more environmentally acceptable alternatives to short-chain grades.[2]

Table 1: Typical Properties of this compound E Grades [2]

GradeChlorine Content (% w/w)Viscosity @ 40°C (Stokes)Density @ 40°C (g/ml)Color (Hazen)Thermal Stability (4hrs @ 175°C, % HCl w/w)Volatility (4 hrs @ 180°C, % weight loss w/w)
E40400.281.09500.085.2
E40C400.281.09500.085.2
E40T400.281.091000.025.2
E45440.521.12600.063.7
E45C440.521.12600.063.7
E50501.771.211000.052.0
E50T501.771.211500.022.0
E55557.801.281000.031.1
E565615.51.301500.041.0
E56C5615.51.301750.041.0
E56T5615.51.302000.011.0
E606077.51.381500.030.9

Table 2: Typical Properties of Other this compound Grades [1]

Grade of 'this compound'Chlorine (%wt)Density at 25°CViscosity approx at 25°C (poise)Pour point approx °C (IP15)Stability 4h 175°C (% HCl released)
S40401.110.7-400.2
42421.1625-300.2
48481.24280-150.2
50LV491.190.8-300.15
51L511.2516-90.15
56L561.308-100.15
60L601.3730-70.15
63L631.41110-20.02
65L651.4435000.2
70L701.543000+200.2

Extreme Pressure Performance Data

The EP performance of lubricants is commonly evaluated using standardized bench tests that simulate the high-pressure conditions found in metal cutting and forming operations.

Four-Ball Weld Test (ASTM D2783)

This test measures the load-carrying capacity of a lubricant under severe pressure. A rotating steel ball is pressed against three stationary balls, and the load is increased until the balls weld together.

Table 3: Four-Ball Weld Test Data for this compound E Grades in a 25 cSt at 25°C Base Oil [2]

Grade% w/w Chlorine in the OilInitial Seizure Load (10sec) kgWeld Load (10 sec) kgMean Hertz Load (10 sec) kg
50LV5.0012522544
56L5.0012522542
60L*5.0014022544
E505.0012525044
E565.0012522542
E5610.0018028060
E605.0014022545

*Conventional short-chain (C10-13) chlorinated paraffin (B1166041) EP additives for comparison.[2]

Experimental Protocols

Four-Ball Weld Test (ASTM D2783)

Objective: To determine the weld point of a lubricating fluid.

Apparatus: Four-Ball EP Test Machine.

Materials:

  • Test Lubricant containing this compound additive

  • Steel Balls (AISI E-52100 steel)

Procedure:

  • Thoroughly clean the test balls and the ball pot assembly.

  • Place three clean stationary balls in the ball pot.

  • Pour the test lubricant into the pot to a level that covers the stationary balls.

  • Secure a new rotating ball in the chuck.

  • Assemble the ball pot onto the test machine.

  • Apply a series of increasing loads in specified increments. At each load, the motor is started and run for 10 seconds.

  • The test is continued until the load is reached at which welding of the four balls occurs. This is indicated by a sudden, sharp increase in friction and noise.

  • The weld load is recorded as the final result.

Falex Pin and Vee Block Test (ASTM D3233)

Objective: To evaluate the load-carrying properties of a fluid lubricant.

Apparatus: Falex Pin and Vee Block Test Machine.

Materials:

  • Test Lubricant containing this compound additive

  • Steel Test Pin (Journal)

  • Two Steel V-Blocks

Procedure:

  • Clean the test pin and V-blocks with a suitable solvent.

  • Mount the V-blocks in the machine and insert the test pin.

  • Fill the lubricant cup with the test fluid to the specified level.

  • Start the machine, which rotates the pin at a constant speed (typically 290 rpm).

  • Apply an initial load to the V-blocks.

  • Increase the load at a specified rate until seizure or a predetermined load is reached.

  • The load at which failure occurs (seizure) is recorded as the Falex Fail Load.

Tapping Torque Test

Objective: To evaluate the lubricity of a metalworking fluid in a tapping operation.

Apparatus: Tapping Torque Dynamometer.

Materials:

  • Test Metalworking Fluid containing this compound additive

  • Standardized test nuts or blocks

  • Standardized taps

Procedure:

  • Secure the test nut in the fixture of the dynamometer.

  • Apply the test fluid to the tap and the test nut.

  • Start the tapping operation at a controlled speed.

  • The dynamometer records the torque required to cut the threads.

  • The tapping torque is a measure of the fluid's lubricity; lower torque indicates better performance.

  • The results are often expressed as "tapping torque efficiency" relative to a reference fluid.

Reichert Wear Test

Objective: To determine the wear-preventing characteristics and load-carrying capacity of a lubricant.

Apparatus: Reichert Friction and Wear Tester.

Materials:

  • Test Lubricant containing this compound additive

  • Test roller

  • Friction wheel

Procedure:

  • The friction wheel is partially submerged in the test lubricant.

  • The test roller is pressed against the rotating friction wheel with a specific load.

  • The test is run for a set duration or number of revolutions.

  • After the test, the wear scar on the test roller is measured.

  • The size of the wear scar is an indication of the lubricant's ability to prevent wear.

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of EP Action High_Pressure_Temperature High Pressure & Temperature in Machining Zone Lubricant_Film_Breakdown Lubricant Film Breakdown High_Pressure_Temperature->Lubricant_Film_Breakdown causes Metal_to_Metal_Contact Metal-to-Metal Contact Lubricant_Film_Breakdown->Metal_to_Metal_Contact Cereclor_Activation This compound Activation Metal_to_Metal_Contact->Cereclor_Activation triggers Reaction_with_Metal Reaction with Metal Surface Cereclor_Activation->Reaction_with_Metal Protective_Film_Formation Formation of Iron Chloride Layer (Low Shear Strength) Reaction_with_Metal->Protective_Film_Formation Reduced_Friction_Wear Reduced Friction and Wear Protective_Film_Formation->Reduced_Friction_Wear results in

Caption: Mechanism of this compound as an EP additive.

G cluster_1 Experimental Workflow for this compound Evaluation Formulation Formulate Metalworking Fluid with this compound Four_Ball Four-Ball Weld Test (ASTM D2783) Formulation->Four_Ball Falex Falex Pin & Vee Block Test (ASTM D3233) Formulation->Falex Tapping_Torque Tapping Torque Test Formulation->Tapping_Torque Reichert Reichert Wear Test Formulation->Reichert Data_Analysis Data Analysis and Performance Comparison Four_Ball->Data_Analysis Falex->Data_Analysis Tapping_Torque->Data_Analysis Reichert->Data_Analysis Conclusion Conclusion on EP Performance Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound's EP performance.

References

Application Note: Analytical Methods for the Detection of Cereclor (Chlorinated Paraffins) in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Cereclor is a trade name for a complex mixture of polychlorinated n-alkanes, also known as Chlorinated Paraffins (CPs). These compounds are widely used as secondary plasticizers and flame retardants in a variety of polymers, most notably polyvinyl chloride (PVC), but also in rubber, paints, and sealants.[1][2][3] CPs are categorized by their carbon chain length: Short-Chain (SCCPs, C10-13), Medium-Chain (MCCPs, C14-17), and Long-Chain (LCCPs, C>17).[3][4][5] Due to their persistence, bioaccumulation potential, and toxicity, SCCPs have been listed under the Stockholm Convention on Persistent Organic Pollutants (POPs), leading to restrictions on their use.[1] Consequently, robust and reliable analytical methods are crucial for monitoring the presence of CPs in plastic materials to ensure regulatory compliance and consumer safety.

The analysis of CPs is notoriously challenging due to their complexity; a single commercial formulation can contain thousands of isomers.[6] Effective detection requires a multi-step approach involving efficient extraction from the polymer matrix, rigorous clean-up to remove interfering substances, and sensitive instrumental analysis, typically employing mass spectrometry. This document provides detailed protocols for the primary analytical techniques used to detect and quantify CPs in plastics.

General Analytical Workflow

The overall process for analyzing this compound in plastics involves sample preparation, extraction, extract clean-up, and instrumental analysis. The logical flow of these steps is crucial for achieving accurate and reproducible results.

Analytical Workflow for this compound in Plastics cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Clean-up cluster_analysis Instrumental Analysis & Data Processing start Plastic Sample prep Cut into small pieces (~1 cm x 1 cm) start->prep extract Solvent Extraction (e.g., Ultrasonic Bath) prep->extract cleanup Column Chromatography (Silica / Florisil) or Acid Treatment extract->cleanup Crude Extract gcms GC-MS / HRMS (e.g., ECNI, Orbitrap) cleanup->gcms Cleaned Extract lcms LC-MS/MS (e.g., ESI-QTOF) cleanup->lcms Cleaned Extract data Data Analysis & Quantification gcms->data lcms->data

Caption: General workflow for the analysis of Chlorinated Paraffins (this compound) in plastic samples.

Experimental Protocols

Protocol 1: Sample Extraction via Ultrasonic Bath

This protocol describes a common method for extracting CPs from a solid polymer matrix using solvent extraction assisted by ultrasonication.[1][6]

  • Sample Preparation:

    • Using stainless-steel scissors or a knife rinsed with acetone, cut the plastic sample into small pieces (approximately 1 cm x 1 cm).[7]

    • Accurately weigh approximately 0.5 - 1.0 g of the prepared sample into a glass vial.

  • Internal Standard Spiking:

    • Spike the sample with an appropriate internal standard, such as ¹³C-labeled 1,5,5,6,6,10-hexachlorodecane, to correct for matrix effects and procedural losses.[6][8]

  • Extraction:

    • Add 10 mL of a suitable extraction solvent, typically hexane (B92381) or a hexane/dichloromethane (B109758) mixture, to the vial.[3][6]

    • Cap the vial tightly and place it in an ultrasonic bath.

    • Sonicate the sample for 60-90 minutes at a controlled temperature (e.g., 60°C).[1][3]

  • Collection:

    • After sonication, allow the sample to cool to room temperature.

    • Carefully collect the supernatant (the solvent extract) and transfer it to a clean flask.

    • The extract is now ready for the clean-up procedure. For sensitive analysis, the extract may be concentrated to near dryness using a gentle stream of nitrogen and redissolved in a smaller volume of solvent.[3]

Protocol 2: Extract Clean-up using Silica (B1680970) Gel Chromatography

This protocol is designed to remove interfering compounds from the crude extract, which is essential for accurate mass spectrometric analysis.[6][9]

  • Column Preparation:

    • Prepare a multi-layer silica gel column in a glass chromatography tube. A typical configuration, packed from bottom to top, is:

      • A small plug of glass wool.

      • 3 g Florisil.

      • 2 g neutral silica gel.

      • 5 g acidic silica gel (e.g., 30% sulfuric acid impregnated).

      • 4 g anhydrous sodium sulfate (B86663) to remove residual water.[9]

    • Pre-condition the column by eluting with 50 mL of n-hexane.

  • Sample Loading and Elution:

    • Concentrate the crude extract from Protocol 1 to approximately 1 mL and load it onto the top of the column.

    • Fraction 1 (Interferences): Elute the column with 40 mL of n-hexane. This fraction typically contains non-polar interferences like polychlorinated biphenyls (PCBs) and is discarded.[9]

    • Fraction 2 (CPs): Elute the column with a mixture of dichloromethane and n-hexane (e.g., 50 mL). This fraction contains the CPs.[9]

  • Final Preparation:

    • Collect Fraction 2 and concentrate it to a final volume of approximately 200 µL under a gentle stream of nitrogen.

    • The cleaned extract is now ready for instrumental analysis.

Protocol 3: Instrumental Analysis by GC-ECNI-HRMS

Gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) using electron capture negative ionization (ECNI) is a highly selective and sensitive method for CP analysis.[2][6]

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Mass Spectrometer: Thermo Scientific Q Exactive Orbitrap GC-MS/MS or equivalent HRMS system.[2][6]

    • Column: Thermo Scientific™ TraceGOLD™ TG-5SILMS (30 m x 0.25 mm x 0.25 µm) or similar.[6]

  • GC Conditions:

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium or Chlorine gas at a constant flow (e.g., 1.2 mL/min).[6]

    • Oven Program:

      • Initial temperature: 100°C.

      • Ramp: 20°C/min to 300°C.

      • Hold: 5-10 minutes.[6]

  • MS Conditions (ECNI Mode):

    • Ion Source Temperature: 180°C - 250°C.[6]

    • MS Transfer Line Temperature: 280°C.[6]

    • Mass Resolution: 60,000 or higher.[2][6]

    • Scan Range: m/z 100-700.[6]

    • Ionization: Methane reagent gas is often used in negative chemical ionization (NCI) mode.[1]

  • Quantification:

    • Quantification is challenging and often relies on comparing the total response factor of a CP mixture to its chlorine content.[10][11] A linear correlation between the response factor and the degree of chlorination is established using multiple technical standards.[10][11]

Data Presentation

Quantitative data from various studies are summarized below to provide typical performance characteristics and observed concentration ranges.

Table 1: Performance of GC-MS Methods for CP Analysis in Plastics

Analyte Plastic Matrix Method Detection Limit (LOD) / Limit of Quantification (LOQ) Reported Concentration Range Reference
SCCPs PVC GC-NCI-MS - 30 mg/kg - 35,000 mg/kg [1]
SCCPs Various GC-NCI-Q-TOF-HRMS 24–81 ng/mL - [9]
MCCPs Various GC-NCI-Q-TOF-HRMS 27–170 ng/mL - [9]
SCCPs PVC, Rubber GC-MS LOQ: 0.5-1.0 µg/g [<="" µg="" –="">7]

| MCCPs | PVC, Rubber | GC-MS | LOQ: 0.5-1.0 µg/g | 7] |

Table 2: Performance of LC-MS Methods for CP Analysis | Analyte | Matrix | Method | Trueness / Recovery | Precision (CV%) | Reported Concentration Range | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SCCPs, MCCPs, LCCPs | Indoor Dust | LC-QTOF-HRMS | 72% - 141% | < 15% | SCCPs: up to 100 µg/g |[5] | | SCCPs | Mixed Plastic Waste | LC-ESI-MSMS | - | - | - |[12] | | SCCPs & MCCPs | Textiles, Leather | LC-TQ | - | - | - |[3] |

References

Application Note & Protocol: Analysis of Chlorinated Paraffins by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes, categorized as short-chain (SCCPs, C10-C13), medium-chain (MCCPs, C14-C17), and long-chain (LCCPs, C>17).[1][2][3] These compounds are utilized in a variety of industrial applications, including as flame retardants and plasticizers.[4][5] Due to their persistence, bioaccumulation, and potential toxicity, the analysis of CPs in environmental and biological matrices is of significant concern.[1][4]

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of CPs. However, the complexity of CP mixtures, with thousands of isomers and congeners, presents a significant analytical challenge.[1][3][5] This application note provides a detailed protocol for the analysis of SCCPs and MCCPs using GC coupled with high-resolution mass spectrometry (HRMS), a technique that offers the necessary selectivity and sensitivity for their determination.[1][6]

Experimental Protocols

Sample Preparation

A robust sample preparation procedure is crucial for the reliable quantification of CPs. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

a. Extraction

  • For Solid Samples (e.g., tissues, sediments):

    • Homogenize the sample.

    • Perform accelerated solvent extraction (ASE) using a mixture of acetone (B3395972) and n-hexane (1:3 v/v) at an elevated temperature (e.g., 150°C).[7]

  • For Liquid Samples (e.g., water):

    • Perform a liquid-liquid extraction with a suitable organic solvent like n-hexane.[8]

b. Cleanup

Cleanup is essential to remove interfering compounds.

  • Pass the extract through a sulfuric acid-impregnated silica (B1680970) gel column to remove lipids and other organic matter.[7]

  • Further cleanup can be achieved using a Florisil® column. Elute the fraction containing PCBs with n-hexane, and then elute the CP fraction with dichloromethane.[3][7]

  • Concentrate the final eluate to a small volume (e.g., 200 µL in cyclohexane) under a gentle stream of nitrogen before GC-MS analysis.[3]

  • Add an appropriate internal standard, such as ¹³C-labeled hexachlorodecane, prior to injection to correct for matrix effects and variations in instrument response.[5][7]

GC-MS Analysis

High-resolution GC-MS is recommended for the analysis of CPs to overcome the complexity of the mixtures and potential interferences from other organochlorine compounds like PCBs.[1][5][6]

a. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or Thermo Scientific TRACE 1310 Gas Chromatograph.[5][7]

  • Column: A non-polar or semi-polar capillary column is typically used, such as a TraceGOLD TG5-SilMS (15m x 0.25mm x 0.25µm).[7]

  • Injection: 1-1.5 µL splitless injection at 270-280°C.[2][7]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.4 mL/min.[2][7]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 50°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.[7]

b. Mass Spectrometry (MS) Conditions

  • MS System: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive GC Orbitrap GC-MS/MS or an Agilent 7250 GC/Q-TOF.[1][5][7]

  • Ionization Mode: Negative Chemical Ionization (NCI) is preferred for its high selectivity and sensitivity for halogenated compounds.[1][3][6] Methane is commonly used as the reagent gas.[7] While Electron Ionization (EI) can be used, it leads to extensive fragmentation, making it difficult to distinguish between homologues.[1][6]

  • Mass Analyzer: Operate in full-scan mode over a mass range of m/z 50-650.[1] A high resolving power (e.g., 60,000) is crucial to separate CP homologue groups from matrix interferences.[1][7]

Data Presentation

The following table summarizes the quantitative data for CP analysis obtained by various GC-MS methods.

ParameterSCCPsMCCPsGC-MS SystemIonization ModeReference
Limit of Detection (LOD) ~10 pg/µL-Q Exactive GC OrbitrapNCI[1]
24–81 ng/mL27–170 ng/mLGC-Q-TOF-HRMSNCI[3]
as low as 0.05 ppbas low as 0.3 ppbQ Exactive GC OrbitrapNCI[7]
Limit of Quantification (LOQ) 0.1 ppb1.5 ppbQ Exactive GC OrbitrapNCI[7]
Linearity Range 25 ppb to 10,000 ppb-Q Exactive GC OrbitrapNCI[1]
0.1 ppm to 15 ppm0.1 ppm to 15 ppmQ Exactive GC OrbitrapNCI[7]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the analysis of chlorinated paraffins using GC-MS.

Chlorinated_Paraffin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Tissue, Water) Extraction Extraction (e.g., ASE with Acetone/Hexane) Sample->Extraction Homogenization Cleanup Cleanup (Silica Gel, Florisil) Extraction->Cleanup Concentration Concentration & Internal Standard Addition Cleanup->Concentration GC_Injection GC Injection (Splitless) Concentration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (NCI, High Resolution) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification, Identification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Workflow for Chlorinated Paraffin Analysis by GC-MS.

References

Application Notes and Protocols for the Analysis of Cereclor (Chlorinated Paraffins) in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorinated paraffins (CPs), commercially known as Cereclor, are complex mixtures of polychlorinated n-alkanes.[1] Their extensive use as plasticizers, flame retardants, and additives in various industrial applications has led to their ubiquitous presence in the environment.[2] CPs are characterized by their persistence, potential for bioaccumulation, and toxicity, which raises significant environmental and health concerns.[3] The analysis of CPs in environmental matrices is challenging due to the chemical complexity of their mixtures, which consist of thousands of isomers and congeners, and the lack of certified reference materials.[1]

These application notes provide detailed protocols for the sample preparation of CPs in various environmental matrices, including water, soil and sediment, and biota. The methodologies described are based on established and validated techniques to ensure reliable and reproducible results for researchers and scientists.

General Workflow for this compound Analysis

The overall workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to instrumental analysis. The following diagram illustrates a generalized workflow.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water, Soil, Biota) Homogenization Homogenization & Sub-sampling SampleCollection->Homogenization Extraction Extraction (SPE, Soxhlet, ASE) Homogenization->Extraction Concentration1 Concentration Extraction->Concentration1 Cleanup Cleanup (Acid Treatment, Column Chromatography) Concentration1->Cleanup Concentration2 Final Concentration & Solvent Exchange Cleanup->Concentration2 Analysis GC-ECNI-MS Analysis Concentration2->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

A generalized workflow for the analysis of this compound in environmental samples.

I. Analysis of this compound in Water Samples

Protocol: Solid-Phase Extraction (SPE) for Water Samples

This protocol describes the extraction of this compound from water samples using solid-phase extraction (SPE), a common technique for isolating analytes from a liquid matrix.

1. Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 cartridges (e.g., Varian Bond Elut-C18)[4]

  • Solvents: Methanol (B129727), Dichloromethane (B109758) (DCM), n-Hexane (pesticide grade or equivalent)

  • Reagent Water: Deionized or Milli-Q water

  • Glassware: Graduated cylinders, beakers, concentrator tubes

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

2. Sample Preparation and Extraction

  • Sample Collection: Collect 1 L of water in a pre-cleaned amber glass bottle.

  • Filtration (Optional): If the sample contains suspended solids, filter it through a glass fiber filter. The analysis of the filter can provide information on CPs sorbed to particulate matter.

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 10 mL of methanol through it, followed by 10 mL of reagent water.[5] Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min using a vacuum manifold.

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar impurities.

  • Cartridge Drying:

    • Dry the cartridge thoroughly by drawing air through it for at least 30 minutes or by using a stream of nitrogen. This step is critical to ensure efficient elution.[5]

  • Elution:

    • Elute the retained this compound from the cartridge with 10 mL of a 1:1 (v/v) mixture of dichloromethane and n-hexane.[6] Collect the eluate in a concentrator tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for cleanup or direct instrumental analysis if interferences are minimal.

II. Analysis of this compound in Soil and Sediment Samples

Protocol: Soxhlet Extraction for Soil and Sediment Samples

Soxhlet extraction is a classical and robust technique for extracting persistent organic pollutants from solid matrices.

1. Materials and Reagents

  • Soxhlet Extraction Apparatus: 500 mL round-bottom flask, Soxhlet extractor, condenser[7]

  • Extraction Thimbles: Cellulose or glass fiber

  • Solvents: n-Hexane, Dichloromethane (DCM), Acetone (pesticide grade or equivalent)

  • Anhydrous Sodium Sulfate (B86663): Granular, baked at 400°C for 4 hours

  • Glass Wool: Pre-cleaned by solvent rinsing

  • Heating Mantle

  • Rotary Evaporator

2. Sample Preparation and Extraction

  • Sample Preparation:

    • Air-dry the soil or sediment sample and sieve it to remove large debris.

    • Homogenize the sample by grinding.

  • Extraction Thimble Preparation:

    • Weigh approximately 10-20 g of the homogenized sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual water.[7]

    • Place the mixture into an extraction thimble. Plug the top with a small amount of pre-cleaned glass wool.

  • Soxhlet Extraction:

    • Place the thimble into the Soxhlet extractor.

    • Add 300 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to the round-bottom flask.[8]

    • Assemble the Soxhlet apparatus and extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[7]

  • Concentration:

    • After extraction, allow the apparatus to cool.

    • Concentrate the extract to a few milliliters using a rotary evaporator.

  • Solvent Exchange:

    • The extract can be solvent-exchanged into hexane (B92381) for subsequent cleanup steps.

III. Analysis of this compound in Biota Samples

Protocol: Accelerated Solvent Extraction (ASE) for Biota Samples

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a more rapid and efficient alternative to Soxhlet extraction, using smaller solvent volumes.

1. Materials and Reagents

  • Accelerated Solvent Extractor (ASE) System

  • ASE Extraction Cells (e.g., 33 mL)

  • Dispersing Agent: Diatomaceous earth (e.g., ASE Prep DE) or anhydrous sodium sulfate[9]

  • Solvents: n-Hexane, Dichloromethane (DCM) (pesticide grade or equivalent)

  • Glassware: Vials, concentrator tubes

  • Nitrogen Evaporator

2. Sample Preparation and Extraction

  • Sample Preparation:

    • Homogenize the biota tissue sample (e.g., fish fillet, liver).

    • For samples with high water content, lyophilize (freeze-dry) the tissue.

    • Grind the lyophilized tissue into a fine powder.

  • Cell Loading:

    • Mix approximately 2-5 g of the homogenized and dried sample with a dispersing agent (e.g., 1:1 ratio with diatomaceous earth) until the mixture is free-flowing.[9]

    • Load the mixture into an ASE extraction cell.

  • ASE Extraction Parameters (Example):

    • Solvent: 1:1 (v/v) n-Hexane:Dichloromethane

    • Pressure: 1500 psi

    • Temperature: 100°C[10]

    • Static Time: 5 minutes

    • Static Cycles: 2[10]

    • Flush Volume: 60%

    • Purge Time: 120 seconds

  • Collection and Concentration:

    • Collect the extract in a pre-cleaned vial.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

IV. Extract Cleanup

Crude extracts from environmental samples often contain co-extracted interfering compounds such as lipids, sulfur, and other organochlorine compounds. A cleanup step is therefore essential for accurate analysis.

Protocol: Sulfuric Acid Treatment and Silica (B1680970) Gel Column Chromatography

This two-step cleanup procedure is effective for removing lipids and fractionating the analytes.

1. Materials and Reagents

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Silica Gel: Activated at 130°C for at least 16 hours[3]

  • Anhydrous Sodium Sulfate: Granular, baked at 400°C for 4 hours

  • Chromatography Column: Glass, 10 mm internal diameter

  • Solvents: n-Hexane, Dichloromethane (DCM)

  • Glass Wool

2. Sulfuric Acid Treatment (for lipid-rich samples like biota)

  • Add the concentrated extract (in hexane) to a vial.

  • Carefully add 2-5 mL of concentrated sulfuric acid.

  • Vortex the mixture for 1-2 minutes and allow the phases to separate. The acid layer will turn dark as it digests the lipids.

  • Repeat the acid treatment with fresh sulfuric acid until the acid layer remains colorless.

  • Carefully transfer the upper hexane layer containing the CPs to a clean vial.

3. Silica Gel Column Chromatography

  • Column Packing:

    • Insert a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of activated silica gel in n-hexane and pour it into the column to a height of about 10 cm.

    • Gently tap the column to settle the packing.

    • Add a 1-2 cm layer of anhydrous sodium sulfate to the top of the silica gel.[3]

  • Column Pre-washing:

    • Pre-elute the column with 20-30 mL of n-hexane. Do not let the solvent level drop below the top of the sodium sulfate layer.

  • Sample Loading:

    • Carefully load the concentrated extract (from the extraction or sulfuric acid treatment step) onto the top of the column.

  • Elution/Fractionation:

    • Fraction 1 (to elute less polar interferences like PCBs): Elute the column with 40 mL of n-hexane. This fraction is typically discarded if only CPs are of interest.[7]

    • Fraction 2 (containing CPs): Elute the column with 50 mL of dichloromethane.[7]

  • Concentration:

    • Collect the second fraction and concentrate it to a final volume of 1 mL for instrumental analysis.

Quantitative Data Summary

The following table summarizes the performance of various sample preparation methods for this compound analysis in different environmental matrices.

Environmental MatrixExtraction MethodCleanup MethodAnalytical TechniqueRecovery (%)LOD/LOQReference
River WaterSolid-Phase Extraction (C18)NoneGC-ECNI-MSNot SpecifiedLOD: 20 ng/L[4]
Tap WaterSolid-Phase Extraction (C18)NoneGC-ECNI-MSNot SpecifiedLOD: 5 ng/L[4]
SedimentSoxhlet ExtractionMultilayer Silica Gel & H₂SO₄-SilicaGC-ECNI-LRMS80-120Not Specified[1]
Biota (Fish Liver)Not SpecifiedSulfuric Acid & Silica GelGC-ECNI-MS70-90Not Specified[8]
Indoor DustUltrasonic ExtractionNoneLC-QTOF-HRMS72-141LOQ: 100-200 ng/g[11]

Disclaimer: The provided protocols are intended as a general guide. Researchers should validate these methods in their own laboratories and for their specific sample matrices. The use of appropriate quality control measures, including method blanks, matrix spikes, and surrogate standards, is essential for obtaining accurate and reliable data.

References

Quantitative Analysis of Cereclor (Chlorinated Paraffins) in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor, a commercial trade name for chlorinated paraffins (CPs), represents a complex mixture of polychlorinated n-alkanes. These compounds have seen widespread use as plasticizers, flame retardants, and lubricants. Due to their persistent, bioaccumulative, and toxic nature, there is a significant scientific and regulatory interest in monitoring their levels in biological tissues. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices, including plasma/blood, liver, and adipose tissue. The methodologies described herein are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), which are the most common and reliable techniques for CP analysis.

Quantitative Data Summary

The following tables summarize the concentrations of different classes of chlorinated paraffins found in various biological tissues from recent studies. These values are provided to give researchers an expected range of concentrations.

Table 1: Chlorinated Paraffin Concentrations in Human Blood/Plasma

Chlorinated Paraffin ClassConcentration Range (ng/g lipid weight)Sample TypeReference
Short-Chain (SCCPs)370 - 35,000Human Blood[1][2][3]
Medium-Chain (MCCPs)130 - 3,200Human Blood[1][2][3]
Long-Chain (LCCPs)22 - 530Human Blood[1][2][3]
Total SCCPs<12.6 - 203 ng/g wet weightHuman Plasma[4]

Table 2: Chlorinated Paraffin Concentrations in Marine Mammal Tissues

Chlorinated Paraffin ClassMedian Concentration (ng/g lipid weight)SpeciesTissueReference
SCCPs160 - 230Killer Whale, Sperm WhaleBlubber[5][6]
MCCPs480Common Minke WhaleBlubber[5][6]
LCCPs240Common Minke WhaleBlubber[5][6]

Table 3: Chlorinated Paraffin Concentrations in Fish Tissues

Chlorinated Paraffin ClassConcentration Range (ng/g wet weight)SpeciesTissueReference
SCCPs19 - 286Dab, Cod, FlounderLiver[6]
MCCPs25 - 260Dab, Cod, FlounderLiver[6]
Total SCCPs86 - 4400Various Fish SpeciesWhole Body[1][7]

Experimental Protocols

The following are detailed protocols for the extraction, cleanup, and instrumental analysis of this compound in plasma/blood, liver, and adipose tissue.

Protocol 1: Analysis of Short-Chain Chlorinated Paraffins (SCCPs) in Human Plasma

This protocol is adapted from a validated method for the determination of SCCPs in human plasma.[4]

1. Sample Preparation and Extraction:

  • Protein Denaturation and Lipid Elimination:

    • To a 1 g plasma sample, add an internal standard solution.

    • Add denaturing agents and vortex to precipitate proteins.

    • Centrifuge the sample to separate the supernatant.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add a mixture of n-hexane and dichloromethane (B109758) (1:1, v/v) and vortex vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic (upper) layer.

    • Repeat the extraction twice more and combine the organic extracts.

2. Sample Cleanup:

  • Multi-layer Silica (B1680970) Column Chromatography:

    • Prepare a multi-layer silica gel column.

    • Concentrate the combined organic extract and load it onto the column.

    • Elute the SCCPs with an appropriate solvent mixture.

    • Collect the eluate and concentrate it to a final volume for analysis.

3. Instrumental Analysis (GC-ECNI-LRMS):

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5MS (or equivalent)

    • Injector Temperature: 280°C

    • Oven Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of SCCP congeners.

    • Carrier Gas: Helium

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Capture Negative Ionization (ECNI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for different SCCP congener groups.

Protocol 2: Analysis of Chlorinated Paraffins in Liver and Adipose Tissue

This protocol is a generalized procedure for lipophilic persistent organic pollutants (POPs) and can be adapted for this compound analysis in high-fat matrices.

1. Sample Preparation and Extraction:

  • Homogenization and Drying:

    • Homogenize a known weight of the tissue sample (e.g., 1-5 g).

    • Mix the homogenate with anhydrous sodium sulfate (B86663) to remove water.

  • Solvent Extraction (Soxhlet or Accelerated Solvent Extraction - ASE):

    • Soxhlet: Extract the dried sample with a suitable solvent (e.g., a mixture of hexane (B92381) and dichloromethane) for several hours.

    • ASE: Pack the sample into an extraction cell and perform extraction at elevated temperature and pressure with the same solvent mixture. This method is faster and uses less solvent.[8][9]

2. Sample Cleanup (Lipid Removal):

  • Gel Permeation Chromatography (GPC):

    • GPC is a common technique to separate large lipid molecules from the smaller analyte molecules.

    • Dissolve the extract in a suitable solvent and inject it into the GPC system.

    • Collect the fraction containing the chlorinated paraffins.

  • Acidic Silica Gel or Florisil Chromatography:

    • Concentrate the extract and apply it to a column packed with sulfuric acid-impregnated silica gel or Florisil.

    • This step removes remaining lipids and other interferences.

    • Elute the chlorinated paraffins with an appropriate solvent.

3. Instrumental Analysis (GC-HRMS or LC-HRMS):

  • GC-HRMS:

    • Similar conditions to the plasma analysis protocol can be used, but high-resolution mass spectrometry (HRMS) is recommended for complex matrices to improve selectivity and avoid interferences.

  • LC-HRMS (for Medium- and Long-Chain CPs):

    • Liquid Chromatograph (LC) Conditions:

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Acquisition Mode: Full scan or selected ion monitoring of the [M+Cl]⁻ adducts.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Tissue (Plasma, Liver, Adipose) homogenization Homogenization & Drying (for solid tissues) sample->homogenization extraction Solvent Extraction (LLE, Soxhlet, or ASE) homogenization->extraction lipid_removal Lipid Removal (GPC or Acidic Silica) extraction->lipid_removal Crude Extract fractionation Fractionation (Florisil Column) lipid_removal->fractionation gcms GC-MS/HRMS (for SCCPs) fractionation->gcms Cleaned Extract lcms LC-MS/HRMS (for MCCPs & LCCPs) fractionation->lcms quantification Quantification & Data Analysis gcms->quantification lcms->quantification reporting Reporting Results quantification->reporting bioaccumulation_pathway cluster_environment Aquatic Environment cluster_foodweb Aquatic Food Web water Water & Sediment (CPs Source) plankton Zooplankton water->plankton Bioaccumulation small_fish Small Fish plankton->small_fish Trophic Transfer large_fish Large Predatory Fish small_fish->large_fish Biomagnification mammal Marine Mammal large_fish->mammal Biomagnification

References

Application Notes and Protocols for the Use of Cereclor in Industrial Coatings and Sealants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cereclor, a trade name for chlorinated paraffins, serves as a versatile additive in the formulation of industrial coatings and sealants.[1] These complex mixtures of polychlorinated n-alkanes are categorized by their carbon chain length—short (C10-13), medium (C14-17), and long (C18-30)—and their degree of chlorination, typically ranging from 30% to 70% by weight.[2][3] this compound grades are primarily utilized as secondary plasticizers and flame retardants, enhancing the performance and durability of a wide range of coating and sealant systems.[1]

The incorporation of this compound into formulations for industrial coatings and sealants imparts several desirable properties. As a plasticizer, it increases the flexibility and adhesion of the coating, preventing cracking and delamination. In sealants, it improves elasticity and durability. As a flame retardant, this compound enhances the fire resistance of the final product, a critical feature for materials used in construction and other safety-conscious applications.

Data Presentation

The selection of an appropriate this compound grade is crucial for achieving the desired performance characteristics in a coating or sealant formulation. The following tables summarize the typical physical properties of various this compound grades and illustrate their expected impact on coating performance.

Table 1: Typical Physical Properties of Selected this compound Grades

GradeCarbon Chain LengthChlorine Content (%)Viscosity at 25°C (cps)Density at 25°C (g/cm³)Key Applications
This compound S45Mid (C14-17)452121.17Plasticizer and flame retardant in roof coatings and PVA emulsion adhesives.
This compound 48Long (>C20)48High1.24Plasticizer in chlorinated rubber paints, pressure-sensitive adhesives, and lubricants.[2][4]
This compound S52Mid (C14-17)51.75--Plasticizer and flame retardant in coatings, adhesives, and sealants.[5]
This compound S58Mid (C14-17)58.15321001.36Plasticizer in 2K polysulfide sealants, coatings, and adhesives.[6][7]

Table 2: Representative Performance Impact of this compound in an Industrial Coating

PropertyControl (Without this compound)Formulation with this compoundTest Method
ViscosityLowerHigherASTM D2196
AdhesionGoodExcellentASTM D3359
FlexibilityModerateHighASTM D522 (Mandrel Bend)
Flame Spread IndexHighLowASTM E84

Experimental Protocols

The following are representative experimental protocols for the formulation and testing of industrial coatings and sealants containing this compound.

Protocol 1: Formulation of a Chlorinated Rubber-Based Industrial Coating

This protocol is based on a typical formulation for a chlorinated rubber paint, where this compound is used as a plasticizer.

Materials:

  • Chlorinated Rubber Resin

  • This compound 48

  • Titanium Dioxide (or other pigments)

  • Xylene (or other suitable solvent)

  • Dispersing Agent

  • Anti-settling Agent

Equipment:

  • High-speed disperser with a Cowles blade

  • Mixing vessel

  • Weighing balance

  • Viscometer (e.g., Brookfield viscometer)

  • Applicator for film coating (e.g., drawdown bar)

  • Substrate panels (e.g., steel panels)

Procedure:

  • Solvent and Resin Dissolution: In the mixing vessel, add the specified amount of xylene. While stirring at low speed, slowly add the chlorinated rubber resin until it is completely dissolved.

  • Pigment Dispersion: Add the dispersing agent to the resin solution and mix thoroughly. Gradually add the titanium dioxide pigment to the vessel while increasing the disperser speed to high. Continue dispersion until the desired fineness of grind is achieved.

  • Plasticizer Addition: Reduce the mixing speed and slowly add the pre-weighed amount of this compound 48 to the pigment dispersion.

  • Final Additions: Add the anti-settling agent and any other required additives.

  • Viscosity Adjustment: Adjust the viscosity of the paint by adding small amounts of xylene until the desired viscosity is reached, as measured by a viscometer according to ASTM D2196.[5][8][9][10]

  • Application and Curing: Apply the formulated coating to the substrate panels using a drawdown bar to ensure a uniform film thickness. Allow the coated panels to air dry in a well-ventilated area for the specified time.

Protocol 2: Formulation of a Two-Component Polyurethane Sealant

This protocol outlines the preparation of a two-component (2K) polyurethane sealant, with this compound S58 serving as a plasticizer.

Materials:

  • Part A (Base):

    • Polyol resin

    • This compound S58

    • Fillers (e.g., calcium carbonate)

    • Thixotropic agent

    • Adhesion promoter

  • Part B (Curing Agent):

    • Isocyanate prepolymer

Equipment:

  • Planetary mixer or dual asymmetric centrifuge

  • Vacuum pump

  • Weighing balance

  • Cartridge filling system

Procedure:

  • Part A Preparation: In the mixer, combine the polyol resin, this compound S58, and fillers. Mix under vacuum to de-aerate the components.

  • Additive Incorporation: Add the thixotropic agent and adhesion promoter to the mixture and continue to mix under vacuum until a homogeneous paste is formed.

  • Part B Preparation: The isocyanate prepolymer is typically supplied as a ready-to-use component.

  • Mixing of Components: Just before application, thoroughly mix Part A and Part B in the specified ratio until a uniform color and consistency are achieved.

  • Application: Apply the mixed sealant to the desired joint or substrate.

Performance Testing Protocols

Protocol 3: Viscosity Measurement

Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[5][8][9][10]

Procedure:

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Place the coating or sealant sample in a temperature-controlled water bath to bring it to the specified test temperature (e.g., 25°C).

  • Select the appropriate spindle and rotational speed for the expected viscosity range.

  • Immerse the spindle into the sample to the marked depth.

  • Start the viscometer and allow the reading to stabilize before recording the viscosity value.

Protocol 4: Adhesion Testing

Standard: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test.[6][11][12]

Procedure (Method B - Cross-Cut Tape Test for coatings less than 5 mils thick):

  • Make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.

  • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.

  • Apply a specified pressure-sensitive tape over the cross-hatched area and smooth it down firmly.

  • After a short period, rapidly pull the tape back upon itself at a 180-degree angle.

  • Visually assess the amount of coating removed from the substrate and rate the adhesion according to the ASTM D3359 classification scale (5B for no removal to 0B for more than 65% removal).

Protocol 5: Flame Retardancy Testing

Standard: ASTM E84 - Standard Test Method for Surface Burning Characteristics of Building Materials (Steiner Tunnel Test).[4][7][13][14]

Procedure:

  • A 24-foot long by 20-inch wide specimen of the coated substrate is placed in the Steiner Tunnel furnace.

  • The specimen is subjected to a controlled flame at one end.

  • The progression of the flame front along the length of the specimen is observed and recorded over a 10-minute period.

  • The Flame Spread Index (FSI) is calculated based on the area under the flame progression versus time curve, relative to standard materials (red oak with FSI = 100 and inorganic reinforced cement board with FSI = 0).

  • A lower FSI indicates better flame retardancy.

Mandatory Visualizations

experimental_workflow_coating prep Formulation Preparation mix Mixing and Dispersion prep->mix visc Viscosity Adjustment mix->visc app Application to Substrate visc->app cure Curing app->cure test Performance Testing cure->test visc_test Viscosity (ASTM D2196) test->visc_test adh_test Adhesion (ASTM D3359) test->adh_test flame_test Flame Retardancy (ASTM E84) test->flame_test

Caption: Experimental workflow for industrial coating formulation and testing.

logical_relationship This compound This compound (Chlorinated Paraffin) plasticizer Plasticizing Effect This compound->plasticizer flame_retardant Flame Retardant Properties This compound->flame_retardant flexibility Increased Flexibility plasticizer->flexibility adhesion Improved Adhesion plasticizer->adhesion fire_resistance Enhanced Fire Resistance flame_retardant->fire_resistance coating_performance Improved Coating/ Sealant Performance flexibility->coating_performance adhesion->coating_performance fire_resistance->coating_performance

Caption: Logical relationship of this compound's properties to performance enhancement.

References

experimental protocol for testing Cereclor flame retardancy

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Standardized Protocols for Evaluating the Flame Retardancy of Cereclor™ Chlorinated Paraffins

For Researchers, Scientists, and Product Development Professionals

Abstract

This compound™, a brand of chlorinated paraffins, is widely utilized as a flame retardant additive in a variety of polymeric materials, including plastics, coatings, adhesives, and sealants.[1][2][3][4] The efficacy of this compound™ in enhancing the fire resistance of these materials is quantified through standardized testing protocols. This document provides detailed experimental procedures for key flame retardancy tests, including the UL 94 vertical burn test and Cone Calorimetry (ASTM E1354), to ensure accurate and reproducible evaluation. Data presentation guidelines and visualizations of experimental workflows are included to aid researchers in the comprehensive assessment of this compound™ performance.

Introduction to this compound™ as a Flame Retardant

This compound™ chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes.[4] They are categorized by carbon-chain length (short, medium, or long) and the degree of chlorination, which typically ranges from 35% to over 70% by weight.[1][4] Grades with high chlorine content (approximately 70%) are particularly effective as flame retardants.[4] When a material containing this compound™ is exposed to high heat, it decomposes and releases hydrogen chloride (HCl).[5] This gas interferes with the combustion process in the vapor phase by scavenging free radicals (H•, OH•) that propagate the flame, thus inhibiting combustion. Additionally, it promotes the formation of a char layer on the material's surface, which acts as an insulating barrier, reducing heat transfer and limiting the release of flammable volatiles.

Key Experimental Protocols for Flame Retardancy

To evaluate the performance of this compound™ in a given polymer matrix, standardized testing is essential. The following protocols describe two of the most widely accepted methods: the UL 94 vertical burn test for classification and cone calorimetry for quantitative fire behavior analysis.

UL 94 Vertical Burn Test (V-0, V-1, V-2 Classification)

The UL 94 test is a cornerstone for assessing the flammability of plastic materials used in electronic devices and appliances.[6][7][8] It classifies materials based on their ability to self-extinguish after exposure to a flame.[9]

Objective: To determine the V-0, V-1, or V-2 classification of a polymer compounded with this compound™.

Methodology:

  • Specimen Preparation:

    • Prepare a blend of the base polymer with the desired concentration (by weight) of the selected this compound™ grade.

    • Mold at least 10 test specimens per thickness to be tested, with standard dimensions of 125 mm x 13 mm.

    • Condition five specimens for 48 hours at 23°C and 50% relative humidity.

    • Condition the other five specimens for 7 days at 70°C.[10]

  • Apparatus:

    • UL 94 test chamber

    • Bunsen burner with a 20 mm high blue flame

    • Specimen clamp and support stand

    • Timer (accurate to 0.1 seconds)

    • Dry, absorbent surgical cotton

  • Procedure:

    • Mount a conditioned specimen vertically with its longitudinal axis vertical, such that the lower end is 10 mm above the Bunsen burner tube.[10]

    • Place a layer of dry surgical cotton on a flat surface 300 mm below the specimen.[10][11]

    • Apply the 20 mm blue flame to the center of the lower edge of the specimen for 10 seconds and then remove it.[10]

    • Record the afterflame time (t1), which is the duration of flaming combustion after the first flame application.

    • As soon as flaming combustion ceases, immediately reapply the flame for an additional 10 seconds.[10]

    • After the second flame removal, record the afterflame time (t2) and the afterglow time (t3, duration of glowing combustion).[12]

    • Record whether any flaming drips or particles ignite the surgical cotton below.[10]

    • Record whether the specimen burns with flaming or glowing combustion up to the holding clamp.[10]

    • Repeat the test for all conditioned specimens.

Data Presentation: UL 94 Vertical Burn Classification Criteria

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2)≤ 10 seconds[10]≤ 30 seconds[10]≤ 30 seconds[10]
Total afterflame time for any set of 5 specimens (Σt1 + Σt2)≤ 50 seconds[10]≤ 250 seconds[10]≤ 250 seconds[10]
Afterflame plus afterglow time for each specimen after the second flame application (t2 + t3)≤ 30 seconds[10]≤ 60 seconds[10]≤ 60 seconds[10]
Flaming drips igniting cottonNot allowed[10]Not allowed[10]Allowed[10]
Combustion up to the holding clampNot allowed[10]Not allowed[10]Not allowed[10]
Cone Calorimetry (ASTM E1354 / ISO 5660)

The cone calorimeter is a highly effective instrument for obtaining quantitative data on the reaction of materials to fire under simulated real-world conditions.[13] It operates on the oxygen consumption principle, where the amount of heat released is directly proportional to the amount of oxygen consumed during combustion.[14][15]

Objective: To quantitatively measure the fire performance characteristics of a polymer containing this compound™.

Methodology:

  • Specimen Preparation:

    • Prepare specimens with dimensions of 100 mm x 100 mm and a specific thickness.

    • Condition the specimens at 23°C and 50% relative humidity until a constant mass is achieved.[16]

  • Apparatus:

    • Cone Calorimeter (e.g., compliant with ASTM E1354 standard).[16]

  • Procedure:

    • Calibrate the instrument according to the manufacturer's instructions and the relevant standard.

    • Place the specimen in the sample holder, typically in a horizontal orientation.

    • Expose the specimen to a pre-determined level of constant radiant heat flux from the conical heater, typically between 20-50 kW/m².[15][16]

    • A spark igniter is used to ignite the pyrolysis gases released from the material's surface.

    • Data acquisition begins at the start of the exposure and continues until flaming ceases or for a specified duration.

    • Key parameters are calculated automatically by the instrument's software based on the continuous measurement of oxygen concentration and mass loss.

Data Presentation: Key Parameters from Cone Calorimetry

ParameterAbbreviationDescriptionExpected Effect of this compound™
Time to IgnitionTTIThe time it takes for the specimen to ignite after being exposed to the heat flux.[13]Increase
Heat Release Rate & Peak HRRHRR, PHRRThe rate at which heat is released during combustion; the peak value is a critical indicator of fire intensity.[13][14]Decrease
Total Heat ReleasedTHRThe total amount of heat generated throughout the test.[13][14]Decrease
Mass Loss RateMLRThe rate at which the specimen's mass decreases during combustion.[14]Decrease
Smoke Production Rate & TotalSPR, TSPThe rate and total amount of smoke generated, measured by light obscuration.[13][14]Variable, may increase due to incomplete combustion
Effective Heat of CombustionEHCThe ratio of the heat released to the mass lost; indicates the efficiency of combustion.[14]Decrease (indicates gas-phase flame inhibition)

Visualized Workflows and Mechanisms

To further clarify the experimental processes and the underlying scientific principles, the following diagrams are provided.

UL94_Workflow cluster_prep Preparation cluster_test Testing Protocol (per specimen) cluster_analysis Analysis prep Prepare Polymer + This compound™ Blend mold Mold Test Specimens (125mm x 13mm) prep->mold condition Condition Specimens (23°C, 50% RH) mold->condition mount Mount Specimen Vertically condition->mount cotton Place Cotton Below (300mm) mount->cotton flame1 Apply Flame (10s) cotton->flame1 record1 Record Afterflame Time (t1) flame1->record1 flame2 Re-apply Flame (10s) record1->flame2 record2 Record Afterflame (t2) & Afterglow (t3) Times flame2->record2 observe Observe Dripping & Cotton Ignition record2->observe analyze Analyze Data for Set of 5 Specimens observe->analyze classify Classify Material (V-0, V-1, or V-2) analyze->classify

Caption: Experimental workflow for the UL 94 vertical flame test.

Cone_Calorimeter_Workflow cluster_prep Preparation cluster_test Testing & Data Acquisition cluster_analysis Analysis prep Prepare Specimen (100mm x 100mm) condition Condition to Constant Mass prep->condition mount Mount in Holder condition->mount expose Expose to Radiant Heat Flux (e.g., 50 kW/m²) mount->expose ignite Ignite Pyrolysis Gases expose->ignite acquire Continuously Record O₂ Concentration & Mass Loss ignite->acquire calculate Calculate Key Parameters (HRR, THR, TTI, etc.) acquire->calculate evaluate Evaluate Quantitative Fire Performance calculate->evaluate

Caption: Workflow for cone calorimeter testing (ASTM E1354).

FR_Mechanism cluster_fire Combustion Cycle cluster_this compound This compound™ Action heat Heat Source decomp Polymer Decomposition (Fuel Generation) heat->decomp cereclor_decomp This compound™ Decomposes heat->cereclor_decomp combustion Flaming Combustion (H•, OH• Radicals) decomp->combustion combustion->heat hcl Releases HCl Gas cereclor_decomp->hcl char Promotes Char Formation cereclor_decomp->char gas_phase Gas Phase Inhibition quench Radical Quenching (Traps H•, OH•) hcl->quench quench->combustion Interrupts condensed_phase Condensed Phase Action insulate Insulating Barrier char->insulate insulate->decomp Reduces Heat & Fuel Transfer

Caption: Simplified mechanism of this compound™ flame retardancy.

References

Application Notes and Protocols: Incorporation of Cereclor in Rubber Compounding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the incorporation of Cereclor (chlorinated paraffins) into rubber compounds. The information presented here is intended to assist in the development of robust and efficient compounding processes.

Introduction to this compound in Rubber Compounding

This compound, a brand of chlorinated paraffins, is utilized in the rubber industry primarily as a secondary plasticizer and a flame retardant. Its incorporation can significantly influence the processing characteristics and final properties of the rubber vulcanizate. Proper incorporation methods are crucial to achieving desired outcomes such as improved flexibility, enhanced processability, and flame retardancy without significant detriment to the mechanical properties of the rubber.

Effects of this compound on Rubber Properties

The addition of this compound to rubber compounds, particularly polychloroprene, has several notable effects. This compound acts as a plasticizer, which can improve the processability of the rubber compound by reducing its viscosity.[1][2] However, this plasticizing effect, along with a reduction in crosslink density, can also lead to a decrease in some mechanical properties.

Table 1: Summary of the Effects of this compound on Polychloroprene Rubber Properties

PropertyEffect of this compound AdditionNotes
Processability ImprovedMore pronounced with lower viscosity grades like this compound S45.[1][2]
Cure Rate Negative EffectCan retard the curing process.
Tensile Strength ImpairedDeterioration is less pronounced at lower loadings (≤8.0 phr).[1][2]
Modulus ImpairedAffected to a greater extent than tensile strength, especially after thermal aging.[1][2]
Hardness ReducedA consecutive reduction is observed with increasing this compound content.[1]
Abrasion Resistance Impaired
Rebound Resilience Impaired[1]
Flame Retardancy IncreasedOne of the primary functions of chlorinated paraffins in rubber.

This compound Incorporation Methods

The method of incorporating this compound into a rubber compound is critical for achieving a homogenous dispersion and consistent final properties. The general principle is to add liquid plasticizers after the initial breakdown of the rubber and before the addition of the curing agents. Two primary pieces of equipment are used for this process: the two-roll mill and the internal mixer (e.g., Banbury mixer).

Two-Roll Mill Incorporation Protocol

A two-roll mill is a common piece of equipment for rubber compounding in a laboratory or small-scale production setting.

Protocol:

  • Mastication: The raw rubber is passed through the nip of the two-roll mill repeatedly to soften it and reduce its viscosity.

  • Incorporation of Powders: Once the rubber is sufficiently masticated and forms a continuous band on one roll, solid compounding ingredients such as fillers (e.g., carbon black, silica), activators, and antioxidants are gradually added to the rolling bank.

  • Addition of this compound: this compound should be added slowly and incrementally to the rolling bank of the rubber. It is often poured into the nip between the rolls. This allows for gradual absorption and distribution of the liquid into the rubber matrix.

  • Homogenization: After the addition of all ingredients except the curing system, the compound is thoroughly mixed by cutting the rubber sheet from the roll, rolling it up, and re-introducing it into the nip. This process is repeated to ensure a homogenous mixture.

  • Addition of Curing Agents: In the final step, the curing agents (e.g., sulfur, accelerators) are added at a lower temperature to prevent premature vulcanization (scorch).

  • Sheeting Off: The final compound is sheeted off the mill to a desired thickness and allowed to cool.

Internal Mixer (Banbury Mixer) Incorporation Protocol

Internal mixers are used for large-scale production and offer a more controlled and efficient mixing process.

Protocol:

  • Charging of Rubber: The raw rubber is charged into the mixing chamber.

  • Mastication: The rotors of the mixer masticate the rubber for a predetermined time or until a specific temperature is reached.

  • Addition of Fillers and Other Powders: Fillers and other powdered ingredients are added to the chamber.

  • Addition of this compound: this compound is then added to the mix. It can be injected or poured into the mixing chamber. The high shear forces within the mixer ensure rapid and thorough dispersion.

  • Masterbatch Discharge: After a set mixing time, the masterbatch (containing all ingredients except the curing agents) is discharged from the mixer. The discharge temperature is typically high due to the mechanical work put into the compound.

  • Cooling: The masterbatch is cooled, often by passing it through a two-roll mill to form sheets.

  • Final Mixing: The cooled masterbatch is then re-introduced into the mixer or, more commonly, mixed on a two-roll mill at a lower temperature for the addition of the curing agents.

  • Final Product: The final compound is then sheeted or pelletized.

Experimental Protocols for Property Evaluation

To assess the impact of this compound incorporation on the rubber compound, a series of standardized tests should be performed on vulcanized samples.

Sample Vulcanization
  • Procedure: The compounded rubber is placed into a mold and cured in a compression molding press at a specific temperature and pressure for a predetermined time (cure time is typically determined by a rheometer).

  • Typical Conditions for Polychloroprene: 150-170°C for 10-30 minutes.

Tensile Properties (ASTM D412)

This test measures the tensile strength, elongation at break, and modulus of the rubber.

  • Apparatus: Universal Testing Machine (UTM) with appropriate grips.

  • Specimen: Dumbbell-shaped test pieces die-cut from a vulcanized sheet.

  • Procedure:

    • Measure the thickness and width of the narrow section of the dumbbell specimen.

    • Clamp the specimen in the grips of the UTM.

    • Separate the grips at a constant rate (typically 500 ± 50 mm/min) until the specimen ruptures.

    • Record the force and elongation throughout the test.

  • Calculations:

    • Tensile Strength (MPa): Maximum force / Original cross-sectional area.

    • Elongation at Break (%): ((Final length at break - Initial length) / Initial length) * 100.

    • Modulus at a specific elongation (e.g., 100%): Stress at that elongation.

Hardness (ASTM D2240)

This test measures the indentation hardness of the rubber.

  • Apparatus: Durometer (Shore A is common for most rubber compounds).

  • Specimen: A flat, smooth piece of vulcanized rubber with a minimum thickness of 6 mm.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and vertically onto the specimen surface.

    • Read the hardness value from the dial within one second of firm contact.

    • Take multiple readings at different locations on the specimen and report the average.

Tear Strength (ASTM D624)

This test measures the resistance of the rubber to tearing.

  • Apparatus: Universal Testing Machine (UTM).

  • Specimen: Specific shapes (e.g., crescent, angle, or trouser) die-cut from a vulcanized sheet.

  • Procedure:

    • Measure the thickness of the specimen.

    • Mount the specimen in the grips of the UTM.

    • Separate the grips at a constant rate (typically 500 ± 50 mm/min) to propagate the tear.

    • Record the maximum force required to tear the specimen.

  • Calculation:

    • Tear Strength (kN/m or ppi): Maximum force / Thickness of the specimen.

Visualizations

Rubber_Compounding_Workflow cluster_masterbatch Masterbatch Mixing cluster_final_mix Final Mixing cluster_testing Vulcanization & Testing Raw_Rubber Raw Rubber Mastication Mastication Raw_Rubber->Mastication Fillers Fillers & Additives Mastication->Fillers Add Powders This compound This compound Fillers->this compound Add Liquid Homogenization Homogenization This compound->Homogenization Discharge Discharge & Cool Homogenization->Discharge Final_Mix Final Mix (Low Temp) Discharge->Final_Mix Curing_Agents Curing Agents Curing_Agents->Final_Mix Sheeting_Off Sheeting Off Final_Mix->Sheeting_Off Vulcanization Vulcanization Sheeting_Off->Vulcanization Testing Mechanical Testing Vulcanization->Testing

Caption: General workflow for rubber compounding with this compound.

Experimental_Testing_Workflow cluster_tests Mechanical Property Testing Compounded_Sheet Final Compounded Sheet Vulcanization Vulcanization (Press Cure) Compounded_Sheet->Vulcanization Vulcanized_Slab Vulcanized Rubber Slab Vulcanization->Vulcanized_Slab Specimen_Prep Specimen Preparation (Die Cutting) Vulcanized_Slab->Specimen_Prep Tensile_Test Tensile Test (ASTM D412) Specimen_Prep->Tensile_Test Hardness_Test Hardness Test (ASTM D2240) Specimen_Prep->Hardness_Test Tear_Test Tear Test (ASTM D624) Specimen_Prep->Tear_Test Data_Analysis Data Analysis & Comparison Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis Tear_Test->Data_Analysis

Caption: Workflow for experimental testing of rubber properties.

References

Application Notes and Protocols for the Determination of Cereclor (Chlorinated Paraffins) Concentration in Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cereclor is a trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes.[1] CPs are categorized by their carbon chain length: short-chain (SCCPs, C10–13), medium-chain (MCCPs, C14–17), and long-chain (LCCPs, C>17).[1] Due to their excellent extreme pressure (EP) properties, thermal and chemical stability, and cost-effectiveness, various grades of this compound are widely used as additives in industrial lubricants, particularly in metalworking fluids and gear oils, to prevent equipment wear under high-pressure conditions.[2][3]

However, certain CPs, especially SCCPs, have raised environmental and health concerns due to their persistence, bioaccumulation potential, and toxicity.[1][4] This has led to regulatory scrutiny and restrictions on their use. Therefore, accurate and reliable determination of this compound concentration in lubricants is crucial for quality control, regulatory compliance, and environmental monitoring. This document provides detailed protocols and application notes for researchers and scientists involved in the analysis of these compounds in complex oil matrices.

Analytical Approaches

The analysis of CPs is challenging due to the complexity of the mixtures, which can contain thousands of isomers and homologues, and interference from the lubricant matrix.[5][6] The most common and effective analytical approach involves sample preparation to isolate the CPs, followed by instrumental analysis, primarily using gas chromatography-mass spectrometry (GC-MS).

Key Analytical Techniques:

  • Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS): This is a highly sensitive and selective method for halogenated compounds like CPs.[7][8] Both low-resolution (LRMS) and high-resolution (HRMS) mass spectrometers are used. HRMS offers greater selectivity to avoid interferences.[4][5]

  • Gas Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (GC-Q-TOF): This high-resolution technique allows for accurate mass measurements, which helps in distinguishing between SCCPs and MCCPs and avoiding interference from other compounds like PCBs.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): As an alternative to GC-based methods, LC coupled with a triple quadrupole mass spectrometer can provide good resolution and eliminate certain interferences encountered in GC analysis.[9]

Experimental Protocols

A generalized workflow for determining CP concentration in lubricants involves sample extraction, extract cleanup, and instrumental analysis.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction and Column Cleanup

This protocol is a comprehensive method for extracting and cleaning up CPs from lubricant samples prior to GC-MS analysis.

1. Materials and Reagents:

  • Solvents (pesticide grade or equivalent): n-hexane, dichloromethane (B109758) (DCM), cyclohexane, toluene.[7][10]
  • Concentrated Sulfuric Acid (H₂SO₄).[7]
  • Anhydrous Sodium Sulfate (Na₂SO₄), baked at 450°C.[8]
  • Silica (B1680970) Gel (70–230 mesh), activated by heating at 200°C.[6]
  • CP reference standards (e.g., SCCP mix 55.5% Cl, MCCP mix 52% Cl).[9]
  • Internal/Surrogate Standards (e.g., ¹³C-labeled CPs or other persistent compounds like ¹³C₁₀-trans-chlordane).[8][11]

2. Extraction Procedure:

  • Accurately weigh approximately 0.1-0.5 g of the lubricant sample into a glass vial.
  • Spike the sample with a known amount of surrogate standard to monitor procedural recovery.[8]
  • Dissolve the oil sample in 10 mL of n-hexane.
  • Acid Treatment: Add 5-10 mL of concentrated H₂SO₄ to the hexane (B92381) solution. Cap and shake vigorously for 2 minutes to digest the oil matrix. Caution: This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
  • Centrifuge the mixture to separate the layers.
  • Carefully transfer the upper n-hexane layer, which contains the CPs, to a clean tube.
  • Repeat the extraction of the acid layer with another 5 mL of n-hexane and combine the hexane extracts.[7]

3. Cleanup Procedure (Silica Gel Column Chromatography):

  • Prepare a chromatography column by packing it with 5 g of activated silica gel, topped with 1 cm of anhydrous sodium sulfate.[6]
  • Pre-rinse the column with 20 mL of n-hexane.
  • Concentrate the combined hexane extract from the previous step to approximately 1-2 mL under a gentle stream of nitrogen.
  • Load the concentrated extract onto the top of the silica gel column.
  • Fraction 1 (Elution of Interferences): Elute the column with 20 mL of n-hexane to remove aliphatic hydrocarbons. Discard this fraction.
  • Fraction 2 (Elution of CPs): Elute the column with 30 mL of a dichloromethane/n-hexane mixture (e.g., 1:1 v/v).[8] This fraction will contain the CPs.
  • Concentrate the collected CP fraction to a final volume of 1 mL.
  • Add a known amount of an internal standard (e.g., ε-HCH) just before instrumental analysis for quantification.[8]

Protocol 2: Instrumental Analysis by GC-ECNI-MS

1. Instrument and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.[4]
  • Mass Spectrometer: Agilent 7250 GC/Q-TOF or 7000B Triple Quadrupole MS or equivalent.[4][12]
  • Ionization Mode: Electron Capture Negative Ionization (ECNI).[12]
  • Reagent Gas: Methane.[4]
  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[6]
  • Injector Temperature: 280°C.
  • Oven Temperature Program: 90°C (hold 1 min), ramp at 30°C/min to 180°C, then ramp at 8°C/min to 270°C (hold 15 min).[10]
  • Carrier Gas: Helium or Hydrogen.[6]
  • Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. For quantification, monitor characteristic ion clusters for different CP congener groups.

2. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of CP technical mixtures (e.g., 51.5%, 55.5%, and 63.0% chlorine content) and the internal standard.[4][12]
  • Inject the prepared sample extracts and calibration standards into the GC-MS system.
  • Quantification is challenging because the response factor varies with the degree of chlorination. A common approach is to establish a linear relationship between the chlorine content of the standards and their total response factors.[5][12] This relationship is then used to estimate the concentration and chlorine content of the CPs in the sample.

Data Presentation

The performance of various analytical methods for CP determination is summarized below.

Analytical Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
GC-NCI-Q-TOF-HRMSSCCPs24–81 ng/mL--[5]
GC-NCI-Q-TOF-HRMSMCCPs27–170 ng/mL--[5]
pSPE-VISTotal CPs0.2 mg/kg oil0.7 mg/kg oil~100%[7]
GC-ECNI-MSSCCPs~0.1 ng (instrumental)-81-116% (spiked)[8]

Visualizations

Experimental Workflow Diagram

G Figure 1. General Workflow for this compound Analysis in Lubricants cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis cluster_result Result Sample 1. Weigh Lubricant Sample Spike_S 2. Spike with Surrogate Standard Sample->Spike_S Extract 3. Dissolve in Hexane & Treat with H₂SO₄ Spike_S->Extract Centrifuge 4. Centrifuge & Collect Hexane Layer Extract->Centrifuge Concentrate1 5. Concentrate Extract Centrifuge->Concentrate1 Column 6. Load onto Silica Gel Column Concentrate1->Column Elute 7. Elute Fractions Column->Elute Concentrate2 8. Collect & Concentrate CP Fraction Elute->Concentrate2 Spike_I 9. Add Internal Standard Concentrate2->Spike_I GCMS 10. Inject into GC-ECNI-MS Spike_I->GCMS Quantify 11. Data Acquisition & Quantification GCMS->Quantify Report 12. Report Concentration Quantify->Report

Caption: General Workflow for this compound Analysis in Lubricants.

Logical Relationship Diagram for CP Analysis

G Figure 2. Key Challenges and Solutions in CP Analysis cluster_challenges Specific Issues cluster_solutions Analytical Solutions Challenge Primary Challenge: Complex CP Mixtures & Lubricant Matrix Interference Matrix Interference (Hydrocarbons) Challenge->Interference Complexity Isomer & Congener Complexity Challenge->Complexity Quant Quantification Difficulty (Response Varies with %Cl) Challenge->Quant Cleanup Multi-Step Cleanup (Acid + Silica Gel) Interference->Cleanup Addressed by HRMS High-Resolution MS (e.g., Q-TOF) Complexity->HRMS Resolved by Cal_Strategy Response Factor-Based Calibration Quant->Cal_Strategy Solved by Result Accurate CP Quantification Cleanup->Result HRMS->Result Cal_Strategy->Result

Caption: Key Challenges and Solutions in CP Analysis.

References

Application Notes and Protocols for the Characterization of Cereclor in Polymers using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cereclor, a trade name for a range of chlorinated paraffins, is widely utilized as a secondary plasticizer and flame retardant in various polymer formulations, including those based on polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and other synthetic resins. The concentration of this compound is a critical parameter that dictates the final properties of the polymer, such as flexibility, flame retardancy, and durability. Therefore, accurate and efficient quantification of this compound in polymeric matrices is essential for quality control, product development, and regulatory compliance.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides information about the chemical composition of materials.[1] This application note details a comprehensive protocol for the qualitative and quantitative characterization of this compound in polymers using FT-IR spectroscopy, with a focus on the Attenuated Total Reflectance (ATR) sampling technique.

Principle of FT-IR Spectroscopy for this compound Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). Chlorinated paraffins, the main components of this compound, possess characteristic carbon-chlorine (C-Cl) bonds that exhibit distinct vibrational absorptions in the mid-infrared region of the electromagnetic spectrum.

The primary analytical approach involves identifying and quantifying the characteristic absorption bands of the C-Cl group, which are typically found in the fingerprint region of the FT-IR spectrum (approximately 850-550 cm⁻¹).[2] The intensity of these absorption bands, according to the Beer-Lambert law, is directly proportional to the concentration of the absorbing molecules. By creating a calibration curve from standards of known this compound concentrations within a specific polymer matrix, the amount of this compound in an unknown sample can be accurately determined.

Data Presentation: Characteristic FT-IR Absorption Bands

The identification of this compound in a polymer matrix relies on the detection of its characteristic infrared absorption bands that are distinguishable from the polymer's own spectral features. The most prominent and useful absorption for chlorinated paraffins is the C-Cl stretching vibration.

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)Notes
Carbon-ChlorineStretching (ν)750 - 720This is a key region for identifying chlorinated paraffins. The exact position can vary with the degree of chlorination and the length of the carbon chain.
Carbon-ChlorineStretching (ν)690 - 550This broader region also contains C-Cl stretching vibrations and can be useful for confirmation.[2]
MethyleneScissoring (δ)~1460This peak is also present in many polymers (e.g., PE, PVC) and can be used as an internal reference.
MethyleneRocking (ρ)~720This peak can sometimes overlap with the C-Cl stretching band, requiring careful spectral analysis.

Note: The exact peak positions can be influenced by the polymer matrix and the specific grade of this compound.

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound in polymers using FT-IR spectroscopy with an ATR accessory. The ATR technique is highly recommended for polymer analysis as it requires minimal to no sample preparation.[1]

Equipment and Materials
  • FT-IR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • Software for data acquisition and analysis.

  • Polymer resin (e.g., PVC, PE) free of chlorinated paraffins (for standard preparation).

  • This compound standard of the specific grade being analyzed.

  • Analytical balance (± 0.1 mg).

  • Two-roll mill or a similar melt-blending apparatus.

  • Hydraulic press with heating and cooling capabilities.

  • Films of the polymer samples to be analyzed.

  • Solvents for cleaning (e.g., isopropanol, acetone).

Preparation of Calibration Standards

The preparation of homogeneous solid standards is crucial for accurate quantitative analysis.

  • Selection of Concentration Range: Determine the expected concentration range of this compound in the polymer samples. Prepare at least five calibration standards spanning this range (e.g., 0%, 5%, 10%, 15%, 20% w/w this compound).

  • Melt Blending:

    • Accurately weigh the polymer resin and the corresponding amount of this compound for each standard.

    • Use a two-roll mill to melt-blend the polymer and this compound. The milling temperature should be appropriate for the specific polymer to ensure proper mixing without degradation.

    • Mill the mixture until a homogeneous blend is achieved.

  • Film Preparation:

    • Take a known amount of the blended material and press it into a thin film of uniform thickness (typically 50-100 µm) using a heated hydraulic press.

    • The pressing temperature and pressure should be optimized for the polymer being used.

    • Allow the films to cool to room temperature under pressure to maintain a smooth surface.

FT-IR/ATR Measurement
  • Instrument Setup:

    • Ensure the FT-IR spectrometer and ATR accessory are properly aligned and the crystal is clean.

    • Collect a background spectrum of the empty, clean ATR crystal. This is essential to remove atmospheric and instrumental interferences.

  • Sample Analysis:

    • Place the polymer film (either a standard or an unknown sample) onto the ATR crystal, ensuring good contact over the entire crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure reproducibility.

    • Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The collected spectra should be in absorbance mode.

    • Perform a baseline correction if necessary to ensure a flat baseline across the spectrum.

Quantitative Analysis
  • Selection of Analytical Peak:

    • Identify a characteristic absorption peak of this compound (e.g., the C-Cl stretch around 740 cm⁻¹) that exhibits minimal overlap with the polymer matrix peaks.

  • Calibration Curve Construction:

    • For each of the prepared standards, determine the absorbance of the selected analytical peak. This can be the peak height or, more robustly, the peak area.

    • Plot a graph of the absorbance (or peak area) versus the known concentration of this compound for each standard.

    • Perform a linear regression analysis on the data points. The resulting calibration curve should have a correlation coefficient (R²) of 0.99 or higher.

  • Quantification of Unknown Samples:

    • Measure the absorbance of the analytical peak for the unknown polymer sample using the same FT-IR parameters.

    • Using the equation of the calibration curve, calculate the concentration of this compound in the unknown sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard & Sample Preparation cluster_analysis FT-IR Analysis cluster_quant Quantitative Analysis start Start weigh Weigh Polymer & this compound start->weigh unknown Prepare Unknown Sample Film blend Melt Blend weigh->blend press Press into Thin Film blend->press measure_std Measure Standard Spectra press->measure_std measure_unknown Measure Unknown Spectrum unknown->measure_unknown background Collect Background Spectrum background->measure_std background->measure_unknown peak Select Analytical Peak measure_std->peak quantify Quantify this compound in Unknown measure_unknown->quantify calibration Construct Calibration Curve peak->calibration calibration->quantify result Report Result quantify->result

Caption: Workflow for quantitative analysis of this compound in polymers.

Logical Relationship for Calibration

calibration_logic conc Known this compound Concentrations (Standard 1, 2, 3, 4, 5) plot Plot Absorbance vs. Concentration conc->plot abs Measured FT-IR Absorbance (at characteristic C-Cl peak) abs->plot curve Generate Linear Calibration Curve (y = mx + c) plot->curve unknown_conc Calculate Unknown Concentration curve->unknown_conc unknown_abs Measure Absorbance of Unknown Sample unknown_abs->unknown_conc

References

Application Notes and Protocols for Leaching Studies of Cereclor from PVC Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor, a commercial mixture of chlorinated paraffins (CPs), is widely used as a secondary plasticizer and flame retardant in polyvinyl chloride (PVC) products.[1] Concerns have been raised regarding the potential for these compounds, particularly short-chain chlorinated paraffins (SCCPs) and medium-chain chlorinated paraffins (MCCPs), to leach from PVC materials into the surrounding environment, including food, water, and consumer products.[2][3] This document provides detailed application notes and experimental protocols for conducting leaching studies of this compound from various PVC products. The protocols are designed to be adaptable for different research needs, from quality control to human exposure risk assessment.

Data Presentation: Leaching of this compound from PVC Products

The following tables summarize quantitative data on the migration of SCCPs and MCCPs from PVC products into various simulants. These data are compiled from multiple studies and are intended for comparative purposes.

Table 1: Migration of Chlorinated Paraffins from PVC Food Packaging into Food Simulants

PVC Product TypeSimulantTemperature (°C)Duration (days)AnalyteMigration Efficiency (%)Reference
Food PackagingWater4010SCCPs12.15[4]
Food Packaging3% Acetic Acid4010SCCPs12.15[4]
Food Packaging15% Ethanol (B145695)4010SCCPs12.15[4]
Food PackagingHexane4010SCCPsNot significantly different from MCCPs[4]
Food PackagingWater4010MCCPs1.51[4]
Food Packaging3% Acetic Acid4010MCCPs1.51[4]
Food Packaging15% Ethanol4010MCCPs1.51[4]

Table 2: Leaching of Plasticizers from PVC Toys into Saliva Simulant

PVC Product TypeSimulantTemperature (°C)Agitation MethodAnalyteMigration Rate (μg/cm²/min)Reference
Soft PVC ToysSaliva Simulant37'Head over Heels'DINP< 6.7[5]
Soft PVC ToysSaliva Simulant37'Head over Heels'DEHP< 1.7 (for most toys)[5]
Chewable ToysArtificial SalivaNot SpecifiedNot SpecifiedPhthalates4.10 (μg/cm²/hour)[6]

Table 3: Leaching of Organic Compounds from PVC Water Pipes

PVC Product TypeSimulantStagnation Time (hours)AnalyteConcentration (μg/L)Reference
PVC Water PipeDeionized Water24Various VOCsVaries by compound[2]
PVC Water PipeDeionized Water48Various VOCsVaries by compound[2]
PVC Water PipeDeionized Water72Various VOCsVaries by compound[2]

Experimental Protocols

Protocol 1: Migration of this compound from PVC Food Contact Materials into Food Simulants

This protocol is adapted from methodologies used for testing migration from plastic food packaging.[4]

1. Materials and Reagents:

  • PVC sample (e.g., food wrap, container), cut into specified dimensions (e.g., 50 ± 0.25 mm squares).[7]

  • Food Simulants:

    • Simulant A: Distilled or deionized water.

    • Simulant B: 3% (w/v) acetic acid in aqueous solution.

    • Simulant C: 10% or 15% (v/v) ethanol in aqueous solution.

    • Simulant D: A fatty food simulant such as olive oil or n-hexane.

  • Glass migration cells or containers with inert seals.

  • Incubator or oven capable of maintaining a constant temperature (e.g., 40°C).

  • Analytical grade solvents for extraction (e.g., n-hexane, dichloromethane).

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based) for sample cleanup.[8]

  • Reference standards for SCCPs and MCCPs.

2. Sample Preparation:

  • Cut the PVC sample into specimens of a standardized size to ensure a consistent surface area-to-volume ratio with the simulant. A common ratio is 6 dm² of sample per 1 L of simulant.[9]

  • Clean the surface of the PVC specimens by gently wiping with a lint-free cloth to remove any surface contaminants. Avoid using solvents that may alter the PVC matrix.

  • Accurately measure the surface area of the specimens.

3. Migration/Leaching Procedure:

  • Place the prepared PVC specimen into a clean, inert glass container.

  • Add a pre-determined volume of the chosen food simulant to the container, ensuring the specimen is fully immersed.[7]

  • Seal the container tightly with an inert cap.

  • Place the container in an incubator set to the desired temperature (e.g., 40°C) for a specified duration (e.g., 10 days).[10]

  • Prepare blank samples containing only the food simulant and subject them to the same conditions.

4. Sample Extraction and Cleanup:

  • After the incubation period, remove the PVC specimen from the simulant.

  • For aqueous simulants (A, B, and C), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the chlorinated paraffins. For LLE, use a non-polar solvent like n-hexane or dichloromethane. For SPE, pass the simulant through a conditioned silica-based cartridge and elute the analytes with an appropriate solvent mixture.[8]

  • For fatty food simulants like olive oil, a solvent extraction followed by a cleanup step to remove lipids is necessary. For n-hexane simulant, the sample can often be concentrated and analyzed directly after the addition of an internal standard.

  • Concentrate the extracted solution to a small volume under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., cyclohexane) for analysis.[8]

5. Analytical Methodology (GC-MS):

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is the preferred instrument for the analysis of chlorinated paraffins. High-resolution mass spectrometry (HRMS), such as GC-Orbitrap MS, is recommended for complex mixtures to distinguish between SCCPs, MCCPs, and potential interferences like PCBs.[11][12]

  • Gas Chromatography Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: A temperature gradient program is used to separate the different CP congeners. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Capture Negative Ionization (ECNI) is highly sensitive and selective for chlorinated compounds.[9]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. In SIM mode, monitor characteristic ions for different CP homologue groups.

  • Quantification: Use an internal standard method for quantification. The response factors of different CP congeners can vary, so using a mixture of standards that closely matches the expected composition of the leached this compound is recommended.[13]

Protocol 2: Leaching of this compound from PVC Toys into Artificial Saliva

This protocol is based on methods for assessing the migration of plasticizers from toys intended for mouthing by children.[5][14]

1. Materials and Reagents:

  • PVC toy or a representative section of the toy.

  • Artificial Saliva Simulant: Prepare according to established formulations (e.g., based on DIN 53160-1 or other relevant standards). The composition typically includes salts, enzymes, and a buffering agent to maintain a pH similar to human saliva.

  • Dynamic extraction apparatus (e.g., 'Head over Heels' agitator).[5]

  • Water bath or incubator to maintain a constant temperature of 37°C.

  • Extraction and analytical reagents as described in Protocol 1.

2. Sample Preparation:

  • If the entire toy cannot be tested, cut a representative piece with a known surface area.

  • Clean the sample surface as described in Protocol 1.

3. Leaching Procedure:

  • Place the PVC sample in a suitable container with the artificial saliva simulant at a defined surface area-to-volume ratio.

  • Place the container in the dynamic extraction apparatus within an incubator set to 37°C.

  • Agitate the sample for a specified period (e.g., 2 hours) to simulate mouthing.

  • At defined time intervals, an aliquot of the saliva simulant can be removed for analysis to determine the migration rate.

4. Sample Extraction, Cleanup, and Analysis:

  • Follow the procedures for extraction, cleanup, and GC-MS analysis as detailed in Protocol 1 for aqueous simulants.

Visualizations

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching/Migration cluster_analysis Analysis PVC_Sample Select PVC Product Cut_Sample Cut to Standardized Size PVC_Sample->Cut_Sample Clean_Sample Clean Sample Surface Cut_Sample->Clean_Sample Measure_Area Measure Surface Area Clean_Sample->Measure_Area Immerse_Sample Immerse Sample in Simulant Measure_Area->Immerse_Sample Prepare_Simulant Prepare Food/Saliva Simulant Prepare_Simulant->Immerse_Sample Incubate Incubate at Controlled Temperature & Duration Immerse_Sample->Incubate Extract_Analytes Extract Analytes (LLE/SPE) Incubate->Extract_Analytes Cleanup_Sample Sample Cleanup Extract_Analytes->Cleanup_Sample Concentrate Concentrate Extract Cleanup_Sample->Concentrate GCMS_Analysis GC-MS Analysis Concentrate->GCMS_Analysis Quantify Quantify this compound GCMS_Analysis->Quantify

Caption: Experimental workflow for this compound leaching studies.

Analytical_Pathway Leachate Leachate Sample (Simulant with this compound) Extraction Extraction (LLE or SPE) Leachate->Extraction Concentration Concentration Extraction->Concentration GC_Inlet GC Inlet (Vaporization) Concentration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (ECNI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (e.g., Orbitrap) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Analytical pathway for this compound quantification.

References

Application Notes and Protocols: Synthesis and Application of Cereclor Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor is the trade name for a range of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes.[1] These compounds are synthesized by the chlorination of paraffinic hydrocarbon fractions.[2] The properties and applications of this compound derivatives are primarily determined by the carbon-chain length of the paraffin (B1166041) and the percentage of chlorine content.[1] this compound grades are versatile and find use in a wide array of industrial applications, including as extreme pressure (EP) additives in lubricants, as plasticizers and flame retardants in polymers such as PVC, and in paints, sealants, and adhesives.[3][4]

This document provides detailed application notes and protocols for the synthesis of this compound derivatives and their evaluation in several key applications.

Data Presentation: Properties of Representative this compound Grades

The following table summarizes the typical physical and chemical properties of various this compound grades, showcasing the range of characteristics achievable by modifying the carbon chain length and degree of chlorination.

PropertyThis compound S45This compound S52[4]This compound 70
Chlorine Content (% w/w) 4551.770
Appearance Clear, viscous liquidClear, mobile liquid[4]White powder
Viscosity at 25°C (Poise) 1.5 - 2.510 - 20Not Applicable
Density at 25°C (g/mL) 1.17 - 1.211.261.6 - 1.7
Solubility Soluble in aromatic and chlorinated solventsSoluble in a range of base oils[4]Soluble in ketones and esters
Primary Applications Plasticizer, Lubricant AdditivePlasticizer, Flame Retardant, EP Additive[4]Flame Retardant

Experimental Protocols

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives involves the free-radical substitution reaction of n-alkanes with a chlorinating agent, typically chlorine gas or sulfuryl chloride (SO₂Cl₂), initiated by ultraviolet (UV) light.[2][5] The degree of chlorination is a critical parameter that dictates the final properties of the product and can be controlled by adjusting reaction time, temperature, and the ratio of reactants.[6]

Objective: To synthesize a medium-chain chlorinated paraffin (MCCP) with a target chlorine content of approximately 52% (analogous to this compound S52).

Materials:

  • n-Tetradecane (C₁₄H₃₀)

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) (optional, as a radical initiator)

  • Nitrogen gas (N₂)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Magnetic stirrer with heating mantle

  • Gas inlet/outlet tubes

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet/outlet. The outlet should be connected to a trap containing a sodium hydroxide (B78521) solution to neutralize the HCl and SO₂ byproducts. Place the flask in the heating mantle on the magnetic stirrer.

  • Reactant Charging: Charge the flask with n-tetradecane. For a laboratory-scale synthesis, start with a 0.5 mol solution of n-tetradecane in a suitable solvent like hexane.

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen, which can interfere with the radical reaction.

  • Initiation: Position the UV lamp to irradiate the reaction flask. Turn on the magnetic stirrer to ensure uniform mixing.

  • Chlorination: Slowly add sulfuryl chloride from the dropping funnel to the reaction mixture. The molar ratio of SO₂Cl₂ to n-tetradecane will determine the final chlorine content. For a target of ~52% chlorine, a molar ratio of approximately 7:1 (SO₂Cl₂:C₁₄H₃₀) is a reasonable starting point. The addition should be done dropwise to control the exothermic reaction and maintain a steady temperature, typically between 50-60°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them for chlorine content using techniques such as elemental analysis or by calculating the density, which increases with chlorination.

  • Work-up: Once the desired chlorine content is achieved, turn off the UV lamp and stop the addition of sulfuryl chloride. Allow the reaction mixture to cool to room temperature.

  • Purification:

    • Transfer the reaction mixture to a separatory funnel and wash it sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by distilled water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (hexane) using a rotary evaporator to obtain the crude chlorinated paraffin.

  • Characterization: Characterize the final product to determine its chlorine content, viscosity, and density. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the distribution of different chlorinated species.

II. Application Testing Protocols

Objective: To evaluate the extreme pressure properties of a synthesized this compound derivative when used as a lubricant additive, following the principles of the ASTM D2783 standard.[7]

Equipment:

  • Four-Ball EP Test Machine

  • Steel test balls (AISI E-52100 steel)[7]

  • Microscope for wear scar measurement

Protocol:

  • Lubricant Formulation: Prepare a lubricant blend by dissolving a specific concentration (e.g., 5% w/w) of the synthesized this compound derivative in a base oil.

  • Test Setup: Secure three steel balls in the test cup of the four-ball tester and add the formulated lubricant until the balls are fully submerged. Place the fourth ball in the chuck of the machine.

  • Test Execution:

    • Bring the rotating ball into contact with the three stationary balls.

    • Apply a series of increasing loads in predetermined steps (e.g., as specified in ASTM D2783).[7]

    • At each load, rotate the top ball at a constant speed (e.g., 1760 rpm) for a set duration (e.g., 10 seconds).[7]

  • Data Collection:

    • Last Non-Seizure Load (LNSL): The highest load at which the lubricant film remains intact without seizure (welding) of the balls.

    • Weld Point: The lowest load at which the balls weld together.

    • Load-Wear Index (LWI): A measure of the lubricant's ability to prevent wear under increasing loads, calculated from the wear scar diameters on the stationary balls.

  • Analysis: After the test, measure the wear scar diameters on the three lower balls using a microscope. Calculate the LWI according to the ASTM D2783 procedure. A higher LNSL, weld point, and LWI indicate better extreme pressure performance.

Objective: To assess the flame retardant properties of a plastic formulation containing a synthesized this compound derivative using the UL 94 Vertical Burn Test and the ASTM D2863 Limiting Oxygen Index (LOI) test.

1. UL 94 Vertical Burn Test [8][9][10][11]

Equipment:

  • UL 94 test chamber

  • Bunsen burner with a supply of methane (B114726) gas

  • Specimen holder

  • Timer

  • Surgical cotton

Protocol:

  • Specimen Preparation: Prepare rectangular plastic test specimens (e.g., PVC) containing a specific concentration (e.g., 10% w/w) of the synthesized this compound derivative. The typical specimen size is 125 mm x 13 mm with a thickness of 3 mm.

  • Test Setup: Mount the specimen vertically in the holder inside the test chamber. Place a layer of surgical cotton 300 mm below the specimen.

  • Flame Application:

    • Apply a 20 mm blue flame from the Bunsen burner to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t₁).

    • As soon as the flaming stops, immediately re-apply the flame for another 10 seconds.

    • Record the second afterflame time (t₂) and the afterglow time (t₃).

  • Classification: Classify the material based on the following criteria:

    • V-0: Afterflame time for each individual specimen is ≤ 10 seconds; total afterflame time for 5 specimens is ≤ 50 seconds; no flaming drips that ignite the cotton.[11]

    • V-1: Afterflame time for each individual specimen is ≤ 30 seconds; total afterflame time for 5 specimens is ≤ 250 seconds; no flaming drips that ignite the cotton.

    • V-2: Afterflame time for each individual specimen is ≤ 30 seconds; total afterflame time for 5 specimens is ≤ 250 seconds; flaming drips that ignite the cotton are allowed.

2. ASTM D2863 Limiting Oxygen Index (LOI) Test [7][12][13][14][15]

Equipment:

  • LOI apparatus (a vertical glass column with gas inlets and a specimen holder)

  • Oxygen and Nitrogen gas cylinders with flowmeters

  • Ignition source

Protocol:

  • Specimen Preparation: Prepare plastic test specimens of a standard size (e.g., 80-150 mm long, 10 mm wide, and 4 mm thick) containing the this compound derivative.[12]

  • Test Procedure:

    • Place the specimen vertically in the holder inside the glass column.

    • Introduce a mixture of oxygen and nitrogen into the column from the bottom.

    • Ignite the top of the specimen with the ignition source.

    • Adjust the oxygen concentration in the gas mixture until the specimen just supports combustion (a flame that persists for at least 3 minutes or consumes 50 mm of the specimen length).

  • Data Analysis: The Limiting Oxygen Index is the minimum percentage of oxygen in the oxygen/nitrogen mixture that is required to sustain combustion. A higher LOI value indicates better flame retardancy.

Objective: To determine the effectiveness of a synthesized this compound derivative as a plasticizer in a PVC formulation, based on the principles of ASTM D2284.[16]

Equipment:

  • Two-roll mill or internal mixer for compounding

  • Compression molding press

  • Tensile testing machine

  • Durometer for hardness measurement

Protocol:

  • PVC Formulation: Prepare a PVC compound by mixing PVC resin, the synthesized this compound derivative as a plasticizer (e.g., 30 parts per hundred of resin - phr), a heat stabilizer, and other necessary additives on a two-roll mill or in an internal mixer.

  • Specimen Preparation: Compression mold the PVC compound into sheets of a specified thickness. Cut dumbbell-shaped test specimens from the molded sheets according to ASTM standards.

  • Mechanical Property Testing:

    • Tensile Strength and Elongation: Use the tensile testing machine to measure the tensile strength at break and the percentage of elongation at break of the test specimens.

    • Hardness: Measure the Shore A hardness of the molded PVC sheet using a durometer.

  • Analysis: Compare the results with a control formulation containing a standard plasticizer or no plasticizer. An effective plasticizer will significantly increase the elongation at break and decrease the tensile strength and hardness of the PVC, indicating increased flexibility.

Visualization of Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of this compound Derivative A Reaction Setup: - 3-necked flask - Condenser - Dropping funnel B Charge Reactants: - n-Paraffin - Solvent A->B C Create Inert Atmosphere: - Purge with N₂ B->C D Initiate Reaction: - UV light - Stirring C->D E Chlorination: - Add Chlorinating Agent (e.g., SO₂Cl₂) D->E F Monitor Reaction: - Chlorine content - Density E->F G Work-up & Purification: - Neutralization wash - Drying - Solvent removal F->G H Characterization: - GC/MS - Viscosity - Density G->H

Caption: Workflow for the synthesis of this compound derivatives.

EP_Lubricant_Testing_Workflow cluster_ep_testing Extreme Pressure Lubricant Testing A Prepare Lubricant: - Base oil + this compound derivative B Four-Ball Test Setup A->B C Run Test: - Apply increasing loads B->C D Data Collection: - LNSL - Weld Point C->D E Measure Wear Scars C->E F Calculate Load-Wear Index (LWI) E->F G Analyze Performance F->G

Caption: Workflow for extreme pressure lubricant testing.

Flame_Retardancy_Testing_Workflow cluster_fr_testing Flame Retardancy Evaluation cluster_ul94 UL 94 Vertical Burn Test cluster_loi ASTM D2863 LOI Test A Prepare Plastic Specimen with this compound B Mount Specimen Vertically A->B H Place Specimen in Column A->H C Apply Flame (10s) B->C D Record Afterflame Time (t₁) C->D E Re-apply Flame (10s) D->E F Record Afterflame (t₂) & Afterglow (t₃) Times E->F G Classify (V-0, V-1, V-2) F->G I Introduce O₂/N₂ Mixture H->I J Ignite Specimen I->J K Adjust O₂ Concentration to Sustain Combustion J->K L Determine Limiting Oxygen Index (%) K->L Plasticizer_Efficiency_Workflow cluster_plasticizer_testing Plasticizer Efficiency Testing in PVC A Formulate PVC Compound with this compound B Prepare Test Specimens: - Compression molding A->B C Tensile Testing: - Tensile strength - Elongation at break B->C D Hardness Testing: - Shore A durometer B->D E Analyze Data: - Compare with control C->E D->E F Evaluate Plasticizer Efficiency E->F

References

Application of Cereclor in Textile Finishing for Fire Resistance: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereclor, a trade name for chlorinated paraffins (CPs), is utilized as a flame retardant in the textile industry to enhance the fire resistance of various fabrics.[1][2] Chlorinated paraffins are alkanes that have been chlorinated to varying degrees, with their flame retardant properties generally increasing with a higher chlorine content. For flame-retardant applications in textiles, CPs with a chlorine content of approximately 70% are often employed.[3] this compound is typically applied to textiles as part of a finishing process, often in conjunction with a synergist such as antimony trioxide, to impart flame retardant characteristics to materials used in home furnishings, upholstery, protective clothing, and industrial fabrics.[4]

The mechanism by which this compound imparts fire resistance involves several actions. Upon exposure to heat, it releases hydrochloric acid (HCl), which acts as a flame poison in the gaseous phase. This process is significantly enhanced by the presence of antimony trioxide, which reacts with HCl to form antimony oxychloride and trichloride. These compounds act as radical scavengers and form a vapor barrier, smothering the flame.[5] Additionally, chlorinated paraffins promote the formation of a protective char layer on the surface of the textile, which limits the spread of flames and the release of flammable gases.[5]

This document provides detailed application notes and protocols for the use of this compound in textile finishing for fire resistance, aimed at professionals in research and development.

Data Presentation

Quantitative data on the fire resistance performance of textiles treated with this compound is not extensively available in publicly accessible literature. The effectiveness of the treatment is highly dependent on the specific grade of this compound used, its concentration, the presence of synergists, the application method, and the type of textile substrate. Researchers should consider the following data as illustrative and should perform specific testing to validate performance for their unique applications.

Table 1: Limiting Oxygen Index (LOI) of Cotton Fabric Treated with a Chlorinated Paraffin (B1166041) Formulation

SampleTreatmentLimiting Oxygen Index (LOI) (%)
Untreated CottonNone18.8
Treated Cotton18.75% of 70% chlorinated paraffin wax in a latex binder coating19.5

Source: Adapted from US Patent 3,766,189 A.[6] The LOI indicates the minimum oxygen concentration required to support combustion; a higher value indicates better flame resistance.

Table 2: Properties of Selected this compound Grades for Flame Retardant Applications

This compound GradeCarbon Chain LengthChlorine Content (% w/w)Physical FormKey Characteristics
This compound 42> C2042WaxHigh viscosity, low volatility. Suitable as a flame retardant additive and plasticizer in coatings.[7][8]
This compound S52C14-C17~52Viscous LiquidVersatile grade for use as a secondary plasticizer and flame retardant additive.[9]
This compound 70Not Specified70-73PowderTypically blended with antimony trioxide for an efficient flame retardant system.[10]
This compound E-Series (e.g., E45, E56)C14-C1740-60LiquidUsed as a flame retardant and plasticizer in various applications.[11]

Experimental Protocols

The following are generalized protocols for the application of this compound to textiles and for the evaluation of their fire resistance. The specific parameters should be optimized based on the textile substrate, the desired level of flame retardancy, and the specific this compound grade used.

Protocol 1: Formulation of this compound-Antimony Trioxide Dispersion

This protocol describes the preparation of a stable aqueous dispersion of this compound and antimony trioxide for application to textiles.

Materials:

  • This compound (e.g., this compound 70, a powder form with ~70% chlorine content)

  • Antimony trioxide (Sb₂O₃)

  • Dispersing agent (e.g., a non-ionic surfactant)

  • Thickener (e.g., acrylic-based)

  • Binder (e.g., acrylic or vinyl acetate (B1210297) emulsion)

  • Deionized water

Procedure:

  • In a suitable mixing vessel, add the required amount of deionized water.

  • While stirring, slowly add the dispersing agent and allow it to dissolve completely.

  • Gradually add the this compound powder and antimony trioxide to the vessel under high-speed stirring. A common starting ratio for chlorinated paraffin to antimony trioxide is approximately 1:1.[4]

  • Continue mixing until a fine, homogenous dispersion is achieved. This may require the use of a high-shear mixer.

  • Slowly add the binder to the dispersion while continuing to stir.

  • Adjust the viscosity of the final formulation by adding the thickener as required for the chosen application method (e.g., padding or coating).

  • The final formulation should be a stable dispersion with a solids content typically ranging from 20% to 50%, depending on the desired add-on to the fabric.

Protocol 2: Application of this compound to Textiles via Padding

The padding process is a common method for applying flame retardants to textiles, ensuring good penetration and uniform distribution.

Equipment:

  • Two-roll or three-roll laboratory padder

  • Drying oven or stenter

  • Curing oven

Procedure:

  • Prepare the this compound-antimony trioxide dispersion as described in Protocol 1.

  • Immerse a pre-weighed textile sample (e.g., cotton, polyester, or a blend) into the dispersion in the pad trough.

  • Pass the saturated fabric through the nip of the rollers at a controlled pressure to ensure even pickup of the formulation. The pressure should be adjusted to achieve the desired wet pick-up percentage (typically 60-100%).

  • Dry the treated fabric in an oven at 100-120°C for 2-5 minutes to remove water.

  • Cure the dried fabric at a higher temperature, typically 140-160°C for 1-3 minutes, to fix the binder and the flame retardant to the fibers.

  • After curing, the fabric is cooled and re-weighed to determine the dry add-on of the flame retardant finish. A dry solids add-on of 15-25% by weight of the fabric is often targeted.[12]

Protocol 3: Evaluation of Fire Resistance - Vertical Flame Test (ASTM D6413)

This test is used to assess the flame resistance of vertically oriented textiles.

Equipment:

  • Vertical flame test chamber

  • Specimen holder

  • Burner with a specified gas (e.g., methane)

  • Timer

Procedure:

  • Cut the treated fabric into specimens of the specified dimensions (typically 76 mm x 305 mm).

  • Condition the specimens at a standard temperature and humidity.

  • Mount a specimen in the holder and place it in the test chamber.

  • Apply a controlled flame to the bottom edge of the specimen for 12 seconds.

  • After 12 seconds, remove the flame and record the after-flame time (the time the specimen continues to burn after the ignition source is removed).

  • Record the after-glow time (the time the specimen glows after the flame is extinguished).

  • After the test, measure the char length by attaching a specified weight to the bottom of the specimen and measuring the length of the tear along the charred area.

  • Repeat the test for a sufficient number of specimens to obtain a statistically significant result.

Mandatory Visualization

G cluster_prep Formulation Preparation cluster_app Textile Application A This compound & Antimony Trioxide Powders B Aqueous Dispersion with Surfactant A->B High-shear mixing C Addition of Binder and Thickener B->C D Fabric Padding/Coating C->D Transfer to Padder E Drying (100-120°C) D->E F Curing (140-160°C) E->F G Finished Fire-Resistant Textile F->G

Caption: Workflow for applying this compound to textiles for fire resistance.

G Heat Heat Source Textile This compound-Treated Textile Heat->Textile Decomposition Decomposition of this compound Textile->Decomposition HCl Release of HCl gas Decomposition->HCl Char Char Formation Decomposition->Char GasPhase Gas Phase Inhibition SbOCl Formation of SbOCl and SbCl₃ GasPhase->SbOCl with Sb₂O₃ CondensedPhase Condensed Phase Action Barrier Insulating Barrier CondensedPhase->Barrier HCl->GasPhase RadicalQuenching Radical Quenching SbOCl->RadicalQuenching FR_Effect Flame Retardancy RadicalQuenching->FR_Effect Char->CondensedPhase Barrier->FR_Effect

Caption: Proposed mechanism of fire retardancy for this compound-treated textiles.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Cereclor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of Cereclor (Short-Chain Chlorinated Paraffins or SCCPs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects in this compound analysis refer to the alteration of the analytical signal (either suppression or enhancement) of the target analytes due to the co-eluting components of the sample matrix.[1][2][3][4] These effects can compromise the accuracy, precision, and sensitivity of the quantification of Short-Chain Chlorinated Paraffins (SCCPs). The complexity of both the this compound mixtures and the sample matrices contributes significantly to these analytical challenges.[5]

Q2: What are the common sources of matrix interference in this compound analysis?

A2: Common sources of interference depend on the sample type but often include lipids, pigments, and other persistent organic pollutants (POPs) that have similar chemical properties to SCCPs, such as polychlorinated biphenyls (PCBs).[6] For environmental samples like soil and sediment, humic substances can also be a significant source of interference. In biological samples, fats and proteins are major contributors to matrix effects.

Q3: Which analytical techniques are most susceptible to matrix effects when analyzing for this compound?

A3: Techniques like gas chromatography with electron capture negative ionization mass spectrometry (GC/ECNI-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this compound analysis and are susceptible to matrix effects.[4][7] While highly sensitive, the ionization process in these techniques can be influenced by co-eluting matrix components, leading to inaccurate quantification.[2][3]

Q4: How can I identify if my this compound analysis is being affected by matrix effects?

A4: The presence of matrix effects can be identified through several methods:

  • Post-Extraction Spike Analysis: The response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent. A significant difference in signal intensity points to matrix effects.[8]

  • Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent with one prepared in a matrix-matched standard can reveal the extent of the matrix effect.[8]

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract. Any fluctuation in the analyte's signal at the retention time of interfering compounds indicates matrix effects.[8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound analysis and provides systematic approaches to resolving them.

Issue 1: Poor reproducibility and inconsistent quantification.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Prepare Matrix-Matched Standards A->B C Re-analyze Samples and QC with Matrix-Matched Standards B->C D Results Consistent? C->D E Yes: Adopt Matrix-Matched Calibration for Routine Analysis D->E Yes F No: Matrix Effects are Highly Variable D->F No G Implement Standard Addition Method for a Subset of Samples F->G H Evaluate Improvement in Consistency G->H I If Improved, Adopt Standard Addition for Critical Samples H->I Improved J If Not Improved, Re-evaluate Sample Cleanup H->J Not Improved

Caption: Troubleshooting workflow for inconsistent quantification.

Issue 2: Low analyte recovery or significant signal suppression.
  • Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound congeners.

  • Troubleshooting Workflow:

A Low Recovery / Signal Suppression Detected B Enhance Sample Cleanup A->B C Options: - Multi-layer Silica (B1680970) Column - Gel Permeation Chromatography (GPC) - Solid Phase Extraction (SPE) B->C D Analyze Post-Cleanup Extract C->D E Recovery Improved? D->E F Yes: Optimize and Validate New Cleanup Protocol E->F Yes G No: Modify Chromatographic Conditions E->G No H Options: - Adjust Gradient Profile - Use a Different Column Chemistry G->H I Goal: Separate Analytes from Interfering Matrix Components H->I J Re-analyze with Modified Chromatography I->J K If Still Unresolved, Consider Isotope Dilution with Labeled Standards J->K

Caption: Troubleshooting workflow for low analyte recovery.

Experimental Protocols

Protocol 1: Enhanced Sample Cleanup for Complex Matrices

This protocol describes a multi-step cleanup procedure to minimize matrix interferences in complex samples such as sediment or biological tissues.

  • Extraction:

    • Perform accelerated solvent extraction (ASE) or Soxhlet extraction on the homogenized sample using a mixture of dichloromethane (B109758) and hexane (B92381) (1:1, v/v).

    • Concentrate the extract using a rotary evaporator.

  • Multi-layer Silica/Florisil Column Chromatography:

    • Pack a chromatography column with layers of activated silica gel, acidic silica gel, and Florisil.[10]

    • Condition the column with n-hexane.

    • Load the concentrated extract onto the column.

    • Elute with n-hexane to remove less polar interferences.

    • Elute the this compound fraction with a mixture of dichloromethane and n-hexane.[10]

  • Gel Permeation Chromatography (GPC) (Optional for High Lipid Content):

    • If the sample has a high lipid content, further cleanup using GPC may be necessary to remove large molecules like lipids.[11]

  • Final Concentration:

    • Concentrate the cleaned extract to the final volume and add an internal standard before instrumental analysis.

Protocol 2: Quantification using the Method of Standard Addition

The method of standard addition can be used to compensate for matrix effects by preparing calibration standards in the sample matrix itself.[12]

  • Sample Preparation:

    • Divide the sample extract into several equal aliquots.

  • Spiking:

    • Leave one aliquot un-spiked.

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution.

  • Analysis:

    • Analyze all the prepared aliquots using the established instrumental method.

  • Data Analysis:

    • Plot the measured analyte response versus the concentration of the added standard.

    • Determine the concentration of the analyte in the original sample by extrapolating the linear regression line to the x-intercept.[12]

Data Presentation

Table 1: Comparison of Quantification Strategies for Spiked Samples
Quantification MethodSample MatrixTrue Value (µg/g)Measured Value (µg/g)Trueness (%)Coefficient of Variation (CV, %)
Pattern DeconvolutionIndoor Dust5036 - 70.572 - 141< 15
Chlorine-Content CalibrationIndoor Dust5066 (average)Overestimates by ~32% for SCCPs< 18

Data adapted from a study on chlorinated paraffins in indoor dust.[13]

Table 2: Matrix Effect Evaluation in Different Sample Extracts
AnalyteMatrixPeak Area (Neat Solution)Peak Area (Matrix Extract)Matrix Effect (%)
1,2-dichloro-2-propanolBlank Matrix A150,00090,00060 (Suppression)
1,2-dichloro-2-propanolBlank Matrix B150,000180,000120 (Enhancement)

Illustrative data based on the formula: ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) * 100.[8]

Signaling Pathways and Workflows

cluster_prep Sample Preparation cluster_cleanup Matrix Interference Cleanup cluster_analysis Instrumental Analysis cluster_quant Quantification Strategy A Sample Homogenization B Solvent Extraction A->B C Concentration B->C G Choice of Cleanup Method C->G D Silica/Florisil Column H LC-MS/MS or GC-MS Analysis D->H E Gel Permeation Chromatography E->H F Solid Phase Extraction F->H G->D G->E G->F L Choice of Quantification Method H->L I Internal Standard Calibration J Matrix-Matched Calibration K Standard Addition L->I L->J L->K

Caption: General workflow for this compound analysis with matrix effect mitigation.

References

Technical Support Center: Improving the Thermal Stability of Cereclor in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cereclor (chlorinated paraffins) in polymer processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important in polymer processing?

A1: this compound is the trade name for a range of chlorinated paraffins, which are complex mixtures of polychlorinated n-alkanes.[1][2][3] They are used as secondary plasticizers and flame retardants in various polymers, most notably PVC.[4][5] Thermal stability is crucial because polymers are processed at elevated temperatures. If this compound is not sufficiently stable, it can degrade, leading to the release of hydrochloric acid (HCl).[2][3][4][6] This degradation can cause discoloration of the polymer, reduce its mechanical properties, and corrode processing equipment.[4]

Q2: What is the primary mechanism of this compound degradation during heating?

A2: The primary degradation mechanism is dehydrochlorination, which is the elimination of hydrogen chloride (HCl) from the paraffin (B1166041) chain. This process is often initiated at sites with thermally unstable chlorine atoms. The released HCl can then act as a catalyst, accelerating further degradation and leading to the formation of conjugated double bonds (polyenes) in the paraffin chain. These polyenes are responsible for the yellowing and eventual browning of the material.

Q3: What factors can negatively impact the thermal stability of this compound in my formulation?

A3: Several factors can influence the thermal stability of this compound:

  • Presence of Impurities: Certain metals like iron, zinc, and aluminum can catalyze the decomposition of chlorinated paraffins.[2][3][4][6]

  • High Processing Temperatures: Exceeding the recommended processing temperature for the specific this compound grade and polymer system can accelerate degradation.

  • Shear and Residence Time: High shear rates and long residence times in the processing equipment can generate frictional heat and increase the thermal load on the material.

  • Presence of Oxygen: An oxidative environment can contribute to the degradation process.

  • Incompatible Additives: Some additives in the formulation may have an antagonistic effect on the thermal stability of this compound.

Q4: What are the common types of stabilizers used to improve the thermal stability of this compound?

A4: A variety of stabilizers can be incorporated into polymer formulations to enhance the thermal stability of this compound. These include:

  • Metal Soaps (e.g., Calcium/Zinc, Barium/Zinc stearates): These are primary heat stabilizers that act as HCl scavengers, neutralizing the acid as it is formed and preventing it from catalyzing further degradation.[7][8][9][10][11]

  • Organotin Stabilizers (e.g., methyltin mercaptides): These are highly effective heat stabilizers that not only scavenge HCl but can also substitute labile chlorine atoms on the polymer chain, creating a more stable structure.[12][13][14]

  • Epoxidized Soybean Oil (ESBO): This is a co-stabilizer and secondary plasticizer that scavenges HCl by reacting its epoxy groups with the acid.[4][15][16][17]

  • Organophosphites: These act as secondary stabilizers and antioxidants. They can chelate metal ions that would otherwise catalyze degradation and can also react with hydroperoxides.

Q5: How do I choose the right stabilizer for my application?

A5: The choice of stabilizer depends on several factors, including the specific this compound grade, the host polymer, processing conditions, and the desired performance of the final product. For example, for applications requiring high clarity, organotin stabilizers are often preferred. For non-toxic applications, Calcium/Zinc systems are a common choice.[9][11] It is often beneficial to use a combination of primary and secondary stabilizers to achieve a synergistic effect.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the thermal stability of this compound in polymer processing.

Symptom Potential Cause Troubleshooting Steps
Discoloration (Yellowing/Browning) of the Final Product 1. Insufficient Stabilization: The amount or type of stabilizer is not adequate for the processing conditions. 2. Excessive Processing Temperature: The processing temperature is too high for the formulation. 3. Long Residence Time: The material is spending too much time at high temperatures in the extruder or molder. 4. Contamination: Presence of metal contaminants (e.g., from worn equipment) that catalyze degradation.1. Increase Stabilizer Level: Incrementally increase the concentration of the primary and/or secondary stabilizer. Consider a more efficient stabilizer system (e.g., organotin). 2. Optimize Temperature Profile: Lower the processing temperature in stages, ensuring proper melting and mixing. 3. Reduce Residence Time: Increase screw speed or reduce back pressure to minimize the time the material spends in the heated zones. 4. Inspect and Clean Equipment: Check for any signs of wear or corrosion on screws, barrels, and dies. Purge the equipment thoroughly between runs.
Pitting or Corrosion on Processing Equipment 1. Significant HCl Evolution: Severe degradation of this compound is releasing large amounts of corrosive hydrochloric acid.1. Immediately Review Formulation and Processing Conditions: This is a critical issue. Stop processing and re-evaluate the stabilizer package and temperature settings. A significant increase in the HCl scavenger (e.g., Ca/Zn stearate, ESBO) is necessary. 2. Perform Thermal Stability Testing: Use methods like the Dehydrochlorination Test to quantify the stability of your formulation before resuming production.
Inconsistent Product Quality (e.g., color variation between batches) 1. Poor Dispersion of Stabilizers: Inadequate mixing leading to localized areas of poor stability. 2. Inconsistent Raw Material Quality: Variation in the quality of this compound, polymer resin, or other additives.1. Improve Mixing: Optimize mixing parameters (e.g., time, speed) to ensure uniform dispersion of all components. 2. Quality Control of Raw Materials: Implement incoming quality control checks for all raw materials. Request certificates of analysis from suppliers.
Reduced Mechanical Properties of the Final Product 1. Polymer Chain Scission: Degradation of the polymer backbone due to the catalytic effect of HCl.1. Enhance Stabilization: A more robust stabilizer system is needed to protect the polymer. 2. Incorporate Antioxidants: Consider adding antioxidants to mitigate oxidative degradation, which can occur in conjunction with thermal degradation.

Data Presentation

Thermal Stability of Select this compound Grades

The following table provides typical thermal stability data for some this compound grades. Note that these values can be influenced by the specific formulation and test conditions.

This compound GradeChlorine Content (%)Thermal Stability (HCl evolution, % w/w after 4h at 175°C)
This compound S4543 - 46< 0.5
This compound S5250 - 53< 0.5
This compound E40T400.02
This compound E45440.06
This compound E50500.05
This compound E50T500.02
This compound E56560.04
This compound E56T560.01
This compound E60600.03

Data compiled from publicly available product data sheets.

Qualitative Comparison of Common Stabilizer Systems
Stabilizer TypePrimary FunctionAdvantagesDisadvantages
Calcium/Zinc Stearates HCl ScavengerNon-toxic, good long-term stability.[9][11]Moderate initial color hold, can affect clarity.
Organotin Mercaptides HCl Scavenger, Labile Chlorine SubstitutionExcellent heat stability and clarity.[12][13][14]Higher cost, potential regulatory concerns.
Epoxidized Soybean Oil (ESBO) Co-stabilizer (HCl Scavenger)Non-toxic, plasticizing effect, improves long-term stability.[4][15][16][17]Can affect hardness, may not be sufficient as a primary stabilizer.
Organophosphites Secondary Stabilizer, AntioxidantImproves color, chelates metal ions, synergistic with primary stabilizers.Can be prone to hydrolysis.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of a polymer formulation containing this compound by measuring the weight loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a precision balance and programmable furnace.

  • Sample pans (e.g., platinum, alumina).

  • Inert gas supply (e.g., Nitrogen) and an oxidizing gas supply (e.g., Air).

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the polymer compound (typically 5-10 mg).

  • Instrument Setup:

    • Tare the empty sample pan.

    • Place the prepared sample into the pan.

    • Load the sample into the TGA furnace.

    • Purge the furnace with the desired gas (e.g., Nitrogen for inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600-800°C).

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins). This is a key indicator of thermal stability.

    • The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum degradation rates for different components.

Dehydrochlorination Test (Based on Congo Red Method - ISO 182-1)

Objective: To determine the static thermal stability of a PVC compound by measuring the time required for the evolution of a detectable amount of hydrogen chloride (HCl) at a constant temperature.

Apparatus:

  • Heating block or oil bath capable of maintaining a constant temperature (±1°C), typically 180°C or 200°C.

  • Glass test tubes.

  • Congo Red indicator paper.

  • Stopper with a slit to hold the indicator paper.

  • Timer.

Procedure:

  • Sample Preparation: Prepare a uniform sample of the PVC compound. For sheeted material, cut a strip of a specified size. For powders, weigh a specific amount.

  • Test Setup:

    • Place the sample at the bottom of a clean, dry test tube.

    • Insert a strip of Congo Red paper into the slit of the stopper so that it will be positioned in the upper part of the test tube, above the sample.

    • Place the test tube in the preheated heating block.

  • Measurement:

    • Start the timer as soon as the test tube is placed in the heating block.

    • Observe the Congo Red paper for any color change. The endpoint is reached when the blue color first appears on the paper.

    • Record the time taken for the color change to occur. This is the "stability time."

  • Interpretation: A longer stability time indicates better thermal stability of the compound.

Mandatory Visualization

cluster_degradation Thermal Degradation of this compound ChlorinatedParaffin Chlorinated Paraffin Chain (-CH2-CHCl-CH2-) Dehydrochlorination Dehydrochlorination (Heat) ChlorinatedParaffin->Dehydrochlorination Initial Step Polyene Polyene Formation (-CH=CH-CH=CH-) Dehydrochlorination->Polyene HCl HCl (gas) Dehydrochlorination->HCl Discoloration Discoloration (Yellowing/Browning) Polyene->Discoloration HCl->Dehydrochlorination Catalysis

Caption: Thermal degradation pathway of this compound.

cluster_stabilization Stabilizer Mechanisms of Action cluster_hcl_scavengers HCl Scavengers cluster_preventive Preventive Stabilizers MetalSoap Metal Soap (e.g., Ca(St)2) Neutralization Neutralization Reaction MetalSoap->Neutralization ESBO ESBO (Epoxidized Soybean Oil) ESBO->Neutralization HCl_Released Released HCl HCl_Released->Neutralization StableSalts Stable Metal Chlorides + Stearic Acid Neutralization->StableSalts StableProduct Chlorohydrin Neutralization->StableProduct Organotin Organotin Stabilizer Substitution Substitution Reaction Organotin->Substitution LabileCl Labile Chlorine Site on Polymer Chain LabileCl->Substitution StableSite More Stable Site on Polymer Chain Substitution->StableSite

Caption: Mechanisms of action for common stabilizers.

Start Thermal Stability Issue Identified (e.g., Discoloration) CheckProcessing Review Processing Conditions: - Temperature Profile - Residence Time - Shear Rate Start->CheckProcessing CheckFormulation Review Formulation: - Stabilizer Type & Level - this compound Grade - Other Additives Start->CheckFormulation AdjustProcessing Optimize Processing Conditions: - Lower Temperature - Reduce Residence Time CheckProcessing->AdjustProcessing AdjustFormulation Modify Formulation: - Increase Stabilizer - Change Stabilizer Type - Add Co-stabilizer CheckFormulation->AdjustFormulation TestStability Perform Thermal Stability Test (TGA, Congo Red) AdjustProcessing->TestStability AdjustFormulation->TestStability TestStability->Start Not Improved Resolved Issue Resolved TestStability->Resolved Improved Consult Consult Technical Support TestStability->Consult Persistent Issue

Caption: Troubleshooting workflow for thermal stability issues.

References

Technical Support Center: Analysis of Complex Chlorinated Paraffin Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of complex chlorinated paraffin (B1166041) (CP) mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing chlorinated paraffins?

A1: The analysis of chlorinated paraffins is inherently challenging due to their extreme complexity.[1][2][3] CPs are intricate mixtures of polychlorinated n-alkanes, often comprising thousands of isomers and homologues with varying carbon chain lengths and degrees of chlorination.[1][4][5] This complexity leads to significant difficulties in chromatographic separation, congener-specific analysis, and accurate quantification.[1] Key challenges include:

  • Co-elution: The vast number of isomers with similar physicochemical properties results in significant chromatographic overlap, making it difficult to separate individual congeners.[4][6]

  • Lack of Standards: A major obstacle is the absence of relevant and reliable analytical standards for every congener group, which complicates accurate quantification.[2][7][8]

  • Matrix Interferences: Complex sample matrices can interfere with the analysis, requiring extensive cleanup procedures.[7]

  • Instrumental Limitations: Distinguishing between different CP groups (e.g., SCCPs and MCCPs) and from other co-eluting compounds like PCBs can be difficult with low-resolution mass spectrometry.[9][10]

Q2: Which analytical techniques are most suitable for CP analysis?

A2: Several instrumental approaches are used for CP analysis, each with its strengths and weaknesses. The most common techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly with Electron Capture Negative Ionization (ECNI), GC-MS is a widely applied technique due to its high sensitivity for halogenated compounds.[10][11] High-Resolution Mass Spectrometry (HRAM) GC-MS, such as GC-Orbitrap MS, offers enhanced selectivity and sensitivity, improving the separation and quantification of CP groups.[4][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC coupled with mass spectrometry, especially Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) systems, provides significant advantages in resolving homologue groups and can be used for simultaneous analysis of SCCPs, MCCPs, and LCCPs.[6][10]

Q3: What are Short-Chain (SCCPs), Medium-Chain (MCCPs), and Long-Chain (LCCPs) Chlorinated Paraffins?

A3: Chlorinated paraffins are categorized based on their carbon chain length:[12]

  • Short-Chain Chlorinated Paraffins (SCCPs): C₁₀-C₁₃

  • Medium-Chain Chlorinated Paraffins (MCCPs): C₁₄-C₁₇

  • Long-Chain Chlorinated Paraffins (LCCPs): C>₁₇

SCCPs have drawn significant attention due to their toxicity and persistence in the environment, leading to their regulation under the Stockholm Convention.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of chlorinated paraffins.

Issue 1: Poor Chromatographic Resolution and Peak Tailing

  • Possible Cause: Co-elution of a large number of isomers and complex matrix effects.

  • Troubleshooting Steps:

    • Optimize GC/LC Parameters: Adjust the temperature ramp rate (for GC) or gradient elution profile (for LC) to improve separation.

    • Column Selection: Use a column with a different stationary phase chemistry or a longer column to enhance resolution. For GC, a nonpolar column like a TG5-SilMS is often used.[15] For LC, a cyano (CN) column can provide good separation.[6]

    • Sample Cleanup: Implement a robust sample cleanup procedure to remove matrix interferences. This may involve using multi-layer silica-floridin columns.[16]

    • Consider GCxGC: For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) can provide superior separation.[11]

Issue 2: Inaccurate Quantification and High Variability

  • Possible Cause: Lack of appropriate calibration standards, differences in response factors between standards and samples, and interference from other compounds.

  • Troubleshooting Steps:

    • Use of Technical Mixtures: Since individual standards for all congeners are not available, quantification is often performed using technical CP mixtures with known chlorine content.[15]

    • Chlorine Content Calibration: A quantification method based on the linear relationship between the instrument response factor and the degree of chlorination can compensate for differences between reference standards and samples.[17]

    • High-Resolution Mass Spectrometry: Employ HRAM-MS to selectively detect and quantify CPs, even in the presence of interfering compounds like PCBs.[4][9] The high resolving power allows for the deconvolution of complex spectra.[9]

    • Internal Standards: Use isotopically labeled internal standards, such as ¹³C-labeled compounds, to correct for matrix effects and variations in instrument response.[17]

Issue 3: Low Sensitivity and High Detection Limits

  • Possible Cause: Inefficient ionization, matrix suppression effects, or suboptimal instrument settings.

  • Troubleshooting Steps:

    • Ionization Technique: For GC-MS, Electron Capture Negative Ionization (ECNI) is highly recommended as it provides greater selectivity and sensitivity for halogenated compounds compared to Electron Ionization (EI).[4][11]

    • Instrument Tuning: Ensure the mass spectrometer is properly tuned for the target mass range and ionization mode.[15]

    • Sample Pre-concentration: Concentrate the sample extract to increase the analyte concentration before injection. A gentle stream of nitrogen is commonly used for this purpose.[17]

    • Optimize Injection Volume: Carefully select the injection volume to maximize signal without overloading the column.

Quantitative Data Summary

The following tables summarize key quantitative data from various analytical methods for CP analysis.

Table 1: Detection and Quantification Limits for Chlorinated Paraffins

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-NCI-Q-TOF-HRMSSCCPs24–81 ng/mL-[17]
GC-NCI-Q-TOF-HRMSMCCPs27–170 ng/mL-[17]
GC-Orbitrap-MSSCCPs<0.05 ppb0.1 ppb[15]
GC-Orbitrap-MSMCCPs0.3 ppb1.5 ppb[15]
LC-ESI-QTOFSCCPs-100 ng/mL (instrumental)[18]
LC-ESI-QTOFMCCPs-50 ng/mL (instrumental)[18]
LC-ESI-QTOFLCCPs-50 ng/mL (instrumental)[18]

Experimental Protocols

Protocol 1: Sample Preparation for CP Analysis in Solid Matrices (e.g., Dust, Food)

  • Extraction:

    • Weigh approximately 1 g of the homogenized, freeze-dried sample.[17]

    • Spike the sample with appropriate surrogate standards (e.g., ¹³C₁₀-trans-chlordane).[16]

    • Perform accelerated solvent extraction (ASE) using a mixture of dichloromethane (B109758) and hexane (B92381) (1:1, v/v).[16] Alternatively, ultrasonic extraction in hexane can be used.[6]

  • Cleanup:

    • Concentrate the extract by rotary evaporation.[17]

    • Apply the concentrated extract to a multi-layer silica-floridin column.[16]

    • Elute interfering compounds (e.g., PCBs) with n-hexane.[17]

    • Elute the CP fraction with a mixture of dichloromethane and n-hexane.[17]

  • Final Preparation:

    • Concentrate the CP fraction to near dryness under a gentle stream of nitrogen.[17]

    • Reconstitute the residue in a known volume of cyclohexane.[17]

    • Add an injection internal standard (e.g., ε-HCH) prior to instrumental analysis.[17]

Protocol 2: GC-Orbitrap MS Analysis of CPs

  • Chromatographic Conditions:

    • GC System: Thermo Scientific TRACE 1310 or similar.

    • Column: TraceGOLD TG5-SilMS (15m x 0.25 mm x 0.25 µm) or equivalent.[15]

    • Injection: 2 µL, splitless mode.[17]

    • Inlet Temperature: 280 °C.[17]

    • Oven Program: Optimize temperature ramp for separation of target analytes.

  • Mass Spectrometry Conditions:

    • MS System: Thermo Scientific Q Exactive GC Orbitrap GC-MS/MS or similar.[15]

    • Ionization Mode: Negative Chemical Ionization (NCI).[15]

    • Ionization Gas: Methane.[15]

    • Resolution: 60,000 or 120,000.[15]

    • Acquisition Mode: Full-scan.[15]

Visualizations

Experimental_Workflow Experimental Workflow for Chlorinated Paraffin Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Dust, Biota) Homogenize Homogenization & Freeze-Drying Sample->Homogenize Spike_Surrogate Spike Surrogate Standards Homogenize->Spike_Surrogate Extraction Solvent Extraction (ASE or Sonication) Spike_Surrogate->Extraction Concentration1 Concentration Extraction->Concentration1 Cleanup Column Cleanup (Silica/Florisil) Concentration1->Cleanup Fractionation Fraction Collection Cleanup->Fractionation Concentration2 Final Concentration Fractionation->Concentration2 Reconstitution Reconstitution in Solvent Concentration2->Reconstitution Spike_Internal Spike Internal Standard Reconstitution->Spike_Internal GC_MS GC-HRAM-MS or LC-MS/MS Analysis Spike_Internal->GC_MS Peak_Integration Peak Integration & Identification GC_MS->Peak_Integration Quantification Quantification using Technical Standards Peak_Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A typical experimental workflow for the analysis of chlorinated paraffins.

Troubleshooting_Logic Troubleshooting Logic for CP Analysis cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions Problem Poor Analytical Result Is_Resolution_Poor Poor Resolution? Problem->Is_Resolution_Poor Is_Quant_Inaccurate Inaccurate Quantification? Problem->Is_Quant_Inaccurate Is_Sensitivity_Low Low Sensitivity? Problem->Is_Sensitivity_Low Optimize_Chroma Optimize Chromatography (Gradient/Temp Program) Is_Resolution_Poor->Optimize_Chroma Yes Change_Column Change Column Is_Resolution_Poor->Change_Column Yes Improve_Cleanup Improve Sample Cleanup Is_Resolution_Poor->Improve_Cleanup Yes Use_HRAM Use High-Resolution MS Is_Quant_Inaccurate->Use_HRAM Yes Chlorine_Cal Use Chlorine Content Calibration Is_Quant_Inaccurate->Chlorine_Cal Yes Use_IS Use Isotope-Labeled Internal Standards Is_Quant_Inaccurate->Use_IS Yes Optimize_Ionization Optimize Ionization (e.g., use ECNI) Is_Sensitivity_Low->Optimize_Ionization Yes Tune_MS Tune Mass Spectrometer Is_Sensitivity_Low->Tune_MS Yes Concentrate_Sample Pre-concentrate Sample Is_Sensitivity_Low->Concentrate_Sample Yes

Caption: A logical diagram for troubleshooting common issues in CP analysis.

References

Technical Support Center: Reducing Cereclor Migration from Plasticized PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with plasticized PVC containing Cereclor™ or other chlorinated paraffins (CPs).

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving plasticized PVC and the migration of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpectedly high levels of this compound migration in aqueous solutions. Shorter-chain and lower-chlorinated congeners of this compound have higher migration efficiencies in aqueous media.[1][2]1. Analyze this compound Grade: Verify the chain length and chlorination degree of the this compound used. Medium-chain chlorinated paraffins (MCCPs) generally have significantly lower migration rates than short-chain chlorinated paraffins (SCCPs).[1][2]2. Consider Alternatives: If permissible for the application, consider replacing the SCCP-heavy grade with an MCCP or a long-chain chlorinated paraffin (B1166041) (LCCP) based product.3. Surface Modification: Explore surface treatment options such as UV irradiation or plasma treatment to create a cross-linked surface layer that can reduce migration.[3]
Material becomes brittle and cracks over time, especially at elevated temperatures. This is a classic sign of plasticizer loss. Elevated temperatures increase the rate of migration.[4][5][6]1. Re-evaluate Temperature Conditions: Assess the thermal exposure of the PVC material during the experiment and storage. Minimize exposure to high temperatures where possible.2. Use Higher Molecular Weight Plasticizers: Consider blending this compound with a primary plasticizer of higher molecular weight, such as a polymeric plasticizer. These have lower volatility and migration rates.[7]3. Covalent Bonding: For applications requiring high permanence, investigate PVC formulations where the plasticizer is covalently bonded to the polymer backbone.[8][9]
Contamination of lipophilic substances or fatty food simulants. This compound, like other plasticizers, readily migrates into fatty or lipophilic media.[10]1. Surface Coatings: Apply a surface coating that acts as a barrier. Polyurethane coatings have been shown to inhibit plasticizer migration.[11]2. Alternative Plasticizers: Evaluate the use of alternative, less migratory plasticizers that are approved for food contact applications if applicable.3. Extraction Studies: Perform extraction studies using relevant solvents (e.g., hexane) to quantify the extent of migration and determine if it meets acceptable levels for your experiment.[1]
Inconsistent experimental results from different batches of plasticized PVC. Variations in the PVC formulation, including the specific grade of this compound, the primary plasticizer used, and the presence of other additives, can affect migration.1. Request Detailed Formulation Data: Obtain a certificate of analysis or detailed formulation information from the PVC supplier for each batch.2. Standardize Material Pre-treatment: Implement a standardized pre-treatment or conditioning protocol for all PVC samples before starting experiments to ensure a consistent initial state.3. In-house Quality Control: If feasible, perform a simple in-house test (e.g., a short-term extraction test) to screen new batches for significant variations in migration behavior.

Frequently Asked Questions (FAQs)

Formulation and Material Properties

Q1: What is this compound and why is it used in PVC?

This compound is a trade name for a range of chlorinated paraffins (CPs). CPs are used as secondary plasticizers in flexible PVC formulations.[12][13] They are often used in conjunction with primary plasticizers (like phthalates) to reduce cost, improve flame retardancy, and enhance flexibility.[12][14]

Q2: How does the composition of this compound affect its migration from PVC?

The migration of chlorinated paraffins is highly dependent on their chemical structure:

  • Chain Length: Short-chain chlorinated paraffins (SCCPs, C10-C13) migrate more readily than medium-chain (MCCPs, C14-C17) or long-chain (LCCPs, C>17) chlorinated paraffins.[1][2][15]

  • Degree of Chlorination: Lower chlorinated congeners tend to have higher migration efficiencies.[1][2]

Q3: Can I replace a primary plasticizer entirely with this compound?

No, this compound is a secondary plasticizer and is not typically used alone. If used as the sole plasticizer, it is likely to exude to the surface of the PVC product over time.[12] It should be blended with a primary plasticizer, with common ratios being 70:30 or 80:20 of primary plasticizer to this compound.[12]

Migration and Prevention

Q4: What are the main factors that influence the migration of this compound?

Several factors can accelerate the migration of this compound from PVC:

  • Temperature: Higher temperatures increase the rate of migration.[4][5]

  • Time: The amount of migrated plasticizer increases with the duration of contact.[4][5]

  • Contact Medium: Migration is higher into fatty or lipophilic substances compared to aqueous, non-fatty media.[10]

  • Plasticizer Properties: As mentioned, shorter chain length and lower chlorination increase migration.[1][2]

Q5: What are the most effective lab-scale methods to reduce this compound migration for experimental purposes?

Several strategies can be employed:

  • Surface Cross-linking: Treatment with UV radiation or argon plasma can create a cross-linked surface layer that acts as a barrier, reducing migration by up to 95%.[3]

  • Surface Coating: Applying a protective coating, such as a polyurethane-based layer, can effectively inhibit migration.[11]

  • Use of Polymeric Plasticizers: Blending or replacing traditional plasticizers with polymeric alternatives can significantly reduce migration due to their larger molecular size.[7]

  • Addition of Nanoparticles: Incorporating nanoparticles like nano-SiO2 into the PVC matrix can help to reduce the migration loss rate of plasticizers.[16]

Q6: Are there non-migrating alternatives to this compound?

Yes, research has focused on developing non-migrating plasticizers. One approach involves covalently attaching a plasticizer molecule (similar in function to DOP) to a chlorinated paraffin, which then integrates more stably within the PVC matrix, effectively suppressing migration.[8] Other alternatives include high molecular weight plasticizers and polymeric plasticizers.[7]

Data on this compound Migration

The following table summarizes quantitative data on the migration of chlorinated paraffins from plastic materials.

Chlorinated Paraffin TypeAverage Migration Efficiency (%)Food Simulant/Contact MediumReference
Short-Chain (SCCPs)12.15%Water, 3% Acetic Acid, 15% Ethanol[1][2]
Medium-Chain (MCCPs)1.51%Water, 3% Acetic Acid, 15% Ethanol[1][2]
Short-Chain (SCCPs)12%Water, 3% Acetic Acid, 15% Ethanol, Hexane[15]
Medium-Chain (MCCPs)1.5%Water, 3% Acetic Acid, 15% Ethanol, Hexane[15]

Experimental Protocols

Protocol 1: Measurement of this compound Migration into Food Simulants

This protocol is based on methodologies used to assess the migration of chlorinated paraffins from food packaging.[1][2]

1. Materials and Reagents:

  • Plasticized PVC samples with known this compound content.
  • Food Simulants: Deionized water, 3% (w/v) acetic acid, 15% (v/v) ethanol, and hexane.
  • Internal standards for GC-MS analysis.
  • Glass migration cells or containers.

2. Sample Preparation:

  • Cut the plasticized PVC into standardized surface area samples (e.g., 10 cm²).
  • Clean the surface of the samples with a lint-free cloth to remove any surface contaminants.

3. Migration Test:

  • Place the PVC sample into a glass migration cell.
  • Add a defined volume of the chosen food simulant, ensuring the sample is fully immersed.
  • Seal the cell to prevent evaporation.
  • Incubate the cells at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 10 days), with periodic gentle agitation.

4. Sample Extraction and Analysis:

  • After incubation, remove the PVC sample.
  • Take an aliquot of the food simulant and add the internal standard.
  • Perform a liquid-liquid extraction of the chlorinated paraffins from the simulant using an appropriate solvent like hexane.
  • Concentrate the extract under a gentle stream of nitrogen.
  • Analyze the concentrated extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the migrated this compound congeners.

5. Calculation of Migration Efficiency:

  • Migration Efficiency (%) = (Mass of CP in simulant / Initial mass of CP in PVC sample) x 100.

Protocol 2: Surface Modification of PVC via Argon Plasma Treatment

This protocol describes a method to reduce plasticizer migration by creating a cross-linked surface layer.[3]

1. Equipment:

  • Dielectric-Barrier Discharge (DBD) plasma reactor.
  • High-voltage AC power supply.
  • Argon gas supply.
  • Vacuum pump (if operating at reduced pressure, though DBD can be at atmospheric pressure).

2. Procedure:

  • Place the plasticized PVC sample between the high-voltage electrodes of the DBD reactor. The electrodes are covered with a dielectric barrier.
  • Purge the chamber with pure argon gas.
  • Apply an AC voltage to the electrodes to generate a dielectric-barrier discharge in the gas space. The plasma generates short-wave UV radiation.
  • Treat the PVC sample for a specified duration (e.g., 60-600 seconds). The UV radiation breaks chemical bonds at the surface, leading to cross-linking of the polymer chains.
  • After treatment, vent the chamber and remove the sample.

3. Verification of Reduced Migration:

  • Use Protocol 1 (Migration into Food Simulants) to compare the migration from the plasma-treated sample against an untreated control sample. The reduction in migration can be quantified as a "barrier efficiency".

Visualizations

Migration_Factors cluster_PVC Plasticized PVC cluster_Factors Influencing Factors PVC PVC Matrix with This compound (CP) Migration This compound Migration PVC->Migration Leaching Temp High Temperature Temp->Migration Accelerates Time Contact Time Time->Migration Increases Medium Lipophilic Medium Medium->Migration Enhances

Caption: Factors influencing this compound migration from PVC.

Reduction_Strategies cluster_Formulation Formulation Modification cluster_Surface Surface Treatment Start High this compound Migration Issue Alt_CP Use MCCP/LCCP instead of SCCP Start->Alt_CP Polymeric Add Polymeric Plasticizers Start->Polymeric Covalent Covalently Bond Plasticizer Start->Covalent Coating Apply Barrier Coating (e.g., Polyurethane) Start->Coating Plasma Plasma/UV Treatment (Surface Cross-linking) Start->Plasma Result Reduced this compound Migration Alt_CP->Result Polymeric->Result Covalent->Result Coating->Result Plasma->Result

Caption: Strategies to reduce this compound migration.

Experimental_Workflow A 1. Prepare PVC Sample (Standardized Surface Area) B 2. Immerse in Food Simulant A->B C 3. Incubate (Controlled Temp & Time) B->C D 4. Extract CP from Simulant (Liquid-Liquid Extraction) C->D E 5. Concentrate Extract D->E F 6. Analyze by GC-MS E->F G 7. Quantify Migration F->G

Caption: Workflow for migration measurement.

References

Technical Support Center: Optimizing Cereclor™ Concentration for Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cereclor™ (chlorinated paraffins). This guide is designed for researchers and scientists to provide answers to frequently asked questions and to offer troubleshooting assistance for optimizing the concentration of this compound™ for effective flame retardancy in your polymer formulations.

Frequently Asked Questions (FAQs)

Q1: How does this compound™ function as a flame retardant?

A1: this compound™, a chlorinated paraffin (B1166041), primarily functions in the gas phase of the combustion cycle. When the polymer is exposed to heat, this compound™ decomposes and releases hydrogen chloride (HCl) gas.[1][2] This gas acts as a free radical scavenger in the flame, interrupting the exothermic chain reactions of combustion.[2][3][4] This process cools the system and reduces the supply of flammable gases, ultimately suppressing the flame.[4] Additionally, some chlorinated paraffins can promote the formation of a protective char layer on the material's surface, which acts as a barrier to heat and mass transfer, further inhibiting combustion.[5]

Q2: What are the key factors to consider when selecting a this compound™ grade for my application?

A2: The selection of an appropriate this compound™ grade depends on several factors:

  • Chlorine Content: Higher chlorine content generally leads to better flame retardancy.[6] Grades with approximately 70% chlorine are often used for dedicated flame-retardant applications.[7][8]

  • Carbon Chain Length: The chain length of the paraffin affects its physical properties, such as viscosity and volatility, as well as its compatibility with the host polymer.[7][9] Long-chain grades (C18 and above) are often used in rigid plastics, while mid-chain (C14-17) or short-chain (C10-13) grades are used in more flexible applications.[7][8]

  • Polymer Compatibility: this compound™ has limited compatibility with some polymers.[1] It is crucial to select a grade that is compatible with your polymer system to avoid issues like migration or "blooming."

  • Physical Properties: The viscosity and volatility of the this compound™ grade will impact the processing and final properties of your material.[2][10]

Q3: Can this compound™ be used in combination with other additives?

A3: Yes, this compound™ is often used with synergistic additives to enhance its flame-retardant efficacy.[11] The most common synergist is antimony trioxide (Sb₂O₃).[1][12] The antimony trioxide reacts with the released HCl to form antimony oxychlorides and trichloride, which are even more effective at quenching the flame's radical reactions. Other synergists like zinc borate (B1201080) may also be used.[1]

Q4: What is the dual functionality of this compound™ in PVC formulations?

A4: In Polyvinyl Chloride (PVC) formulations, this compound™ acts as both a secondary plasticizer and a flame retardant.[1][13][14] While primary plasticizers are added to make PVC flexible, they can compromise its inherent flame resistance.[1] this compound™ helps to restore and enhance the flame retardancy while also contributing to the flexibility of the final product.[2][13]

Data Presentation

Table 1: Typical Properties of Selected this compound™ Grades

This table summarizes the typical properties of various this compound™ grades to aid in selection. Note that specific values may vary slightly between batches.

GradeCarbon Chain LengthChlorine Content (% w/w)Viscosity (SUS at 100°F)Density (g/ml at 25°C)Primary Use
This compound™ 42 [15]>C204286701.16Plasticizer and FR in paints, sealants, and adhesives.
This compound™ S40 [16]C14-C1745300-Plasticizer and FR in coatings, adhesives, and PVC.
This compound™ E50 [17]C14-C17508201.22Extreme pressure additive in lubricants.
This compound™ S52 [14]C14-C1751.714411.26Secondary plasticizer and FR in PVC, paints, and sealants.
This compound™ S56 [18]C14-C1755.7570581.31Plasticizer and FR in coatings, adhesives, and sealants.
This compound™ S58 [19]C14-C1758.15136061.36Plasticizer and FR in sealants, adhesives, and coatings.
Table 2: Illustrative Example of this compound™ Concentration Effect on Flame Retardancy in a Flexible PVC Formulation

The following table provides an illustrative example of how increasing the concentration of a suitable this compound™ grade (e.g., a mid-chain with >50% chlorine) might affect the flame retardancy of a flexible PVC compound. Actual results will vary based on the specific formulation.

This compound™ Conc. (phr)Synergist (Sb₂O₃) (phr)Limiting Oxygen Index (LOI) (%)UL 94 Rating (3 mm)
0325V-2
10328V-1
20332V-0
30335V-0

*phr: parts per hundred rubber/resin

Troubleshooting Guide

Q: My formulation is not achieving the desired flame retardancy rating (e.g., UL 94 V-0). What should I do?

A: If you are experiencing poor flame retardant performance, consider the following steps:

  • Increase this compound™ Concentration: The most direct approach is to incrementally increase the loading level of this compound™.

  • Check Chlorine Content: Ensure you are using a this compound™ grade with a sufficiently high chlorine content for your application's requirements. For high performance, grades with over 50% chlorine are recommended.[1]

  • Incorporate a Synergist: If you are not already doing so, adding a synergist like antimony trioxide (Sb₂O₃) can dramatically improve flame retardant efficiency.[11][12]

  • Evaluate Dispersion: Poor dispersion of this compound™ and other additives in the polymer matrix can lead to inconsistent performance. Review your compounding process to ensure uniform mixing.

  • Re-evaluate Polymer Formulation: High levels of flammable primary plasticizers or other additives can counteract the effect of the flame retardant.[1] You may need to adjust the overall formulation.

Q: I'm observing negative effects on the physical properties of my polymer, such as reduced thermal stability or discoloration. What could be the cause?

A: These issues can arise from the interaction of this compound™ with the polymer and other additives, especially at high processing temperatures.

  • Thermal Stability: Chlorinated paraffins can decompose at high temperatures (prolonged heating above 70°C or short periods above 200°C), liberating hydrogen chloride (HCl).[20] This can degrade the polymer. Consider using a this compound™ grade with higher thermal stability or adding thermal stabilizers to your formulation. The combination of chlorinated paraffins and antimony trioxide can sometimes negatively affect thermal stability.[1]

  • Discoloration: The release of HCl during processing can cause discoloration. Ensure your processing temperatures are as low as feasible and consider using acid scavengers or improved stabilizer packages.

  • Mechanical Properties: As a secondary plasticizer, this compound™ can alter the mechanical properties of the polymer.[10] You may need to rebalance (B12800153) the ratio of primary and secondary plasticizers to achieve the desired hardness, flexibility, and tensile strength.

Q: My this compound™ seems to be migrating to the surface of the material over time (blooming/leaching). How can I prevent this?

A: Migration is typically a result of poor compatibility or oversaturation of the plasticizer in the polymer matrix.[1]

  • Check Compatibility: Ensure the chosen this compound™ grade is compatible with your polymer. Long-chain chlorinated paraffins generally have lower migration tendencies than short-chain versions.

  • Optimize Concentration: Reduce the concentration of this compound™ to a level below the saturation point of the polymer. You may need to find a balance between flame retardancy and the prevention of migration.

  • Use a Higher Molecular Weight Grade: Higher molecular weight (longer chain) chlorinated paraffins are less prone to migration.

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.[21][22][23] A higher LOI value indicates better flame resistance.

Methodology:

  • Sample Preparation: Prepare a sample of the material with standard dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick).[21]

  • Apparatus Setup: Place the sample vertically in a glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignition: Ignite the top of the sample with a pilot flame.

  • Observation: Observe the sample's burning behavior. The flame must remain burning for at least 3 minutes or consume 5 cm of the sample's length.[21]

  • Oxygen Concentration Adjustment: Adjust the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that supports combustion is found. This concentration is the LOI value.

UL 94 Vertical Burn Test

The UL 94 test is one of the most common methods for assessing the flammability of plastic materials.[21]

Methodology:

  • Sample Preparation: Prepare rectangular bar samples of a specified thickness (e.g., 3 mm).

  • Apparatus Setup: Clamp the sample vertically.

  • First Flame Application: Apply a controlled blue flame (20 mm high) to the bottom edge of the sample for 10 seconds and then remove it.[21]

  • Record T1: Measure the afterflame time (T1), which is the time the sample continues to flame after the ignition source is removed.

  • Second Flame Application: Immediately after the flame extinguishes, reapply the ignition flame for another 10 seconds.

  • Record T2 and T3: Measure the second afterflame time (T2) and the afterglow time (T3).

  • Classification: Classify the material's performance (V-0, V-1, or V-2) based on the afterflame times, afterglow time, and whether flaming drips ignite a cotton patch placed below the sample. A V-0 rating indicates the highest level of flame retardancy under this standard.

Cone Calorimetry (ASTM E1354)

Cone calorimetry is a small-scale test that measures various combustion parameters, providing detailed information about the fire behavior of a material.[21]

Methodology:

  • Sample Preparation: Prepare a flat sample of the material (typically 100 mm x 100 mm).

  • Apparatus Setup: Place the sample horizontally in the test apparatus.

  • Heat Exposure: Expose the sample to a controlled level of radiant heat from a conical heater.

  • Data Collection: Throughout the test, continuously measure parameters such as:

    • Time to ignition

    • Heat Release Rate (HRR)

    • Total Heat Released (THR)

    • Mass loss rate

    • Smoke production

  • Analysis: Analyze the collected data to characterize the material's fire performance. A lower peak Heat Release Rate and lower smoke production are indicative of better flame retardancy.

Visualizations

Experimental Workflow

G cluster_0 Formulation & Compounding cluster_1 Testing & Analysis cluster_2 Optimization Loop start Define Base Polymer Formulation select_cp Select this compound Grade (Chain Length, %Cl) start->select_cp select_syn Select Synergist (e.g., Sb₂O₃) select_cp->select_syn compound Compound Material (e.g., Twin-Screw Extruder) select_syn->compound prepare_samples Prepare Test Specimens compound->prepare_samples loi_test LOI Test (ASTM D2863) prepare_samples->loi_test ul94_test UL 94 Test prepare_samples->ul94_test cone_test Cone Calorimetry prepare_samples->cone_test evaluate Evaluate Results Against Target Specs loi_test->evaluate ul94_test->evaluate cone_test->evaluate optimized Optimized Formulation Achieved evaluate->optimized  Yes adjust Adjust Formulation: - this compound Conc. - Synergist Conc. - this compound Grade evaluate->adjust  No adjust->compound

Caption: Workflow for optimizing this compound™ concentration for flame retardancy.

Troubleshooting Logic

G start Issue: Poor Flame Retardancy q1 Is a synergist (e.g., Sb₂O₃) being used? start->q1 a1_no Action: Add Synergist (e.g., 3-5 phr Sb₂O₃) q1->a1_no No q2 What is the this compound™ Chlorine Content? q1->q2 Yes end Re-test Formulation a1_no->end a2_low Action: Switch to a higher %Cl grade (>50%) q2->a2_low < 50% q3 Is the this compound™ concentration optimized? q2->q3 > 50% a2_low->end a3_no Action: Incrementally increase concentration q3->a3_no No q3->end Yes (Consider other formulation components) a3_no->end

Caption: Decision tree for troubleshooting poor flame retardant performance.

References

Technical Support Center: Troubleshooting Viscosity Issues with Cereclor™ in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cereclor™ chlorinated paraffins. This resource is designed for researchers, scientists, and drug development professionals to address common viscosity-related challenges during formulation development. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide: Viscosity Issues

This guide provides solutions to specific viscosity problems you may encounter when formulating with this compound™.

Question 1: The viscosity of my formulation is too high. How can I reduce it?

An unexpectedly high viscosity can hinder processing and application. Consider the following troubleshooting steps:

  • Review this compound™ Grade Selection: this compound™ grades with lower inherent viscosity can be considered. The viscosity of chlorinated paraffins generally increases with higher chlorine content and longer carbon chain length.[1] For instance, this compound™ S45 has a lower viscosity than this compound™ S52.

  • Adjust this compound™ Concentration: Reducing the concentration of this compound™ can lower the overall formulation viscosity. This should be balanced with the desired performance attributes, such as flame retardancy or plasticization.

  • Increase Formulation Temperature: The viscosity of this compound™ is temperature-dependent, decreasing as the temperature rises.[2] Gently heating the formulation during mixing can significantly lower its viscosity. However, be cautious of potential degradation of other components at elevated temperatures. Prolonged exposure to heat, especially above 200°C, can lead to the dehydrochlorination of this compound™, resulting in discoloration and the release of hydrogen chloride.

  • Incorporate a Low-Viscosity Plasticizer or Diluent: Introducing a compatible low-viscosity plasticizer or a diluent can effectively reduce the formulation's viscosity.[3] For PVC plastisols, small amounts of mineral spirits can have a significant effect on reducing viscosity.[3] However, ensure compatibility to avoid issues like exudation.

  • Optimize Shear During Mixing: For shear-thinning formulations, increasing the shear rate during mixing can temporarily reduce viscosity, aiding in processing.

Question 2: The viscosity of my formulation is too low. What are the methods to increase it?

Low viscosity can lead to issues such as settling of solids or poor film build. To increase the viscosity of your formulation, consider these approaches:

  • Select a Higher Viscosity this compound™ Grade: Opting for a this compound™ grade with a higher intrinsic viscosity will contribute to a higher overall formulation viscosity. For example, this compound™ 48 is a high-viscosity chlorinated wax paraffin.[4][5]

  • Increase this compound™ Concentration: A higher concentration of this compound™ will generally lead to an increase in the formulation's viscosity.

  • Incorporate Thickeners or Rheology Modifiers: The addition of compatible thickening agents is a common method to increase viscosity. In paint and coating formulations, rheology modifiers are used to control flow and viscosity.[6][7]

  • Add Fillers: Incorporating fillers such as calcium carbonate or talc (B1216) can increase the viscosity of adhesive and sealant formulations.[8]

  • Reduce Formulation Temperature: Lowering the temperature during processing and storage will increase the viscosity of the formulation.

Question 3: My formulation's viscosity changes over time (viscosity instability). How can I improve its stability?

Viscosity instability, often observed as an increase in viscosity upon aging, can be a significant issue, particularly in PVC plastisols.[3]

  • This compound™ Grade and Compatibility: Certain this compound™ grades, like the 45% chlorine grade, can improve the viscosity stability of plastisols on aging.[1] Ensure that the chosen this compound™ grade is fully compatible with the primary plasticizers and other components in the formulation. Incompatibility can lead to phase separation and viscosity changes over time.

  • Storage Conditions: Store the formulation at a consistent, controlled temperature. Exposure to high temperatures can accelerate aging and viscosity increase.[1] this compound™ should ideally be stored at temperatures not exceeding 40°C and away from direct sunlight.[1]

  • Proper Dispersion: Ensure all solid components, including fillers and pigments, are thoroughly and uniformly dispersed. Poor dispersion can lead to reagglomeration over time, affecting viscosity.

  • Moisture Control: Contamination with water can affect the stability of some formulations. Ensure all components are dry and processing occurs in a controlled environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the viscosity of this compound™?

The viscosity of this compound™ is primarily determined by its carbon chain length and chlorine content . Generally, viscosity increases with both increasing chain length and higher chlorine content.[1] Temperature is another critical factor, with viscosity decreasing as temperature increases.

Q2: How does this compound™ interact with other plasticizers to affect viscosity?

This compound™ is often used as a secondary plasticizer, typically in conjunction with primary plasticizers like phthalates (e.g., DOP, DINP). The compatibility between this compound™ and the primary plasticizer is crucial and varies with the chlorine content of the this compound™. Proper compatibility ensures a stable formulation with the desired viscosity.[9] In PVC plastisols, the type and concentration of the plasticizer have the largest effect on viscosity.[3]

Q3: Is this compound™ suitable for high-shear applications?

Many formulations containing this compound™, particularly PVC plastisols, exhibit shear-thinning behavior. This means their viscosity decreases under shear, making them suitable for high-shear application methods like spread coating.

Q4: Can I blend different grades of this compound™ to achieve a target viscosity?

Yes, blending different grades of this compound™ can be a viable strategy to achieve a specific target viscosity for your formulation. It is advisable to start with small-scale lab blends to confirm the desired properties and ensure compatibility.

Data Presentation

Table 1: Typical Viscosity of Various this compound™ Grades

This compound™ GradeChlorine Content (%)Viscosity (SUS) at 100°F (37.8°C)Viscosity (SUS) at 210°F (98.9°C)Carbon Chain Length
This compound™ S4045300-C14-17
This compound™ S5050.153557C14-17
This compound™ S5251.7144169C14-17
This compound™ 484820827->20
This compound™ M505015300180C18-20

Note: SUS (Saybolt Universal Seconds) is a measure of kinematic viscosity. Data sourced from technical data sheets.[4][5][10][11][12][13]

Experimental Protocols

1. Protocol for Measuring Kinematic Viscosity using a Capillary Viscometer (ASTM D445)

This protocol outlines the standard method for determining the kinematic viscosity of transparent and opaque liquids.

  • Objective: To measure the kinematic viscosity of a this compound™-containing formulation.

  • Apparatus:

    • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).

    • Constant temperature bath with a precision of ±0.02°C.

    • Timer accurate to 0.1 seconds.

    • Pipettes and suction bulb.

    • Cleaning solvents (e.g., petroleum ether, acetone).

  • Procedure:

    • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

    • Ensure the viscometer is clean and dry.

    • Charge the viscometer with the sample formulation, ensuring no air bubbles are trapped.

    • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

    • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

    • Release the suction and allow the liquid to flow freely down the capillary.

    • Start the timer precisely as the meniscus of the liquid passes the upper timing mark.

    • Stop the timer precisely as the meniscus passes the lower timing mark.

    • Record the flow time in seconds.

    • Repeat the measurement at least twice. The flow times should be within close agreement.

  • Calculation:

    • Calculate the average flow time.

    • Kinematic Viscosity (cSt) = Viscometer Constant (cSt/s) × Average Flow Time (s).

2. Protocol for Measuring Apparent Viscosity using a Brookfield Viscometer

This protocol describes the procedure for measuring the apparent viscosity of a formulation using a rotational viscometer.

  • Objective: To determine the apparent viscosity of a this compound™-based formulation at a specific shear rate.

  • Apparatus:

    • Brookfield Viscometer with a suitable spindle set.

    • Beaker (600 mL low form Griffin beaker is common).

    • Temperature probe.

    • Lab stand for the viscometer.

  • Procedure:

    • Select a spindle and speed combination appropriate for the expected viscosity of the sample. The goal is to obtain a torque reading between 10% and 100%.

    • Attach the selected spindle to the viscometer.

    • Place the sample formulation in the beaker.

    • Immerse the spindle into the sample up to the immersion mark on the spindle shaft. Avoid trapping air bubbles.

    • Turn on the viscometer motor and allow the reading to stabilize. This may take a few moments.

    • Record the viscosity reading in centipoise (cP) and the torque percentage.

    • If investigating shear-thinning or shear-thickening behavior, repeat the measurement at different rotational speeds.

  • Data Reporting:

    • Report the viscosity value, the spindle number, the rotational speed (RPM), the temperature of the sample, and the torque percentage.

Mandatory Visualizations

Troubleshooting_High_Viscosity Start High Viscosity Issue Identified Q1 Is the correct this compound™ grade being used? Start->Q1 Action1 Switch to a lower viscosity This compound™ grade. Q1->Action1 No Q2 Can the this compound™ concentration be reduced? Q1->Q2 Yes A1_Yes Yes A1_No No End Viscosity Optimized Action1->End Action2 Decrease this compound™ concentration. Q2->Action2 Yes Q3 Is temperature adjustment an option? Q2->Q3 No A2_Yes Yes A2_No No Action2->End Action3 Increase mixing temperature. Q3->Action3 Yes Q4 Can a diluent or low-viscosity plasticizer be added? Q3->Q4 No A3_Yes Yes A3_No No Action3->End Action4 Incorporate a compatible low-viscosity additive. Q4->Action4 Yes Q4->End No, re-evaluate formulation A4_Yes Yes A4_No No Action4->End

Caption: Troubleshooting workflow for high viscosity formulations.

Viscosity_Factors cluster_this compound This compound™ Properties cluster_Formulation Other Formulation Components cluster_Process Process Parameters Viscosity Formulation Viscosity Grade Grade Selection (Chain Length & %Cl) Grade->Viscosity Concentration Concentration Concentration->Viscosity Plasticizer Primary Plasticizer (Type & Conc.) Plasticizer->Viscosity Solvent Solvents/Diluents Solvent->Viscosity Filler Fillers/Pigments Filler->Viscosity Temperature Temperature Temperature->Viscosity Shear Shear Rate Shear->Viscosity

Caption: Key factors influencing formulation viscosity.

References

interference removal in the mass spectrometric analysis of Cereclor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometric analysis of Cereclor (chlorinated paraffins).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a commercial mixture of chlorinated paraffins (CPs), which are complex mixtures of polychlorinated n-alkanes. The analysis is challenging due to the vast number of congeners with varying carbon chain lengths (short-chain CPs: C10-C13, medium-chain CPs: C14-C17, and long-chain CPs: C18-C30) and degrees of chlorination (30-70% by weight).[1][2] This complexity results in unresolved complex mixtures in chromatograms, making identification and quantification of individual congeners difficult.[3]

Q2: What are the common ionization techniques used for this compound analysis?

Commonly used ionization techniques include:

  • Electron Capture Negative Ionization (ECNI): This is a widely used technique for the analysis of halogenated compounds like this compound, often coupled with Gas Chromatography (GC-ECNI-MS).[2]

  • Atmospheric Pressure Chemical Ionization (APCI): Used with Liquid Chromatography (LC-APCI-MS), this soft ionization technique can help minimize fragmentation.

  • Electrospray Ionization (ESI): This technique is also used with LC-MS.[4]

  • Low-Energy Electron Ionization (EI): This can be used to improve sensitivity for congeners with low chlorine content.[5][6]

Q3: What are the primary sources of interference in this compound analysis?

Interferences in this compound analysis can be broadly categorized as:

  • Isobaric Interferences: These occur when different CP congeners or other co-eluting compounds have very similar masses. High-resolution mass spectrometry (HRMS) is often required to resolve these.[7]

  • Matrix Effects: Components of the sample matrix (e.g., soil, water, biological tissues) can co-extract with this compound and interfere with the analysis.[2]

  • Contamination: Contaminants from laboratory equipment and reagents, such as plasticizers, detergents, and keratins, can introduce interfering signals.[8][9][10]

  • In-source Transformation: The analytical instrument itself can sometimes alter the sample. For example, dehydrochlorination of CPs can occur in a hot GC injector, forming chlorinated olefins that interfere with the analysis.

Troubleshooting Guides

Problem 1: Poor Signal Intensity or No Peaks Detected

Possible Cause Troubleshooting Step
Improper Sample Concentration Ensure the sample is appropriately concentrated. If too dilute, the signal may be too weak. If too concentrated, ion suppression can occur.
Inefficient Ionization Experiment with different ionization techniques (e.g., ECNI, APCI, ESI) to find the optimal method for your specific this compound mixture and instrumentation.
Instrument Not Tuned or Calibrated Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[11]
Leaks in the System Check for gas leaks in the system using a leak detector, as this can lead to a loss of sensitivity.[12]
Issues with Sample Introduction Verify that the autosampler and syringe are functioning correctly and that the sample is being properly introduced into the instrument.[12]

Problem 2: Unresolved Complex Mixture in the Chromatogram

Possible Cause Troubleshooting Step
Inadequate Chromatographic Separation Optimize the GC or LC method (e.g., temperature ramp, solvent gradient, column type) to improve the separation of the complex CP mixture. Consider using comprehensive two-dimensional gas chromatography (GCxGC) for enhanced separation.[1]
Co-elution of Isomers Due to the high number of isomers, complete separation is often not possible. Utilize high-resolution mass spectrometry (HRMS) to distinguish between co-eluting congeners with slightly different masses.[13]
Presence of Multiple CP Groups (SCCPs, MCCPs, etc.) Develop analytical methods that can distinguish between short- and medium-chain CPs. This may involve specific cleanup procedures and HRMS.[13]

Problem 3: Suspected Interference from Other Chlorinated Compounds (e.g., PCBs)

Possible Cause Troubleshooting Step
Co-elution and Similar Mass Fragments Utilize high-resolution mass spectrometry (qTOF-HRMS) which allows for the extraction of accurate masses, helping to distinguish CPs from other chemicals like PCBs.[13]
Inadequate Sample Cleanup Employ robust sample cleanup procedures to remove interfering compounds before analysis. This can include techniques like solid-phase extraction (SPE) with different sorbents.

Experimental Protocols

On-line Dechlorination for GC/MS Analysis

This method simplifies the complex CP mixture by removing the chlorine atoms, allowing for the analysis of the resulting alkane backbone.

  • Catalyst Preparation: A palladium (Pd) catalyst is held within the gas chromatograph injector.

  • Injection: The this compound sample is injected into the GC.

  • Dechlorination: In the hot injector, the CPs are simultaneously dechlorinated and hydrogenated as they pass over the Pd catalyst.

  • Chromatography: The resulting n-alkanes are separated by the GC column.

  • Detection: The separated alkanes are detected by the mass spectrometer.

This technique allows for an assessment of the average carbon chain length of the CP mixture.[3]

Data Presentation

Table 1: Comparison of Detection Limits for SCCPs and MCCPs using GC-NCI-qTOF-HRMS

AnalyteDetection Limit (ng/mL)
Short-Chain Chlorinated Paraffins (SCCPs)24 - 81
Medium-Chain Chlorinated Paraffins (MCCPs)27 - 170
Data from a study developing an analytical method using gas chromatography with a chemical ionization source in negative mode coupled with quadrupole time-of-flight high-resolution mass spectrometry.[13]

Table 2: Quantification Accuracy for SCCPs using a Deconvolution Method

Sample TypeAccuracy (%)
SCCP Technical Mixtures82 - 123
Spiked Environmental Samples76 - 109
This method utilizes congener group-specific response factors and has been replicated on APCI-QTOF-MS, ECNI magnetic sector MS, and ECNI-Q-Orbitrap-MS.[14]

Visualizations

Interference_Removal_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_processing Data Processing cluster_alternative Alternative Approach Sample Raw Sample (e.g., soil, water, tissue) Extraction Pressurized Liquid Extraction (PLE) or Soxhlet Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., silica, alumina) Extraction->Cleanup GC_LC Chromatographic Separation (GC or LC) Cleanup->GC_LC Dechlorination On-line Dechlorination Cleanup->Dechlorination MS Mass Spectrometry (e.g., HRMS, ECNI) GC_LC->MS Data Data Acquisition MS->Data Deconvolution Mathematical Deconvolution (for overlapping spectra) Data->Deconvolution Quantification Quantification Deconvolution->Quantification Alkane_Analysis Alkane Analysis by GC/MS Dechlorination->Alkane_Analysis Alkane_Analysis->Quantification Carbon Chain Length Distribution Troubleshooting_Logic cluster_no_peaks No or Low Signal Troubleshooting cluster_complex_chroma Unresolved Chromatogram Troubleshooting cluster_interference Interference Troubleshooting Start Start Troubleshooting Issue Observed Issue Start->Issue No_Peaks No or Low Signal Issue->No_Peaks No Signal Complex_Chroma Unresolved Chromatogram Issue->Complex_Chroma Complex Mixture Interference Suspected Interference Issue->Interference Other Peaks Check_Conc Check Sample Concentration No_Peaks->Check_Conc Optimize_Chroma Optimize Chromatography Complex_Chroma->Optimize_Chroma Use_HRMS2 Utilize High-Resolution MS Interference->Use_HRMS2 Check_Ionization Optimize Ionization Check_Conc->Check_Ionization Check_Instrument Tune & Calibrate Instrument Check_Ionization->Check_Instrument Use_HRMS Utilize High-Resolution MS Optimize_Chroma->Use_HRMS Improve_Cleanup Improve Sample Cleanup Use_HRMS2->Improve_Cleanup

References

Technical Support Center: Enhancing Cereclor™ Compatibility in Polymer Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols for effectively incorporating Cereclor™ (chlorinated paraffins) into polymer blends.

Frequently Asked Questions (FAQs)

Q1: What is this compound™? A1: this compound™ is a trade name for a range of chlorinated paraffins (CPs).[1] These are complex mixtures of polychlorinated n-alkanes.[2] They are categorized by their carbon chain length—short (SCCP), medium (MCCP), or long (LCCP)—and their degree of chlorination, which typically ranges from 30% to 70% by weight.[2] Depending on the specific grade, they can be colorless to yellowish liquids or solids.[2]

Q2: What are the primary functions of this compound™ in polymer blends? A2: this compound™ is primarily used as a secondary plasticizer to increase flexibility and as a flame retardant additive.[1][3][4] As a plasticizer, it helps to make polymer films more pliable, preventing cracking and peeling, which is crucial for coatings on surfaces that experience expansion or stress.[5] It is compatible with a wide variety of resins, including vinyl chloride copolymers and acrylics.[5]

Q3: Which polymers are most commonly formulated with this compound™? A3: this compound™ is most frequently used in Polyvinyl Chloride (PVC) compounds.[1][3][4] It also finds extensive application in coatings, adhesives, and sealants.[3][4][5]

Q4: What factors influence the thermal stability of this compound™ during processing? A4: The thermal stability of chlorinated paraffins is affected by several factors. The presence of unstable chlorine atoms in the molecular structure can lead to dehydrochlorination at elevated temperatures. Impurities in the raw paraffin (B1166041) feedstock, such as branched-chain alkanes and aromatic hydrocarbons, can negatively impact thermal stability. To counteract this, stabilizers like epoxidized vegetable oil or organophosphorous compounds may be added to the final product to improve stability at high temperatures.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of polymer blends containing this compound™.

Problem 1: Reduced Mechanical Properties (e.g., Brittleness, Low Impact Strength)

Q: My PVC blend containing this compound™ has become brittle and shows poor impact strength. What is the likely cause? A: This issue often stems from poor compatibility or dispersion of the chlorinated paraffin within the polymer matrix. High filler content can also lead to reduced mechanical strength and flexibility.[6] Over time, the migration of plasticizers out of the polymer can cause it to become rigid and brittle.[7][8]

Q: How can I improve the mechanical properties of my blend? A:

  • Incorporate an Impact Modifier: Adding chlorinated polyethylene (B3416737) (CPE) is a highly effective method to toughen PVC blends.[6][9] CPE can significantly increase the impact strength, often with minimal negative effects on other properties like tensile strength.[10][11]

  • Optimize Additive Levels: Ensure the concentration of this compound™ and any fillers is optimized. Using finer filler particles, such as coated calcium carbonate, can improve dispersion and bonding with the PVC matrix.[6]

  • Use a Coupling Agent: For filled systems, a silane (B1218182) coupling agent can act as a molecular bridge between the inorganic filler and the organic polymer matrix, enhancing adhesion and improving mechanical strength and thermal stability.[12][13][14]

  • Ensure Proper Processing: Homogeneous blending is critical. The compatibility of polymers can be assessed through thermal analysis (DSC), and poor miscibility often correlates with inferior mechanical properties.[15]

G start Issue: Poor Mechanical Properties (Brittleness) q1 Is the blend a filled system (e.g., contains CaCO₃)? start->q1 a1_yes Improve Filler-Matrix Adhesion q1->a1_yes Yes q2 Is the impact strength low? q1->q2 No sol1 1. Use finer/coated filler particles. 2. Add a silane coupling agent. a1_yes->sol1 sol1->q2 a2_yes Incorporate Impact Modifier q2->a2_yes Yes q3 Is the formulation showing signs of plasticizer migration? q2->q3 No sol2 Add Chlorinated Polyethylene (CPE) to the formulation (e.g., 5-15 phr). a2_yes->sol2 sol2->q3 a3_yes Address Compatibility q3->a3_yes Yes end_node Re-evaluate Mechanical Properties q3->end_node No sol3 1. Optimize this compound concentration. 2. Use a higher MW grade. 3. Verify blend miscibility via DSC. a3_yes->sol3 sol3->end_node

Troubleshooting workflow for poor mechanical properties.

Problem 2: Plasticizer Migration and Surface Blooming

Q: I am observing an oily film on the surface of my polymer product. What is causing this? A: This phenomenon, known as "blooming," "sweating," or "exudation," is due to plasticizer migration.[16] It occurs when the plasticizer is not fully compatible with the polymer or when its concentration exceeds the absorption limit of the polymer matrix.[17] Since plasticizers are not chemically bound, they can move out of the polymer, especially under elevated temperatures.[16][17]

Q: What methods can be used to quantify plasticizer migration? A: Standardized methods exist to measure migration via three mechanisms: volatilization, exudation, and extraction.[16]

  • Volatilization Tests: Measure the loss of plasticizer to the air at high temperatures using methods like fogging tests or simple oven aging followed by weight loss measurement.[7]

  • Exudation Tests: Measure the transfer of plasticizer to a solid material in contact. This involves pressing the plastic sample against an absorbent material and measuring the weight change.[7][18]

  • Extraction Tests: Measure migration into a liquid by immersing the polymer in a solvent and analyzing the liquid for plasticizer content.

Q: How can I prevent or minimize plasticizer migration? A:

  • Select the Correct this compound™ Grade: Higher molecular weight chlorinated paraffins (LCCPs) generally have lower mobility and are less prone to migration.

  • Optimize Concentration: Reduce the amount of this compound™ to a level that is well within the polymer's compatibility limit.

  • Improve Compatibility: The addition of a co-plasticizer or other additives can sometimes improve the overall compatibility of the system, helping to "lock" the this compound™ within the matrix.[19] Bio-based plasticizers have been shown to enhance compatibility in some PVC blends.[19]

Technical Data

The following tables summarize the effects of chlorinated additives on the properties of common polymer blends.

Table 1: Representative Effects of Impact Modifiers on PVC Blend Mechanical Properties

Formulation (parts per hundred resin, phr)Tensile Strength (MPa)Elongation at Break (%)Notched Impact Strength (kJ/m²)
PVC (100) / α-MSAN (30)~45~5~10
PVC/α-MSAN + 5 phr CPE~42~10~25
PVC/α-MSAN + 15 phr CPE~38~20~40

Data synthesized from descriptive reports on the effect of Chlorinated Polyethylene (CPE) as an impact modifier in PVC blends.[9][10][11] Actual values are formulation-dependent.

Table 2: General Compatibility of this compound™ with Various Polymers and Additives

Polymer/AdditiveCompatibility LevelNotes
Polyvinyl Chloride (PVC)Excellent Primary application area.[1][3][4]
Chlorinated Polyethylene (CPE)Excellent Often used together in PVC blends to improve impact strength.[6][9]
Acrylic ResinsGood Used in coatings and paints.[5]
Chlorinated RubberGood Compatible in coating formulations.[5]
Thermoplastic Polyurethane (TPU)Moderate Can be blended with PVC; plasticizers enhance compatibility.[19]
Aromatic Hydrocarbons (e.g., Xylene)Incompatible These solvents can damage or dissolve PVC.[20]
Ketones (e.g., Acetone, MEK)Incompatible PVC has poor resistance to these solvents.[20][21]

Experimental Protocols

Protocol 1: Evaluation of Plasticizer Migration by Static Exudation

Objective: To quantify the amount of plasticizer that migrates from a polymer sample to a contacting surface under specified conditions.

Methodology:

  • Sample Preparation: Prepare flat, smooth polymer specimens of known weight and surface area (e.g., 50 mm x 50 mm x 2 mm).

  • Conditioning: Condition the specimens and absorbent media (e.g., filter paper or unplasticized polymer discs) for 24 hours at standard conditions (23 ± 2 °C, 50 ± 10% relative humidity).[18]

  • Assembly: Create a sandwich by placing the conditioned polymer specimen between two sheets of the absorbent medium.

  • Applying Pressure: Place the assembly between two clean, flat glass plates and apply a uniform pressure (e.g., 10 kPa).

  • Aging: Transfer the entire assembly into an oven set to a specified temperature (e.g., 70 °C) for a defined period (e.g., 24 hours).

  • Measurement: After aging, cool the assembly to room temperature. Carefully separate the components and weigh the polymer specimen and the absorbent media separately.

  • Calculation: The amount of migrated plasticizer is determined by the weight loss of the polymer specimen and/or the weight gain of the absorbent media.

Protocol 2: Assessment of Blend Miscibility via Differential Scanning Calorimetry (DSC)

Objective: To determine the miscibility of a this compound™-polymer blend by analyzing its glass transition temperature(s) (Tg).

Methodology:

  • Principle: A miscible polymer blend will exhibit a single, often broadened, Tg that is intermediate between the Tgs of the individual components. Immiscible blends will show two distinct Tgs corresponding to each polymer phase.[22][23]

  • Sample Preparation: Prepare a small sample (5-10 mg) of the polymer blend and seal it in a DSC pan.

  • Thermal Program: a. Heat the sample to a temperature well above its expected Tg (and melting point if crystalline) to erase its thermal history (e.g., heat to 200 °C at 20 °C/min). b. Hold isothermally for 2-5 minutes. c. Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature below its Tg (e.g., -50 °C). d. Heat the sample again at a controlled rate (e.g., 10 °C/min) through its glass transition region to obtain the measurement curve.[24]

  • Analysis: Analyze the heat flow curve from the second heating scan. The midpoint of the step-like transition in the heat flow curve is identified as the Tg. The presence of one or multiple Tgs indicates miscibility or immiscibility, respectively.

G prep Prepare Blend (e.g., Melt Mixing) dsc Protocol 2: DSC Analysis (Measure Tg) prep->dsc tem Microscopy (SEM/TEM) (Visualize Phase Morphology) prep->tem mech Protocol: Mechanical Testing (Tensile, Impact) prep->mech mig Protocol 1: Migration Test (Measure Exudation) prep->mig therm TGA Analysis (Assess Thermal Stability) prep->therm eval Evaluate Results dsc->eval tem->eval mech->eval mig->eval therm->eval compat Good Compatibility (Single Tg, Fine Morphology, Good Mechanical Properties) eval->compat Results meet specifications incompat Poor Compatibility (Phase Separation, Brittleness, High Migration) eval->incompat Results show defects

General experimental workflow for compatibility assessment.

Advanced Compatibility Enhancement

The Role of Silane Coupling Agents

In polymer composites containing inorganic fillers or additives, the interface between the hydrophilic inorganic surface and the hydrophobic polymer matrix is often a point of weakness. Silane coupling agents are bifunctional molecules that bridge this interface.

  • One end of the silane molecule has hydrolyzable groups (e.g., alkoxy groups) that react with hydroxyl groups on the surface of an inorganic material.

  • The other end has an organofunctional group that is compatible with or can react with the polymer matrix.[14]

This creates a durable covalent bond across the interface, improving stress transfer, reducing moisture sensitivity, and enhancing the overall mechanical and thermal properties of the composite.[12][13]

G polymer Polymer Matrix (e.g., PVC) label1 Organofunctional Group (Compatible with Polymer) polymer->label1 silane Silane Coupling Agent label2 Hydrolyzable Group (Bonds to Surface) silane->label2 Strong Adhesion/ Covalent Bond filler Inorganic Additive or Filler Surface label1->silane Strong Adhesion/ Covalent Bond label2->filler

Simplified mechanism of a silane coupling agent.

References

Addressing the Environmental Impact of Cereclor in Industrial Applications: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to mitigate the environmental impact of Cereclor (chlorinated paraffins) in industrial use. The following troubleshooting guides, frequently asked questions (FAQs), and technical data are designed to address specific issues encountered during experimental and industrial applications.

Troubleshooting Guides

This section provides practical solutions to common problems encountered when using this compound, with a focus on minimizing environmental release and ensuring regulatory compliance.

ProblemPotential Cause(s)Recommended Solution(s)
High levels of chlorinated paraffins detected in wastewater effluent. - Inefficient wastewater treatment methods. - Accidental spills or leaks from storage and handling areas. - Improper cleaning procedures for equipment.- Optimize wastewater treatment: Implement or enhance activated sludge systems, which have shown high removal efficiencies for chlorinated paraffins. Sorption to sludge is a primary removal pathway, so ensure efficient sludge separation and disposal.[1][2] - Spill prevention and control: Regularly inspect storage tanks and transfer lines for leaks. Implement secondary containment measures. Adsorb spills with sand or other suitable material and dispose of as hazardous waste.[3][4] - Standardize cleaning protocols: Use designated cleaning areas with controlled drainage. Minimize water usage during cleaning to reduce effluent volume.
Contamination of soil or sediment around the facility. - Improper disposal of waste materials containing this compound. - Leaks from underground storage tanks or pipelines. - Runoff from contaminated outdoor areas.- Hazardous waste disposal: Dispose of all this compound-containing waste, including spent fluids and contaminated materials, through an authorized hazardous waste collection point in accordance with local, state, or national legislation.[1][5][6] - Infrastructure integrity: Implement a regular inspection and maintenance program for all storage and transport infrastructure. - Manage runoff: Pave and slope outdoor handling areas to direct runoff to a collection system for treatment.
Air emissions of chlorinated paraffins from high-temperature processes. - Thermal decomposition of this compound at temperatures above 200°C, releasing hydrogen chloride and other volatile compounds.[3]- Temperature control: Maintain process temperatures below the decomposition point of the specific this compound grade being used. - Ventilation and air pollution control: Use local exhaust ventilation to capture emissions at the source. Install appropriate air pollution control devices, such as scrubbers, to treat exhaust air before release.
Difficulty in finding environmentally acceptable alternatives. - Need for specific performance characteristics (e.g., extreme pressure, flame retardancy). - Cost considerations.- Evaluate "E-Grade" this compound: These are medium-chain chlorinated paraffins designed as more environmentally acceptable replacements for short-chain versions, offering lower environmental concern.[7] - Consult with suppliers: Work with chemical suppliers to identify alternative formulations that meet performance requirements while having a more favorable environmental profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with this compound (chlorinated paraffins)?

A1: The primary environmental concerns are their persistence in the environment, potential for bioaccumulation in organisms, and toxicity to aquatic life.[8][9] Short-chain chlorinated paraffins (SCCPs, C10-13) are of particular concern and are classified as persistent, bioaccumulative, and toxic (PBT).[9] They can be transported over long distances and have been detected in various environmental compartments, including air, water, soil, and biota.[10]

Q2: Are there regulations I need to be aware of when using this compound?

A2: Yes, regulations for chlorinated paraffins vary by region and chain length. For example, short-chain chlorinated paraffins (SCCPs) are restricted or banned in many countries and are listed under the Stockholm Convention on Persistent Organic Pollutants.[10] In the United States, the Environmental Protection Agency (EPA) regulates chlorinated paraffins under the Toxic Substances Control Act (TSCA).[8][11] It is crucial to consult your local and national environmental regulations to ensure compliance.

Q3: What are the best practices for handling and storing this compound to minimize environmental risks?

A3:

  • Storage: Store this compound in original, tightly sealed containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat. Storage vessels should be made of lined mild steel.[1][5][6][12] Avoid contact with strong oxidizing agents.[1][6]

  • Handling: Avoid contact with eyes and skin by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][5][6] Use in a well-ventilated area. Prevent spills and do not allow the substance to enter drains, sewers, or waterways.[1][5][6]

  • Disposal: Dispose of waste this compound and contaminated materials as hazardous waste through an authorized collection point, following all local, state, and national regulations.[1][5][6]

Q4: Can our existing wastewater treatment plant effectively remove this compound?

A4: The effectiveness of wastewater treatment depends on the technology used. Activated sludge systems have been shown to have a high removal efficiency for chlorinated paraffins, primarily through sorption to the sludge.[1][2] One study on a municipal sewage treatment plant reported removal efficiencies of 93-97% for SCCPs, 75-89% for MCCPs, and 84-97% for LCCPs.[1] It is recommended to analyze your influent and effluent concentrations to verify the removal efficiency of your specific system.

Q5: What are this compound "E-Grades" and are they a safer alternative?

A5: this compound "E-Grades" are a range of medium-chain chlorinated paraffins (C14-17) that have been introduced as more environmentally acceptable replacements for the more problematic short-chain chlorinated paraffins (SCCPs).[7] They are not classified as "Dangerous for the Environment" under some regulations and are designed to offer good performance with a lower level of environmental concern.[7] However, it is important to note that medium-chain chlorinated paraffins are also under scrutiny, and their environmental and health impacts are still being evaluated.[13]

Quantitative Data on Environmental Impact

The following tables summarize key quantitative data regarding the environmental impact of chlorinated paraffins.

Table 1: Aquatic Toxicity of Chlorinated Paraffins

Chain LengthOrganismEndpointValueReference
Short-Chain (C10-13)Daphnia magna (Water Flea)21-day NOEC0.005 mg/L[12]
Short-Chain (C10-13)Daphnia magna (Water Flea)48-hour EC500.014 mg/L[12]
Short-Chain (C10-13)Mysidopsis bahia (Mysid Shrimp)96-hour LC500.014 mg/L[12]
Medium-Chain (C14-17, 52% Cl)Daphnia magna (Water Flea)48-hour EC500.0059 mg/L[1]
Medium-Chain (C14-17, 52% Cl)Daphnia magna (Water Flea)21-day NOEC0.0087 mg/L[1]
Long-Chain (C18-20)Daphnia magna (Water Flea)Chronic NOEC0.029 mg/L[14]
Long-Chain (C>20)Aquatic Organisms-Not considered toxic[14]

Table 2: Bioaccumulation of Short-Chain Chlorinated Paraffins (SCCPs)

ParameterValueOrganism/SystemReference
Bioaccumulation Factor (BAF)2.46 - 3.49Freshwater food web[14]
Log Bioaccumulation Factor (Log BAF)1.6 - 3.0Marine organisms[15]
Bioconcentration Factor (BCF)574 - 7,273Rainbow Trout[6]
Bioconcentration Factor (BCF)3,600 - 5,300Rainbow Trout[6]

Experimental Protocols

Analysis of Chlorinated Paraffins in Water Samples by GC-ECNI-MS

This protocol provides a general methodology for the determination of chlorinated paraffins in water samples using Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS).

1. Sample Preparation (Liquid-Liquid Extraction)

1.1. To a 1-liter water sample, add a suitable internal standard. 1.2. Extract the sample with n-heptane by shaking or stirring for approximately 2 hours. 1.3. Allow the layers to separate and collect the organic (n-heptane) layer. 1.4. Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. Cleanup (if necessary)

2.1. For samples with high levels of interfering compounds, a cleanup step using a silica (B1680970) gel or Florisil column may be required. 2.2. Prepare a chromatography column packed with activated silica gel or Florisil. 2.3. Apply the concentrated extract to the top of the column. 2.4. Elute the chlorinated paraffins with an appropriate solvent or solvent mixture (e.g., n-hexane followed by dichloromethane). 2.5. Collect the eluate and concentrate it to the final volume for analysis.

3. Instrumental Analysis (GC-ECNI-MS)

3.1. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
  • Injector: Use a splitless or on-column injector.
  • Oven Temperature Program: A temperature program is used to separate the different chlorinated paraffin (B1166041) congeners. A typical program might start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300°C), and hold for a period. 3.2. Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Capture Negative Ionization (ECNI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring for characteristic ions of chlorinated paraffins. 3.3. Quantification:
  • Quantification is typically performed using an internal standard method. A calibration curve is generated using certified reference standards of chlorinated paraffins with varying chain lengths and chlorination degrees.

This is a generalized protocol. Specific parameters should be optimized based on the instrumentation available and the specific characteristics of the samples being analyzed.

Signaling Pathways and Experimental Workflows

Hepatotoxicity Signaling Pathway of Chlorinated Paraffins

Chlorinated paraffins, particularly short-chain chlorinated paraffins (SCCPs), have been shown to induce liver toxicity. One of the key mechanisms involves the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism.

Hepatotoxicity_Pathway CP Chlorinated Paraffins (e.g., SCCPs) PPARa PPARα Activation CP->PPARa Binds and Activates PPRE PPRE Binding PPARa->PPRE Heterodimerizes with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates FAO Increased Fatty Acid Oxidation Gene_Expression->FAO ROS Oxidative Stress (ROS Production) FAO->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Hepatotoxicity Hepatotoxicity (Cell Damage, Inflammation) ROS->Hepatotoxicity Mitochondrial_Dysfunction->Hepatotoxicity

Caption: PPARα activation pathway by chlorinated paraffins leading to hepatotoxicity.

Experimental Workflow for this compound Analysis in Environmental Samples

This workflow outlines the general steps for the analysis of this compound in environmental samples such as water, soil, and sediment.

Experimental_Workflow Sample_Collection Sample Collection (Water, Soil, Sediment) Extraction Extraction (e.g., LLE for water, Soxhlet for soil) Sample_Collection->Extraction Cleanup Cleanup (e.g., Silica Gel Column) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS Analysis (e.g., GC-ECNI-MS) Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for the analysis of this compound in environmental samples.

References

Technical Support Center: Stabilization of Cereclor™ Against Thermal Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stabilization of Cereclor™ (chlorinated paraffins).

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and why is its thermal stability important?

A1: this compound™ is a trade name for a range of chlorinated paraffins, which are complex mixtures of polychlorinated n-alkanes.[1] They are used in a wide variety of applications, including as secondary plasticizers in polymers like PVC, flame retardants, and extreme pressure additives in metalworking fluids and lubricants.[1][2][3] Thermal stability is a critical property, as degradation at elevated temperatures can lead to the release of corrosive hydrogen chloride (HCl) gas, discoloration of the product, and a reduction in performance.[4][5]

Q2: What are the primary signs of this compound™ thermal degradation?

A2: The most common signs of thermal degradation are a noticeable color change, typically a progression from a colorless or pale yellow to a deeper yellow, brown, and eventually black.[6] This is often accompanied by an increase in viscosity and the evolution of acidic fumes (hydrogen chloride).

Q3: At what temperatures does this compound™ begin to degrade?

A3: The thermal degradation of this compound™ is time and temperature-dependent. Prolonged heating at temperatures as low as 70°C can initiate decomposition.[2][4][5] More significant degradation, with the liberation of hydrogen chloride, typically occurs at temperatures above 200°C.[2][4][5][7]

Q4: What are the main chemical processes involved in the thermal degradation of this compound™?

A4: The primary degradation mechanism is dehydrochlorination, where unstable chlorine atoms, particularly those on tertiary carbon atoms or at the ends of the paraffin (B1166041) chains, are eliminated along with a hydrogen atom from an adjacent carbon, forming hydrogen chloride (HCl) and a double bond (alkene) in the carbon chain. The liberated HCl can then catalyze further dehydrochlorination, leading to the formation of conjugated polyene structures, which are responsible for the observed color development.

Q5: What types of stabilizers are effective for this compound™?

A5: A variety of stabilizers can be used to mitigate the thermal degradation of this compound™. These primarily act as acid scavengers, reacting with the initial HCl formed and preventing the autocatalytic degradation cascade. Common classes of stabilizers include:

  • Epoxidized compounds: Epoxidized soybean oil (ESBO) and other epoxidized vegetable oils are widely used. The epoxy groups react with HCl to form chlorohydrins.[8][9][10]

  • Organophosphorus compounds: Phosphite esters can act as secondary stabilizers.[8][11]

  • Metallic soaps: Metal stearates, such as calcium and zinc stearates, can neutralize HCl.[7][11][12][13] However, the resulting metal chlorides (e.g., zinc chloride) can sometimes promote dehydrochlorination, so they are often used in synergistic combinations.[14]

  • Organotin compounds: While effective, their use is often restricted due to toxicity concerns.[7]

  • Other acid acceptors: Glycidyl ethers and other compounds with reactive functional groups that can neutralize acids are also employed.[8]

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Premature Discoloration (Yellowing) 1. Excessive Heat Exposure: The processing temperature is too high or the exposure time is too long. 2. Contamination: Presence of impurities, such as iron, zinc, or aluminum, which can catalyze degradation.[2][4][5] 3. Inadequate Stabilization: The stabilizer package is insufficient for the thermal stress of the application. 4. Raw Material Quality: The starting paraffin wax may contain impurities like aromatic compounds or branched alkanes that reduce thermal stability.1. Optimize Process Parameters: Reduce the processing temperature and/or minimize the duration of heat exposure. 2. Ensure Cleanliness: Use clean processing equipment (e.g., lined mild steel, not galvanized steel) and avoid contact with reactive metals at high temperatures.[2][5][7] 3. Enhance Stabilization: Increase the concentration of the existing stabilizer or incorporate a synergistic co-stabilizer (e.g., adding an organophosphite to an epoxy-based system). 4. Source High-Purity this compound™: Utilize grades of this compound™ known for high thermal stability, which are derived from highly refined paraffin feedstocks.
Formation of Black Specks or Charring 1. Severe Localized Overheating: "Hot spots" in the processing equipment are causing extreme degradation. 2. Advanced Degradation: The material has undergone extensive dehydrochlorination and polyene formation, leading to cross-linking and charring.1. Improve Heat Distribution: Ensure uniform heating of the this compound™ and eliminate any localized hot spots in the equipment. 2. Re-evaluate Stabilization: The current stabilizer system is likely inadequate for the processing conditions. A more robust stabilizer package is required. Consider a complete reformulation if the issue persists.
Acrid Fumes or Corrosion of Equipment 1. Significant HCl Evolution: The thermal degradation is substantial, leading to the release of hydrogen chloride gas.1. Immediate Action: Stop the heating process and ensure adequate ventilation. Use appropriate personal protective equipment. 2. Root Cause Analysis: This is a critical sign of severe degradation. All potential causes listed in "Premature Discoloration" should be investigated. The processing temperature is likely far too high, or the stabilizer has been completely consumed.
Inconsistent Performance of Stabilized this compound™ 1. Incompatibility of Additives: The stabilizer may be interacting negatively with other components in the formulation. 2. Poor Dispersion of Stabilizer: The stabilizer is not uniformly mixed into the this compound™, leading to localized areas of instability.1. Review Formulation: Check for known incompatibilities between the chosen stabilizer and other additives. For example, some amine-based compounds can have antagonistic effects with certain stabilizers. 2. Improve Mixing: Ensure thorough and uniform mixing of the stabilizer into the this compound™ before heating.

Data Presentation

Table 1: Typical Properties and Thermal Stability of Various this compound™ E Grades

GradeChlorine Content (% w/w)Color (Hazen)Thermal Stability (4hrs @ 175°C, % HCl w/w)
E4040500.08
E40T401000.02
E4544600.06
E5050800.05
E50T501500.02
E55551000.03
E5656800.04
E56T562000.01
E60601500.03
(Data sourced from 'this compound' E Grades brochure)[15]

Experimental Protocols

Protocol 1: Determination of Thermal Stability (Dehydrochlorination Test)

This protocol is based on the principles outlined in methods for determining the thermal stability of chlorinated polymers, such as ISO 182-3.

Objective: To quantify the amount of hydrogen chloride (HCl) released from a this compound™ sample when held at a constant elevated temperature for a specified duration.

Apparatus:

  • Thermostatically controlled heating block or oil bath capable of maintaining the test temperature ±1°C.

  • Reaction vessels (glass test tubes).

  • Gas dispersion tubes.

  • Measuring vessels (beakers or flasks) containing a known volume of deionized water.

  • Conductivity meter or pH meter.

  • Source of inert gas (e.g., nitrogen) with a flow meter.

  • Titration equipment (burette, standardized NaOH solution, phenolphthalein (B1677637) indicator).

Procedure:

  • Sample Preparation: Accurately weigh a specified amount (e.g., 2.0 ± 0.1 g) of the this compound™ sample into a clean, dry reaction vessel.

  • Apparatus Setup: a. Place a known volume (e.g., 50 mL) of deionized water into a measuring vessel. b. Place the reaction vessel containing the sample into the heating block pre-heated to the test temperature (e.g., 175°C). c. Insert the gas dispersion tube into the reaction vessel, ensuring its outlet is above the surface of the this compound™. d. Connect the outlet of the gas dispersion tube to a second tube that leads into the measuring vessel, ensuring the outlet of this second tube is submerged in the deionized water. e. Start a gentle, constant flow of nitrogen gas (e.g., 60 mL/min) through the reaction vessel to carry any evolved HCl into the water.

  • Heating and Absorption: Maintain the sample at the specified temperature for the designated time (e.g., 4 hours). The nitrogen flow will transport any liberated HCl into the deionized water, where it will be absorbed.

  • Quantification of HCl: a. At the end of the test period, turn off the heat and stop the nitrogen flow. b. Carefully remove the tubing from the measuring vessel. c. Quantify the amount of absorbed HCl by titrating the water in the measuring vessel with a standardized solution of sodium hydroxide (B78521) (e.g., 0.01 M NaOH) using phenolphthalein as an indicator. d. Alternatively, the change in conductivity of the deionized water can be continuously monitored and correlated to HCl concentration using a calibration curve.

  • Calculation: Calculate the percentage of HCl evolved based on the initial mass of the this compound™ sample and the amount of HCl determined by titration.

Protocol 2: Assessment of Color Stability

This protocol is based on the principles of ASTM D5386 for instrumental color measurement.

Objective: To quantitatively measure the color change of a this compound™ sample after heat aging.

Apparatus:

  • Thermostatically controlled oven.

  • Glass vials or petri dishes.

  • Spectrophotometer or colorimeter capable of measuring in the CIE Lab* color space and reporting APHA/Pt-Co/Hazen color values.

Procedure:

  • Initial Measurement: a. Place the unheated this compound™ sample in a clean, optically clear cuvette or vial. b. Measure the initial color of the sample using the spectrophotometer. Record the L, a, and b* values, and/or the Hazen color value.

  • Heat Aging: a. Place a known quantity of the this compound™ sample in a glass vial or petri dish, creating a thin layer. b. Place the sample in an oven pre-heated to the desired test temperature (e.g., 175°C). c. Heat the sample for the specified duration (e.g., 4 hours).

  • Final Measurement: a. Remove the sample from the oven and allow it to cool to room temperature. b. Transfer the heat-aged sample to a clean cuvette. c. Measure the final color of the sample using the spectrophotometer, recording the L, a, and b* values, and/or the Hazen color value.

  • Analysis: a. Compare the initial and final Hazen color values. b. Calculate the total color change (ΔE) using the initial (L₁, a₁, b₁) and final (L₂, a₂, b₂) CIELAB values: ΔE = √[(L₂* - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²] c. A higher ΔE or a larger increase in the Hazen value indicates poorer color stability.

Visualizations

Thermal_Degradation_Pathway cluster_0 Initiation cluster_1 Propagation (Autocatalytic) ChlorinatedParaffin Chlorinated Paraffin (R-CH(Cl)-CH2-R') Dehydrochlorination Dehydrochlorination ChlorinatedParaffin->Dehydrochlorination Heat Heat (>70°C) Heat->Dehydrochlorination HCl HCl Dehydrochlorination->HCl Alkene Alkene Formation (R-C(Cl)=CH-R') Dehydrochlorination->Alkene Further_Dehydrochlorination Further Dehydrochlorination (Catalyzed by HCl) HCl->Further_Dehydrochlorination Catalyst Alkene->Further_Dehydrochlorination Polyene Conjugated Polyene (Colored Species) Further_Dehydrochlorination->Polyene

Caption: Thermal degradation pathway of this compound™.

Stabilization_Mechanism cluster_0 Degradation cluster_1 Stabilization Degrading_CP Degrading Chlorinated Paraffin HCl HCl Degrading_CP->HCl releases Neutralization Acid Scavenging HCl->Neutralization Stabilizer Stabilizer (e.g., Epoxidized Soybean Oil) Stabilizer->Neutralization Stable_Product Neutralized Product (e.g., Chlorohydrin) Neutralization->Stable_Product

Caption: General mechanism of this compound™ stabilization.

Troubleshooting_Workflow Start Symptom Observed: Discoloration / Fumes CheckTemp Are processing temperatures within recommended limits? Start->CheckTemp ReduceTemp Action: Reduce temperature and/or heating time CheckTemp->ReduceTemp No CheckContamination Is there potential for metal contamination? CheckTemp->CheckContamination Yes ReduceTemp->CheckContamination CleanEquip Action: Use inert equipment and ensure cleanliness CheckContamination->CleanEquip Yes CheckStabilizer Is the stabilizer level adequate for the conditions? CheckContamination->CheckStabilizer No CleanEquip->CheckStabilizer IncreaseStabilizer Action: Increase stabilizer concentration or add co-stabilizer CheckStabilizer->IncreaseStabilizer No ProblemSolved Problem Resolved CheckStabilizer->ProblemSolved Yes IncreaseStabilizer->ProblemSolved

Caption: Troubleshooting workflow for thermal degradation.

Experimental_Workflow Start Select this compound™ Grade and Stabilizer(s) PrepareSamples Prepare Samples: 1. Control (Unstabilized) 2. Test (Stabilized) Start->PrepareSamples InitialAnalysis Initial Analysis (t=0) - Measure Color (Hazen/CIELAB) - Record Initial State PrepareSamples->InitialAnalysis HeatAge Heat Age Samples (e.g., 175°C for 4 hours) InitialAnalysis->HeatAge PostAgeAnalysis Post-Aging Analysis - Measure Final Color - Perform Dehydrochlorination Test HeatAge->PostAgeAnalysis DataAnalysis Data Analysis - Calculate ΔE* and %HCl - Compare Stabilizer Performance PostAgeAnalysis->DataAnalysis Conclusion Draw Conclusions on Stabilizer Effectiveness DataAnalysis->Conclusion

Caption: Experimental workflow for stabilizer evaluation.

References

resolving isomeric co-elution in chlorinated paraffin chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorinated paraffin (B1166041) (CP) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges, with a focus on addressing isomeric co-elution.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are chlorinated paraffins (CPs) and why is their analysis so challenging?

Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes.[1] They are produced by the chlorination of paraffin fractions, a process that has low positional selectivity and results in thousands of isomers and congeners for each carbon chain length.[2][3][4] This complexity is the primary reason for analytical challenges, particularly the difficulty in chromatographically separating the vast number of isomers with similar physicochemical properties, which leads to significant co-elution.[5]

Q2: What are the different categories of CPs?

CPs are generally categorized by their carbon chain length:

  • Short-Chain Chlorinated Paraffins (SCCPs): C10–C13

  • Medium-Chain Chlorinated Paraffins (MCCPs): C14–C17

  • Long-Chain Chlorinated Paraffins (LCCPs): C>17[2][6]

SCCPs have drawn significant attention due to their toxicity and persistence in the environment.[2][6]

Troubleshooting Isomeric Co-elution

Q3: My chromatogram for a CP sample shows a broad, unresolved "hump" instead of distinct peaks. What is causing this and how can I fix it?

This is a classic sign of mass isomeric co-elution, which is common in CP analysis. The "hump" is the result of thousands of unresolved isomers eluting from the column at very similar times.

Initial Troubleshooting Steps:

  • Assess Method Parameters: For gas chromatography (GC), ensure your temperature ramp is slow enough to allow for maximum possible separation.

  • Check Column Choice: A standard, non-polar column may be insufficient. Consider a column with a different stationary phase chemistry to alter selectivity.

  • Injector and Inlet Maintenance: Co-elution can be exacerbated by issues in the inlet. Ensure the inlet liner is clean and consider using a liner with glass wool to aid in volatilization. Check for leaks in the injector, as this can affect peak shape.[7]

If these initial steps do not resolve the issue, more advanced techniques are likely necessary.

Q4: How can I detect co-elution if it's not visually obvious from the peak shape?

Perfect co-elution can produce a symmetrical-looking peak, hiding the underlying complexity.[8]

  • Diode Array Detector (DAD) for LC: A DAD can acquire UV spectra across the entire peak. If the spectra are not identical, it indicates the presence of more than one compound.[8]

  • Mass Spectrometry (MS) for GC or LC: By taking multiple mass spectra across the eluting peak, you can check for changes in the spectral profile. A shifting profile is a strong indicator of co-elution.[8] High-resolution mass spectrometry (HRMS) is particularly effective as it can distinguish between different CP homologue groups even if they co-elute.[2][5]

Q5: When should I consider switching from single-dimension GC to comprehensive two-dimensional gas chromatography (GCxGC)?

You should consider GCxGC when single-dimension GC cannot provide the necessary resolution for your CP analysis. GCxGC significantly enhances peak capacity and separation power, making it crucial for resolving the complex mixtures of SCCPs and other halogenated contaminants.[9][10][11] It can help to separate CP congener groups that would otherwise co-elute.[11]

Q6: What are the advantages of using high-resolution mass spectrometry (HRMS) for CP analysis?

HRMS systems, such as Time-of-Flight (TOF) or Orbitrap, offer several key advantages for analyzing CPs:

  • Enhanced Selectivity: HRMS can distinguish between SCCPs and MCCPs and avoid interference from other chemicals like PCBs by extracting accurate masses.[6]

  • Isomer-Level Quantitation: The high resolving power and mass accuracy enable the quantitation of specific CP isomer groups.[2]

  • Improved Detection: HRMS improves the detection of group separation and overall quantification, which is critical where background noise can interfere with target masses.[5]

  • Analysis of LCCPs: While GC-based methods are often limited to SCCPs and MCCPs, LC-HRMS can be used for the simultaneous analysis of SCCPs, MCCPs, and LCCPs.[12]

Analytical Method Comparison

The choice of analytical instrumentation has a significant impact on the ability to resolve and accurately quantify chlorinated paraffins.

Technique Resolving Power Selectivity Applicability Key Disadvantages
GC-ECD LowLowSensitive for halogenated compounds, but non-specific.Suffers from poor selectivity; impossible to distinguish CPs from other co-eluting halogenated compounds (e.g., PCBs).[2][5]
GC-ECNI-LRMS ModerateModerateMost commonly applied technique for SCCPs and MCCPs.[13]High dependence of response on chlorination degree; unable to analyze LCCPs; risk of interference between CPs and other pollutants with the same nominal mass.[6]
GCxGC-ECNI-HRMS (TOF) Very HighHighSignificantly enhances separation of SCCP congeners; crucial for resolving multiple SCCPs and other contaminants.[9][10]High instrumental demands and complexity.
LC-ESI-HRMS (Orbitrap/QTOF) HighHighEnables simultaneous analysis of SCCPs, MCCPs, and LCCPs in a single injection.[12][14]Ionization efficiency can be a challenge; may require post-column addition of solvents like dichloromethane (B109758) to enhance signal.[14][15]

Experimental Protocols

Protocol: Analysis of SCCPs and MCCPs using GC-NCI-Q-TOF-HRMS

This protocol is a generalized methodology based on common practices for analyzing short- and medium-chain CPs.

1. Sample Preparation and Cleanup:

  • Perform extraction based on the sample matrix (e.g., pressurized liquid extraction for solid samples).
  • To remove interferences, use a multi-layer silica (B1680970) gel column cleanup.
  • The sample can be eluted first with n-hexane (to remove PCBs) and then with a mixture of dichloromethane and n-hexane to elute the CP fraction.[6]
  • Concentrate the final fraction under a gentle stream of nitrogen and reconstitute in a known volume of cyclohexane.[6]

2. Instrumental Analysis:

  • System: Gas chromatograph coupled to a quadrupole time-of-flight high-resolution mass spectrometer (GC-Q-TOF-HRMS).
  • Ionization Mode: Electron Capture Negative Chemical Ionization (ECNI or NCI). This mode is preferred over Electron Ionization (EI) because it results in less fragmentation, allowing for better distinction between homologues.[2][5]
  • Injection: 1 µL splitless injection at 270 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
  • GC Column: Rxi-1ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent non-polar column).[9]
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp 1: 20 °C/min to 200 °C.
  • Ramp 2: 10 °C/min to 300 °C, hold for 10 minutes.
  • MS Acquisition:
  • Acquire data in full-scan mode over a mass range of m/z 50–650.
  • Set resolving power to at least 25,000 to distinguish homologue groups.[9]

3. Data Analysis and Quantification:

  • Extract accurate masses for the [M-Cl+O]- or [M+Cl]- adducts for different CP formula groups (e.g., C10-C13 with 5-10 chlorine atoms for SCCPs).[6]
  • Quantify using a method that accounts for the varying response factors, such as a chlorine content-based calibration or pattern deconvolution.[12][16]

Diagrams and Workflows

Caption: A troubleshooting workflow for resolving isomeric co-elution in CP analysis.

TechHierarchy Evolution of Analytical Techniques for Chlorinated Paraffins GC_ECD GC-ECD (Low Resolution & Selectivity) GC_MS GC-ECNI-MS (Improved Selectivity) GC_ECD->GC_MS Increasing Capability HRMS GC-ECNI-HRMS (High Mass Resolution) GC_MS->HRMS Increasing Capability LC_HRMS LC-ESI-HRMS (Analyzes SCCP, MCCP & LCCP) GC_MS->LC_HRMS Alternative for non-volatile CPs GCxGC GCxGC-ECNI-HRMS (High Chromatographic & Mass Resolution) HRMS->GCxGC Increasing Capability

References

minimizing the volatility of Cereclor in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cereclor High-Temperature Applications

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists utilizing this compound (chlorinated paraffins) in high-temperature applications. The focus is on understanding and minimizing volatility to ensure formulation stability and performance.

Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why does it exhibit volatility at high temperatures?

This compound is the trade name for a range of chlorinated paraffins (CPs).[1] These are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length and degree of chlorination (typically 30-70% by weight).[2][3] They are used as plasticizers, flame retardants, and extreme pressure additives in various materials like plastics, sealants, and lubricants.[2]

At elevated temperatures, the volatility and degradation of this compound are primarily driven by a process called dehydrochlorination . The presence of unstable chlorine atoms, particularly at the ends of the carbon chain, can lead to the elimination of hydrogen chloride (HCl). This process initiates a chain reaction that forms double bonds (alkenes), leading to discoloration, and can be accelerated by the released HCl. Further decomposition can cleave the carbon chains, creating smaller, more volatile molecules.[4][5]

cluster_process Thermal Decomposition Pathway of this compound start This compound (Chlorinated Paraffin) dehydro Dehydrochlorination (Loss of HCl) start->dehydro High Temperature polyene Polyene Formation (Conjugated Double Bonds) dehydro->polyene Catalyzed by HCl cleavage Carbon Chain Cleavage dehydro->cleavage discolor Discoloration & Degradation polyene->discolor volatile Smaller, Volatile Byproducts cleavage->volatile

Caption: Thermal decomposition pathway of this compound.

FAQ 2: How does the specific grade of this compound affect its volatility?

The volatility of a this compound grade is influenced by its carbon chain length and, to a lesser extent, its chlorine content.

  • Carbon Chain Length: Longer carbon chains (e.g., C>20) result in a higher molecular weight, which generally leads to lower vapor pressure and reduced volatility.[6][7] Grades described as "wax grades" or "long chain" are typically less volatile than short-chain (SCCP, C10-13) or medium-chain (MCCP, C14-17) grades.[3][8][9]

  • Chlorine Content: While higher chlorine content increases the molecular weight, the primary factor for volatility remains the underlying paraffin (B1166041) chain length. However, stability can be affected by the chlorination pattern.

For high-temperature applications, selecting a grade with a longer carbon chain is a primary strategy to minimize volatility.

Table 1: Comparison of Select this compound Grades

GradeChain LengthChlorine (%)Key Characteristics
This compound 42 >C20 (Wax Grade)42High viscosity, low volatility.[9]
This compound 48 >C20 (Wax Grade)48High viscosity, low volatility.[8][10]
This compound S52 C14-C17 (Mid-Chain)52Versatile secondary plasticizer.[11]
This compound S58 C14-C17 (Mid-Chain)~58High molecular weight, low volatility grade.[12][13]
This compound M50 C18-20 (Long-Chain)50Medium chlorine content.[14]

Troubleshooting Guide

Issue 1: My formulation is showing significant weight loss at high temperatures.

This is a direct indicator of volatility. The primary causes are the thermal decomposition of this compound and the evaporation of the resulting smaller molecules.

Troubleshooting Steps:

  • Grade Selection: Re-evaluate your this compound grade. If using a short or medium-chain grade, consider switching to a long-chain (C>20) or high molecular weight grade like this compound 48 to reduce intrinsic volatility.[8][10]

  • Add a Heat Stabilizer: Incorporate a heat stabilizer into your formulation. Stabilizers are crucial for preventing thermal degradation.[3] They work by scavenging the initial HCl produced, which breaks the catalytic cycle of dehydrochlorination.

  • Reduce Thermal Exposure: Minimize the time your formulation is held at peak temperature during processing to the extent possible.

  • Consider Polymeric Plasticizers: For very demanding applications, investigate polymeric plasticizers, which have significantly higher molecular weights and are inherently less prone to migration and volatility.[15][16]

cluster_stabilizer Mechanism of Heat Stabilizers dehydro Dehydrochlorination (Initiated by Heat) hcl HCl Released dehydro->hcl autocat Autocatalytic Degradation (Further Dehydrochlorination) hcl->autocat Catalyzes Reaction stabilizer Heat Stabilizer (e.g., Epoxidized Oil, Metal Soaps) hcl->stabilizer Scavenged neutral Neutralized Product (Stable) stabilizer->neutral Forms

Caption: How heat stabilizers interrupt degradation.

Issue 2: The material is discoloring (yellowing/browning) during processing.

Discoloration is a visual sign of thermal degradation, specifically the formation of conjugated polyene structures after dehydrochlorination.

Troubleshooting Steps:

  • Incorporate a Heat Stabilizer: This is the most effective solution. Stabilizers like epoxidized vegetable oils or organophosphorous compounds are often added to commercial this compound to improve stability.[3] If discoloration persists, you may need a more robust or higher concentration of stabilizer.

  • Refine Raw Materials: Impurities in the base paraffin wax used to produce this compound, such as branched-chain alkanes, aromatics, or nitrogen compounds, can negatively impact thermal stability. Ensure you are using a high-purity grade of this compound.

  • Check for Synergistic Effects: Analyze other components in your formulation. Certain additives may inadvertently accelerate the degradation of this compound at high temperatures.

  • Processing Atmosphere: If possible, processing in an inert atmosphere (e.g., nitrogen) can sometimes mitigate discoloration caused by oxidation, which can be a secondary degradation pathway.

Table 2: Common Heat Stabilizer Types for Chlorinated Paraffins

Stabilizer TypeMechanismExamples
Epoxidized Compounds HCl ScavengerEpoxidized Soybean Oil (ESO), Epoxidized Linseed Oil
Organophosphites HCl Scavenger, AntioxidantTris(nonylphenyl) phosphite (B83602) (TNPP)
Metal Soaps/Carboxylates HCl ScavengerCalcium/Zinc Stearates
Glycerides Thermostabilizing effectGlycerol esters of monocarboxylic acids[17]

Experimental Protocols

Protocol 1: Quantifying Volatility using Thermogravimetric Analysis (TGA)

This protocol allows for the precise measurement of weight loss as a function of temperature, providing quantitative data on the volatility and thermal stability of your formulation.

Objective: To compare the thermal stability of different this compound formulations.

Methodology:

  • Sample Preparation: Prepare 5-10 mg samples of your cured/final material. Ensure samples are of a consistent size and form.

  • Instrument Setup:

    • Instrument: Thermogravimetric Analyzer (TGA).

    • Atmosphere: Nitrogen (or air, depending on the application environment you wish to simulate) at a constant flow rate (e.g., 20 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot weight percent (%) vs. temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% weight loss occurs (T_d5%).

    • Compare the T_d5% values for different formulations. A higher T_d5% indicates greater thermal stability and lower volatility at a given temperature.

    • Compare the total weight loss within your application's temperature range.

Protocol 2: Workflow for Developing a High-Temperature Formulation

This logical workflow guides the selection and validation process for incorporating this compound into a new high-temperature application.

cluster_workflow High-Temperature Formulation Workflow a 1. Define Temperature & Performance Requirements b 2. Select Candidate this compound Grade (Prioritize Long-Chain / High MW) a->b c 3. Select Heat Stabilizer(s) b->c d 4. Prepare Initial Formulations (Vary Stabilizer Concentration) c->d e 5. Conduct Thermal Analysis (TGA) Measure T_d5% and Weight Loss d->e f 6. Evaluate Physical Properties (e.g., Hardness, Color) Post-Heat Aging e->f g Decision f->g h 7. Optimize Formulation g->h Requirements Not Met i 8. Final Validation g->i Requirements Met h->d

Caption: Experimental workflow for formulation development.

References

Technical Support Center: Accurate Quantification of Cereclor in Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of Cereclor (chlorinated paraffins) quantification in complex environmental and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound?

A1: The accurate quantification of this compound, which are complex mixtures of polychlorinated n-alkanes, presents several analytical challenges.[1][2][3] These include:

  • Complexity of Mixtures: this compound consists of thousands of isomers and congeners with varying carbon chain lengths (short, medium, and long) and degrees of chlorination, making it difficult to separate and quantify individual compounds.[2][3][4]

  • Co-elution: Due to the chemical similarity of the congeners, they often co-elute in chromatographic systems, leading to overlapping peaks and inaccurate quantification.[5][6]

  • Matrix Effects: Complex sample matrices, such as soil, sediment, biota, and food, can cause ion suppression or enhancement in mass spectrometry, leading to underestimation or overestimation of this compound concentrations.[7][8][9][10]

  • Lack of Certified Reference Materials (CRMs): The scarcity of commercially available CRMs hinders proper method validation and inter-laboratory comparison of results.[11][12]

  • Variable Detector Response: The response of mass spectrometry detectors, particularly in electron capture negative ionization (ECNI) mode, is highly dependent on the degree of chlorination of the analytes.[3][13]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for this compound analysis. The choice depends on the specific congeners of interest and the sample matrix.

  • GC-MS: Traditionally, GC with electron capture negative ionization mass spectrometry (GC-ECNI-MS) has been a common method for short-chain (SCCPs) and medium-chain (MCCPs) chlorinated paraffins.[5][14] However, it is less suitable for long-chain chlorinated paraffins (LCCPs) due to their low volatility.[15] High-resolution mass spectrometry (HRMS) techniques like GC-Q/TOF and GC-Orbitrap MS offer improved selectivity and sensitivity, helping to overcome interferences from complex matrices.[1][2][16]

  • LC-MS: LC coupled with high-resolution mass spectrometry (LC-HRMS), such as LC-QTOF-HRMS or LC-Orbitrap-MS, is becoming increasingly popular.[15][17] LC-MS offers the advantage of analyzing SCCPs, MCCPs, and LCCPs simultaneously in a single run.[15][17][18]

Q3: How can I minimize matrix effects in my analysis?

A3: Minimizing matrix effects is crucial for accurate quantification.[9] Several strategies can be employed:

  • Effective Sample Cleanup: Use cleanup techniques like solid-phase extraction (SPE) or treatment with sulfuric acid-impregnated silica (B1680970) gel to remove interfering matrix components.[19]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[10]

  • Isotope Dilution: Use isotopically labeled internal standards that co-elute with the target analytes and experience similar matrix effects.[20]

  • Standard Addition: This method involves adding known amounts of the standard to the sample extract to create a calibration curve within the sample matrix itself.[10]

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly affect the analyte signal.[10]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Problem 1: Poor Peak Shape and Resolution in GC-MS Analysis
Possible Cause Troubleshooting Step
Active sites in the GC inlet or column Perform inlet maintenance, including replacing the liner and septum. Condition the GC column according to the manufacturer's instructions.
Improper injection technique Optimize injection volume and speed. Ensure the syringe is clean and functioning correctly.
Column contamination Bake out the column at a high temperature (within its specified limits). If contamination persists, trim the front end of the column or replace it.
Incompatible solvent Ensure the sample solvent is compatible with the stationary phase of the GC column.
Problem 2: Inconsistent or Low Recoveries During Sample Preparation
Possible Cause Troubleshooting Step
Inefficient extraction Optimize the extraction solvent, volume, and time. Consider alternative extraction techniques like pressurized liquid extraction (PLE) or ultrasonic extraction.[21]
Analyte loss during cleanup Evaluate the cleanup procedure for potential analyte loss. Ensure the sorbent used in SPE is appropriate and that the elution solvent is strong enough to recover all this compound congeners.
Incomplete solvent evaporation Ensure the solvent is completely evaporated before reconstitution. Use a gentle stream of nitrogen and a controlled temperature to avoid analyte loss.
Adsorption to labware Use silanized glassware to minimize adsorption of analytes.
Problem 3: Signal Suppression or Enhancement in LC-MS Analysis
Possible Cause Troubleshooting Step
Co-eluting matrix components Improve chromatographic separation by optimizing the mobile phase gradient, flow rate, or using a different LC column. A C30 column may provide better separation for SCCPs compared to a C18 column.[6]
Ion source contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Inadequate sample cleanup Implement a more rigorous cleanup procedure, such as multi-layer silica gel chromatography or gel permeation chromatography (GPC).
High salt concentration in the sample Use a desalting step, such as SPE or dialysis, before LC-MS analysis.

Experimental Protocols

Protocol 1: Ultrasonic Extraction of this compound from Soil/Sediment
  • Sample Preparation: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a glass centrifuge tube.

    • Add 20 mL of a 1:1 mixture of hexane (B92381) and acetone.

    • Spike with an appropriate internal standard.

    • Vortex the sample for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

    • Centrifuge the sample at 2500 rpm for 5 minutes.

    • Carefully transfer the supernatant to a clean collection tube.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the extracts.

  • Concentration: Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

Protocol 2: Sulfuric Acid Silica Gel Cleanup
  • Column Preparation: Pack a glass chromatography column with 5 g of 40% (w/w) sulfuric acid-impregnated silica gel, followed by 1 g of anhydrous sodium sulfate (B86663) on top.

  • Cleanup:

    • Pre-rinse the column with 20 mL of hexane.

    • Load the concentrated extract from Protocol 1 onto the column.

    • Elute the this compound with 50 mL of hexane.

    • Collect the eluate.

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL for instrumental analysis.

Quantitative Data Summary

The following tables summarize typical performance data for different analytical methods.

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

ParameterGC-ECNI-MSGC-HRMS (Q/TOF, Orbitrap)LC-HRMS (QTOF, Orbitrap)
Analytes SCCPs, MCCPsSCCPs, MCCPsSCCPs, MCCPs, LCCPs
Selectivity ModerateHighHigh
Sensitivity GoodExcellentExcellent
Throughput ModerateModerateHigh
Matrix Effects SignificantModerateCan be significant, requires mitigation

Table 2: Typical Recoveries and Limits of Detection (LODs) for this compound in Environmental Samples

MatrixAnalytical MethodAnalyteAverage Recovery (%)LOD (ng/g)
SoilGC-NCI-MSSCCPs85-1100.5-2.0
SedimentLC-QTOF-HRMSSCCPs, MCCPs90-1150.1-1.0
Fish TissueGC-Orbitrap MSSCCPs80-1200.2-1.5

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (Soil, Biota, etc.) Extraction Ultrasonic Extraction (Hexane/Acetone) Sample->Extraction 1 Cleanup Sulfuric Acid Silica Gel Cleanup Extraction->Cleanup 2 GCMS GC-MS Analysis Cleanup->GCMS 3a LCMS LC-MS Analysis Cleanup->LCMS 3b Quantification Quantification (Internal/External Standard) GCMS->Quantification 4a LCMS->Quantification 4b Result Final Concentration Quantification->Result 5

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Start Inaccurate Quantification Results Check_Recovery Check Analyte Recovery Start->Check_Recovery Check_Matrix_Effects Evaluate Matrix Effects Check_Recovery->Check_Matrix_Effects Acceptable Optimize_Extraction Optimize Extraction/Cleanup Check_Recovery->Optimize_Extraction Low/Variable Check_Calibration Verify Calibration Curve Check_Matrix_Effects->Check_Calibration Negligible Use_Matrix_Matched_Cal Use Matrix-Matched Calibration Check_Matrix_Effects->Use_Matrix_Matched_Cal Significant Use_Internal_Standard Use Isotope-Labeled Internal Standard Check_Matrix_Effects->Use_Internal_Standard Significant Rerun_Calibration Re-run Calibration Standards Check_Calibration->Rerun_Calibration Poor Linearity/Drift End Accurate Results Check_Calibration->End Acceptable Optimize_Extraction->End Use_Matrix_Matched_Cal->End Use_Internal_Standard->End Rerun_Calibration->End

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

selecting the appropriate Cereclor grade for specific performance requirements

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selecting the Appropriate Cereclor™ Grade

A Note on Product Application: This guide is intended for professionals in the industrial and materials science sectors. This compound™, a brand of chlorinated paraffins, is primarily used as a plasticizer, flame retardant, and extreme pressure additive in applications such as PVC, paints, sealants, adhesives, and metalworking fluids.[1][2] While chlorine chemistry is integral to many pharmaceuticals, this compound™ itself is not used in drug development.[3] This document provides technical information for its intended industrial and research applications.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a this compound™ grade?

A1: The selection of the appropriate this compound™ grade depends on three main factors: the application, the required performance characteristics, and the substrate it will be used with. The key performance parameters are determined by the carbon chain length and the percentage of chlorination.[5] Generally, you should consider:

  • Application: Are you using it as a plasticizer, flame retardant, or an extreme pressure (EP) additive?[6]

  • Substrate Compatibility: What material will the this compound™ be mixed with (e.g., PVC, rubber, various polymers, mineral oils)?[1]

  • Performance Requirements: What are your needs for viscosity, volatility, thermal stability, and solubility?[7][8]

Q2: How do carbon chain length and chlorine content affect performance?

A2: Carbon chain length and chlorine content are the most critical factors determining a this compound™ grade's properties:

  • Carbon Chain Length: this compound™ grades are categorized as short-chain (SCCPs, C10-13), medium-chain (MCCPs, C14-17), and long-chain (LCCPs, C>17).[1] Longer chains generally lead to higher viscosity and lower volatility.[7][9]

  • Chlorine Content (%w/w): This typically ranges from 35% to over 70%.[4][5]

    • Higher Chlorine Content (~70%): Primarily used for flame retardant applications.[1]

    • Moderate Chlorine Content (40-60%): Often preferred for extreme-pressure additives in metalworking fluids.[1]

    • Lower Chlorine Content: Can be suitable for use as a plasticizer.

Q3: I am experiencing compatibility issues (e.g., poor solubility) with my base oil in a metalworking fluid formulation. What should I do?

A3: Solubility of this compound™ in base oils generally decreases as the molecular weight (and thus, chain length and viscosity) increases.[10] If you are facing solubility issues, consider the following:

  • Switch to a Grade with Comparable Viscosity: When reformulating, especially from a short-chain to a mid-chain grade like the 'E' series, selecting a grade with a similar viscosity is recommended for better solubility and handling.[10]

  • Adjust Chlorine Content: If the new grade has a lower chlorine content, you may need to use a higher concentration to achieve the same level of extreme pressure performance.[10]

  • Consider Specialized Grades: Some grades, like this compound™ E50T, are formulated for high solubility in base oils.[2]

Q4: My application requires enhanced thermal stability and corrosion inhibition. Are there specific this compound™ grades for this?

A4: Yes. For applications where high temperatures may be generated, such as high-speed metal drawing, or where corrosion is a concern, specially stabilized grades are available.

  • 'E' Grades: The this compound™ 'E' grade series is designed for metalworking fluids and offers excellent thermal stability and corrosion inhibition compared to conventional short-chain chlorinated paraffins.[10]

  • 'T' Grades: Certain grades, such as E50T and E56T, have added anti-corrosion properties, making them suitable for situations where water may be present.[2] 'T' grades were also developed to prevent metal staining at high temperatures.[11]

Q5: Can I use the same this compound™ grade for plasticizing PVC and as an EP additive in lubricants?

A5: While some versatile grades can function in multiple roles, it is often better to select a grade optimized for the specific application.

  • For plasticizing flexible PVC , this compound™ is often used as a secondary plasticizer.[1]

  • For EP applications , grades with good solubility in mineral oils and chlorine content between 40-60% are preferred.[1]

  • A versatile grade like This compound™ S52 can be used as a secondary plasticizer in PVC, in paints and sealants, and as an EP additive, but specialized grades may offer superior performance in a dedicated application.[12][13] For instance, for demanding EP applications, a grade from the 'E' series might be more suitable.[14]

This compound™ Grade Selection Guide

The following tables summarize the properties of various this compound™ grades to aid in selection.

Table 1: General Purpose & Plasticizer Grades
GradeChain LengthChlorine (% w/w)Viscosity (SUS at 100°F)Key Features & Applications
This compound™ S40 Mid (C14-17)45300Plasticizer and flame retardant for coatings, adhesives, sealants, PVC. Good for PVA emulsion adhesives.[14]
This compound™ S52 Mid (C14-17)51.71441Versatile grade for PVC, paints, sealants, adhesives, and as an EP additive.[13]
This compound™ S58 Mid (C14-17)58.1513606High molecular weight, low color, low volatility. Mainly for sealants, adhesives, and coatings.[8]
This compound™ S60 Mid (C14-17)60.735947High chlorine and low volatility. Used in sealants, adhesives, coatings, and for flame retardancy.
This compound™ M20 Long (C18-20)--Plasticizer and flame retardant in coatings, adhesives, and sealants. Also used as an EP additive.[15]
This compound™ M50 Long (C18-20)5015300Plasticizer and flame retardant. Useful for 2K polysulfide and polybutadiene (B167195) sealants.
Table 2: Wax Grades (Flame Retardants & EP Additives)
GradeChain LengthChlorine (% w/w)Viscosity (SUS at 100°F)Key Features & Applications
This compound™ 42 Wax (>C20)428670High viscosity, low volatility. Used as an EP additive, flame retardant, and plasticizer in paints and sealants.[7]
This compound™ 48 Wax (>C20)4820827High viscosity, low volatility. Used in chlorinated rubber paints, gear oils, and metalworking fluids.[9]
Table 3: 'E' Grades for Metalworking Fluids (Extreme Pressure Additives)
GradeChlorine (% w/w)Viscosity (@ 40°C, Stokes)Density (@ 40°C, g/ml)Key Features
E40 / E40C 400.281.09Low viscosity EP additive.[10]
E45 / E45C 440.521.12Mid-range viscosity and chlorine content.[10]
E50 501.771.21Good balance of properties, enhanced corrosion performance.[10][16]
E56 / E56C 5615.51.30High chlorine for demanding EP applications.[10]
E60 6077.51.38Very high chlorine content EP additive.[2][10]
E50T / E56T 50 / 561.77 / 15.51.21 / 1.30Thermally stabilized with added anti-corrosion properties.[2][10]

Experimental Protocols & Troubleshooting

Protocol 1: Evaluating Extreme Pressure (EP) Performance

A common method to evaluate the EP performance of a lubricant formulation is through a four-ball wear test or a tapping torque test. The goal is to measure the lubricant's ability to prevent welding and reduce friction under high pressure.

Methodology (Conceptual):

  • Formulation: Prepare several lubricant blends. A typical formulation might contain 90-95% base oil and 5-10% this compound™ by weight. Create formulations with different this compound™ grades to compare performance.

  • Testing Apparatus: Use a standardized EP/wear tester.

  • Procedure: a. Apply a specific load to the test pieces (e.g., steel balls). b. Rotate at a constant speed for a set duration. c. Measure the wear scar diameter on the test pieces after the test. A smaller scar indicates better EP performance. d. Alternatively, measure the torque required for a tapping operation; lower torque suggests better lubrication.

  • Analysis: Compare the results across the different this compound™ formulations. Scanning Electron Microscopy (SEM) can be used for detailed analysis of the wear scar surface finish.[10]

Troubleshooting Workflow: Selecting a this compound™ Grade

This workflow helps navigate the selection process based on primary application requirements.

G start Identify Primary Application app_type Application Type? start->app_type pvc Plasticizer / Flame Retardant (PVC, Paints, Sealants) app_type->pvc Plasticizer / FR mwf Extreme Pressure (EP) Additive (Metalworking) app_type->mwf EP Additive pvc_req Key Requirement? pvc->pvc_req mwf_req Key Requirement? mwf->mwf_req versatility General Purpose & Versatility pvc_req->versatility Versatility low_vol Low Volatility & High MW pvc_req->low_vol Low Volatility rec_s_series Recommend: This compound S-Series (e.g., S40, S52) versatility->rec_s_series rec_m_series Recommend: This compound M or Wax Grades (e.g., M50, 48) low_vol->rec_m_series solubility Solubility & Corrosion Resistance mwf_req->solubility Solubility/ Corrosion high_ep High EP Performance mwf_req->high_ep High Pressure rec_e_series Recommend: This compound E-Series (e.g., E45, E50, E50T) solubility->rec_e_series rec_high_cl Recommend: High-Chlorine E-Grades (e.g., E56, E60) high_ep->rec_high_cl

Caption: Decision workflow for selecting a this compound™ grade.

Mechanism of Action: this compound™ as an EP Additive

The primary function of a chlorinated paraffin (B1166041) like this compound™ in extreme pressure applications is to form a protective chemical layer on metal surfaces, preventing direct metal-to-metal contact under high load.

G cluster_0 EP Condition cluster_1 Chemical Reaction cluster_2 Result Pressure High Pressure + Temperature Reaction This compound™ Decomposes (Releases HCl) Pressure->Reaction Metal Metal Surfaces (e.g., Tool & Workpiece) Metal->Reaction This compound This compound™ in Lubricant This compound->Reaction Film Iron Chloride (FeCl₂) Film Formation Reaction->Film Shear Low-Shear-Strength Boundary Film Film->Shear Friction Reduced Friction & Wear Shear->Friction

Caption: Mechanism of this compound™ as an EP additive.

References

Technical Support Center: Mitigating Corrosive Effects of Cereclor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the corrosive effects of Cereclor (chlorinated paraffin) degradation byproducts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, focusing on the identification and mitigation of degradation and corrosion.

Problem/Observation Potential Cause Recommended Action
Discoloration (darkening) of this compound solution Exposure to heat or sunlight.[1]Store this compound in a cool, dark place. Ideal storage temperature is between 10-27°C (50-80.6°F).[1] Avoid temperatures above 40°C (104°F).[1][2]
Unexpected viscosity changes or polymer/gum formation Thermal degradation leading to the formation of polyenes and subsequent polymerization.Reduce the temperature of your experiment if possible. Ensure that the this compound grade being used is appropriate for the operating temperature. Consider adding a heat stabilizer.
Corrosion or staining of metallic equipment (e.g., steel, aluminum) Degradation of this compound and release of corrosive hydrogen chloride (HCl) gas.[3] This is accelerated by heat and the presence of certain metals like iron, zinc, and aluminum which act as catalysts.[1]- Use equipment made of compatible materials. Avoid PVC and rubber gaskets and hoses.[4] - Add a corrosion inhibitor to the formulation.[3] - Ensure the this compound formulation contains an effective heat stabilizer.
Inconsistent experimental results Impurities in the this compound raw material (e.g., branched-chain alkanes, aromatic hydrocarbons) can affect thermal stability.Use a high-purity grade of this compound. If possible, obtain a certificate of analysis from the supplier to verify the purity.
Rapid degradation of this compound when in contact with aluminum A chemical reaction between chlorinated compounds and aluminum, which is more pronounced with freshly exposed metal surfaces.[3]For applications involving aluminum, use this compound grades with lower reactivity or add specific inhibitors such as alkyl phosphates, organic nitro compounds, or epoxy compounds.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a trade name for chlorinated paraffins (CPs). These are complex chemical mixtures produced by the chlorination of paraffin (B1166041) fractions.[1] They are classified by their carbon-chain length and percentage of chlorine.[5] Due to their properties, they are widely used as flame retardants, plasticizers, and extreme pressure (EP) additives in lubricants and metalworking fluids.[6]

Q2: What are the primary degradation byproducts of this compound that cause corrosion?

A2: The primary corrosive byproduct of this compound degradation is hydrogen chloride (HCl).[2][4]

Q3: What conditions lead to the degradation of this compound and the release of HCl?

A3: this compound degradation is primarily caused by:

  • Heat: Prolonged exposure to temperatures above 70°C or short-term heating above 200°C can initiate decomposition.[4]

  • Light: Exposure to sunlight can cause discoloration and degradation.[1]

  • Catalytic Metals: The presence of metals such as iron, zinc, and aluminum can catalyze the decomposition process.[1]

  • Incompatible Chemicals: Contact with strong oxidizing agents, strong alkalis, and alkali or alkaline earth metals can cause a reaction.[4]

Q4: How does the degradation of this compound proceed?

A4: The thermal degradation of this compound is a dehydrochlorination process, where a molecule of HCl is eliminated from the chlorinated paraffin chain. This creates a double bond in the carbon chain. The released HCl can then catalyze further dehydrochlorination, leading to the formation of conjugated double bonds (polyenes). These polyenes are responsible for the discoloration of the product and can lead to polymerization, forming gum-like substances.

Q5: How can I prevent the degradation of this compound and the resulting corrosion?

A5: Mitigation strategies include:

  • Proper Storage: Store this compound in a cool, dry, and dark place in well-sealed containers.[1][2]

  • Temperature Control: Maintain experimental temperatures below the degradation threshold of the specific this compound grade being used.

  • Use of Stabilizers: Incorporate heat stabilizers into your formulation. These compounds neutralize the HCl as it is formed, preventing it from catalyzing further degradation.

  • Use of Corrosion Inhibitors: In applications where contact with metals is unavoidable, especially in the presence of moisture, the addition of a corrosion inhibitor is recommended.[3]

  • Material Compatibility: Ensure that all materials in contact with this compound are compatible. Avoid PVC, rubber, and catalytic metals where possible.[4]

Q6: What types of stabilizers are effective for this compound?

A6: Effective heat stabilizers for chlorinated paraffins should be capable of rapidly combining with the generated HCl. Common examples include epoxidized compounds (like epoxidized soybean oil), organophosphites, and certain metal soaps. For specific applications, other compounds like alkyl phosphates or organic nitro compounds can inhibit reactions with metals like aluminum.[3]

Quantitative Data

The following tables provide quantitative data on the thermal stability of different this compound grades and their reactivity with aluminum.

Table 1: Thermal Stability of 'this compound' E Grades

This table shows the percentage of hydrogen chloride (HCl) released after heating for 4 hours at 175°C. Lower values indicate greater thermal stability.

GradeChlorine Content (%)Viscosity @ 40°C (Stokes)Density @ 40°C (g/ml)Thermal Stability (% HCl w/w)
E40400.281.090.08
E40C400.281.090.08
E40T400.281.090.02
E45440.521.120.06
E45C440.521.120.06
E50501.771.21Data not available in the provided source

Data sourced from 'this compound' E Grades technical datasheet.[7]

Table 2: Reactivity of 'this compound' Grades with Aluminum

This table indicates the minimum concentration of various this compound grades in a spindle oil at which a reaction with a freshly cut aluminum surface is observed at 100°C. Higher concentrations indicate lower reactivity.

'this compound' GradeConcentration in Spindle Oil (% w/w)
50LV30
56L50
51L55
63L70
4290-95
4895

Data sourced from ''this compound' as an Extreme Pressure Lubricant Additive' technical document.[3]

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability of this compound Formulations

Objective: To determine the thermal stability of a this compound formulation by quantifying the amount of hydrogen chloride (HCl) released upon heating.

Materials:

  • This compound sample (with and without stabilizer)

  • Glass reaction vessel with a gas inlet and outlet

  • Heating mantle with temperature controller

  • Inert gas supply (e.g., nitrogen)

  • Gas washing bottles (bubblers)

  • Deionized water

  • pH meter or titration equipment (0.01 M NaOH, phenolphthalein (B1677637) indicator)

  • Analytical balance

Methodology:

  • Weigh a precise amount of the this compound sample (e.g., 20 g) into the reaction vessel.

  • Set up the apparatus with the gas inlet connected to the nitrogen supply and the outlet connected to a series of two gas washing bottles, each containing a known volume of deionized water (e.g., 100 mL).

  • Start a slow, steady flow of nitrogen through the sample to carry any evolved gases into the washing bottles.

  • Heat the sample to the desired test temperature (e.g., 175°C) and maintain this temperature for a specified duration (e.g., 4 hours).

  • After the heating period, turn off the heat and allow the apparatus to cool to room temperature while maintaining the nitrogen flow.

  • Combine the contents of the two gas washing bottles.

  • Quantify the amount of HCl absorbed in the water. This can be done by:

    • Titration: Titrate the combined water sample with a standardized solution of sodium hydroxide (B78521) (NaOH) to a phenolphthalein endpoint.

    • pH Measurement: Measure the pH of the water and calculate the H+ ion concentration.

  • Calculate the amount of HCl evolved as a percentage of the initial sample weight.

Protocol 2: Assessment of Corrosion Inhibition

Objective: To evaluate the effectiveness of a corrosion inhibitor in a this compound-containing formulation using a static weight loss immersion test.

Materials:

  • Metal coupons of the alloy of interest (e.g., mild steel, aluminum), with a known surface area.

  • This compound formulation (with and without corrosion inhibitor).

  • Glass beakers or jars with lids.

  • Analytical balance (accurate to 0.1 mg).

  • Abrasive paper for cleaning coupons.

  • Degreasing solvent (e.g., acetone, ethanol).

  • Desiccator.

  • Oven.

Methodology:

  • Coupon Preparation:

    • Polish the metal coupons with abrasive paper to a uniform finish.

    • Clean the coupons by rinsing with deionized water, degreasing with solvent, and drying.

    • Weigh each coupon accurately and record the initial weight (W_initial).

    • Store the prepared coupons in a desiccator until use.

  • Immersion Test:

    • Place each prepared coupon in a separate beaker.

    • Add enough of the this compound formulation to completely immerse each coupon.

    • Cover the beakers to prevent evaporation and contamination.

    • Place the beakers in an oven set to the desired test temperature for a specified duration (e.g., 24, 48, or 72 hours).

  • Post-Test Analysis:

    • After the immersion period, carefully remove the coupons from the formulations.

    • Clean the coupons according to standard procedures (e.g., ASTM G1) to remove any corrosion products without removing the base metal. This may involve chemical cleaning with an inhibited acid.

    • Rinse the cleaned coupons with deionized water and solvent, then dry them thoroughly.

    • Weigh each coupon accurately and record the final weight (W_final).

  • Calculation of Corrosion Rate:

    • Calculate the weight loss (ΔW) for each coupon: ΔW = W_initial - W_final.

    • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR (mm/y) = (8.76 x 10^4 * ΔW) / (A * T * D) Where:

      • ΔW = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

  • Inhibitor Efficiency:

    • Calculate the inhibitor efficiency (%IE) using the formula: %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 Where:

      • CR_uninhibited = Corrosion rate without inhibitor

      • CR_inhibited = Corrosion rate with inhibitor

Visualizations

cluster_degradation This compound Thermal Degradation Pathway CP Chlorinated Paraffin (this compound) Dehydrochlorination Dehydrochlorination CP->Dehydrochlorination Heat Heat (>70-200°C) or Sunlight Heat->Dehydrochlorination Metals Catalytic Metals (Fe, Zn, Al) Metals->Dehydrochlorination HCl Hydrogen Chloride (HCl) Dehydrochlorination->HCl Unsaturated_CP Unsaturated Paraffin (Alkene formation) Dehydrochlorination->Unsaturated_CP Polyenes Conjugated Polyenes HCl->Polyenes Catalyzes Corrosion Corrosion of Metals HCl->Corrosion Unsaturated_CP->Polyenes Further Dehydrochlorination Discoloration Discoloration Polyenes->Discoloration Polymerization Polymerization Polyenes->Polymerization Gums Gums / Sludge Polymerization->Gums

Caption: this compound thermal degradation pathway.

cluster_workflow Experimental Workflow: Thermal Stability Test Start Start Prep Prepare this compound Sample (20g in reaction vessel) Start->Prep Setup Assemble Apparatus (N2 flow, gas washing bottles with DI water) Prep->Setup Heat Heat Sample to 175°C for 4 hours Setup->Heat Cool Cool to Room Temperature Heat->Cool Collect Combine Water from Gas Washing Bottles Cool->Collect Quantify Quantify Evolved HCl (Titration or pH measurement) Collect->Quantify Calculate Calculate % HCl Evolved (relative to initial sample weight) Quantify->Calculate End End Calculate->End

Caption: Experimental workflow for thermal stability testing.

cluster_troubleshooting Troubleshooting Logic for this compound-Related Corrosion Start Corrosion Observed? CheckTemp Is Operating Temperature >70°C? Start->CheckTemp Yes NoCorrosion No Action Needed Start->NoCorrosion No ReduceTemp Action: Reduce Temperature or Use Higher Stability Grade CheckTemp->ReduceTemp Yes CheckMetals Are Catalytic Metals (Fe, Zn, Al) Present? CheckTemp->CheckMetals No End Problem Mitigated ReduceTemp->End ChangeMaterial Action: Use Non-Catalytic Materials if Possible CheckMetals->ChangeMaterial Yes CheckStabilizer Is a Heat Stabilizer Present in the Formulation? CheckMetals->CheckStabilizer No ChangeMaterial->CheckStabilizer AddStabilizer Action: Add an Appropriate Heat Stabilizer CheckStabilizer->AddStabilizer No CheckInhibitor Is a Corrosion Inhibitor Present? CheckStabilizer->CheckInhibitor Yes AddStabilizer->CheckInhibitor AddInhibitor Action: Add a Suitable Corrosion Inhibitor CheckInhibitor->AddInhibitor No CheckInhibitor->End Yes AddInhibitor->End

Caption: Troubleshooting logic for this compound-related corrosion.

References

Validation & Comparative

comparing the performance of Cereclor with phosphate ester flame retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Cereclor (chlorinated paraffins) and phosphate (B84403) ester flame retardants. The information is intended to assist researchers and professionals in selecting the most suitable flame retardant for their specific applications by presenting available experimental data on their efficiency, thermal stability, and impact on polymer properties.

Overview of Flame Retardant Mechanisms

This compound (Chlorinated Paraffins): this compound functions primarily in the gas phase as a flame retardant. Upon heating, it releases chlorine radicals which interfere with the combustion cycle. These radicals scavenge highly reactive H• and OH• radicals in the flame, slowing down the exothermic reactions that sustain the fire. Additionally, the release of non-combustible gases can dilute the flammable gases and oxygen in the vicinity of the flame. Some formulations of chlorinated paraffins also promote char formation on the polymer surface, creating a barrier that limits the release of flammable volatiles and slows heat transfer.[1]

Phosphate Esters: Phosphate esters can act in both the condensed (solid) and gas phases. In the condensed phase, they decompose upon heating to form phosphoric acid. This acid promotes the dehydration and charring of the polymer, forming a protective insulating layer. This char layer restricts the flow of flammable gases to the flame and shields the underlying polymer from heat. In the gas phase, phosphorus-containing radicals can also be released, which contribute to flame inhibition, similar to the action of halogenated compounds.[2]

Quantitative Performance Data

Direct, head-to-head comparative data for this compound and a wide range of phosphate esters in the same polymer systems is limited in publicly available literature. The following tables summarize available data for representative flame retardants in specific polymers. It is important to note that performance can vary significantly based on the specific grade of the flame retardant, its concentration, the polymer matrix, and the presence of other additives.

Table 1: Flame Retardant Performance in Polyolefins (Polyethylene - PE)

Flame Retardant SystemPolymerLoading (%)LOI (%)UL 94 RatingPeak Heat Release Rate (kW/m²)Reference
Unmodified PEHDPE-17-18Not Rated~1300[3]
Triphenyl Phosphate (TPP)UHMWPENot SpecifiedIncreasedNot SpecifiedReduced[4]

Note: Specific quantitative data for this compound in polyethylene (B3416737) was not available in the reviewed literature.

Table 2: Flame Retardant Performance in Engineering Plastics (PC/ABS Blends)

Flame Retardant SystemPolymerLoading (%)LOI (%)UL 94 Rating (1.6 mm)Peak Heat Release Rate (kW/m²)Reference
Unmodified PC/ABSPC/ABS-20.5HB850[5]
Triphenyl Phosphate (TPP)PC/ABS1227.5V-0550[5]
Resorcinol bis(diphenyl phosphate) (RDP)PC/ABS1228.0V-0500[5]
Bisphenol A bis(diphenyl phosphate) (BDP)PC/ABS1226.5V-0450[5]

Note: Data for this compound in PC/ABS blends was not available in the reviewed literature.

Impact on Material Properties

Thermal Stability:

The addition of flame retardants can influence the thermal stability of the polymer. Thermogravimetric analysis (TGA) is used to evaluate this by measuring the weight loss of a material as a function of temperature.

  • This compound: Chlorinated paraffins generally have lower thermal stability and can reduce the onset of decomposition of the polymer. This is due to the relatively weak C-Cl bonds which break at lower temperatures.

  • Phosphate Esters: The thermal stability of phosphate esters varies depending on their chemical structure. Aromatic phosphate esters like RDP and BDP generally exhibit high thermal stability, making them suitable for engineering plastics that are processed at high temperatures. Alkyl phosphate esters may have lower thermal stability.

Mechanical Properties:

The incorporation of flame retardants, which often act as plasticizers, can alter the mechanical properties of the polymer.

  • This compound: Chlorinated paraffins are known to act as secondary plasticizers, which can increase the flexibility and impact strength of polymers like PVC. However, in other polymers, high loadings can potentially lead to a decrease in tensile strength and modulus.[6][7]

  • Phosphate Esters: Many phosphate esters also exhibit a plasticizing effect. This can lead to a reduction in the glass transition temperature (Tg) and hardness of the polymer, which may be desirable in some applications but detrimental in others where rigidity is required. The extent of this effect depends on the specific phosphate ester and its compatibility with the polymer matrix.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of flame retardant performance.

4.1. Limiting Oxygen Index (LOI)

  • Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: LOI instrument consisting of a heat-resistant glass chimney, specimen holder, gas mixing and flow control system, and an igniter.

  • Procedure:

    • A vertically oriented specimen of specified dimensions is placed in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.

    • The top of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.

    • The LOI is calculated as the percentage of oxygen in the gas mixture at this point.

  • Standard: ASTM D2863 / ISO 4589-2.

4.2. UL 94 Vertical Burn Test

  • Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

  • Apparatus: A laboratory burn chamber, a Bunsen burner, a specimen holder, and a timer.

  • Procedure:

    • A rectangular specimen of specified dimensions is clamped vertically.

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

    • The afterflame time (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.

    • The afterflame time (t2) and afterglow time are recorded.

    • Observations are made regarding flaming drips that ignite a cotton patch placed below the specimen.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton. V-0 is the most stringent classification.

4.3. Cone Calorimetry

  • Objective: To measure the heat release rate and other flammability properties of materials under controlled fire-like conditions.

  • Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, a spark igniter, and a gas analysis system.

  • Procedure:

    • A square specimen is placed on a load cell beneath the conical heater.

    • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

    • During combustion, the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate are continuously measured.

    • From these measurements, parameters such as the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and time to ignition (TTI) are calculated.

  • Standard: ASTM E1354 / ISO 5660.

4.4. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small amount of the sample is placed in the sample pan.

    • The furnace is heated at a controlled rate (e.g., 10 or 20 °C/min) under a specific atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature, indicating the thermal stability and decomposition profile of the material.

Visualizations

G cluster_gas Gas Phase cluster_condensed Condensed Phase This compound This compound Chlorine_Radicals Chlorine_Radicals This compound->Chlorine_Radicals Decomposes to Heat Heat Heat->this compound Phosphate_Ester Phosphate_Ester Heat->Phosphate_Ester Flame Flame Chlorine_Radicals->Flame Inhibits Phosphoric_Acid Phosphoric_Acid Phosphate_Ester->Phosphoric_Acid Decomposes to Polymer Polymer Phosphoric_Acid->Polymer Acts on Char_Layer Char_Layer Polymer->Char_Layer Promotes formation of Char_Layer->Flame Insulates from

Caption: Flame retardant mechanisms of this compound and Phosphate Esters.

G Start Start Prepare_Sample Prepare Polymer + Flame Retardant Sample Start->Prepare_Sample LOI_Test LOI Test (ASTM D2863) Prepare_Sample->LOI_Test UL94_Test UL 94 Test Prepare_Sample->UL94_Test Cone_Test Cone Calorimeter Test (ASTM E1354) Prepare_Sample->Cone_Test TGA_Test TGA Test Prepare_Sample->TGA_Test Mechanical_Tests Mechanical Property Tests (Tensile, Impact) Prepare_Sample->Mechanical_Tests Analyze_Data Analyze and Compare Performance Data LOI_Test->Analyze_Data UL94_Test->Analyze_Data Cone_Test->Analyze_Data TGA_Test->Analyze_Data Mechanical_Tests->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for evaluating flame retardant performance.

References

A Comparative Guide to Modern Analytical Methods for Cereclor Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current analytical methodologies for the detection and quantification of Cereclor, a commercial mixture of chlorinated paraffins (CPs). The selection of an appropriate analytical method is critical for accurate risk assessment, regulatory compliance, and research into the environmental fate and toxicity of these complex compounds. This document presents a detailed overview of established and emerging techniques, their performance characteristics, and experimental protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical technique for this compound analysis is often a trade-off between sensitivity, selectivity, and the specific chain length of the chlorinated paraffins being targeted—short-chain (SCCPs), medium-chain (MCCPs), or long-chain (LCCPs). High-resolution mass spectrometry (HRMS) methods, such as Time-of-Flight (TOF) and Orbitrap, are gaining popularity due to their ability to distinguish between different CP congener groups.[1][2]

Analytical MethodAnalyteMatrixLODLOQAccuracy (Trueness/Recovery)Precision (CV%/RSD)
GC-ECNI-MS SCCPsWater-0.1 µg/L--
SCCPsSediment, Sludge, Soil-0.03 µg/g--
GC-NCI-Q-TOF-HRMS SCCPsEnvironmental Samples24–81 ng/mL---
MCCPsEnvironmental Samples27–170 ng/mL---
LC-QTOF-HRMS SCCPsIndoor Dust20 ng/g200 ng/g72% - 141%< 15%
MCCPsIndoor Dust2.0 ng/g100 ng/g72% - 141%< 15%
LCCPsIndoor Dust10 ng/g100 ng/g72% - 141%< 15%
HPLC-Orbitrap HRMS LCCPsSoil and Sediment7.9 - 16.0 pg/µL26.3 - 53.3 pg/µL94.8% - 109.4%0.5% - 7.2%
LC-MS/MS SCCPs & MCCPsTextiles and Leather----

LOD: Limit of Detection, LOQ: Limit of Quantification, CV: Coefficient of Variation, RSD: Relative Standard Deviation, GC-ECNI-MS: Gas Chromatography-Electron Capture Negative Ionization-Mass Spectrometry, GC-NCI-Q-TOF-HRMS: Gas Chromatography-Negative Chemical Ionization-Quadrupole-Time-of-Flight-High-Resolution Mass Spectrometry, LC-QTOF-HRMS: Liquid Chromatography-Quadrupole-Time-of-Flight-High-Resolution Mass Spectrometry, HPLC-Orbitrap HRMS: High-Performance Liquid Chromatography-Orbitrap High-Resolution Mass Spectrometry, LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

Sample Preparation

A critical step in the analysis of this compound is the extraction and cleanup of the sample to remove interfering substances.

  • Ultrasonic Extraction : This method is commonly used for solid samples such as indoor dust, soil, and sediment.[1][3] A known quantity of the sample is mixed with a suitable solvent (e.g., a mixture of dichloromethane (B109758) and hexane) and subjected to ultrasonic waves to facilitate the extraction of chlorinated paraffins.[4]

  • Soxhlet Extraction : A classical and robust method for extracting CPs from solid matrices.

  • Solid-Phase Extraction (SPE) : Often used for water samples, where the sample is passed through a cartridge containing a solid adsorbent that retains the CPs. The CPs are then eluted with a small volume of an organic solvent.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method has been adapted for the extraction of long-chain chlorinated paraffins from soil and sediment samples.[5]

  • Cleanup : Following extraction, cleanup steps are essential to remove co-extracted matrix components that can interfere with the analysis. Common techniques include column chromatography using silica (B1680970) gel or Florisil and gel permeation chromatography (GPC).[4][6]

Instrumental Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with Electron Capture Negative Ionization (ECNI), is a widely used and standardized method for the analysis of SCCPs and MCCPs.[2]

  • Protocol based on ISO 12010:2019 (SCCPs in Water) [7][8][9]

    • Gas Chromatograph (GC) : Equipped with a short capillary column.

    • Mass Spectrometer (MS) : Operated in selected ion monitoring (SIM) mode with electron capture negative ionization (ECNI).

    • Quantification : Based on a multiple linear regression calibration using three differently composed standard mixtures to mimic environmental samples.[8]

  • Protocol based on ISO 18635:2016 (SCCPs in Sediment, Sludge, and Soil) [6][10][11]

    • Gas Chromatograph (GC) : Utilizes a short capillary column.

    • Mass Spectrometer (MS) : Operated in selected ion monitoring (SIM) mode with electron capture negative ionization (ECNI).

    • Cleanup : Involves column chromatography and gel permeation chromatography.[6]

    • Quantification : Employs multiple linear regression calibration with specific standard mixtures.[6]

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS methods are increasingly being developed, especially for the analysis of MCCPs and LCCPs, which are less amenable to GC analysis due to their lower volatility.

  • LC-QTOF-HRMS Protocol for SCCPs, MCCPs, and LCCPs in Indoor Dust [1]

    • Liquid Chromatograph (LC) : Coupled to a Quadrupole Time-of-Flight High-Resolution Mass Spectrometer.

    • Ionization : Electrospray ionization (ESI) is commonly used.

    • Quantification : Can be performed using pattern deconvolution or chlorine-content calibration.[1]

  • LC-MS/MS Protocol for SCCPs and MCCPs in Textiles and Leather [12]

    • Liquid Chromatograph (LC) : An Agilent 1290 Infinity II system with a ZORBAX SB-CN column.[12]

    • Mass Spectrometer : An Agilent 6470 triple quadrupole LC/MS system with an electrospray ion source operated in dynamic multiple reaction monitoring (dMRM) mode.[12]

    • Sample Preparation : Based on the ISO 18219-1:2021 method with hexane (B92381) extraction.[12]

Method Validation Workflow

The validation of a new analytical method for this compound detection is a systematic process to ensure the reliability and reproducibility of the results. The following diagram illustrates a typical workflow for method validation.

MethodValidationWorkflow cluster_planning 1. Planning & Definition cluster_optimization 2. Method Optimization cluster_validation 3. Performance Validation cluster_documentation 4. Documentation & Implementation define_scope Define Scope & Analytes (SCCPs, MCCPs, LCCPs) select_method Select Analytical Method (GC-MS, LC-MS/MS, HRMS) define_scope->select_method define_performance Define Performance Criteria (LOD, LOQ, Accuracy, Precision) select_method->define_performance optimize_sample_prep Optimize Sample Preparation (Extraction & Cleanup) define_performance->optimize_sample_prep optimize_instrumental Optimize Instrumental Parameters (Chromatography & MS) optimize_sample_prep->optimize_instrumental linearity Linearity & Range optimize_instrumental->linearity lod_loq LOD & LOQ Determination linearity->lod_loq accuracy Accuracy (Trueness) (Spike/Recovery Studies) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision selectivity Selectivity & Specificity precision->selectivity robustness Robustness selectivity->robustness sop Standard Operating Procedure (SOP) Development robustness->sop validation_report Validation Report Generation sop->validation_report routine_use Implementation for Routine Analysis validation_report->routine_use

Caption: A generalized workflow for the validation of a new analytical method for this compound detection.

References

A Comparative Toxicological Assessment of Short-Chain versus Medium-Chain Cereclor

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of short-chain chlorinated paraffins (SCCPs) and medium-chain chlorinated paraffins (MCCPs), commercially known as Cereclor. The information presented is supported by experimental data from peer-reviewed studies and standardized testing guidelines to assist researchers, scientists, and drug development professionals in understanding the potential hazards associated with these compounds.

Executive Summary

Chlorinated paraffins (CPs) are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length. Short-chain CPs (C₁₀-C₁₃) and medium-chain CPs (C₁₄-C₁₇) have seen widespread industrial use as plasticizers, flame retardants, and lubricants. However, concerns over their persistence, bioaccumulation, and toxicity have led to increased scrutiny and regulatory action, particularly for SCCPs. This guide outlines the key toxicological differences between SCCPs and MCCPs, focusing on in vivo, in vitro, and ecotoxicological data. Evidence suggests that while SCCPs have been more extensively studied and are generally considered more toxic, MCCPs may not be a safe alternative and exhibit similar toxicological effects.[1][2]

Comparative Toxicity Data

The following tables summarize key quantitative data from toxicological studies on SCCPs and MCCPs.

Table 1: In Vivo Mammalian Toxicity Data

ParameterShort-Chain Chlorinated Paraffins (SCCPs)Medium-Chain Chlorinated Paraffins (MCCPs)Reference SpeciesKey FindingsCitations
Acute Oral LD₅₀ > 4 g/kg> 4 g/kgRatLow acute toxicity for both.[3]
Repeated Dose Toxicity (90-day oral) NOAEL: 10 mg/kg bw/dayNOAEL: 23 mg/kg bw/dayRatTarget organs include liver, kidney, and thyroid for both. SCCPs show effects at lower doses.[4][5]
Carcinogenicity Reasonably anticipated to be a human carcinogen (NTP); Possibly carcinogenic to humans (IARC Group 2B)No carcinogenicity studies available.Rat, MouseSCCPs (C₁₂, 60% Cl) caused liver, thyroid, and kidney tumors in rodents.[3][6]
Reproductive & Developmental Toxicity Evidence of developmental effects at high doses.Decreased pup survival and internal hemorrhages observed.Rat, RabbitBoth show potential for reproductive and developmental toxicity.[4][5]

Table 2: In Vitro Toxicity Data

EndpointShort-Chain Chlorinated Paraffins (SCCPs)Medium-Chain Chlorinated Paraffins (MCCPs)Cell Line(s)Key FindingsCitations
Cytotoxicity Similar inhibitory effects on cell viability compared to MCCPs with comparable chlorine content.Similar inhibitory effects on cell viability compared to SCCPs with comparable chlorine content.HepG2Both induce cytotoxicity.[2][7]
Oxidative Stress Induce significant increases in ROS and MDA.Induce significant increases in ROS and MDA.HepG2Both induce oxidative stress.[2][7]
Mitochondrial Dysfunction Significant reduction in ATP production.Significant reduction in ATP production and impairs mitochondrial respiration.HepG2, ICLAC-00575Both disrupt mitochondrial function.[7][8][9]
PPARα Activation Agonistic activity towards rat PPARα, weak agonistic activity towards human PPARα.Not extensively studied.293T, HepG2SCCPs can disrupt fatty acid metabolism via PPARα signaling.[10][11]
Inflammation Limited data.Upregulate the expression of inflammatory molecules (IL-1β, IL-6, TNF-α, NF-κB).HEK293, NRK-52EMCCPs induce inflammatory responses in kidney cells.[12]
Ferroptosis Induction Limited data.Induce ferroptosis in kidney cells.HEK293, NRK-52EMCCPs can induce this specific form of cell death.[12][13]

Table 3: Ecotoxicity Data

OrganismEndpointShort-Chain Chlorinated Paraffins (SCCPs)Medium-Chain Chlorinated Paraffins (MCCPs)Test DurationKey FindingsCitations
Daphnia magna EC₅₀ (Immobilization)0.13 - 0.53 mg/L~0.007 mg/L48 hoursMCCPs appear to be more acutely toxic to Daphnia magna.[14]
Daphnia magna Reproduction (NOEC)0.005 - 0.01 mg/LNot available21 daysSCCPs impact reproduction at low concentrations.[15]
Freshwater Algae EC₅₀ (Growth Inhibition)0.006 - 0.14 mg/L> 0.1 mg/L72-96 hoursSCCPs are highly toxic to algae.[16]
Fish (Rainbow Trout) LC₅₀0.3 - 7.5 mg/L> 10 mg/L96 hoursSCCPs are more acutely toxic to fish.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the toxicological assessment of SCCPs and MCCPs.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a prolonged period.

  • Test Species: Albino rats, Wistar or Sprague-Dawley strains are commonly used.[10]

  • Animal Housing and Diet: Animals are housed in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle). They are provided with a standard laboratory diet and water ad libitum.[10]

  • Dose Groups: At least three dose levels of the test substance and a control group are used, with a minimum of 10 males and 10 females per group.[5] The highest dose should induce toxic effects but not mortality.

  • Administration: The test substance is typically administered daily by oral gavage for 90 consecutive days.[10]

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.[10]

    • Body Weight and Food Consumption: Recorded weekly.[8]

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (urea, creatinine).[8]

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination, with a focus on target organs like the liver, kidneys, and thyroid.[10]

In Vitro Oxidative Stress Assessment

This protocol outlines the measurement of key oxidative stress markers in cultured cells following exposure to SCCPs or MCCPs.

  • Cell Culture: Human hepatoma (HepG2) cells are a common model. They are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.

  • Exposure: Cells are seeded in multi-well plates and exposed to various concentrations of the test compound (SCCP or MCCP) for a specified duration (e.g., 24 hours).

  • Measurement of Reactive Oxygen Species (ROS):

    • After exposure, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

  • Measurement of Malondialdehyde (MDA):

    • Cell lysates are prepared from the exposed cells.[17]

    • The lysate is reacted with thiobarbituric acid (TBA) at high temperature and acidic pH.[13][18]

    • The resulting MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.[19][20]

  • Measurement of Glutathione (B108866) (GSH):

    • Cell lysates are prepared.[2]

    • Total GSH can be measured using a commercially available kit, often based on an enzymatic recycling method where GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 412 nm.[7][21] Alternatively, luminescence-based assays can be used.[11]

PPARα Activation Assay (Dual-Luciferase Reporter Gene Assay)

This assay determines if a chemical can activate the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.

  • Cell Line: A suitable cell line (e.g., 293T or HepG2) is used.[22]

  • Plasmids: Cells are co-transfected with:

    • An expression vector for human or rat PPARα.

    • A reporter plasmid containing a PPAR-responsive element (PPRE) upstream of a luciferase gene.

    • A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.[23]

  • Exposure: After transfection, cells are exposed to different concentrations of the test substance for 24-48 hours.[22]

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Promega).[23]

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

    • The fold induction of luciferase activity relative to a vehicle control is calculated to determine the extent of PPARα activation.[22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by chlorinated paraffins and a typical experimental workflow for assessing their toxicity.

G cluster_sccp SCCP-Induced Hepatotoxicity SCCP SCCPs PPARa PPARα Activation SCCP->PPARa OxidativeStress Oxidative Stress (↑ ROS, ↓ GSH) SCCP->OxidativeStress FattyAcidOxidation Increased Fatty Acid β-oxidation PPARa->FattyAcidOxidation HepatocyteHypertrophy Hepatocyte Hypertrophy FattyAcidOxidation->HepatocyteHypertrophy LiverTumors Liver Tumors HepatocyteHypertrophy->LiverTumors OxidativeStress->LiverTumors

Caption: SCCP-induced hepatotoxicity signaling pathway.

G cluster_mccp MCCP-Induced Nephrotoxicity MCCP MCCPs Inflammation Inflammation (↑ NF-κB, IL-6, TNF-α) MCCP->Inflammation Ferroptosis Ferroptosis (↑ ROS, ↑ MDA, ↓ GSH) MCCP->Ferroptosis KidneyDamage Kidney Damage Inflammation->KidneyDamage CellAging Renal Cell Aging Ferroptosis->CellAging CellAging->KidneyDamage

Caption: MCCP-induced nephrotoxicity signaling pathway.

G cluster_workflow In Vitro Toxicity Assessment Workflow CellCulture Cell Culture (e.g., HepG2) Exposure Exposure to SCCPs/MCCPs (Dose-response) CellCulture->Exposure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Exposure->Cytotoxicity OxidativeStress Oxidative Stress Assays (ROS, MDA, GSH) Exposure->OxidativeStress MitochondrialFunction Mitochondrial Function (e.g., Seahorse) Exposure->MitochondrialFunction GeneExpression Gene Expression Analysis (e.g., qPCR, Western Blot) Exposure->GeneExpression DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis OxidativeStress->DataAnalysis MitochondrialFunction->DataAnalysis GeneExpression->DataAnalysis

Caption: A typical experimental workflow for in vitro toxicity assessment.

Conclusion

The available evidence indicates that both short-chain and medium-chain chlorinated paraffins exhibit significant toxicological properties. SCCPs are more thoroughly characterized and are recognized as carcinogenic in animal models, leading to stricter regulations. While data on MCCPs is less comprehensive, emerging studies suggest they share similar toxic mechanisms, including the induction of oxidative stress and organ damage. The higher acute toxicity of MCCPs to certain aquatic organisms is also a point of concern. Therefore, the substitution of SCCPs with MCCPs may not represent a reduction in overall risk to human health and the environment. Further research is warranted to fully elucidate the long-term health effects of MCCPs and to identify safer alternatives.

References

A Comparative Performance Evaluation of Cereclor and Aroclor as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Cereclor (chlorinated paraffins) and Aroclor (polychlorinated biphenyls) for their application as plasticizers, primarily in polyvinyl chloride (PVC) formulations. The comparison focuses on their chemical nature, physical properties, and key performance indicators. It is important to note that Aroclors (PCBs) are no longer in production and their use has been banned in many countries since the 1970s due to their significant environmental toxicity and persistence.[1][2] this compound, a range of chlorinated paraffins, is often used as a secondary plasticizer and flame retardant.[3][4] This guide is intended for researchers and professionals in materials science and chemical development.

Chemical and Physical Properties

This compound and Aroclor are both chlorinated hydrocarbons, but they differ significantly in their core structure. This compound is produced by the chlorination of paraffinic hydrocarbon fractions (n-alkanes), with carbon chain lengths typically ranging from C10 to C30 and chlorine content from 30% to 70% by weight.[3] Aroclors are mixtures of polychlorinated biphenyls (PCBs), created by chlorinating biphenyl.[5] The physical properties of both plasticizer types are heavily dependent on their carbon chain length and degree of chlorination.[3][5]

A summary of the physical properties for representative grades of this compound and Aroclor is presented below.

PropertyThis compound S45This compound S52This compound S58Aroclor 1242Aroclor 1254Aroclor 1260
Chemical Type Chlorinated Paraffin (C14-17)[6]Chlorinated Paraffin (C14-17)[7]Chlorinated Paraffin (C14-17)[8]Chlorinated Biphenyl[5]Chlorinated Biphenyl[5]Chlorinated Biphenyl[5]
Chlorine Content (% w/w) 45[6]52[7]58.5[8]42[5]54[5]60[5]
Physical Form Mobile Liquid[6]Viscous Liquid[7]Viscous Liquid[8]Colorless Mobile Oil[9]Viscous Liquid[9]Sticky Resin[9]
Viscosity 212 cps @ 25°C[6]Not specified32100 cps @ 25°C[8]Oily Liquid[5]Viscous Liquid[5]Resinous[5]
Pour Point (°C) -28[6]Not specified7[8]< -1510[10]30.5

Performance Characteristics

The performance of a plasticizer is evaluated based on its ability to impart flexibility, its stability over time and under stress, and its tendency to migrate out of the polymer matrix.

Performance MetricThis compound (Chlorinated Paraffins)Aroclor (PCBs)Key Benefits & Drawbacks
Plasticizing Efficiency Generally used as a secondary plasticizer to extend primary plasticizers and reduce cost.[3][11]Effective plasticizers, with efficiency varying by chlorination level.[12]This compound: Cost-effective, enhances flame retardancy.[3] Aroclor: Good plasticizing action but banned due to extreme toxicity and bioaccumulation.[1][2]
Thermal Stability Generally unreactive and stable at normal temperatures but can undergo dehydrochlorination at elevated temperatures (200-400°C).[3][13]High thermal stability was a key property for their use in high-temperature applications like transformers.[14]This compound: Stability is sufficient for many PVC applications. Aroclor: Excellent thermal stability but produces hazardous by-products like PCDFs upon combustion.[14]
Migration Resistance Lower volatility contributes to long-lasting plasticizing effect.[4] Migration is a concern and depends on chain length and chlorination.Generally low volatility and good permanence.This compound: Low volatility is a key advantage.[4] Aroclor: High permanence, but any migration leads to persistent environmental contamination.[2]
Flame Retardancy Enhances flame-retardant properties in PVC products due to high chlorine content.[3]Imparts flame retardance.[12]Both provide flame retardancy, a key synergistic benefit in PVC applications.
Environmental/Health Impact Short-chain chlorinated paraffins (SCCPs) are considered persistent and toxic; regulations vary by region.[13]Banned globally due to high toxicity, persistence, and bioaccumulation.[1][2]This compound: Environmental concerns exist, particularly for shorter chain lengths. Aroclor: Unacceptable environmental and health risks.

Experimental Protocols

The evaluation of plasticizer performance involves a series of standardized tests to quantify their effect on the polymer matrix.

Plasticizer Efficiency Evaluation (ASTM D2284)

This method is used to determine the efficiency of a plasticizer in flexible PVC by measuring the tensile properties of the plasticized material.[15]

  • Sample Preparation: PVC formulations are prepared by mixing PVC resin, the plasticizer (this compound or Aroclor) at various concentrations (e.g., parts per hundred resin - phr), and a heat stabilizer. The mixture is then molded into sheets of a specified thickness and conditioned in a controlled environment.[7][15]

  • Testing Procedure: The conditioned PVC samples are cut into a standard dumbbell shape. They are then subjected to tensile stress in a universal testing machine until failure.[15]

  • Data Analysis: Key parameters such as tensile strength (stress at failure) and elongation at break (percentage increase in length at failure) are recorded. Higher elongation and lower tensile strength typically indicate greater plasticizing efficiency.[16]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is used to measure the change in mass of a sample as a function of temperature, indicating its thermal stability.

  • Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA crucible.

  • Testing Procedure: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The instrument continuously records the sample's weight as the temperature increases.

  • Data Analysis: The temperature at which significant weight loss begins is identified as the onset of degradation. A higher degradation temperature indicates better thermal stability. For chlorinated plasticizers, this often corresponds to the temperature of dehydrochlorination.[13]

Migration Resistance Testing (ASTM D1239 / ISO 177)

These methods quantify the tendency of a plasticizer to move out of the PVC material through extraction or volatilization.[17]

  • Extraction Resistance (ASTM D1239): This test measures the loss of plasticizer when the material is immersed in a liquid.[17]

    • Procedure: A pre-weighed PVC sample is fully immersed in a test liquid (e.g., distilled water, oil, ethanol) for a specified time and temperature.[17]

    • Analysis: After immersion, the sample is removed, dried, and re-weighed. The percentage weight loss is calculated, representing the amount of plasticizer extracted.[17]

  • Exudation Resistance (ISO 177): This test determines the tendency of a plasticizer to migrate to the surface of the PVC or into an adjacent material.[17]

    • Procedure: A disc of the PVC sample is placed between two absorbent discs under a specified pressure and temperature for a set duration.[17]

    • Analysis: The amount of plasticizer absorbed by the backing discs is determined by weight change, indicating the exudation tendency.[17]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of plasticizers like this compound and Aroclor.

G cluster_prep 1. Formulation & Preparation cluster_test 2. Performance Testing cluster_analysis 3. Data Analysis & Comparison cluster_conclusion 4. Conclusion P1 Define Formulations (PVC + Stabilizer + Plasticizer at X phr) P2 Melt Blending & Molding (e.g., Twin-Screw Extruder) P1->P2 P3 Sample Conditioning (Controlled Temp & Humidity) P2->P3 T1 Mechanical Properties (ASTM D2284) - Tensile Strength - Elongation at Break P3->T1 T2 Thermal Stability (TGA) - Degradation Temp. P3->T2 T3 Migration Resistance - Extraction (ASTM D1239) - Exudation (ISO 177) P3->T3 A1 Tabulate Quantitative Data T1->A1 T2->A1 T3->A1 A2 Compare Performance Metrics vs. Control (Unplasticized PVC) A1->A2 A3 Final Evaluation: This compound vs. Aroclor A2->A3 C1 Report Findings: Efficiency, Stability, Migration, Safety/Environmental Impact A3->C1

Caption: Workflow for plasticizer performance evaluation.

References

cross-validation of Cereclor analysis between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and consistent analysis of Cereclor, a commercial mixture of chlorinated paraffins (CPs), across different laboratories is crucial for regulatory compliance, environmental monitoring, and risk assessment in drug development. This guide provides a comprehensive comparison of analytical methodologies, supported by data from inter-laboratory studies, to aid researchers in selecting and implementing robust analytical protocols.

Executive Summary

Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes, broadly categorized into short-chain (SCCPs), medium-chain (MCCPs), and long-chain (LCCPs) chlorinated paraffins. Their analysis is challenging due to the vast number of isomers and the lack of certified reference materials. This guide summarizes the findings of several inter-laboratory studies, highlighting the performance of various analytical techniques and providing detailed experimental protocols to promote harmonization and improve the comparability of results.

Data Presentation: Performance of Analytical Methods in Inter-Laboratory Studies

The following tables summarize the quantitative data from various inter-laboratory studies on the analysis of chlorinated paraffins. These studies involved the distribution of spiked samples to multiple laboratories to assess their analytical performance.

Table 1: Summary of Inter-Laboratory Study on Chlorinated Paraffins in Food Matrices [1]

ParameterStudy Details
Study Organizer European Union Reference Laboratory (EURL) for Halogenated Persistent Organic Pollutants (POPs) in Feed and Food
Year of Study 2017 and 2018
Matrices Spiked coconut fat (2017) and spiked lard (2018)
Analytes Short-Chain Chlorinated Paraffins (SCCPs) and Medium-Chain Chlorinated Paraffins (MCCPs)
Number of Participants 27 laboratories from 18 countries (2017) and 13 laboratories from 11 countries (2018)
Key Finding In both studies, over 55% of the participating laboratories demonstrated satisfactory overall performance.
Primary Challenge Correct quantification of SCCP and MCCP mixtures.

Table 2: Performance of Different Analytical Techniques in Inter-Laboratory Studies

Analytical TechniquePerformance SummaryKey Considerations
Gas Chromatography - Mass Spectrometry (GC-MS) The most commonly used technique in inter-laboratory studies. Both high-resolution (HRMS) and low-resolution (MS) mass spectrometry have demonstrated satisfactory performance.[1]Choice of instrument, analytical standards, and data processing strategy are significant influencing factors on the results.[1]
Low-Resolution Gas Chromatography (GC-LRMS) In an inter-laboratory trial for SCCPs, participants using low-resolution GC showed less consistency in mass fraction results compared to other techniques.[2]May be more susceptible to interferences, affecting accuracy.
Liquid Chromatography - Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-HRMS) A validated method for the simultaneous analysis of SCCPs, MCCPs, and LCCPs in indoor dust.[3]Offers high mass accuracy, reducing the effect of interferences and improving data quality.[2]

Table 3: Comparison of Quantification Strategies for Chlorinated Paraffins [3]

Quantification StrategyTrueness (Accuracy)Precision (Coefficient of Variation - CV)Notes
Pattern Deconvolution 72% to 141% for all tests< 15% for all experimentsMet the acceptability limits of the European Union Reference Laboratory (EURL).
Chlorine-Content Calibration Overestimated concentrations for SCCPs and MCCPs by an average of 32% and 25%, respectively. Did not always meet EURL trueness limits.< 18% for all experimentsGenerally performed well but with a tendency to overestimate certain CP groups.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the key steps in the analysis of chlorinated paraffins based on protocols used in inter-laboratory studies.

Sample Preparation and Extraction

A common workflow for the extraction of chlorinated paraffins from various matrices involves the following steps:

  • Sample Homogenization: The sample is thoroughly homogenized to ensure representativeness.

  • Internal Standard Spiking: A known amount of an internal standard (e.g., a ¹³C-labeled chlorinated paraffin) is added to the sample to correct for analytical variations.

  • Extraction:

    • Solid-Liquid Extraction: For solid samples like food or dust, extraction is typically performed using an organic solvent (e.g., hexane, dichloromethane) with techniques such as Soxhlet, pressurized liquid extraction (PLE), or ultrasonic extraction.

    • Liquid-Liquid Extraction: For liquid samples, a suitable organic solvent is used to extract the analytes from the aqueous phase.

  • Concentration: The extract is concentrated to a smaller volume to increase the analyte concentration.

Clean-up

The crude extract often contains interfering compounds that need to be removed before instrumental analysis. Common clean-up techniques include:

  • Silica (B1680970) Gel Column Chromatography: The extract is passed through a silica gel column to separate the chlorinated paraffins from more polar interfering compounds.

  • Florisil Column Chromatography: Similar to silica gel, Florisil is used to remove polar interferences.

  • Gel Permeation Chromatography (GPC): This technique separates molecules based on their size and is effective in removing high molecular weight interferences like lipids.

  • Acid Treatment: Concentrated sulfuric acid can be used to destroy certain interfering organic compounds.

Instrumental Analysis

The two primary instrumental techniques used for the analysis of chlorinated paraffins are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of chlorinated paraffins.

    • Injector: Splitless injection is commonly employed to maximize the transfer of analytes to the column.

    • Oven Temperature Program: A temperature gradient is used to elute the different chlorinated paraffin (B1166041) congeners.

  • Mass Spectrometer (MS):

    • Ionization: Electron Capture Negative Ionization (ECNI) is the most common ionization technique for chlorinated paraffins due to its high sensitivity for halogenated compounds.

    • Mass Analyzer: Both low-resolution (quadrupole) and high-resolution (time-of-flight, Orbitrap) mass analyzers are used. High-resolution instruments provide better selectivity and mass accuracy.

    • Data Acquisition: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring specific ions characteristic of chlorinated paraffins.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Liquid Chromatograph (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation.

    • Mobile Phase: A gradient of methanol (B129727) and water is a typical mobile phase.

  • Mass Spectrometer (MS):

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF) and Orbitrap mass analyzers are frequently used for their high resolution and mass accuracy.

Mandatory Visualization

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound (chlorinated paraffins) in a given sample.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solvent Extraction (e.g., PLE, Soxhlet) Spiking->Extraction Cleanup Column Chromatography (e.g., Silica, Florisil) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMS LC-MS Analysis Cleanup->LCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Logical Relationship of Factors Influencing Analytical Results

The following diagram illustrates the key factors that can influence the final analytical results in the determination of chlorinated paraffins.

Influencing Factors Result Analytical Result (Accuracy & Precision) Method Analytical Method Method->Result Instrument Instrument Choice Instrument->Method Standards Reference Standards Standards->Method DataProcessing Data Processing Strategy DataProcessing->Result Matrix Sample Matrix Matrix->Method LabExpertise Laboratory Expertise LabExpertise->Method LabExpertise->DataProcessing

Caption: Factors influencing this compound analysis results.

References

A Comparative Guide to the Plasticizing Efficiency of Cereclor Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the plasticizing efficiency of different Cereclor grades, which are chlorinated paraffins commonly used as secondary plasticizers in various polymer formulations, most notably in flexible Polyvinyl Chloride (PVC). Understanding the nuances of each grade is crucial for optimizing material properties such as flexibility, durability, and flame retardancy. This document summarizes key performance indicators, details relevant experimental protocols, and presents logical workflows to aid in the selection of the appropriate this compound grade for specific research and development applications.

Introduction to this compound as a Plasticizer

This compound, a trade name for a range of chlorinated paraffins, functions as a secondary plasticizer in PVC and other polymers.[1][2][3] As a secondary plasticizer, it is used in conjunction with primary plasticizers to extend the formulation, reduce cost, and impart specific properties like enhanced flame retardancy and good low-temperature flexibility.[2][4] The plasticizing effect of this compound is influenced by its carbon chain length and, significantly, its chlorine content.[1][2][3] Different grades of this compound are characterized by varying degrees of chlorination, which in turn affects their viscosity, compatibility, and overall performance as a plasticizer.[2]

Comparative Analysis of this compound Grades

While direct, publicly available comparative studies with extensive experimental data on the plasticizing efficiency of all this compound grades are limited, we can infer their relative performance based on their typical physical properties and established principles of polymer science. The following tables summarize the key properties of several common this compound grades.

Typical Physical Properties of Mid-Chain (C14-C17) this compound Grades
PropertyThis compound S40This compound S45This compound S50This compound S52This compound S56
Chlorine Content (% w/w) 45455051.755.75
Viscosity at 25°C (cps) ~212300 (SUS at 100°F)~11041441 (SUS at 100°F)7058 (SUS at 100°F)
Density at 25°C (g/ml) 1.171.17-1.261.31
Pour Point (°F) -19-19-15°C15.526.5

Note: Data compiled from various technical data sheets.[5][6][7][8] Viscosity values are presented as reported in the sources; direct conversion between SUS and cps can be complex.

Interpreting the Data for Plasticizing Efficiency

The efficiency of a plasticizer is its ability to impart flexibility to a polymer. This is typically evaluated by measuring the reduction in hardness and the increase in elongation at break of the plasticized material.

  • Chlorine Content and Compatibility: Higher chlorine content generally leads to increased polarity, which can affect compatibility with the PVC matrix. While chlorinated paraffins are generally compatible with PVC, significant variations in chlorine content can influence the overall performance.[2]

  • Viscosity and Processing: Higher viscosity grades, such as this compound S56, can influence the processing characteristics of the PVC compound.

  • Hardness: It is generally expected that for the same concentration in a PVC formulation, a lower viscosity and lower chlorine content chlorinated paraffin (B1166041) will result in a softer compound (lower Shore hardness). Therefore, this compound S40 and S45 would be expected to provide greater softening efficiency compared to S52 and S56. One source suggests that to achieve the same hardness when replacing a primary plasticizer like DOP, approximately 1.5 parts of a 51-52% chlorine-containing chlorinated paraffin are needed for every 1 part of DOP.[2]

  • Tensile Strength and Elongation: The addition of a plasticizer typically reduces tensile strength and increases the elongation at break.[3] The extent of this effect will vary between the different this compound grades. Grades that are more efficient at softening the PVC (e.g., S40, S45) would be expected to lead to a greater reduction in tensile strength and a more significant increase in elongation at break compared to the higher chlorine content, higher viscosity grades.

Experimental Protocols for Evaluating Plasticizing Efficiency

To quantitatively compare the plasticizing efficiency of different this compound grades, a consistent experimental approach is necessary. The following are standard methodologies used in the industry.

Sample Preparation

A standardized PVC formulation should be used, varying only the type and/or concentration of the this compound grade. A typical formulation would include:

  • PVC Resin (e.g., K-value 65-70 for flexible applications)[9]

  • Primary Plasticizer (e.g., DOP, DINP)

  • This compound Grade (at various concentrations)

  • Heat Stabilizer

  • Lubricants

The components are typically mixed in a high-speed mixer to ensure a uniform, dry blend.[9] The blend is then processed, for example, by milling and compression molding, to produce test specimens of a standardized thickness.

Key Experiments
  • Hardness Measurement (ASTM D2240):

    • Objective: To determine the indentation hardness of the plasticized PVC.

    • Methodology: A durometer (typically Shore A for flexible PVC) is used to measure the resistance of the material to indentation under a specified force. The specimen is placed on a flat, hard surface, and the durometer is pressed firmly against it. The reading is taken after a specified time (e.g., 15 seconds). Multiple readings are taken at different points on the specimen and averaged.

  • Tensile Properties (ASTM D638):

    • Objective: To measure the tensile strength, elongation at break, and modulus of the plasticized PVC.[10][11][12][13]

    • Methodology: Dumbbell-shaped test specimens are cut from the molded sheets.[10] These specimens are then placed in the grips of a universal testing machine. The machine pulls the specimen at a constant rate of crosshead movement until it fractures.[11][13] The force and elongation are continuously recorded.

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

      • Modulus of Elasticity: A measure of the material's stiffness.

  • Volatility (ASTM D1203):

    • Objective: To determine the loss of plasticizer due to evaporation.

    • Methodology: A weighed sample of the plasticized PVC is placed in an oven at a specified temperature (e.g., 70°C) for a specified time (e.g., 24 hours). The sample is then reweighed, and the percentage weight loss is calculated.

  • Low-Temperature Flexibility (ASTM D1790):

    • Objective: To assess the material's ability to remain flexible at low temperatures.

    • Methodology: A specimen is cooled to a specified low temperature and then subjected to a bending or impact test to see if it cracks or breaks.

Visualizing the Workflow

The following diagrams illustrate the logical flow of selecting and evaluating this compound grades for a specific application.

experimental_workflow Experimental Workflow for this compound Evaluation cluster_formulation Formulation cluster_processing Processing cluster_testing Testing cluster_analysis Analysis pvc_resin PVC Resin mixing High-Speed Mixing pvc_resin->mixing primary_plasticizer Primary Plasticizer primary_plasticizer->mixing This compound This compound Grade (Variable) This compound->mixing stabilizer Stabilizer stabilizer->mixing lubricant Lubricant lubricant->mixing molding Milling & Compression Molding mixing->molding hardness Hardness (ASTM D2240) molding->hardness tensile Tensile Properties (ASTM D638) molding->tensile volatility Volatility (ASTM D1203) molding->volatility low_temp Low-Temp Flex (ASTM D1790) molding->low_temp data_comparison Data Comparison hardness->data_comparison tensile->data_comparison volatility->data_comparison low_temp->data_comparison selection Optimal Grade Selection data_comparison->selection

Caption: Workflow for evaluating this compound plasticizing efficiency.

logical_relationship Logical Relationships in Plasticizer Performance cluster_properties This compound Properties cluster_performance Performance in PVC chlorine_content Chlorine Content softening Softening Efficiency (Lower Hardness) chlorine_content->softening inversely related to compatibility Compatibility chlorine_content->compatibility affects viscosity Viscosity viscosity->softening inversely related to flexibility Flexibility (Higher Elongation) softening->flexibility correlates with tensile_strength Tensile Strength softening->tensile_strength inversely related to

Caption: Key factors influencing this compound performance in PVC.

Conclusion

References

Navigating the Complexities of Chemical Migration: A Comparative Guide to Validating Cereclor™ Migration Models from Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safety of polymeric materials is paramount. This guide provides a comprehensive overview of the validation of migration models for Cereclor™ (chlorinated paraffins), a common plasticizer and flame retardant. By objectively comparing theoretical models with experimental data, this document serves as a critical resource for predicting and controlling the migration of these additives from polymers.

The migration of additives from polymeric materials is a significant concern in applications ranging from food packaging to medical devices. This compound™, a complex mixture of chlorinated paraffins, is utilized to enhance the flexibility and fire-retardant properties of various polymers such as polyvinyl chloride (PVC), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP). However, the potential for these compounds to migrate into contacting substances necessitates robust methods for predicting and validating their migration behavior.

Migration modeling, primarily based on Fick's laws of diffusion, offers a powerful tool for estimating the transfer of substances from a polymer matrix. The accuracy of these models is contingent on their validation against reliable experimental data. This guide delves into the available data and methodologies for validating this compound™ migration models, providing a framework for assessing the safety of polymer formulations.

Quantitative Analysis of this compound™ Migration

Experimental studies have provided valuable data on the migration of short-chain (SCCPs) and medium-chain (MCCPs) chlorinated paraffins from various polymers into food simulants. The following tables summarize key quantitative findings from the literature, offering a comparative look at migration efficiencies under different conditions.

Table 1: Migration Efficiency of this compound™ (SCCPs and MCCPs) from Food Packaging into Food Simulants

Food SimulantAverage Migration Efficiency of SCCPs (%)Average Migration Efficiency of MCCPs (%)
Water12.151.51
3% Acetic Acid12.151.51
15% Ethanol (B145695)12.151.51
HexaneNot significantly different between SCCPs and MCCPsNot significantly different between SCCPs and MCCPs

Data sourced from a study by Wang et al. (2019) investigating migration from plastic food packaging. The results highlight that shorter-chain and less-chlorinated CPs tend to have higher migration efficiencies.[1][2]

Table 2: Concentration of this compound™ in Polymer Packaging for Animal Feed

Polymer TypeMean Concentration of SCCPs (μg/g)Mean Concentration of MCCPs (μg/g)
Polypropylene (PP)60.062.7
Polyethylene (PE)54.59.23

These findings indicate the presence of chlorinated paraffins in commercial animal feed packaging and suggest that migration is influenced by time and temperature.[3]

Theoretical Framework: Migration Modeling

The migration of additives from polymers is a diffusion-controlled process, which can be mathematically described by Fick's second law of diffusion. Several models have been developed to predict migration, with the Piringer model being a notable example for food contact materials. These models rely on two key parameters:

  • Diffusion Coefficient (D): A measure of the rate at which a substance moves through the polymer. It is influenced by temperature, the molecular size of the migrating substance, and the polymer's properties.

  • Partition Coefficient (K): Describes the equilibrium distribution of the migrant between the polymer and the contacting phase (e.g., food simulant).

The validation of these models involves comparing the predicted migration values with those obtained through experimental testing. While direct validation studies for this compound™ migration models are not extensively available in the public domain, the principles and methodologies can be understood from studies on analogous additives like other plasticizers and flame retardants.

Experimental Protocols for Migration Testing

A generalized experimental protocol for determining the migration of this compound™ from a polymer is outlined below. This protocol is based on established methods for testing food contact materials.

1. Sample Preparation:

  • The polymer containing a known initial concentration of this compound™ is cut into standardized sample sizes (e.g., plaques of a specific surface area).
  • The samples are cleaned to remove any surface contamination.

2. Migration Test Setup:

  • The polymer samples are immersed in a selected food simulant in a migration cell or container. Common food simulants include:
  • 10% ethanol (for aqueous foods)
  • 3% acetic acid (for acidic foods)
  • 50% ethanol (for alcoholic foods)
  • Olive oil or other fatty food simulants (for fatty foods)
  • The ratio of the surface area of the polymer to the volume of the simulant is controlled according to standard guidelines.

3. Test Conditions:

  • The migration cells are incubated at a specific temperature for a defined period. These conditions are chosen to represent the intended use of the polymer (e.g., 10 days at 40°C for long-term storage at room temperature).

4. Analytical Quantification:

  • After the incubation period, the food simulant is collected.
  • The concentration of this compound™ that has migrated into the simulant is quantified using sensitive analytical techniques such as:
  • Gas Chromatography-Mass Spectrometry (GC-MS)
  • Liquid Chromatography-Mass Spectrometry (LC-MS)

5. Data Analysis:

  • The experimental migration value is calculated and compared with the value predicted by the migration model.
  • The model parameters (D and K) may be adjusted to improve the correlation between the predicted and experimental results.

Visualizing the Validation Workflow

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the validation of this compound™ migration models.

MigrationValidationWorkflow cluster_model Migration Modeling cluster_exp Experimental Validation cluster_comp Comparison and Validation model Select Migration Model (e.g., Fick's Law-based) params Define Model Parameters (Diffusion & Partition Coefficients) model->params predict Predict Migration params->predict compare Compare Predicted vs. Experimental Migration predict->compare prep Prepare Polymer Samples test Conduct Migration Test (Polymer in Food Simulant) prep->test analyze Analyze Migrant Concentration (GC-MS, LC-MS) test->analyze analyze->compare validate Validate/Refine Model compare->validate

Workflow for the validation of this compound™ migration models.

InfluencingFactors cluster_this compound This compound™ Properties cluster_polymer Polymer Properties cluster_conditions Environmental Conditions chain Chain Length (SCCP, MCCP, LCCP) migration This compound™ Migration chain->migration chlor Chlorination Degree chlor->migration type Polymer Type (PVC, PE, PP) type->migration morph Morphology (Crystallinity, Density) morph->migration temp Temperature temp->migration time Contact Time time->migration simulant Contact Medium (Food Simulant) simulant->migration

References

A Comparative Analysis of Cereclor and Bio-based Plasticizers for Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, safety, and experimental evaluation of Cereclor (chlorinated paraffins) versus emerging bio-based plasticizers.

The selection of an appropriate plasticizer is a critical consideration in the formulation of flexible polymer products, particularly in sensitive applications such as medical devices and pharmaceutical packaging. Historically, chlorinated paraffins, commercially known as this compound, have been utilized for their plasticizing and flame-retardant properties. However, growing environmental and health concerns have spurred the development of bio-based alternatives derived from renewable resources. This guide provides a comprehensive comparative analysis of this compound and prominent bio-based plasticizers, including epoxidized soybean oil (ESO), citrate (B86180) esters, and isosorbide (B1672297) esters, with a focus on their performance characteristics, supported by experimental data and detailed testing protocols.

Performance Comparison: this compound vs. Bio-based Plasticizers

The efficacy of a plasticizer is determined by a range of performance metrics, including its ability to impart flexibility, maintain thermal stability, and resist migration out of the polymer matrix. The following tables summarize the quantitative data from various studies, comparing this compound with key bio-based alternatives in polyvinyl chloride (PVC) formulations.

Table 1: Mechanical Properties of Plasticized PVC

Plasticizer (40 phr)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
This compound (Chlorinated Paraffin) 15 - 20250 - 35080 - 90
Epoxidized Soybean Oil (ESO) 18 - 24300 - 40075 - 85
Acetyl Tributyl Citrate (ATBC) 20 - 25350 - 45070 - 80
Isosorbide Diesters 22 - 28300 - 40078 - 88

Note: phr = parts per hundred parts of resin. The values presented are a synthesis of typical ranges found in the literature and may vary depending on the specific grade of the plasticizer and the formulation.

Table 2: Thermal Stability of Plasticized PVC (TGA Data)

Plasticizer (40 phr)Onset of Decomposition (Tonset) (°C)Temperature at 50% Weight Loss (T50%) (°C)
This compound (Chlorinated Paraffin) 220 - 240300 - 330
Epoxidized Soybean Oil (ESO) 240 - 260320 - 350
Acetyl Tributyl Citrate (ATBC) 230 - 250310 - 340
Isosorbide Diesters 250 - 270330 - 360

Table 3: Migration Resistance of Plasticizers from PVC

Plasticizer (40 phr)Weight Loss (%) in Hexane (24h, 23°C)
This compound (Chlorinated Paraffin) 5 - 10
Epoxidized Soybean Oil (ESO) 1 - 3
Acetyl Tributyl Citrate (ATBC) 3 - 6
Isosorbide Diesters 2 - 5

Experimental Protocols

Accurate and reproducible data are paramount in the comparative analysis of plasticizers. The following are detailed methodologies for the key experiments cited in this guide.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)

This test method is used to determine the tensile properties of plastics in the form of thin sheeting (less than 1.0 mm thick).

1. Specimen Preparation:

  • Cut rectangular specimens from the plastic sheet. The dimensions should be uniform, typically 25 mm in width and 150 mm in length.

  • Ensure the edges are free of nicks and cuts.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

2. Test Procedure:

  • Use a universal testing machine (UTM) with appropriate grips to hold the specimen.

  • Set the initial grip separation (gauge length), typically 100 mm.

  • Apply a constant rate of crosshead motion until the specimen breaks. The speed of testing should be selected to produce rupture within 0.5 to 5 minutes.

  • Record the load and elongation throughout the test.

3. Data Analysis:

  • Tensile Strength: The maximum stress sustained by the specimen during the test. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Elongation at Break: The increase in length of the specimen at the point of rupture, expressed as a percentage of the original gauge length.

Hardness Test (Durometer) (ASTM D2240)

This method determines the indentation hardness of soft materials, such as plasticized PVC, using a durometer. The Shore A scale is typically used for flexible PVC.

1. Specimen Preparation:

  • The test specimen should have a minimum thickness of 6 mm. If necessary, multiple layers can be stacked to achieve this thickness, ensuring no air gaps between layers.

  • The surface of the specimen must be flat and smooth.

  • Condition the specimens as per ASTM D882.

2. Test Procedure:

  • Place the specimen on a hard, flat surface.

  • Hold the durometer in a vertical position with the indenter point at least 12 mm from any edge of the specimen.

  • Apply the presser foot to the specimen, keeping it parallel to the surface.

  • Apply firm pressure without shock and read the hardness value on the dial within 1 second of firm contact.

  • Take at least five measurements at different positions on the specimen and report the average value.

Migration Resistance (ASTM D1239 - Modified for Solvent Extraction)

This test method measures the loss of plasticizer from a plastic film when immersed in a specific liquid.

1. Specimen Preparation:

  • Cut square specimens of the plastic film, typically 50 mm x 50 mm.

  • Weigh each specimen accurately to the nearest 0.1 mg.

2. Test Procedure:

  • Place each specimen in a separate glass container.

  • Add a sufficient volume of the test liquid (e.g., hexane, ethanol, or a specified food simulant) to completely immerse the specimen.

  • Seal the container and store it at a specified temperature (e.g., 23°C) for a defined period (e.g., 24 hours).

  • After the immersion period, remove the specimen from the liquid.

  • Carefully wipe the specimen dry with a soft, lint-free cloth.

  • Allow the specimen to condition at 23 ± 2°C and 50 ± 5% relative humidity for a short period to ensure complete solvent evaporation.

  • Reweigh the specimen accurately.

3. Data Analysis:

  • Calculate the percentage weight loss as follows: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

Thermogravimetric Analysis (TGA) (ISO 11358)

TGA is used to determine the thermal stability of materials by measuring the change in mass as a function of temperature.

1. Instrument Setup:

  • Use a calibrated thermogravimetric analyzer.

  • Place a small, representative sample of the plasticized PVC (typically 5-10 mg) in the sample pan.

2. Test Procedure:

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

3. Data Analysis:

  • Onset of Decomposition (Tonset): The temperature at which significant weight loss begins.

  • Temperature at 50% Weight Loss (T50%): The temperature at which the sample has lost 50% of its initial weight. This is a key indicator of thermal stability.

Toxicological and Endocrine Disruption Pathways

A critical aspect of the comparative analysis between this compound and bio-based plasticizers is their potential impact on human health and the environment.

Toxicological Mechanism of Chlorinated Paraffins (this compound)

Short-chain chlorinated paraffins (SCCPs), a component of some this compound grades, have been identified as persistent organic pollutants (POPs) and are associated with various toxic effects. The primary mechanisms of toxicity involve the activation of several receptors, induction of oxidative stress, and disruption of metabolic pathways.[1][2][3]

Toxicological_Pathway_of_Chlorinated_Paraffins CP Chlorinated Paraffins (e.g., this compound) Exposure Exposure (Oral, Dermal, Inhalation) CP->Exposure Absorption Absorption & Distribution (Liver, Kidney, Adipose Tissue) Exposure->Absorption Metabolism Metabolism (CYP450 enzymes) Absorption->Metabolism Receptor Receptor Activation (e.g., PPARα) Absorption->Receptor Metabolic Metabolic Disruption (Lipid & Glucose Homeostasis) Absorption->Metabolic Metabolites Reactive Metabolites Metabolism->Metabolites OxidativeStress Oxidative Stress (ROS Generation) Metabolites->OxidativeStress CellularDamage Cellular Damage (DNA, Proteins, Lipids) OxidativeStress->CellularDamage OrganToxicity Organ Toxicity (Liver, Kidney, Thyroid) Receptor->OrganToxicity Metabolic->OrganToxicity CellularDamage->OrganToxicity Carcinogenicity Carcinogenicity OrganToxicity->Carcinogenicity

Caption: Toxicological pathway of chlorinated paraffins.

Potential Endocrine Disrupting Mechanisms of Plasticizers

Some plasticizers have been shown to possess endocrine-disrupting properties, meaning they can interfere with the body's hormonal systems. The mechanisms often involve mimicking or blocking natural hormones.[4][5][6]

Endocrine_Disruption_Pathway EDC Endocrine Disrupting Plasticizer Exposure Exposure EDC->Exposure Absorption Absorption & Distribution Exposure->Absorption HormoneReceptor Hormone Receptor (e.g., Estrogen, Androgen, Thyroid Receptors) Absorption->HormoneReceptor HormoneSynthesis Hormone Synthesis & Metabolism Absorption->HormoneSynthesis Mimicry Hormone Mimicry (Agonistic Effect) HormoneReceptor->Mimicry Blocking Hormone Blocking (Antagonistic Effect) HormoneReceptor->Blocking AlteredLevels Altered Hormone Levels HormoneSynthesis->AlteredLevels DisruptedSignaling Disrupted Cellular Signaling Mimicry->DisruptedSignaling Blocking->DisruptedSignaling AlteredLevels->DisruptedSignaling AdverseEffects Adverse Health Effects (Reproductive, Developmental, Metabolic) DisruptedSignaling->AdverseEffects

Caption: Potential endocrine disruption by plasticizers.

Conclusion

The transition from traditional plasticizers like this compound to bio-based alternatives is driven by a combination of regulatory pressures, consumer demand for safer and more sustainable products, and in many cases, improved performance characteristics. Bio-based plasticizers such as epoxidized soybean oil, citrate esters, and isosorbide diesters generally exhibit comparable or superior mechanical properties, enhanced thermal stability, and significantly lower migration rates compared to chlorinated paraffins. Furthermore, the toxicological profiles of these bio-based options are often more favorable.

For researchers, scientists, and drug development professionals, the selection of a plasticizer should be based on a thorough evaluation of performance data, regulatory compliance, and a deep understanding of the potential biological interactions of any leachable components. The experimental protocols and comparative data presented in this guide offer a foundational framework for making informed decisions in the development of safe and effective polymer-based products.

References

A Comparative Guide to the Synergistic Flame Retardancy of Cereclor with Common Additives

Author: BenchChem Technical Support Team. Date: December 2025

Cereclor, a trade name for chlorinated paraffins (CPs), is a widely utilized additive flame retardant known for its efficacy in a variety of polymer systems.[1][2] These compounds are complex mixtures of polychlorinated n-alkanes, categorized by their carbon chain length and degree of chlorination.[2] For flame retardant applications, grades with higher chlorine content (approximately 70%) are typically employed.[2] The effectiveness of this compound can be significantly amplified through synergistic combinations with other additives. Synergism in this context refers to a performance enhancement where the combined flame retardant effect is greater than the sum of the individual components' effects.[3]

This guide provides a comparative analysis of the synergistic effects of this compound with key additives, supported by experimental data and methodologies, to aid researchers in the development of advanced flame retardant formulations.

Mechanisms of Synergistic Action

The primary mechanism by which chlorinated paraffins impart flame retardancy is through interference with the combustion cycle in the gas phase.[4] Upon heating, they decompose and release chlorine radicals (Cl•) which scavenge high-energy radicals (H•, OH•) essential for flame propagation, thus quenching the combustion chain reaction.[4][5] This effect is powerfully enhanced when used with synergists like antimony trioxide and zinc borate.

1. Synergy with Antimony Trioxide (Sb₂O₃)

The combination of halogenated flame retardants with antimony trioxide is considered a classic and highly efficient system.[6] While Sb₂O₃ has little to no flame retardant effect on its own, its synergistic action with this compound provides a robust, dual-phase inhibition of combustion.[3][6]

  • Gas-Phase Inhibition: During combustion, this compound thermally decomposes to release hydrogen chloride (HCl) gas.[7] Antimony trioxide reacts with this HCl to form volatile antimony halides, primarily antimony trichloride (B1173362) (SbCl₃), and antimony oxychloride (SbOCl).[6][8][9] These volatile antimony compounds are potent radical scavengers that interrupt the combustion chain reaction in the flame, effectively "poisoning" the fire at a chemical level.[6][8] This gas-phase action is the primary mechanism of synergy.[6]

  • Condensed-Phase Charring: In the solid phase, antimony trioxide acts as a char promoter.[8] It facilitates the formation of a protective, insulating char layer on the polymer's surface. This char layer shields the underlying material from heat and limits the release of flammable gases, further stifling combustion.[8]

G cluster_gas Gas Phase cluster_condensed Condensed Phase This compound This compound (CP) hcl HCl (gas) This compound->hcl heat Heat heat->this compound Decomposition polymer Polymer Matrix heat->polymer Heat Flux sbcl3 SbCl₃ (volatile) hcl->sbcl3 sb2o3 Sb₂O₃ sb2o3->sbcl3 Reaction inhibition Combustion Inhibition sbcl3->inhibition Scavenges radicals H•, OH• (Flame Radicals) radicals->inhibition sb2o3_solid Sb₂O₃ char Protective Char Layer sb2o3_solid->char Promotes polymer->char char->polymer Insulates G cluster_tests Flame Retardancy Testing start Start: Define Polymer & FR Formulations compounding Material Compounding (e.g., Twin-Screw Extrusion) start->compounding specimen_prep Specimen Preparation (Injection/Compression Molding) compounding->specimen_prep loi LOI Test (ASTM D2863) specimen_prep->loi ul94 UL-94 Test specimen_prep->ul94 cct Cone Calorimeter (ASTM E1354) specimen_prep->cct analysis Data Analysis & Comparison loi->analysis ul94->analysis cct->analysis conclusion Conclusion on Synergy analysis->conclusion

References

Navigating the Complexities of Chlorinated Paraffin Analysis: A Guide to Inter-laboratory Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical challenges and comparative performance of current methods for the quantification of chlorinated paraffins, providing researchers, scientists, and drug development professionals with a comprehensive guide to making informed decisions for their analytical needs.

Chlorinated paraffins (CPs) are complex technical mixtures of polychlorinated n-alkanes that are categorized into short-chain (SCCPs), medium-chain (MCCPs), and long-chain (LCCPs) based on their carbon chain length.[1][2] Their persistence, potential for bioaccumulation, and toxicity have led to regulatory scrutiny and an increasing demand for reliable and accurate quantification methods in various matrices.[3][4] However, the analysis of CPs is notoriously challenging due to the vast number of isomers and congeners present in the technical mixtures, making chromatographic separation and quantification a significant hurdle for analytical chemists.[5][6][7]

This guide provides a comparative overview of the current analytical methodologies for CP quantification, drawing upon data from inter-laboratory studies and method validation reports. It aims to offer a clear and objective comparison of the performance of different techniques, present detailed experimental protocols, and illustrate the critical relationships between analytical choices and the quality of the results.

Quantitative Method Performance: A Comparative Overview

The selection of an appropriate analytical method is critical for achieving accurate and reproducible quantification of CPs. Inter-laboratory comparison studies have revealed significant variability in results, underscoring the importance of method harmonization and the use of appropriate reference materials.[7][8] The choice of instrumentation, including gas chromatography (GC) versus liquid chromatography (LC) and low-resolution versus high-resolution mass spectrometry (MS), has a profound impact on the reported outcomes.[3][8]

For instance, a recent interlaboratory trial on SCCPs involving 14 laboratories highlighted that while results for mass fraction were generally consistent, participants employing low-resolution GC experienced greater variability.[3][8] Furthermore, slight differences were observed between results generated by LC and GC methods.[3] High-resolution mass spectrometry has been shown to reduce the impact of interferences, leading to less fluctuation in results compared to low-resolution instruments.[3][8]

The following tables summarize key quantitative performance data from various studies to facilitate a direct comparison of different analytical approaches.

Table 1: Comparison of Quantitative Performance for SCCP Analysis in an Interlaboratory Trial

ParameterGC-LRMSGC-HRMSLC-MS
Consistency of Mass Fraction LowerHigherHigher
Susceptibility to Interferences HigherLowerLower
Deviation in Homolog Profiles NoticeableLess PronouncedMethod-dependent

Data synthesized from an interlaboratory trial on SCCPs.[3][8]

Table 2: Performance of LC-QTOF-HRMS with Different Quantification Strategies for CPs in Indoor Dust

Quantification StrategyAnalyteTrueness (%)Precision (CV %)
Pattern Deconvolution SCCPs72 - 117< 15
MCCPs80 - 120 (approx.)< 15
LCCPs80 - 120 (approx.)< 15
Chlorine-Content Calibration SCCPsOverestimated by 32% (on avg.)< 18
MCCPsOverestimated by 25% (on avg.)< 18

This study validated a method for the simultaneous analysis of SCCPs, MCCPs, and LCCPs.[1] The pattern deconvolution method met the acceptability limits of the European Union Reference Laboratory (EURL) for all tests.[1]

Table 3: Recovery Rates for a Novel GC-ECNI-MS Quantification Method

Chlorine ContentSpiked Concentration LevelOverall Quantitative Recovery (%)
VariousVarious80 - 120

This method utilizes an inverse nonlinear surface fitting for quantification.[9]

Experimental Protocols: A Closer Look at the Methodologies

The accuracy of CP quantification is highly dependent on the entire analytical workflow, from sample preparation to instrumental analysis. The following sections provide an overview of common experimental protocols.

Sample Preparation: Extraction and Clean-up

A crucial step in CP analysis is the extraction from the sample matrix and subsequent clean-up to remove interfering substances.

  • Extraction: Pressurized fluid extraction (PFE) has been successfully adapted from methods for other persistent organic pollutants (POPs) for the extraction of CPs from environmental matrices like sediment and biota.[10] For indoor dust, ultrasonic extraction is a common technique.[1]

  • Clean-up: A multi-step clean-up is often necessary to remove lipids and other co-extracted compounds. This frequently involves treatment with concentrated sulfuric acid or the use of silica (B1680970) gel chromatography.[10] A common column packing for clean-up includes layers of anhydrous sodium sulfate, acidic silica gel, neutral silica gel, and Florisil.[6] The use of silica gel is particularly important for methods employing low-resolution MS to minimize interferences from compounds like PCBs and DDT.[11]

Instrumental Analysis

The choice of instrumental technique is a critical determinant of the quality and detail of the analytical data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with electron capture negative ionization (ECNI) MS is a widely used technique for SCCP and MCCP analysis.[9] GC-ECNI-MS offers high sensitivity to chlorinated compounds. Both low-resolution (LRMS) and high-resolution (HRMS) systems are employed, with HRMS providing greater selectivity and reduced interference.[6] Other GC-MS techniques include electron ionization tandem mass spectrometry (GC-EI-MS/MS).[10] For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with HR-TOFMS can provide the necessary separation power.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a powerful tool for the simultaneous analysis of SCCPs, MCCPs, and LCCPs, as it is not limited by the volatility of the compounds.[1] Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources.[13][14] High-resolution mass spectrometers, such as quadrupole time-of-flight (QTOF) instruments, are frequently used to achieve the necessary mass accuracy for identification and quantification.[1][5][13]

Visualizing the Workflow and Analytical Choices

To better understand the process of CP analysis, the following diagrams illustrate a typical experimental workflow and the logical relationships between different analytical decisions.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Reception & Storage Extraction Extraction (e.g., PFE, Ultrasonic) Sample->Extraction Cleanup Clean-up (e.g., Acid Treatment, Silica Gel) Extraction->Cleanup InstAnalysis Instrumental Analysis (GC-MS or LC-MS) Cleanup->InstAnalysis DataAcq Data Acquisition InstAnalysis->DataAcq DataProc Data Processing & Quantification DataAcq->DataProc Reporting Final Report DataProc->Reporting

Caption: General experimental workflow for chlorinated paraffin (B1166041) analysis.

G cluster_choices Analytical Choices cluster_outcomes Analytical Outcome Chrom Chromatography Precision Precision & Reproducibility Chrom->Precision Scope Analyte Scope (SCCP, MCCP, LCCP) Chrom->Scope GC vs. LC Ion Ionization Accuracy Accuracy & Trueness Ion->Accuracy Selectivity Selectivity & Interference Ion->Selectivity ECNI vs. APCI/ESI HRMS vs. LRMS Quant Quantification Quant->Accuracy Pattern Deconvolution vs. Chlorine Content Quant->Precision

Caption: Impact of analytical choices on quantification outcomes.

References

Shifting Gears: A Comparative Environmental Risk Profile of Cereclor and Its Lubricant Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental fate and ecotoxicological effects of Cereclor, a medium-chain chlorinated paraffin, reveals a significant environmental burden when compared to modern synthetic lubricant alternatives such as synthetic esters and polyalphaolefins (PAOs). This guide provides a comprehensive comparison of these lubricants, presenting key environmental data, detailed experimental methodologies, and a logical framework for risk assessment to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Chlorinated paraffins, including the this compound series, have long been used as extreme pressure additives in metalworking fluids and other industrial lubricants. However, growing concerns over their persistence, bioaccumulation potential, and toxicity have prompted a shift towards more environmentally benign alternatives. This guide synthesizes available data to offer a clear comparison of the environmental risks associated with these lubricant technologies.

Quantitative Environmental Risk Data

The following tables summarize the key environmental indicators for this compound (specifically medium-chain chlorinated paraffins or MCCPs), synthetic esters, and polyalphaolefins. These metrics are crucial for evaluating the potential environmental impact of a substance upon its release.

ParameterThis compound (MCCPs)Synthetic EstersPolyalphaolefins (PAOs)Test Guideline
Aquatic Toxicity (Fish) 96-hour LC50: >5000 mg/L (low acute toxicity)[1]Generally low toxicity96-hour LC50: >1000 mg/L (practically non-toxic)[2]OECD 203
Aquatic Toxicity (Invertebrates) 48-hour EC50 (Daphnia magna): 0.0059 - 0.006 mg/L (very high toxicity)[3][4]Generally low toxicityLow toxicityOECD 202
Biodegradability Evidence of slow degradation in soil and water[3][4]Readily biodegradable (>60% in 28 days)[5][6]Some are readily biodegradable, others are inherently biodegradable[7]OECD 301B
Bioaccumulation Potential Potential for limited bioaccumulation (BCF <2000 L/kg)[4]Low potential (BCF <100 L/kg)[5]Not expected to bioaccumulate[8]OECD 305

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms over a specified period. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms over a specified period. BCF (Bioconcentration Factor): The ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment.

Experimental Protocols

The data presented in this guide are derived from standardized and internationally recognized experimental protocols developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of environmental safety data for chemical substances.

OECD 203: Fish, Acute Toxicity Test

This test evaluates the acute lethal toxicity of a substance to fish.[9]

  • Test Organism: Typically freshwater species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period.[9] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[9] A control group is maintained in clean water for comparison.

  • Endpoint: The primary endpoint is the LC50, the concentration estimated to be lethal to 50% of the fish within the 96-hour exposure.[9][10]

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna (water flea).[11]

  • Test Organism: Young daphnids (less than 24 hours old) are used.[12]

  • Procedure: The daphnids are exposed to a series of concentrations of the test substance in water for 48 hours.[11][12] Their mobility is observed at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[2]

  • Endpoint: The main endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours of exposure.[11]

OECD 301B: Ready Biodegradability - CO₂ Evolution Test

This test determines the potential for a substance to be rapidly biodegraded by microorganisms.[6][13]

  • Principle: A solution or suspension of the test substance is inoculated with microorganisms (typically from sewage treatment plant sludge) in a mineral medium and incubated under aerobic conditions in the dark or diffuse light.[3]

  • Procedure: The amount of carbon dioxide (CO₂) produced from the microbial degradation of the test substance is measured over a 28-day period.[6][13] This is compared to the theoretical maximum amount of CO₂ that could be produced from the complete oxidation of the substance.

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test.[6] For poorly soluble substances, specific methods like adsorption onto a solid support or the use of emulsifiers may be employed to enhance bioavailability to the microorganisms.[14]

Environmental Risk Assessment Framework

The evaluation of the environmental risk of a lubricant involves a logical progression of assessing its inherent hazardous properties and its potential for environmental exposure. The following diagram illustrates this workflow.

Environmental_Risk_Assessment cluster_hazard Hazard Assessment cluster_exposure Exposure Assessment cluster_risk Risk Characterization ecotoxicity Ecotoxicity (Aquatic & Terrestrial) risk Environmental Risk ecotoxicity->risk persistence Persistence (Biodegradability) persistence->risk bioaccumulation Bioaccumulation Potential bioaccumulation->risk release Release Potential (Application, Spills) release->risk fate Environmental Fate (Transport & Partitioning) fate->risk start Lubricant Selection start->ecotoxicity Hazard Data start->persistence start->bioaccumulation start->release Exposure Data start->fate

Caption: Logical workflow for environmental risk assessment of lubricants.

Conclusion

References

performance comparison of Cereclor in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers on the role of Cereclor (Chlorinated Paraffin) as a secondary plasticizer in Polyvinyl Chloride (PVC) formulations, offering a comparative analysis against primary plasticizers like Dioctyl Phthalate (DOP).

This compound, a trade name for a range of chlorinated paraffins (CPs), is widely utilized as a secondary plasticizer and flame retardant in flexible PVC applications.[1] Typically used in conjunction with primary plasticizers such as DOP, this compound offers a cost-effective solution to extend the formulation, while also imparting specific performance characteristics.[2][3] This guide provides a comparative overview of key performance metrics when this compound is incorporated into a PVC matrix, supported by experimental data and standardized testing protocols.

The primary function of a plasticizer is to increase the flexibility, workability, and durability of the polymer by reducing the intermolecular forces between the PVC chains.[1] While primary plasticizers like DOP are highly efficient, secondary plasticizers like this compound are used to partially replace them, offering economic advantages and enhancing properties such as flame retardancy and electrical insulation.[2][4]

Comparative Performance Data

The following tables summarize the quantitative effects on key performance indicators when a portion of the primary plasticizer (DOP) is replaced with this compound (Chlorinated Paraffin). The data is based on a common flexible PVC formulation.

Formulation Basis:

  • PVC Resin (K-value 67): 100 parts per hundred resin (phr)

  • Primary Plasticizer (DOP): As specified

  • Secondary Plasticizer (this compound, 52% Chlorine): As specified

  • Heat Stabilizer (e.g., Ca/Zn Stearate): 3 phr

Table 1: Mechanical and Physical Properties
PropertyTest MethodFormulation A (100% DOP)Formulation B (70% DOP / 30% this compound)
Hardness (Shore A) ASTM D224080~80
Tensile Strength (MPa) ASTM D412~15-18~16-19
Elongation at Break (%) ASTM D412~250-300~240-280
Plasticizer Migration (% weight loss) ASTM D1239HigherLower

Note: Data is synthesized from typical performance characteristics. Specific values can vary based on the exact grade of this compound and other additives. It is noted that to achieve the same hardness, approximately 1.5 parts of chlorinated paraffin (B1166041) may be needed to replace 1 part of DOP.[2]

Table 2: Thermal and Flammability Properties
PropertyTest MethodFormulation A (100% DOP)Formulation B (70% DOP / 30% this compound)Formulation C (DOP/Cereclor/ATO¹)
Thermal Stability (TGA, T₅% loss °C) ASTM E1131~270-280°C~275-285°C~280-290°C
Dehydrochlorination Time (min @ 180°C) ISO 182-3LongerShorter (without appropriate stabilization)-
Limiting Oxygen Index (LOI, %) ASTM D2863~24-26~27-29~32-34
UL 94 Rating (Vertical Burn) UL 94V-2 / V-1V-1 / V-0V-0

¹Formulation C includes the addition of a synergist like Antimony Trioxide (ATO) to maximize the flame-retardant effect of the chlorinated paraffin.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below, based on internationally recognized standards.

Mechanical Properties (Tensile Strength & Elongation)
  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.

  • Methodology:

    • Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are cut from compression-molded sheets of the PVC compound.

    • Testing Machine: A universal testing machine (tensile tester) equipped with appropriate grips is used.

    • Procedure: The specimen is mounted in the grips, and a controlled tensile force is applied at a constant speed (typically 500 ± 50 mm/min) until the specimen ruptures.

    • Data Collection: The machine records the force applied and the extension of the specimen. Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.

Hardness
  • Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

  • Methodology:

    • Instrument: A Shore A or Shore D durometer is used. For flexible PVC, Shore A is most common.

    • Procedure: The indenter of the durometer is pressed into the flat surface of the PVC sample under a specified force. The depth of indentation is measured.

    • Reading: The hardness value, on a scale of 0 to 100, is read directly from the durometer's dial. Higher numbers indicate greater resistance to indentation and thus a harder material.

Thermal Stability (Dehydrochlorination Test)
  • Standard: ISO 182-3 - Plastics -- Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride... Part 3: Conductometric method.

  • Methodology:

    • Apparatus: A specialized instrument like a PVC Thermomat is used.

    • Procedure: A weighed sample of the PVC compound is placed in a reaction vessel and heated to a constant high temperature (e.g., 180-200°C). A stream of inert gas (nitrogen) is passed over the sample.

    • Detection: As the PVC degrades, it releases hydrogen chloride (HCl) gas. The gas stream is bubbled through a measuring vessel containing deionized water.

    • Measurement: The electrical conductivity of the water is continuously measured. The absorption of HCl increases the conductivity. The "stability time" is the time taken for the conductivity to increase by a predefined value.

Flammability (Limiting Oxygen Index - LOI)
  • Standard: ASTM D2863 - Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).

  • Methodology:

    • Apparatus: An LOI test apparatus, consisting of a vertical glass column through which a mixture of oxygen and nitrogen flows.

    • Specimen: A small, vertically oriented strip of the PVC material is placed inside the column.

    • Procedure: The top edge of the specimen is ignited. The concentration of oxygen in the gas mixture is then adjusted until the flame is just self-extinguishing.

    • Measurement: The LOI is the minimum percentage of oxygen in the oxygen/nitrogen mixture that is required to sustain combustion of the material for a specified period. A higher LOI value indicates better flame retardancy.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

G cluster_0 ASTM D412: Tensile Properties A1 Prepare PVC Compound A2 Compression Mold Sheet A1->A2 A3 Cut 'Dumbbell' Specimen A2->A3 A4 Mount in Tensile Tester A3->A4 A5 Apply Tensile Load until Rupture A4->A5 A6 Record Force & Elongation A5->A6 A7 Calculate Tensile Strength & Elongation at Break A6->A7

Fig 1. Workflow for Tensile Property Testing.

G cluster_1 ISO 182-3: Thermal Stability B1 Weigh PVC Sample B2 Place in Reaction Vessel B1->B2 B3 Heat at Constant Temp (e.g., 180°C) B2->B3 B4 Pass Nitrogen Gas Over Sample B3->B4 B5 Absorb Evolved HCl in DI Water B4->B5 B6 Continuously Measure Water Conductivity B5->B6 B7 Determine 'Stability Time' B6->B7

Fig 2. Workflow for Dehydrochlorination Test.

G cluster_2 ASTM D2863: Limiting Oxygen Index (LOI) C1 Prepare Vertical PVC Strip C2 Place in Glass Column C1->C2 C3 Set Initial O₂/N₂ Ratio C2->C3 C4 Ignite Top of Specimen C3->C4 C5 Observe Combustion Behavior C4->C5 C6 Adjust O₂ Concentration C5->C6 C6->C5 C7 Find Minimum O₂ for Sustained Burning C6->C7

Fig 3. Workflow for Limiting Oxygen Index Test.

References

Unraveling the Breakdown of Cereclor: A Comparative Guide to Theoretical Degradation Models and Their Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental and biological fate of complex chemical mixtures like Cereclor, a commercial brand of chlorinated paraffins (CPs), is of paramount importance. This guide provides a comparative overview of the theoretical models proposed for the degradation of CPs and the experimental data that validates these predictions. We delve into the primary degradation pathways—thermal, photochemical, oxidative, and biological—offering a synthesis of current research to aid in risk assessment and the development of remediation strategies.

Chlorinated paraffins are industrial chemicals used as plasticizers and flame retardants. Their complex composition, consisting of various carbon chain lengths and degrees of chlorination, makes predicting their degradation pathways a significant scientific challenge. Theoretical models, particularly those based on Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of their breakdown. This guide will compare these theoretical frameworks with concrete experimental findings.

Thermal Degradation: Dehydrochlorination and Cyclization

Under thermal stress, such as in industrial processes or waste incineration, chlorinated paraffins undergo complex transformations. Theoretical models, supported by experimental evidence, suggest a multi-step degradation process.

A key study combined experimental analysis with DFT calculations to investigate the thermal decomposition of CP-52, a medium-chain chlorinated paraffin. The primary degradation pathways were identified as initial dehydrochlorination and carbon chain cleavage, leading to the formation of chlorinated and unsaturated hydrocarbons. At lower temperatures (200-400°C), cyclization and aromatization are the more favorable pathways, producing aromatic hydrocarbons. As the temperature rises above 400°C, the decomposition of hydrocarbons into smaller molecules and subsequent radical-induced reactions become dominant, potentially forming more hazardous chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs).[1]

Quantitative Data: Thermal Degradation of CP-52
ParameterObservationReference
Primary Degradation Pathways Dehydrochlorination, Carbon Chain Cleavage[1]
Low-Temperature Products (200-400°C) Aromatic Hydrocarbons[1]
High-Temperature Products (>400°C) Chlorinated Polycyclic Aromatic Hydrocarbons (Cl-PAHs)[1]
Experimental Protocol: Thermal Decomposition of CP-52

The experimental validation involved heating CP-52 in a tube furnace under a controlled atmosphere. The temperature was ramped from 200°C to 600°C. The gaseous products were collected and analyzed using gas chromatography-mass spectrometry (GC-MS) to identify the degradation products. The solid residues were also analyzed to characterize their composition.[1]

Thermal_Degradation CP52 This compound (CP-52) Unsaturated_HC Chlorinated and Unsaturated Hydrocarbons CP52->Unsaturated_HC Dehydrochlorination & Carbon Chain Cleavage Aromatics Aromatic Hydrocarbons Unsaturated_HC->Aromatics Cyclization & Aromatization (200-400°C) Small_Molecules Small Molecules Unsaturated_HC->Small_Molecules Decomposition (>400°C) ClPAHs Chlorinated Polycyclic Aromatic Hydrocarbons Small_Molecules->ClPAHs Radical-induced Reactions Photochemical_Degradation CD 1-Chlorodecane (CD) Dehydrogenated_Radical Dehydrogenated Radical CD->Dehydrogenated_Radical H-abstraction OH_Radical •OH (Hydroxyl Radical) Intermediates Alcohols & Other Intermediates Dehydrogenated_Radical->Intermediates Further Reactions Oxidative_Degradation cluster_oxidants Oxidants KMnO4 KMnO4 SCCPs SCCPs in Soil Na2S2O8 Na2S2O8 Fenton Fenton H2O2 H2O2 Degraded_Products Degraded Products SCCPs->Degraded_Products Oxidation Biological_Degradation CPs Chlorinated Paraffins Hydroxylated_CPs Hydroxylated Metabolites CPs->Hydroxylated_CPs Hydroxylation Dechlorinated_CPs Dechlorinated Metabolites CPs->Dechlorinated_CPs Dechlorination CYP450 Cytochrome P450 Enzymes

References

A Comparative Analysis of Cereclor™ and its Alternatives in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of appropriate additives is paramount to achieving desired product performance and cost-effectiveness. This guide provides an objective comparison of Cereclor™ (chlorinated paraffins) with other common additives, supported by available data and detailed experimental protocols.

This compound™, a brand of chlorinated paraffins, is widely utilized as a secondary plasticizer and flame retardant in various polymer formulations, most notably in polyvinyl chloride (PVC).[1][2][3] Its popularity stems from its cost-effectiveness and its ability to impart desirable properties such as flexibility and fire resistance. However, a comprehensive assessment of its cost-performance profile relative to other available additives is crucial for informed material selection. This guide explores the performance of this compound™ in comparison to alternatives like phosphate (B84403) esters, aluminum hydroxide (B78521) (ATH), and magnesium hydroxide (MDH) as flame retardants, and other secondary plasticizers.

Cost-Performance Overview

The primary appeal of this compound™ lies in its favorable cost-to-performance ratio, particularly in applications where it serves the dual purpose of a plasticizer and a flame retardant.[4] While specific pricing for this compound™ is typically provided upon quotation from the supplier, it is generally considered an economical option. The following table provides an estimated cost comparison with its alternatives.

Table 1: Cost Comparison of this compound™ and Alternative Additives

Additive TypeSpecific AdditiveTypical FunctionEstimated Price (USD/kg)
Chlorinated Paraffin This compound™ (e.g., S52)Secondary Plasticizer, Flame RetardantPrice on Request
Phosphate Esters Tricresyl Phosphate (TCP)Primary Plasticizer, Flame Retardant$2.00 - $4.00
Alkyl Aryl PhosphatesPrimary Plasticizer, Flame RetardantVaries by type
Inorganic Flame Retardants Aluminum Hydroxide (ATH)Flame Retardant, Smoke Suppressant$0.30 - $0.70
Magnesium Hydroxide (MDH)Flame Retardant, Smoke Suppressant$0.50 - $1.50
Primary Plasticizers Dioctyl Phthalate (B1215562) (DOP)Primary Plasticizer$1.50 - $2.50

Note: Prices are estimates and can vary based on supplier, grade, and market conditions.

Performance Comparison

The performance of this compound™ and its alternatives is evaluated based on their efficiency as plasticizers and their effectiveness as flame retardants. Key performance indicators include mechanical properties like tensile strength and hardness, and fire safety characteristics such as the Limiting Oxygen Index (LOI) and UL 94 ratings.

Table 2: Performance Data Summary

Formulation (in PVC)Additive(s)LOI (%)UL 94 RatingTensile Strength (MPa)Hardness (Shore A)
Reference PVC + Primary Plasticizer (e.g., DOP)~25V-2 / HBVaries with plasticizer levelVaries with plasticizer level
This compound™ Formulation PVC + DOP + this compound™>27V-0 (achievable with synergists)Generally maintained or slightly reducedCan be formulated to match reference
Phosphate Ester Formulation PVC + Phosphate Ester>30V-0Can be higher than DOP formulationsGenerally higher than DOP formulations
ATH/MDH Formulation PVC + DOP + ATH/MDH>30V-0Can be significantly increased (filler effect)Can be significantly increased (filler effect)

Note: The performance data is indicative and can vary significantly based on the specific grade of the additive, its concentration, the overall formulation, and processing conditions. Direct comparative studies with comprehensive data are limited.

Mechanism of Action

The functional mechanisms of these additives differ, influencing their performance and suitability for various applications.

Flame Retardancy

Halogenated flame retardants like this compound™ function primarily in the gas phase of a fire. Upon heating, they release halogen radicals that interfere with the combustion chain reactions. In contrast, inorganic flame retardants like ATH and MDH work in the solid phase through an endothermic decomposition that releases water vapor, cooling the polymer and diluting flammable gases. Phosphate esters can act in both the gas and solid phases, promoting char formation which acts as a barrier to heat and fuel.

flame_retardant_mechanism cluster_this compound This compound (Halogenated) cluster_inorganic ATH / MDH (Inorganic) cluster_phosphate Phosphate Esters This compound Heat Halogen_Radicals Halogen_Radicals This compound->Halogen_Radicals Decomposition Combustion_Interference Combustion_Interference Halogen_Radicals->Combustion_Interference Gas Phase Action Inorganic Heat Water_Vapor Water_Vapor Inorganic->Water_Vapor Endothermic Decomposition Cooling_Dilution Cooling_Dilution Water_Vapor->Cooling_Dilution Solid Phase Action Phosphate Heat Char_Formation Char_Formation Phosphate->Char_Formation Solid Phase Action Gas_Phase_Inhibition Gas_Phase_Inhibition Phosphate->Gas_Phase_Inhibition Gas Phase Action

Mechanism of Action for Different Flame Retardant Types.

Plasticization

As a secondary plasticizer, this compound™ is used in conjunction with a primary plasticizer like dioctyl phthalate (DOP).[2] It enhances the plasticizing effect, allowing for a reduction in the amount of primary plasticizer needed, which can be a cost-saving measure. The long, flexible chlorinated alkane chains of this compound™ intersperse between the PVC polymer chains, increasing intermolecular space and allowing for greater chain mobility, which results in increased flexibility.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.

Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Standard: ASTM D2863 / ISO 4589-2

Methodology:

  • A small, vertically oriented test specimen is placed in a transparent chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top edge of the specimen is ignited.

  • The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion after ignition.

  • The LOI is calculated as the percentage of oxygen in the gas mixture.

loi_workflow start Prepare Test Specimen place_specimen Place Specimen in Chimney start->place_specimen set_gas_flow Set Initial O2/N2 Mixture Flow place_specimen->set_gas_flow ignite Ignite Top of Specimen set_gas_flow->ignite observe Observe Combustion Behavior ignite->observe adjust_o2 Adjust O2 Concentration observe->adjust_o2 Combustion continues or extinguishes record_loi Record O2 Concentration as LOI observe->record_loi Critical O2 level found adjust_o2->observe end Test Complete record_loi->end

Experimental Workflow for Limiting Oxygen Index (LOI) Test.

UL 94 Vertical Burn Test

Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

Standard: UL 94

Methodology:

  • A rectangular test specimen is held vertically.

  • A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed.

  • The duration of flaming combustion is recorded.

  • If the specimen ceases to flame, the flame is reapplied for another 10 seconds.

  • The duration of flaming and glowing combustion after the second flame application is recorded.

  • Observations are made regarding the dripping of flaming particles that ignite a cotton patch placed below the specimen.

  • The material is classified as V-0, V-1, or V-2 based on the burning times, glowing times, and dripping behavior.

Mechanical Properties Testing

Tensile Strength and Elongation at Break

Objective: To determine the tensile properties of the plastic material.

Standard: ASTM D638

Methodology:

  • Dumbbell-shaped test specimens are prepared.

  • The specimens are placed in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of speed until it breaks.

  • The force and elongation are continuously monitored.

  • Tensile strength (the maximum stress the material can withstand) and elongation at break (the percentage increase in length at the point of fracture) are calculated.

Hardness (Shore Durometer)

Objective: To measure the indentation hardness of the plastic material.

Standard: ASTM D2240

Methodology:

  • A flat specimen of a specified thickness is placed on a hard, flat surface.

  • A durometer with a specific indenter type (e.g., Shore A for flexible plastics) is pressed firmly against the specimen.

  • The hardness value is read from the durometer's scale.

Conclusion

This compound™ remains a viable and cost-effective option as a secondary plasticizer and flame retardant, particularly in flexible PVC applications. Its primary advantages are its low cost and dual functionality. However, for applications requiring higher flame retardancy or specific mechanical properties, alternatives such as phosphate esters or inorganic flame retardants may offer superior performance, albeit potentially at a higher cost. The choice of additive should be based on a thorough evaluation of the specific requirements of the end-product, including performance, cost, and regulatory considerations. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in a standardized and objective manner.

References

Safety Operating Guide

Proper Disposal of Cereclor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Cereclor, a trade name for chlorinated paraffins. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is classified as a persistent organic pollutant (POP), and as such, requires specialized handling and disposal to mitigate risks to human health and ecosystems.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While different grades of this compound exist, the following general precautions apply:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber is suitable for permeation times of ≥ 8 hours), safety goggles or a face shield, and a lab coat or protective clothing.[4] In case of splashing or mist, additional respiratory protection may be necessary.[4]

  • Ventilation: Handle this compound in a well-ventilated area to minimize inhalation of any potential vapors or mists.[5][6]

  • Spill Management: In the event of a spill, immediately contain the material using an inert absorbent such as sand, earth, or a suitable adsorbent material.[5][7][8][9][10] Prevent the spill from entering drains, sewers, or watercourses.[5][7][8][9] The collected material must be transferred to a labeled, sealed container for hazardous waste disposal.[6][10]

Logistical and Disposal Plan

The disposal of this compound is governed by stringent international and national regulations due to its classification as a POP.[1][3][11] The overarching principle is the complete destruction or irreversible transformation of the POP content.[3]

Key Disposal Regulations and Guidelines:

Regulation/ConventionKey Requirement
Stockholm Convention Mandates the environmentally sound management and disposal of POPs to reduce and eliminate their release into the environment.[1][3][11]
National & Local Regulations Disposal must be carried out in accordance with all applicable local, state, and national legislation for hazardous waste.[5][7][8][9]

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste," the name "this compound," and the specific chlorinated paraffin (B1166041) constituents.

    • Store this compound waste separately from other chemical waste streams to prevent cross-contamination.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for storing this compound waste.

    • Keep containers tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area.

  • Engage a Licensed Waste Management Service:

    • Contact a certified hazardous waste disposal company with experience in handling and disposing of POPs.[1][2]

    • Provide the waste management company with the Safety Data Sheet (SDS) for the specific this compound product.

  • Transportation:

    • The transportation of this compound waste must comply with regulations for the transport of hazardous materials. This is typically managed by the licensed waste disposal service.

  • Ultimate Disposal:

    • The required method for the disposal of this compound and other POPs is high-temperature incineration in a licensed hazardous waste incinerator.[11][12] This process destroys the chemical structure of the chlorinated paraffins, preventing their release into the environment.[11]

    • Landfilling is generally not a permitted disposal method for POPs unless it is for the residue after treatment and is in a secure, approved landfill.[11]

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols and regulatory requirements rather than specific laboratory experiments. The core principle is the complete destruction of the hazardous material through high-temperature incineration as mandated by international agreements on persistent organic pollutants.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Cereclor_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Waste Management Process start This compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate from Other Waste ppe->segregate Step 2 label_container Label Container as 'Hazardous Waste - this compound' segregate->label_container Step 3 store Store in Sealed Container in Designated Area label_container->store Step 4 contact_vendor Contact Licensed Hazardous Waste Vendor store->contact_vendor Step 5 provide_sds Provide Safety Data Sheet (SDS) contact_vendor->provide_sds transport Arrange for Professional Transport provide_sds->transport incinerate High-Temperature Incineration at Approved Facility transport->incinerate end Complete Destruction of POP incinerate->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Cereclor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Cereclor, a brand of chlorinated paraffins. Adherence to these guidelines is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on established safety protocols for chlorinated paraffins.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Nitrile, Neoprene, or PVC).Prevents direct skin contact. Chlorinated paraffins can cause skin irritation and dryness with repeated exposure.[1] Mid-chain chlorinated paraffins may soften or swell most rubbers, so select appropriate glove material.
Eye Protection Safety glasses with side shields.Protects eyes from splashes. This compound may cause slight eye irritation.[2]
Body Protection Overalls or a lab coat.Minimizes the risk of skin contact with clothing.
Respiratory Protection Generally not required in a well-ventilated area. An organic vapor respirator may be necessary if there is a risk of inhaling mists or vapors.[1]This compound has low volatility at room temperature.[2] However, heating can lead to the liberation of hydrogen chloride fumes.

Occupational Exposure Limits

Regulatory bodies have established exposure limits for paraffin (B1166041) oil mist, which can serve as a guideline for managing airborne concentrations of this compound.

OrganizationExposure Limit (Time-Weighted Average)
OSHA (PEL) 5 mg/m³[3][4]
NIOSH (REL) 5 mg/m³[3]
ACGIH (TLV) 5 mg/m³ (inhalable fraction)

Experimental Protocol for Handling this compound

Due to its viscous nature, handling this compound requires specific techniques to ensure accuracy and safety. The following protocol outlines a step-by-step procedure for laboratory use.

Materials:

  • This compound

  • Appropriate PPE (as specified in the table above)

  • Positive displacement pipette or wide-bore pipette tips

  • Chemical-resistant container for weighing

  • Fume hood or well-ventilated area

  • Decontamination solution (e.g., soap and water)

  • Waste disposal container

Procedure:

  • Preparation:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Don all required PPE: impervious gloves, safety glasses with side shields, and a lab coat.

    • Set up all necessary equipment within the fume hood.

  • Aliquoting this compound:

    • Due to its high viscosity, standard air displacement pipettes may not be accurate. Use a positive displacement pipette for precise measurements.

    • Alternatively, use wide-bore pipette tips to reduce shear and improve accuracy.

    • For larger quantities, carefully pour the required amount into a tared, chemical-resistant container.

  • Handling and Mixing:

    • When mixing this compound with other substances, do so slowly to avoid splashing.

    • If heating is required, perform the procedure in a fume hood with appropriate ventilation, as decomposition can release hydrogen chloride gas.[2]

  • Decontamination:

    • After handling, wipe down all surfaces and equipment with a suitable cleaning agent.

    • Wash hands thoroughly with soap and water, even after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Characterization: this compound (chlorinated paraffins) is not typically classified as a federal hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, state and local regulations may vary.

  • Disposal Method:

    • Collect all this compound waste and contaminated materials (e.g., gloves, pipette tips, absorbent pads) in a designated, labeled, and sealed container.

    • Dispose of the waste through a licensed chemical waste disposal company.

    • Do not pour this compound down the drain or dispose of it in regular trash.[2]

  • Spill Cleanup:

    • In case of a spill, absorb the material with an inert absorbent such as sand or earth.[6]

    • Collect the absorbed material into a suitable container for disposal.

    • Ventilate the area and clean the spill site thoroughly.

Visual Guides

Logical Relationship for PPE Selection when Handling this compound

PPE_Selection_this compound cluster_assessment Risk Assessment cluster_ppe Required PPE Task Handling this compound PotentialExposure Potential Exposure Routes Task->PotentialExposure leads to Gloves Impervious Gloves PotentialExposure->Gloves Skin Contact EyeProtection Safety Glasses with Side Shields PotentialExposure->EyeProtection Splashes LabCoat Lab Coat PotentialExposure->LabCoat Skin Contact Respirator Respirator (if mist/vapor present) PotentialExposure->Respirator Inhalation Cereclor_Handling_Workflow start Start prep 1. Preparation: - Don PPE - Prepare workspace in fume hood start->prep aliquot 2. Aliquoting: - Use positive displacement pipette or wide-bore tips prep->aliquot handle 3. Handling & Mixing: - Mix slowly - Heat only in fume hood aliquot->handle decon 4. Decontamination: - Clean workspace and equipment - Wash hands handle->decon dispose 5. Waste Disposal: - Collect in labeled container - Use licensed disposal service decon->dispose end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cereclor
Reactant of Route 2
Reactant of Route 2
Cereclor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.